molecular formula C18H33NO3 B563324 N-tetradecanoyl-L-Homoserine Lactone

N-tetradecanoyl-L-Homoserine Lactone

Cat. No.: B563324
M. Wt: 311.5 g/mol
InChI Key: ZQAYHOXXVBVXPZ-INIZCTEOSA-N
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Description

N-Tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a short-chain N-acyl homoserine lactone (AHL) that functions as a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system used by Gram-negative bacteria to coordinate population-wide behaviors such as biofilm formation and virulence factor expression . In plant science research, long-chain AHLs like this compound are investigated for their ability to "prime" plants, enhancing their resistance to subsequent biotic and abiotic stresses . This AHL-primed state is characterized by fortified plant defense mechanisms, including enhanced callose deposition, accumulation of phenolic compounds, and cell wall lignification, which collectively provide a robust barrier against pathogen invasion . The molecular mechanism involves the ALI1 (AHL-Priming Protein 1) protein, which is indispensable for mediating this enhanced resistance response in plants such as Arabidopsis . In studies of mammalian systems, this AHL has been detected in biological samples like saliva and is studied in the context of host-microbe interactions . Research also explores its impact on epithelial cells, providing insights into how bacterial signaling can influence host cell viability and metabolic pathways, which is particularly relevant for understanding gut health and disease . This compound is therefore an essential tool for advanced research in microbiology, plant-pathogen interactions, and the intricate signaling between microbiota and their eukaryotic hosts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAYHOXXVBVXPZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of N-tetradecanoyl-L-Homoserine Lactone in Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a long-chain N-acyl homoserine lactone (AHL) that plays a pivotal role as a signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria.[1][2] Quorum sensing is a cell-to-cell communication mechanism that enables bacteria to monitor their population density and collectively regulate gene expression.[3] This coordinated behavior is integral to a wide array of physiological processes, including biofilm formation, virulence factor production, and symbiotic relationships.[1][4] As a key autoinducer, C14-HSL's interaction with its cognate receptor proteins triggers a cascade of gene regulation, making it a molecule of significant interest in the fields of microbiology, infectious disease, and biotechnology. This guide provides a comprehensive technical overview of the function, signaling pathways, and experimental methodologies related to C14-HSL in quorum sensing.

The Core Mechanism: C14-HSL Signaling

The canonical C14-HSL quorum sensing circuit is centered around two key protein families: the LuxI-type synthases and the LuxR-type transcriptional regulators.[3]

  • Synthesis of C14-HSL: C14-HSL is synthesized by a LuxI-family synthase. This enzyme utilizes S-adenosylmethionine (SAM) as the donor for the homoserine lactone ring and tetradecanoyl-acyl carrier protein (C14-ACP) from the fatty acid biosynthesis pathway as the donor for the acyl side chain.

  • Signal Accumulation and Detection: As the bacterial population density increases, the extracellular concentration of C14-HSL rises.[3] Once a threshold concentration is reached, C14-HSL diffuses back into the bacterial cells and binds to its cognate LuxR-type receptor protein.[5]

  • Transcriptional Regulation: The binding of C14-HSL to the LuxR-type receptor induces a conformational change in the protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.[5] This binding event typically leads to the activation or repression of gene transcription, thereby modulating various physiological processes.

C14_HSL_Signaling_Pathway cluster_cell Bacterial Cell cluster_synthesis Synthesis C14_HSL_out C14-HSL (extracellular) C14_HSL_in C14-HSL (intracellular) C14_HSL_out->C14_HSL_in Diffusion LuxR LuxR-type Receptor C14_HSL_in->LuxR Binds to LuxR_C14_HSL LuxR-C14-HSL Complex LuxR->LuxR_C14_HSL Forms complex with C14-HSL lux_box lux box LuxR_C14_HSL->lux_box Binds to Target_Genes Target Genes (e.g., virulence, biofilm formation) lux_box->Target_Genes Regulates Transcription LuxI LuxI-type Synthase LuxI->C14_HSL_out Synthesizes SAM S-adenosylmethionine SAM->LuxI C14_ACP Tetradecanoyl-ACP C14_ACP->LuxI

Figure 1: Generalized C14-HSL Quorum Sensing Signaling Pathway.

Quantitative Data on C14-HSL Activity

The following tables summarize key quantitative data related to the activity of C14-HSL in various bacterial systems.

ParameterBacteriumReceptorValueReference
Binding Affinity
LibDock ScoreAcidithiobacillus ferrooxidansAfeR139.272[1]
Phenotypic Effects
Increase in Polysaccharides (EPS)Acidithiobacillus ferrooxidans-45.03%[1]
Increase in Proteins (EPS)Acidithiobacillus ferrooxidans-42.55%[1]
Increase in Adsorbed CellsAcidithiobacillus ferrooxidans-26.25% (from 8x10⁸ to 10.1x10⁸ cells/g)[1]

Table 1: Quantitative Effects of C14-HSL on Acidithiobacillus ferrooxidans

ParameterBacteriumEffective ConcentrationObserved EffectReference
Gene Expression
Growth StimulationProteus mirabilisNot specifiedStimulates bacterial growth[4]
Altered Proteolytic ActivityProteus mirabilisNot specifiedAlters proteolytic activity and enhances migration[4]
Induction of Violacein (B1683560)Chromobacterium violaceum mutantNot specifiedInduces violacein expression[4]

Table 2: Reported Biological Activities of C14-HSL in Various Bacteria

Experimental Protocols

This section provides detailed methodologies for key experiments used to study C14-HSL and its role in quorum sensing.

Synthesis of this compound

A common method for the synthesis of N-acyl homoserine lactones involves the acylation of L-homoserine lactone. The following is a generalized protocol adapted from established methods.[1][6]

Materials:

Procedure:

  • Reaction Setup: Dissolve L-homoserine lactone hydrobromide in DCM in a round-bottom flask. Cool the solution in an ice bath.

  • Addition of Base: Add triethylamine dropwise to the cooled solution to neutralize the hydrobromide and deprotonate the amine group of the homoserine lactone.

  • Acylation: Slowly add tetradecanoyl chloride to the reaction mixture. Allow the reaction to proceed at 0°C for one hour and then warm to room temperature, stirring overnight.

  • Work-up: Quench the reaction with the addition of a mild acid (e.g., dilute HCl). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized C14-HSL using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_Workflow Start Start Dissolve Dissolve L-Homoserine lactone hydrobromide in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Base Add Triethylamine Cool->Add_Base Add_Acyl_Chloride Add Tetradecanoyl Chloride Add_Base->Add_Acyl_Chloride React React overnight Add_Acyl_Chloride->React Workup Aqueous Work-up React->Workup Purify Silica Gel Chromatography Workup->Purify Characterize Characterize (NMR, MS) Purify->Characterize End Pure C14-HSL Characterize->End

Figure 2: General workflow for the synthesis of C14-HSL.
Extraction and Quantification of C14-HSL from Bacterial Cultures

The following protocol outlines the extraction and quantification of C14-HSL from bacterial culture supernatants using liquid-liquid extraction followed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7][8]

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% acetic acid)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system coupled with a mass spectrometer

  • C14-HSL standard for quantification

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase, as AHL production is often maximal at this stage.[7]

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Carefully collect the supernatant.

  • Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel and perform two to three extractions with an equal volume of acidified ethyl acetate.[7]

  • Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and concentrate the extract to dryness using a rotary evaporator.

  • Reconstitution: Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for HPLC-MS analysis.

  • HPLC-MS Analysis: Inject the reconstituted sample into an HPLC-MS system. Use a C18 reverse-phase column with a gradient of acetonitrile and water (both typically containing 0.1% formic acid) for separation. Monitor for the specific mass-to-charge ratio (m/z) of C14-HSL and its characteristic fragmentation pattern for identification and quantification against a standard curve.

Extraction_Quantification_Workflow Start Bacterial Culture Centrifuge Centrifugation Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate (Rotary Evaporator) Drying->Concentration Reconstitution Reconstitute in Solvent Concentration->Reconstitution HPLC_MS HPLC-MS Analysis Reconstitution->HPLC_MS Quantification Quantification HPLC_MS->Quantification

Figure 3: Workflow for C14-HSL extraction and quantification.
Luciferase Reporter Gene Assay for C14-HSL Activity

This assay is a highly sensitive method to quantify the biological activity of C14-HSL by measuring the induction of a reporter gene (luciferase) under the control of a C14-HSL-responsive promoter.[9][10]

Materials:

  • A bacterial reporter strain (e.g., E. coli or a specific bacterial host) containing a plasmid with:

    • A constitutively expressed LuxR-type receptor that responds to C14-HSL.

    • A promoter containing the corresponding lux box, driving the expression of the luciferase gene (luxCDABE).

  • Luria-Bertani (LB) broth or other suitable growth medium.

  • C14-HSL standard or samples to be tested.

  • 96-well microplate (white, opaque for luminescence assays).

  • Luminometer.

Procedure:

  • Reporter Strain Culture: Grow the reporter strain overnight in LB broth with appropriate antibiotics for plasmid maintenance.

  • Subculturing: Dilute the overnight culture 1:100 in fresh medium and grow to early to mid-exponential phase (e.g., OD₆₀₀ of 0.1-0.3).

  • Assay Setup: In a 96-well microplate, add a defined volume of the subcultured reporter strain to each well.

  • Induction: Add serial dilutions of the C14-HSL standard or the experimental samples to the wells. Include a negative control (solvent only).

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a set period (e.g., 4-6 hours) to allow for induction of the luciferase gene.

  • Measurement: Measure the luminescence produced in each well using a luminometer. Also, measure the optical density (OD₆₀₀) to normalize for cell growth.

  • Data Analysis: Express the results as Relative Light Units (RLU) by dividing the luminescence reading by the corresponding OD₆₀₀ value. Plot the RLU against the concentration of C14-HSL to generate a dose-response curve.

C14-HSL in Specific Bacterial Systems

While the general mechanism of C14-HSL-mediated quorum sensing is conserved, its specific targets and physiological consequences vary among different bacterial species.

  • Acidithiobacillus ferrooxidans : In this acidophilic chemolithoautotroph, C14-HSL interacts with the AfeR receptor protein.[1] This interaction is crucial for promoting biofilm formation and the production of extracellular polymeric substances (EPS), which in turn enhances the bioleaching of minerals like chalcopyrite.[1]

  • Yersinia pseudotuberculosis : This enteric pathogen possesses the YpsR/YpsI and YtbR/YtbI quorum-sensing systems. While the primary autoinducers are shorter-chain AHLs, the presence of multiple LuxR homologs suggests the potential for responding to a range of AHLs, including longer-chain variants present in the host gut environment.

  • Burkholderia cenocepacia : This opportunistic pathogen, often associated with cystic fibrosis, has a complex quorum-sensing network that includes the CepIR and CciIR systems.[11] While these systems primarily produce and respond to shorter-chain AHLs, the presence of orphan LuxR homologs suggests the capacity to sense other AHLs, potentially including C14-HSL from co-infecting bacteria.[12]

Conclusion

This compound is a key signaling molecule in the intricate communication networks of many Gram-negative bacteria. Its role in regulating virulence, biofilm formation, and other collective behaviors makes it a prime target for the development of novel anti-infective strategies. A thorough understanding of its synthesis, signaling pathways, and the methodologies used for its study is essential for researchers and drug development professionals seeking to modulate bacterial quorum sensing for therapeutic or biotechnological purposes. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the multifaceted role of C14-HSL in the bacterial world.

References

The Emergence of a Long-Chain Messenger: The Discovery and History of C14-HSL as a Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of bacterial communication, or quorum sensing (QS), small diffusible signaling molecules orchestrate collective behaviors, including biofilm formation, virulence, and symbiosis. Among the most well-studied families of such signals in Gram-negative bacteria are the N-acyl-L-homoserine lactones (AHLs). While initial discoveries focused on short-chain AHLs, the identification of long-chain variants, such as N-(3-oxotetradecanoyl)-L-homoserine lactone (C14-HSL) and its derivatives, unveiled a new layer of complexity and specificity in bacterial signaling networks. This technical guide provides an in-depth exploration of the discovery, history, and characterization of C14-HSL as a pivotal signaling molecule, with a focus on the well-studied CinRI system in Rhizobium leguminosarum.

Discovery and Historical Context

The journey to understanding C14-HSL began with the broader discovery of AHL-mediated quorum sensing. The first AHL to be identified was N-(3-oxohexanoyl)-L-homoserine lactone in the bioluminescent bacterium Vibrio fischeri. For a considerable period, research primarily centered on AHLs with shorter acyl chains (C4 to C8).

The first significant breakthrough in the discovery of long-chain AHLs, including a C14 variant, came from studies on the symbiotic nitrogen-fixing bacterium Rhizobium leguminosarum. In 2000, Lithgow and colleagues characterized a novel quorum-sensing locus, designated cinRI.[1] They identified the signaling molecule produced by the LuxI homologue, CinI, as N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3OH, C14:1-HSL).[1] This discovery was pivotal as it not only identified a C14-HSL derivative but also revealed its role at the apex of a complex regulatory hierarchy controlling other quorum-sensing systems within the same organism.[1][2]

The cinRI system was found to be located on the chromosome and its signaling molecule, 3OH, C14:1-HSL, was initially known as a "small bacteriocin" due to its growth-inhibiting effects on certain R. leguminosarum strains.[1] This highlighted the diverse functional roles of long-chain AHLs beyond simple gene regulation.

The C14-HSL Signaling Pathway in Rhizobium leguminosarum

The CinRI system in Rhizobium leguminosarum serves as a paradigm for C14-HSL-mediated signaling. It operates as a hierarchical master regulator, influencing other quorum-sensing circuits such as the raiRI and traRI systems.[3][4][5]

Biosynthesis of 3OH, C14:1-HSL

The synthesis of 3OH, C14:1-HSL is catalyzed by the CinI synthase, a member of the LuxI family of proteins. The biosynthesis proceeds through the condensation of two primary substrates:

  • S-adenosyl-L-methionine (SAM): This molecule provides the homoserine lactone ring.

  • An acylated acyl carrier protein (acyl-ACP): Specifically, a C14 acyl-ACP, which has undergone modification to introduce a hydroxyl group at the 3rd carbon and a cis double bond at the 7th position.

The CinI enzyme facilitates the formation of an amide bond between the acyl chain and the amino group of SAM, followed by lactonization to produce the final 3OH, C14:1-HSL molecule.

G cluster_precursors Precursors SAM S-adenosyl-L-methionine CinI CinI (AHL Synthase) SAM->CinI Acyl_ACP Tetradecanoyl-ACP (with 3-OH and 7-cis modifications) Acyl_ACP->CinI C14_HSL 3OH, C14:1-HSL CinI->C14_HSL Biosynthesis

The CinRI Signaling Cascade

At low cell densities, the concentration of 3OH, C14:1-HSL is negligible. As the bacterial population grows, the concentration of the signaling molecule increases. Once a threshold concentration is reached, 3OH, C14:1-HSL diffuses back into the bacterial cells and binds to its cognate receptor, CinR, a LuxR-type transcriptional regulator.

The binding of 3OH, C14:1-HSL to CinR is thought to induce a conformational change in the protein, enhancing its affinity for its DNA target, the cin box, located in the promoter region of the cinI gene.[4] This creates a positive feedback loop, rapidly amplifying the production of the signal.[1][2]

The activated CinR-AHL complex then acts as a master regulator, influencing the expression of other quorum-sensing systems. For instance, it has been shown that the expression of the raiI gene, which produces other AHLs, is significantly reduced in cinI or cinR mutants.[1][3] This hierarchical control allows for a coordinated and temporally ordered expression of genes in response to population density.

G C14_HSL_out 3OH, C14:1-HSL (Extracellular) C14_HSL_in 3OH, C14:1-HSL (Intracellular) C14_HSL_out->C14_HSL_in Diffusion (High cell density) CinR CinR C14_HSL_in->CinR Binding CinI CinI CinI->C14_HSL_out Synthesis & Secretion CinR_active CinR_active cinI_gene cinI_gene CinR_active->cinI_gene Induces expression (Positive Feedback) other_QS_genes other_QS_genes CinR_active->other_QS_genes Hierarchical Regulation cinI_gene->CinI Translation

Quantitative Data

Precise quantitative data is essential for understanding the dynamics of the C14-HSL signaling system and for the development of potential inhibitors.

ParameterValueOrganism/SystemReference
Concentration for Starvation Response 100-200 ng/mL (approx. 300-600 nM)Rhizobium leguminosarum bv. phaseoli[6]
Binding Affinity (Kd) of 3-oxo-C12-HSL to QscR 3.1 nMPseudomonas aeruginosa (in vitro)[7]
Binding Affinity (Kd) of C12-HSL to QscR 3.3 nMPseudomonas aeruginosa (in vitro)[7]
Binding Affinity (Kd) of C10-HSL to QscR 3.3 nMPseudomonas aeruginosa (in vitro)[7]
Binding Affinity (Kd) of 3-oxo-C10-HSL to QscR 8.7 nMPseudomonas aeruginosa (in vitro)[7]
Molecular Docking Score (LibDock) with AfeR 139.272Acidithiobacillus ferrooxidans (in silico)[8]
Molecular Docking Score (LibDock) of 3-oxo-C14-HSL with AfeR 143.914Acidithiobacillus ferrooxidans (in silico)[8]

Experimental Protocols

Extraction of C14-HSL from Bacterial Culture

This protocol is adapted from methods used for the extraction of AHLs from Rhizobium and other Gram-negative bacteria.[9][10]

G start Start: Bacterial Culture (e.g., R. leguminosarum in late log phase) centrifuge Centrifuge to pellet cells start->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter-sterilize supernatant (0.22 µm filter) supernatant->filter extract Liquid-liquid extraction with acidified ethyl acetate (B1210297) (e.g., 2x volume) filter->extract separate Separate organic and aqueous phases extract->separate collect_organic Collect organic phase separate->collect_organic dry Evaporate to dryness (e.g., rotary evaporator or nitrogen stream) collect_organic->dry reconstitute Reconstitute in a small volume of appropriate solvent (e.g., ethyl acetate or methanol) dry->reconstitute end End: Crude AHL extract for analysis reconstitute->end

Detailed Steps:

  • Culture Growth: Grow Rhizobium leguminosarum in an appropriate medium (e.g., TY or minimal medium) to the late logarithmic or early stationary phase, when AHL production is typically maximal.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully decant the supernatant into a sterile container.

  • Sterilization: Filter-sterilize the supernatant using a 0.22 µm pore size filter to remove any remaining bacteria.

  • Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (e.g., with 0.1% formic acid). Shake vigorously for 1-2 minutes and then allow the phases to separate. Repeat the extraction of the aqueous phase at least twice with fresh ethyl acetate.

  • Pooling and Drying: Pool the organic (ethyl acetate) phases and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.

  • Reconstitution: Resuspend the dried extract in a small, precise volume of a suitable solvent (e.g., ethyl acetate or methanol) for subsequent analysis.

Quantification of C14-HSL by UHPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.[11][12][13]

Instrumentation:

  • UHPLC system with a reverse-phase column (e.g., C18)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

General Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of synthetic C14-HSL (or the specific derivative) of known concentrations in the same solvent as the reconstituted extract.

  • Chromatographic Separation: Inject the standards and the extracted samples onto the UHPLC system. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) to separate the C14-HSL from other components in the extract.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the [M+H]+ of C14-HSL) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

    • Precursor Ion for 3OH, C14:1-HSL ([M+H]+): m/z 326.2

    • Characteristic Product Ions: m/z 102.1 (homoserine lactone ring) and others corresponding to the acyl chain.

  • Quantification: Integrate the peak area of the specific MRM transition for C14-HSL in both the standards and the samples. Construct a standard curve by plotting peak area against concentration for the standards. Use the equation of the line from the standard curve to calculate the concentration of C14-HSL in the unknown samples.

Conclusion and Future Directions

The discovery of C14-HSL and its role in hierarchical quorum-sensing networks, exemplified by the CinRI system in Rhizobium leguminosarum, has significantly advanced our understanding of bacterial communication. It has demonstrated that long-chain AHLs can act as master regulators, controlling a cascade of other signaling pathways. The methodologies for their extraction and quantification are well-established, providing the tools for further investigation into their diverse roles in bacteriology.

For researchers and drug development professionals, the C14-HSL signaling pathway presents a compelling target. The specificity of the long acyl chain offers opportunities for the design of highly selective inhibitors that could disrupt quorum sensing in pathogenic bacteria without affecting beneficial microflora. Future research should focus on elucidating the precise molecular interactions between C14-HSL and its cognate receptors, determining the kinetic parameters of the synthases, and exploring the full range of physiological processes regulated by these long-chain messengers. Such knowledge will be invaluable in the development of novel anti-virulence and anti-biofilm therapies.

References

A Technical Guide to the Biosynthesis of N-tetradecanoyl-L-Homoserine Lactone in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and coordinate collective behaviors.[1][2][3][4] In many Gram-negative bacteria, this process is mediated by the synthesis and detection of small, diffusible signal molecules known as N-acyl-L-homoserine lactones (AHLs).[4][5] N-tetradecanoyl-L-homoserine lactone (C14-HSL) is a long-chain AHL that plays a crucial role in regulating virulence, biofilm formation, and other group activities in various bacterial species.[2][3][5][6] This document provides an in-depth technical overview of the C14-HSL biosynthetic pathway, the enzymes involved, and the experimental methodologies used for its characterization, serving as a critical resource for professionals in microbiology and drug development.

The Core Biosynthetic Pathway

The synthesis of C14-HSL, like other AHLs, is catalyzed by enzymes belonging to the LuxI family of AHL synthases.[7][8] These enzymes utilize two primary substrates sourced from distinct metabolic pathways within the bacterial cell: S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).[7][9][10] Specifically for C14-HSL, the acyl donor is tetradecanoyl-ACP, derived from the fatty acid biosynthesis pathway.[10]

The enzymatic reaction proceeds in two distinct chemical steps:

  • Acylation: The process begins with a nucleophilic attack by the α-amino group of SAM on the carbonyl carbon of tetradecanoyl-ACP.[11][12] This step forms an acyl-SAM intermediate and releases the holo-ACP.[10][12]

  • Lactonization: Following acylation, an intramolecular cyclization occurs. The α-carboxylate oxygen of the SAM moiety attacks the γ-carbon, leading to the formation of the stable five-membered homoserine lactone ring.[11][12] This reaction releases 5'-methylthioadenosine (MTA) as a byproduct.[12]

The specificity for producing C14-HSL is determined by the particular LuxI homolog's affinity for the tetradecanoyl (C14) acyl chain on the ACP donor.[9]

AHL Biosynthesis Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Tetradecanoyl_ACP Tetradecanoyl-ACP (from Fatty Acid Synthesis) LuxI LuxI-type Synthase (e.g., CinI, TraI) Tetradecanoyl_ACP->LuxI SAM S-Adenosyl-L-Methionine (SAM) SAM->LuxI C14_HSL N-tetradecanoyl-L- Homoserine Lactone (C14-HSL) LuxI->C14_HSL Acylation & Lactonization MTA 5'-Methylthioadenosine (MTA) LuxI->MTA ACP Holo-ACP LuxI->ACP

Caption: Biosynthesis of C14-HSL by a LuxI-type synthase from its core substrates.

The LuxI Synthase: Structure and Specificity

The ability of a bacterium to produce a specific AHL, such as C14-HSL, is dictated by the structure of its LuxI-family synthase.[8][9] X-ray crystallographic analyses of LuxI homologs like EsaI and LasI have provided significant insights into their function.[7][9]

  • N-Terminal Domain: This region is highly conserved across the LuxI family and is primarily responsible for binding the common substrate, SAM, and for catalysis.[7] Mutagenesis studies have identified several invariant amino acid residues in this domain that are essential for enzymatic activity.[7]

  • C-Terminal Domain: In contrast, the C-terminal region is more variable and forms the binding pocket for the acyl-ACP substrate.[7] The size and hydrophobicity of this pocket are the primary determinants of acyl-chain specificity. For synthases that produce long-chain AHLs like C14-HSL, this pocket is typically an elongated, hydrophobic tunnel that can accommodate the lengthy acyl chain.[9]

Quantitative Data: Production of Long-Chain AHLs

The concentration of AHLs can vary significantly depending on the bacterial species, growth conditions, and environment (e.g., planktonic culture vs. biofilm). While precise kinetic constants for every C14-HSL synthase are not universally documented, analysis of bacterial cultures and biofilms provides valuable quantitative data on product yield.

Bacterial System / SpeciesDetected Long-Chain AHLConcentration / ObservationReference
Pseudomonas aeruginosa (Biofilm)3-oxo-C12-HSL>600 µM in biofilm, ~14 µM in effluent[5]
Rhodobacter sphaeroides7,8-cis-N-(tetradecanoyl)homoserine lactone (C14:1-HSL)Sufficient to disperse cell aggregates in culture[5]
Vibrio alginolyticus (Marine isolates)C14-HSL, 3-oxo-C14-HSLDetected as one of several long-chain AHLs (C8-C14)[13]
Sinorhizobium meliloti3-oxotetradecanoyl HSLProduced by the sinRI locus[8]

Experimental Protocols for Characterizing AHL Synthase Activity

Investigating the biosynthesis of C14-HSL requires robust enzymatic assays to determine kinetic parameters and screen for inhibitors.[1][11] The following are established methods for quantifying AHL synthase activity.

Protocol 1: Colorimetric Assay using DPIP

This continuous spectrophotometric assay quantifies the release of the thiol group from Coenzyme A (in assays using acyl-CoA) or holo-ACP.[14] The released thiol reduces the redox dye 2,6-Dichlorophenolindophenol (DPIP), causing a measurable decrease in absorbance at 600 nm.[14]

Methodology:

  • Determine Background Rate: A reaction mixture is prepared containing all components (buffer, acyl-substrate, DPIP) except the AHL synthase. The change in absorbance at 600 nm is monitored for 15-20 minutes to establish the rate of non-enzymatic DPIP reduction.[14]

  • Determine Optimal Enzyme Concentration: A fixed, saturating concentration of substrates is used while varying the enzyme concentration (e.g., 0.1–2 µM). The ideal concentration is one where the initial reaction rate is at least three-fold higher than the background rate.[14]

  • Determine Kinetic Constants:

    • To find Km for SAM, maintain a fixed, high concentration of Tetradecanoyl-ACP (or -CoA) and vary the concentration of SAM over a wide range (e.g., 10–500 µM).[11]

    • To find Km for the acyl substrate, maintain a fixed, high concentration of SAM and vary the concentration of Tetradecanoyl-ACP.[11]

  • Data Analysis: Initial reaction rates (ΔAbs/sec) are calculated from the linear phase of the progress curve, corrected for the background rate, and converted to µM/min using the molar extinction coefficient of DPIP.

Protocol 2: Coupled Spectrophotometric Assay

This method quantifies the release of MTA, a universal byproduct of AHL synthesis.[11] The assay couples the AHL synthase reaction to two other enzymes: methylthioadenosine nucleosidase (MTAN), which converts MTA to adenine (B156593) and methylthioribose, and xanthine (B1682287) oxidase, which oxidizes adenine. The final step can be linked to a chromogenic or fluorogenic substrate.[11]

Methodology:

  • Reaction Setup: A cuvette is prepared with buffer (e.g., HEPES), KCl, MTAN, and xanthine oxidase.[11]

  • Background Rate Determination: Substrates (SAM and acyl-ACP) are added in the absence of the AHL synthase to measure any background signal generation.

  • Enzymatic Reaction: The AHL synthase is added to initiate the reaction. The rate of product formation is monitored spectrophotometrically.

  • Kinetic Analysis: As with the DPIP assay, one substrate is held at a saturating concentration while the other is varied to determine Michaelis-Menten kinetic parameters.[11]

Protocol 3: HPLC-Based Assay

High-Performance Liquid Chromatography (HPLC) offers a direct and highly specific method to independently monitor the consumption of substrates (acyl-ACP, SAM) and the formation of products (C14-HSL, MTA).[11]

Methodology:

  • Reaction: The enzymatic reaction is set up as described previously. Aliquots are taken at various time points.

  • Quenching: The reaction in each aliquot is stopped, typically by adding an acid (e.g., formic or acetic acid).

  • Separation and Detection: The samples are injected into an HPLC system, usually equipped with a C18 reverse-phase column.

  • Quantification: The substrates and products are separated and detected by UV absorbance. Their concentrations are determined by comparing the peak areas to those of known standards. This allows for the direct measurement of reaction stoichiometry and rates.[11]

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_Enzyme Purify AHL Synthase Setup Set up Reaction (Buffer, Substrates) Purify_Enzyme->Setup Prep_Substrates Prepare Substrates (Acyl-ACP, SAM) Prep_Substrates->Setup BG_Rate Measure Background Rate (No Enzyme) Setup->BG_Rate Add_Enzyme Initiate with Enzyme BG_Rate->Add_Enzyme Monitor Monitor Reaction (Spectrophotometry/HPLC) Add_Enzyme->Monitor Calc_Rate Calculate Initial Rates Monitor->Calc_Rate Correct_BG Correct for Background Calc_Rate->Correct_BG Plot_Data Plot Data (e.g., Michaelis-Menten) Correct_BG->Plot_Data Determine_Km Determine Kinetic Constants (Km, Vmax) Plot_Data->Determine_Km

Caption: General workflow for the kinetic analysis of an AHL synthase enzyme.

References

A Technical Guide to the Mechanism of N-tetradecanoyl-L-homoserine lactone (C14-HSL) in Bacterial Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. A key class of signaling molecules in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs). This technical guide provides an in-depth examination of the mechanism of action of a long-chain AHL, N-tetradecanoyl-L-homoserine lactone (C14-HSL), and its common variant, N-3-oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL). We will detail the molecular interactions with LuxR-type transcriptional regulators, the subsequent regulation of target genes, quantitative data on these interactions, and the experimental protocols used for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific quorum sensing pathway.

Introduction to Quorum Sensing and C14-HSL

Quorum sensing is a regulatory system that enables bacteria to control gene expression based on cell density. This process relies on the production, release, and detection of small signal molecules called autoinducers.[1] When the concentration of these molecules reaches a critical threshold, it indicates a sufficient population density (a "quorum") to initiate a collective change in behavior. This coordinated action is crucial for processes such as biofilm formation, virulence factor expression, and secondary metabolite production.[2][3]

In many Proteobacteria, the most common autoinducers are N-acyl-homoserine lactones (AHLs).[2] These molecules consist of a conserved homoserine lactone ring attached to an acyl chain that can vary in length (from 4 to 18 carbons) and substitution at the C3 position (e.g., a hydroxyl or oxo group).[2] This structural diversity allows for signaling specificity across different bacterial species.

This compound (C14-HSL) is a long-chain AHL involved in the quorum sensing systems of several Gram-negative bacteria, including Acidithiobacillus ferrooxidans and Sinorhizobium meliloti.[4][5] It acts as a diffusible signaling molecule that, upon reaching a threshold concentration, interacts with intracellular receptor proteins to modulate gene expression.[1][6]

Core Mechanism of Action

The canonical mechanism of C14-HSL action involves a series of molecular events centered around a LuxR-type transcriptional regulator.

The C14-HSL Signal Molecule

C14-HSL is characterized by a 14-carbon acyl chain attached to the homoserine lactone ring. A common and biologically significant variant is 3-oxo-C14-HSL, which features a ketone group at the third carbon of the acyl chain.[7] These long-chain AHLs are generally less soluble in aqueous environments and are often associated with transport systems for movement across the bacterial membrane.

The LuxR-type Receptor

LuxR-type proteins are the cognate intracellular receptors for AHLs. They are modular proteins typically composed of two primary domains:

  • N-terminal Ligand-Binding Domain (LBD): This domain is responsible for specifically recognizing and binding the AHL signal molecule. The binding pocket is tailored to the specific acyl chain length and substitution of the cognate AHL.

  • C-terminal DNA-Binding Domain (DBD): This domain contains a helix-turn-helix motif that recognizes and binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes.

In the absence of the AHL ligand, LuxR-type proteins are typically unstable, misfolded, and susceptible to proteolytic degradation.

Ligand Binding and Allosteric Activation

The binding of C14-HSL to the LBD of its cognate receptor (e.g., AfeR in A. ferrooxidans) is the critical activation step.[4] This interaction induces a significant conformational change in the receptor protein. The binding event stabilizes the protein, protecting it from degradation and promoting its proper folding. This allosteric activation facilitates the dimerization of the receptor-ligand complexes, a step that is often essential for high-affinity DNA binding.

Transcriptional Regulation

Once stabilized and dimerized, the C14-HSL-receptor complex is an active transcriptional regulator. The DBD of the complex binds with high affinity to the lux box promoter elements of target genes. Upon binding, the complex typically recruits RNA polymerase to the promoter, thereby activating the transcription of downstream genes. This leads to a coordinated change in the bacterial phenotype, such as increased biofilm formation or enhanced metabolic processes like bioleaching.[4] In some contexts, C14-HSL can also act as an antagonist by binding to a receptor but failing to induce the conformational change necessary for DNA binding, thereby inhibiting the QS pathway.[8]

Quantitative Analysis of C14-HSL-Receptor Interactions

The interaction between C14-HSL and LuxR-type receptors can be characterized by several quantitative parameters. While specific binding affinity (Kd) data for C14-HSL is not as widely published as for other AHLs, its activity as an antagonist in certain systems has been quantified.

Signal MoleculeReceptor ProteinInteraction TypeParameterValueBacterial Species ContextReference
C14-HSLCviRAntagonistIC₅₀268 nMChromobacterium violaceum[8]
C12-HSLCviRAntagonistIC₅₀494 nMChromobacterium violaceum[8]
C10-HSLCviRAntagonistIC₅₀208 nMChromobacterium violaceum[8]
3-oxo-C8-HSLCarRAgonistKd~1 µMErwinia carotovora[9]
3-oxo-C6-HSLCarRAgonistKd~0.1 µMErwinia carotovora[9]

Table 1: Quantitative data on the interaction of long-chain AHLs with LuxR-type receptors. IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the response to the native agonist (C6-HSL). Kd values represent the dissociation constant, with lower values indicating higher binding affinity.

Key Experimental Protocols for Studying C14-HSL Signaling

Investigating the mechanism of C14-HSL requires a combination of biophysical and molecular biology techniques. The following are detailed protocols for key experiments.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To determine the thermodynamic parameters of C14-HSL binding to its purified cognate receptor protein.

Methodology:

  • Preparation of Reagents:

    • Protein Solution: Dialyze the purified LuxR-type receptor protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Determine the final protein concentration accurately via UV-Vis spectroscopy or a protein assay. A typical concentration in the sample cell is 10-50 µM.

    • Ligand Solution: Dissolve C14-HSL in the final dialysis buffer to a concentration approximately 10-20 times that of the protein. A small amount of DMSO may be used for initial solubilization, ensuring the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.

  • ITC Experiment Setup:

    • Thoroughly degas both the protein and ligand solutions.

    • Load the protein solution into the sample cell of the calorimeter and the C14-HSL solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 300 rpm), and injection parameters (e.g., an initial 1 µL injection followed by 25-30 injections of 10 µL each, with a 180-second spacing between injections).[10]

  • Data Acquisition and Analysis:

    • Perform a control titration by injecting the C14-HSL solution into the buffer-filled sample cell to measure the heat of dilution.

    • Subtract the heat of dilution from the experimental data.

    • Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to determine Kd, n, and ΔH.[10][11]

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA (or gel shift assay) is used to demonstrate the direct binding of the activated C14-HSL-receptor complex to a specific DNA promoter sequence.[12][13]

Objective: To visualize the formation of a complex between the C14-HSL-activated receptor and a DNA probe containing a lux box.

Methodology:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides corresponding to the target promoter region (~30-50 bp) containing the lux box.

    • Label one oligonucleotide at the 5' end with a non-radioactive tag (e.g., a fluorescent IRDye) or a radioactive tag (e.g., ³²P).[12][14][15]

    • Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe. Purify the probe using gel electrophoresis or column chromatography.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following components in a final volume of 20 µL:

      • 5x Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM KCl, 5 mM MgCl₂, 2.5 mM EDTA, 2.5 mM DTT, 25% glycerol).[15]

      • Purified LuxR-type receptor protein (concentration range: 10 nM to 1 µM).

      • C14-HSL (at a concentration sufficient to saturate the receptor, e.g., 10-50 µM).

      • A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

      • Labeled DNA probe (~0.1-1.0 nM).

    • Incubate the reaction mixture at room temperature for 20-30 minutes to allow complex formation.

  • Electrophoresis and Detection:

    • Load the samples onto a native (non-denaturing) polyacrylamide gel (e.g., 5% TBE gel).[15]

    • Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent heat-induced dissociation of the complex.

    • Visualize the bands. For fluorescent probes, scan the gel directly using an infrared imager.[12] For radioactive probes, expose the gel to a phosphor screen or X-ray film.[14] A "shifted" band, which migrates slower than the free probe, indicates the formation of the DNA-protein complex.

Reporter Gene Assay for In Vivo Activity

Reporter gene assays measure the transcriptional output of a specific promoter in response to the C14-HSL signal within a living bacterial cell.

Objective: To quantify the ability of C14-HSL to activate gene expression from a target promoter.

Methodology:

  • Construction of the Reporter Strain:

    • Create a plasmid construct where the promoter region of a C14-HSL target gene is fused upstream of a reporter gene, such as lacZ (encoding β-galactosidase) or luc (encoding luciferase).

    • Transform this reporter plasmid into a suitable bacterial host strain. The host strain should ideally lack the ability to produce its own AHLs to avoid background signal.

  • Assay Procedure:

    • Grow the reporter strain in a suitable liquid medium to early or mid-logarithmic phase.

    • Aliquot the culture into a multi-well plate.

    • Add C14-HSL to the wells at a range of concentrations (e.g., from 0 nM to 100 µM) to generate a dose-response curve. Include a solvent control (e.g., DMSO or methanol).

    • Incubate the plate for a period sufficient for reporter gene expression (e.g., 4-6 hours).

  • Quantification of Reporter Activity:

    • For Luciferase: Add a lysis buffer followed by the luciferase assay reagent, which contains luciferin (B1168401) and ATP.[16][17] Measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of luciferase expressed.

    • For β-galactosidase: Lyse the cells and add a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure the absorbance of the resulting yellow product (o-nitrophenol) at 420 nm.

  • Data Analysis:

    • Normalize the reporter activity to cell density (e.g., OD₆₀₀).

    • Plot the normalized reporter activity against the concentration of C14-HSL. This allows for the determination of parameters like the EC₅₀ (the concentration of C14-HSL that produces 50% of the maximal response).

Signaling Pathways and Visualization

Visual diagrams are essential for understanding the complex relationships in C14-HSL-mediated gene regulation and the workflows used to study them.

C14_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C14_HSL_out C14-HSL C14_HSL_in C14-HSL C14_HSL_out->C14_HSL_in Diffusion/ Transport Active_Complex Active Receptor-HSL Dimer C14_HSL_in->Active_Complex Binding & Dimerization Receptor Inactive LuxR-type Receptor Receptor->Active_Complex Promoter lux box Promoter Active_Complex->Promoter Binds DNA Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Expressed Protein (e.g., Virulence Factor) mRNA->Protein Translation

Caption: Core signaling pathway of C14-HSL in bacterial gene regulation.

EMSA_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis P1 1. Label DNA Probe (e.g., with IRDye) R1 3. Incubate: - Labeled Probe - Receptor Protein - C14-HSL - Competitor DNA P1->R1 P2 2. Purify Receptor Protein P2->R1 A1 4. Run on Native Polyacrylamide Gel R1->A1 A2 5. Scan Gel for Fluorescence A1->A2 A3 6. Analyze Bands: - Free Probe - Shifted Complex A2->A3

Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Reporter_Assay_Logic cluster_construct Reporter Construct cluster_strain Bacterial Cell cluster_output Measurement Promoter Target Promoter (with lux box) Reporter Reporter Gene (e.g., luciferase) Promoter->Reporter Fused to Activation Receptor Activation & DNA Binding Promoter->Activation Receptor Constitutively Expressed Receptor Protein Receptor->Activation C14_HSL Exogenous C14-HSL Added C14_HSL->Activation Expression Reporter Gene Expression Activation->Expression Signal Quantifiable Signal (Luminescence) Expression->Signal

Caption: Logical relationship in a C14-HSL luciferase reporter gene assay.

Implications for Drug Development

The central role of C14-HSL and other AHLs in controlling virulence and biofilm formation makes the quorum sensing system an attractive target for novel antimicrobial therapies.[3][18] Unlike traditional antibiotics that aim to kill bacteria, anti-quorum sensing agents, or "quorum quenchers," aim to disrupt bacterial communication. This strategy is thought to impose less selective pressure for the development of resistance.[3]

Key drug development strategies targeting the C14-HSL pathway include:

  • Competitive Inhibition: Designing small molecules that are structural analogs of C14-HSL. These molecules can bind to the LuxR-type receptor's ligand-binding pocket but fail to induce the necessary conformational change for activation.[8] This competitively inhibits the binding of the native C14-HSL, effectively shutting down the signaling pathway.

  • Inhibition of AHL Synthesis: Developing inhibitors that target the LuxI-type synthase enzyme responsible for producing C14-HSL.[18] By preventing the synthesis of the signal molecule, the activation of the entire QS cascade can be blocked.

  • Signal Degradation: Utilizing enzymes, such as acylases or lactonases, that can degrade C14-HSL in the extracellular environment, preventing it from reaching the threshold concentration required for QS activation.

Understanding the precise mechanism of C14-HSL binding and receptor activation is critical for the rational design of potent and specific inhibitors for therapeutic use.

Conclusion

The mechanism of action of C14-HSL in bacterial gene regulation is a well-defined process centered on its interaction with LuxR-type transcriptional activators. The binding of C14-HSL stabilizes its cognate receptor, promoting dimerization and subsequent binding to specific DNA promoter elements to activate gene transcription. This system is a key regulator of collective behaviors in various Gram-negative bacteria. The detailed quantitative analysis and experimental methodologies outlined in this guide provide a framework for researchers to further investigate this pathway and for drug development professionals to design novel anti-virulence strategies that target bacterial communication.

References

N-tetradecanoyl-L-Homoserine Lactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a key signaling molecule in bacterial communication, playing a critical role in the process of quorum sensing. This document provides a comprehensive overview of its structure, chemical properties, biological function, and relevant experimental protocols.

Molecular Structure and Chemical Properties

This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. Its structure consists of a homoserine lactone ring N-acylated with a 14-carbon acyl chain (tetradecanoyl group).

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (3S)-3-(tetradecanoylamino)oxolan-2-one
Synonyms C14-HSL, N-Myristoyl-L-homoserine lactone[1]
Molecular Formula C₁₈H₃₃NO₃[1][2]
Molecular Weight 311.46 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point Predicted: 85-95 °C
Boiling Point Predicted: 506.5 ± 39.0 °C[5]
Solubility DMF: ~30 mg/mL, DMSO: ~30 mg/mL, PBS (pH 7.2): ~10 mg/mL[1]
Stability Stable for ≥ 4 years when stored at -20°C.[1] The lactone ring is susceptible to hydrolysis under alkaline conditions.[6]
CAS Number 202284-87-5[1]

Biological Role: Quorum Sensing in Gram-Negative Bacteria

This compound is a signaling molecule, or autoinducer, primarily utilized by Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[7] This communication system allows bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and motility.[3][8]

In the well-studied opportunistic pathogen Pseudomonas aeruginosa, the quorum-sensing circuitry involves multiple AHLs. The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which binds to the transcriptional regulator LasR.[7][9] This complex then activates the expression of various virulence genes. The Las system also influences the Rhl system, where the RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL) that binds to the RhlR regulator.[7] While C14-HSL is not the primary autoinducer in the canonical P. aeruginosa Las/Rhl system, other related bacteria utilize long-chain AHLs like C14-HSL for their quorum sensing networks.

The general mechanism involves the passive diffusion of C14-HSL across the bacterial cell membrane. As the bacterial population density increases, the concentration of C14-HSL in the local environment rises. Once a threshold concentration is reached, C14-HSL binds to its cognate intracellular receptor protein, typically a transcriptional regulator of the LuxR family. This binding event often induces a conformational change in the receptor, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. This, in turn, modulates the transcription of these genes, leading to a coordinated change in the population's phenotype.

Quorum_Sensing_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C14_HSL_out N-tetradecanoyl-L- Homoserine Lactone (C14-HSL) C14_HSL_in C14-HSL C14_HSL_out->C14_HSL_in Diffusion LuxR LuxR-type Receptor C14_HSL_in->LuxR Binds to Complex C14-HSL-LuxR Complex DNA DNA (lux box) Complex->DNA Binds to Genes Target Genes (e.g., virulence, biofilm) DNA->Genes Regulates Transcription Response Coordinated Phenotypic Response Genes->Response

Caption: Generalized Quorum Sensing Signaling Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of N-acyl homoserine lactones can be achieved through various methods. A common approach involves the acylation of L-homoserine lactone. The following is a representative protocol adapted from generalized procedures for AHL synthesis.[10][11]

Materials:

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-homoserine lactone hydrobromide and anhydrous DCM.

  • Basification: Cool the suspension in an ice bath (0 °C) and add triethylamine or pyridine dropwise with stirring. Stir for approximately 30 minutes to an hour to generate the free amine.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of tetradecanoyl chloride in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis_Workflow Start Start Step1 Dissolve L-homoserine lactone hydrobromide in anhydrous DCM Start->Step1 Step2 Add Triethylamine/Pyridine at 0 °C Step1->Step2 Step3 Add Tetradecanoyl chloride in DCM at 0 °C Step2->Step3 Step4 Stir overnight at room temperature Step3->Step4 Step5 Aqueous work-up (Wash with acid, base, brine) Step4->Step5 Step6 Dry and concentrate the organic layer Step5->Step6 Step7 Purify by silica gel column chromatography Step6->Step7 Step8 Characterize product (NMR, Mass Spec) Step7->Step8 End End Step8->End

Caption: Workflow for the Synthesis of C14-HSL.
Biological Activity Assay: Chromobacterium violaceum Bioassay

The biological activity of C14-HSL can be determined using a variety of biosensor strains. A common and visually intuitive method employs the bacterium Chromobacterium violaceum. The wild-type strain produces the purple pigment violacein (B1683560) in response to its own AHL. A mutant strain, such as CV026, is unable to produce its own AHL but will produce violacein in the presence of exogenous short-to-medium chain AHLs. While CV026 is most sensitive to shorter chain AHLs, it can be used to demonstrate the principle of AHL-induced gene expression.[12][13]

Materials:

  • Chromobacterium violaceum CV026 biosensor strain

  • Luria-Bertani (LB) agar (B569324) plates and broth

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or ethyl acetate)

  • Sterile paper discs or sterile swabs

Procedure:

  • Prepare Lawn of Biosensor: Prepare a molten LB agar overlay (e.g., 0.7% agar) and inoculate it with an overnight culture of C. violaceum CV026. Pour the inoculated overlay onto a base LB agar plate and allow it to solidify.

  • Apply Test Compound:

    • Disc Diffusion Method: Aseptically place a sterile paper disc onto the center of the agar surface. Apply a known amount of the C14-HSL stock solution to the disc and allow the solvent to evaporate.

    • Cross-Streak Method: Streak the strain to be tested for AHL production in a line on the agar plate. Then, streak the CV026 biosensor strain perpendicular to the first streak, ensuring the streaks do not touch.

  • Incubation: Incubate the plate at a suitable temperature for C. violaceum (e.g., 28-30 °C) for 24-48 hours.

  • Observation: A positive result is indicated by the production of the purple pigment violacein in the biosensor strain around the paper disc or in the area of the streak closest to the AHL-producing strain. The diameter of the purple zone in the disc diffusion assay can be used for semi-quantitative analysis.

  • Quantitative Analysis: For a more quantitative measure, a liquid culture assay can be performed where the biosensor is grown in the presence of varying concentrations of C14-HSL, and the violacein is then extracted and quantified spectrophotometrically.[14]

Bioassay_Workflow Start Start Step1 Prepare an agar lawn of C. violaceum CV026 biosensor Start->Step1 Step2 Apply C14-HSL solution to a sterile paper disc Step1->Step2 Step3 Place the disc on the center of the agar lawn Step2->Step3 Step4 Incubate at 28-30 °C for 24-48 hours Step3->Step4 Step5 Observe for a purple zone of violacein production Step4->Step5 Step6 Measure the diameter of the purple zone for semi-quantification Step5->Step6 End End Step6->End

Caption: Workflow for C14-HSL Bioassay.

Conclusion

This compound is a vital signaling molecule in the study of bacterial quorum sensing. Its well-defined structure and role in regulating gene expression make it a valuable tool for researchers investigating bacterial communication, pathogenesis, and the development of novel anti-virulence therapies. The protocols outlined in this guide provide a foundation for the synthesis and biological characterization of this and other related N-acyl homoserine lactones.

References

The Ubiquitous Signal: A Technical Guide to N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) Producers in Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a key signaling molecule in quorum sensing (QS), a cell-to-cell communication system employed by a diverse range of Gram-negative bacteria. This long-chain acyl-homoserine lactone (AHL) plays a pivotal role in regulating a variety of physiological processes, including biofilm formation, virulence factor production, and symbiotic relationships. Understanding the natural producers of C14-HSL and the intricacies of its synthesis and signaling is crucial for the development of novel antimicrobial strategies and for harnessing the potential of microbial communities in various biotechnological applications. This in-depth technical guide provides a comprehensive overview of the known microbial producers of C14-HSL, detailed experimental protocols for its detection and quantification, and a visualization of the associated signaling pathways.

Microbial Producers of this compound

Several bacterial species have been identified as natural producers of C14-HSL. These microorganisms are found in a wide array of environments, from soil and aquatic ecosystems to host-associated microbiomes. The production of C14-HSL is often associated with specific quorum sensing systems that regulate gene expression in a cell-density-dependent manner.

Key Identified Producers:
  • Acidithiobacillus ferrooxidans : This acidophilic chemolithoautotroph, crucial in biomining operations, utilizes a LuxI/R-type quorum-sensing system, designated AfeI/AfeR, to produce a range of AHLs, including C14-HSL. The production of these signaling molecules is linked to biofilm formation on mineral surfaces, which enhances the bioleaching process.

  • Vibrio species : Various members of the Vibrio genus, commonly found in marine environments, are known to produce C14-HSL. For instance, it has been detected in species such as Vibrio alginolyticus and Vibrio tasmaniensis. In these bacteria, C14-HSL is involved in regulating processes like biofilm formation and pathogenesis.[1]

  • Rhizobium leguminosarum : This nitrogen-fixing bacterium, which forms symbiotic relationships with leguminous plants, produces a derivative of C14-HSL, N-(3-hydroxy-7-cis-tetradecanoyl)-L-homoserine lactone (3OH,C14:1-HSL).[2][3] This signaling molecule is part of a complex regulatory network involving the CinI/CinR quorum sensing system, which influences plasmid transfer and other symbiotic functions.[2]

  • Pseudomonas species : While not always the primary AHL produced, C14-HSL and its derivatives have been detected in some Pseudomonas species. For instance, Pseudomonas aeruginosa is known to produce a complex mixture of AHLs, and while 3-oxo-C12-HSL and C4-HSL are the most well-studied, longer-chain AHLs can also be present.[4]

  • Gut Microbiota : Studies on the gut microbiome of mice have revealed the presence of C14-HSL, indicating that commensal bacteria within the mammalian gut are also capable of producing this signaling molecule. This opens up avenues for research into the role of C14-HSL in host-microbe interactions and gut health.

Quantitative Data on C14-HSL Production

The concentration of C14-HSL produced by bacteria can vary significantly depending on the species, growth conditions, and the stage of growth. The following table summarizes available quantitative data on C14-HSL and its derivatives from the literature.

Microbial SpeciesQuorum Sensing SystemC14-HSL DerivativeConcentration RangeReference
Rhizobium leguminosarumCinI/RN-(3-hydroxy-7-cis-tetradecanoyl)-L-homoserine lactone (3OH,C14:1-HSL)300 - 600 nM[1]
Acidithiobacillus ferrooxidansAfeI/RThis compound (C14-HSL)18.75% of total AHLs (chalcopyrite substrate)[5]

Note: Quantitative data for C14-HSL is often reported as a relative percentage of the total AHLs produced or requires specialized analytical techniques for absolute quantification. The values presented here are based on available literature and may vary based on experimental conditions.

Signaling Pathways Involving C14-HSL

The synthesis and perception of C14-HSL are primarily governed by LuxI/R-type quorum sensing systems. These systems consist of a LuxI-family synthase that produces the AHL signal and a LuxR-family transcriptional regulator that binds the AHL and modulates gene expression.

The LuxI/R Quorum Sensing Circuit

The canonical LuxI/R circuit is a positive feedback loop. The LuxI synthase produces a basal level of AHLs. As the bacterial population density increases, the concentration of AHLs in the environment surpasses a threshold, leading to their binding with the LuxR receptor. The LuxR-AHL complex then acts as a transcriptional activator, typically upregulating the expression of the luxI gene (autoinduction) and other target genes responsible for group behaviors.

LuxI_R_Pathway cluster_cell Bacterial Cell LuxI LuxI Synthase AHL C14-HSL LuxI->AHL Synthesis LuxR LuxR Receptor LuxR_AHL LuxR-AHL Complex LuxR->LuxR_AHL AHL->LuxR Binding AHL->LuxR_AHL AHL_out C14-HSL (extracellular) AHL->AHL_out Diffusion DNA DNA LuxR_AHL->DNA Binds to lux box Target_Genes Target Genes (e.g., Biofilm, Virulence) DNA->Target_Genes Regulates Transcription luxI_gene luxI gene DNA->luxI_gene Induces Transcription AHL_out->AHL Diffusion (High Density) caption General LuxI/R Signaling Pathway

Caption: General LuxI/R Signaling Pathway.

The CinI/R Regulatory Cascade in Rhizobium leguminosarum

In Rhizobium leguminosarum, the CinI/R system is at the top of a regulatory hierarchy that controls other quorum-sensing loci. CinI produces 3OH,C14:1-HSL, which activates the transcriptional regulator CinR. The active CinR-AHL complex then influences the expression of other AHL synthases and regulators, creating a complex signaling network.

CinI_R_Cascade cluster_downstream Downstream QS Loci CinI CinI Synthase C14_HSL 3OH,C14:1-HSL CinI->C14_HSL Synthesis CinR CinR Receptor CinR_AHL CinR-AHL Complex CinR->CinR_AHL C14_HSL->CinR Binding C14_HSL->CinR_AHL CinR_AHL->CinI Positive Feedback TraI TraI Synthase CinR_AHL->TraI Activation RhiR RhiR Receptor CinR_AHL->RhiR Activation RhiI RhiI Synthase RhiR->RhiI Activation caption CinI/R Cascade in R. leguminosarum Experimental_Workflow Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Extraction (LLE or SPE) Supernatant->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis UPLC-HRMS/MS Analysis Reconstitution->Analysis Quantification Quantification Analysis->Quantification caption AHL Extraction and Analysis Workflow

References

The Function of N-Tetradecanoyl-L-homoserine Lactone (C14-HSL) in Interspecies Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. Among these, the long-chain AHL, N-tetradecanoyl-L-homoserine lactone (C14-HSL), and its derivative 3-oxo-C14-HSL, have emerged as significant players in interspecies and even inter-kingdom communication. This technical guide provides an in-depth overview of the function of C14-HSL, detailing its role in bacterial, plant, and animal interactions. It includes a summary of quantitative data, detailed experimental protocols for key assays, and diagrams of the known signaling pathways to serve as a comprehensive resource for researchers in microbiology, plant science, and immunology, as well as professionals in drug development.

Introduction to C14-HSL and Quorum Sensing

Quorum sensing (QS) is a fundamental mechanism by which bacteria regulate collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance[1]. This process relies on the production, release, and detection of signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) serve as the primary autoinducers[1]. The specificity of this communication is determined by the length and modification of the acyl side chain of the AHL molecule.

C14-HSL is a long-chain AHL that has been identified as a key signaling molecule in various bacterial species[2][3]. Its extended acyl chain imparts distinct physicochemical properties that influence its diffusion and interaction with receptors, enabling it to mediate complex communication within and between species, and even across kingdoms.

Interspecies Communication in Bacteria Mediated by C14-HSL

Within microbial communities, C14-HSL can act as both an intraspecies and interspecies signal, influencing the behavior of bacteria that do not produce it themselves. This cross-talk is a critical factor in shaping the structure and function of polymicrobial communities.

Bacterial Producers and Responders

A variety of Gram-negative bacteria have been identified as producers of C14-HSL and its 3-oxo derivative. This production is typically catalyzed by a LuxI-family synthase. The cognate receptor for C14-HSL is a LuxR-type transcriptional regulator.

Table 1: Examples of Bacterial Species Producing C14-HSL

Bacterial SpeciesC14-HSL Variant(s) ProducedLuxI/LuxR Homologs (if known)Reference(s)
Pseudomonas aeruginosa3-oxo-C14-HSLLasI/LasR[4]
Acidithiobacillus ferrooxidansC14-HSL, 3-oxo-C14-HSLAfeI/AfeR[2][5][6]
Vibrio fischeriC14-HSL[4]
Streptomyces lividansOxo-C14:1-HSL[7]
C14-HSL Signaling Pathway in Bacteria

The canonical C14-HSL signaling pathway in Gram-negative bacteria involves the LuxI/R quorum-sensing system.

bacterial_signaling cluster_producer C14-HSL Producing Bacterium cluster_receiver Responding Bacterium LuxI LuxI-type Synthase (e.g., AfeI) C14_HSL_in C14-HSL LuxI->C14_HSL_in Synthesis C14_HSL_out Extracellular C14-HSL C14_HSL_in->C14_HSL_out Diffusion C14_HSL_in_rec C14-HSL C14_HSL_out->C14_HSL_in_rec Uptake LuxR LuxR-type Receptor (e.g., AfeR) LuxR_complex C14-HSL-LuxR Complex LuxR->LuxR_complex C14_HSL_in_rec->LuxR Binding & Activation DNA Promoter (lux box) LuxR_complex->DNA Binds Target_Genes Target Genes (e.g., biofilm formation, vvirulence factors) DNA->Target_Genes Regulates Transcription

Figure 1: C14-HSL signaling pathway in bacteria.
Quantitative Effects on Bacterial Phenotypes

The perception of C14-HSL by responding bacteria can lead to significant changes in their behavior, most notably in biofilm formation and virulence.

Table 2: Quantitative Effects of C14-HSL on Bacterial Phenotypes

Responding SpeciesC14-HSL ConcentrationObserved EffectQuantitative ChangeReference(s)
Acidithiobacillus ferrooxidans0.5 µMIncreased chalcopyrite bioleaching rate1.15 times increase in initial 12 days[2][5]
Acidithiobacillus ferrooxidans0.5 µMIncreased adsorbed cell concentration10.1 x 10⁸ cells/g vs. 8 x 10⁸ cells/g in control[2]
Acidithiobacillus ferrooxidans0.5 µMIncreased polysaccharide content in EPS45.03% higher than control[2]
Acidithiobacillus ferrooxidans0.5 µMIncreased protein content in EPS42.55% higher than control[2]

Inter-kingdom Communication: C14-HSL and Plants

Plants have evolved mechanisms to perceive bacterial signals, including AHLs. Long-chain AHLs like 3-oxo-C14-HSL are often interpreted by plants as a signal of potential pathogenic threat, leading to the activation of defense responses.

Plant Perception and Signaling Cascade

The perception of 3-oxo-C14-HSL in the model plant Arabidopsis thaliana is a complex process that involves the AHL-Priming Protein 1 (ALI1) and activation of downstream signaling pathways.

plant_signaling cluster_plant_cell Plant Cell cluster_downstream Downstream Responses C14_HSL 3-oxo-C14-HSL ALI1 ALI1 Protein C14_HSL->ALI1 Interaction (putative) MAPK_cascade MAPK Cascade (MPK3/MPK6) ALI1->MAPK_cascade Activation SA_Oxylipin Salicylic Acid & Oxylipin Pathways MAPK_cascade->SA_Oxylipin Defense_Genes Defense Gene Expression (e.g., PR1) SA_Oxylipin->Defense_Genes Cell_Wall Cell Wall Reinforcement SA_Oxylipin->Cell_Wall Resistance Enhanced Resistance to Pathogens Defense_Genes->Resistance Cell_Wall->Resistance

Figure 2: 3-oxo-C14-HSL signaling in Arabidopsis thaliana.
Quantitative Effects on Plant Defense

Treatment of plants with 3-oxo-C14-HSL can lead to a "primed" state, resulting in a more robust defense response upon pathogen attack.

Table 3: Quantitative Effects of 3-oxo-C14-HSL on Arabidopsis thaliana Gene Expression

GeneTreatmentFold Change (vs. control)Reference(s)
WRKY226 µM 3-oxo-C14-HSL + flg22 (2h)~2-fold higher than flg22 alone[8]
WRKY296 µM 3-oxo-C14-HSL + flg22 (2h)~2-fold higher than flg22 alone[8]
GST66 µM 3-oxo-C14-HSL + flg22 (2h)~1.5-fold higher than flg22 alone[8]
ATGALK2/ALI16 µM 3-oxo-C14-HSL + flg22 (2h)~2-fold increase (no significant difference from flg22 alone)[8]

Inter-kingdom Communication: C14-HSL and Animal Cells

Emerging research indicates that long-chain AHLs can also modulate the function of mammalian cells, particularly those of the immune system. This has significant implications for understanding host-pathogen interactions and for the development of novel immunomodulatory drugs.

Interaction with Human Immune Cells

While a specific receptor for C14-HSL on human immune cells has not yet been definitively identified, studies on similar long-chain AHLs suggest that they can trigger signaling cascades in macrophages, leading to altered cytokine production and phagocytic activity. Toll-like receptors (TLRs) have been implicated as potential, though perhaps indirect, sensors of these bacterial molecules.

macrophage_signaling cluster_macrophage Human Macrophage cluster_cellular_responses Cellular Responses C14_HSL C14-HSL Receptor Putative Receptor (e.g., TLRs?) C14_HSL->Receptor Binding p38_MAPK p38 MAPK Pathway Receptor->p38_MAPK Activation Cytokine_Production Altered Cytokine Production (e.g., TNF-α, IL-6) p38_MAPK->Cytokine_Production Phagocytosis Modulated Phagocytosis p38_MAPK->Phagocytosis

Figure 3: Putative C14-HSL signaling in human macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of C14-HSL.

Extraction and Quantification of C14-HSL from Bacterial Cultures

Objective: To extract and quantify C14-HSL from bacterial culture supernatants using liquid-liquid extraction and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC-MS system with a C18 column

  • C14-HSL standard

  • Methanol (B129727) (HPLC grade)

  • Formic acid

Procedure:

  • Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Transfer the supernatant to a separating funnel.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.

  • Pool the organic (top) layers and dry over anhydrous sodium sulfate.

  • Filter the dried organic phase and evaporate to dryness using a rotary evaporator at 30°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 200 µL).

  • Analyze the sample by HPLC-MS.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A suitable gradient from, for example, 40% B to 100% B over 20 minutes.

    • Detection: Monitor for the specific m/z of C14-HSL ([M+H]⁺ ≈ 312.2).

  • Quantify the C14-HSL concentration by comparing the peak area to a standard curve generated with known concentrations of the C14-HSL standard.

Crystal Violet Biofilm Assay

Objective: To quantify the effect of C14-HSL on bacterial biofilm formation.

Materials:

  • Bacterial culture

  • 96-well flat-bottom microtiter plate

  • Appropriate growth medium

  • C14-HSL stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Grow an overnight culture of the desired bacterial strain.

  • Dilute the overnight culture 1:100 in fresh growth medium.

  • In the wells of the 96-well plate, add 180 µL of the diluted bacterial culture.

  • Add 20 µL of C14-HSL solution to achieve the desired final concentrations (include a solvent control).

  • Incubate the plate at the optimal growth temperature for 24-48 hours without shaking.

  • Carefully discard the planktonic culture from the wells.

  • Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Air dry the plate for 15-20 minutes.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Air dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

  • Measure the absorbance at 570-595 nm using a microplate reader.

Analysis of Plant Defense Gene Expression by qRT-PCR

Objective: To quantify the expression of defense-related genes in Arabidopsis thaliana in response to 3-oxo-C14-HSL treatment.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 10-14 days old)

  • Liquid or solid ½ Murashige and Skoog (MS) medium

  • 3-oxo-C14-HSL stock solution (dissolved in acetone)

  • Pathogen-associated molecular pattern (PAMP) elicitor (e.g., flg22)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target and reference genes (e.g., PR1, WRKY29, and a housekeeping gene like UBQ10)

  • qPCR instrument

Procedure:

  • Grow Arabidopsis seedlings under sterile conditions.

  • Treat the seedlings with the desired concentration of 3-oxo-C14-HSL (e.g., 6 µM) or a solvent control (acetone) for a specified period (e.g., 48 hours).

  • (Optional for priming experiments) Elicit the seedlings with a PAMP like flg22 (e.g., 100 nM) for a short duration (e.g., 2 hours).

  • Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a suitable RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from the total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green master mix, gene-specific primers, and the synthesized cDNA.

    • Cycling conditions: An initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene and compared to the control treatment.

Macrophage Cytokine Production Assay

Objective: To measure the production of pro-inflammatory cytokines by macrophages in response to C14-HSL.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • C14-HSL stock solution

  • Lipopolysaccharide (LPS)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed macrophages in a 96-well plate at a density of approximately 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Prepare different concentrations of C14-HSL in complete medium.

  • Remove the old medium from the cells and replace it with the medium containing C14-HSL or a solvent control.

  • (Optional) Co-stimulate the cells with a low concentration of LPS (e.g., 10 ng/mL) to induce a basal level of inflammation.

  • Incubate the cells for a specified time (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Perform ELISAs for the desired cytokines according to the manufacturer's instructions.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Conclusion and Future Directions

C14-HSL is a versatile signaling molecule that plays a crucial role in shaping microbial communities and mediating interactions with eukaryotic hosts. Its ability to influence bacterial biofilm formation, prime plant defenses, and modulate immune responses in animals highlights its significance in diverse ecological niches. The detailed protocols and signaling pathways presented in this guide provide a framework for further investigation into the multifaceted functions of C14-HSL.

Future research should focus on several key areas:

  • Identification of specific C14-HSL receptors in eukaryotic cells: Elucidating the direct molecular targets of C14-HSL in plants and animals will be crucial for a complete understanding of its inter-kingdom signaling capabilities.

  • Characterization of the full C14-HSL regulon in diverse bacteria: A comprehensive understanding of the genes and pathways controlled by C14-HSL in different bacterial species will provide deeper insights into its ecological roles.

  • Translational applications: The immunomodulatory and defense-priming properties of C14-HSL and its analogs present exciting opportunities for the development of novel therapeutics for infectious diseases and innovative strategies for crop protection.

By continuing to unravel the complexities of C14-HSL-mediated communication, we can gain a greater appreciation for the intricate chemical dialogues that govern interactions between the microbial world and its eukaryotic hosts, paving the way for new applications in medicine, agriculture, and biotechnology.

References

N-tetradecanoyl-L-Homoserine Lactone: A Key Regulator of Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a signaling molecule belonging to the N-acyl-homoserine lactone (AHL) family.[1][2] These molecules are pivotal in the process of quorum sensing (QS), a cell-to-cell communication mechanism employed by a wide range of Gram-negative bacteria to coordinate gene expression in a population density-dependent manner.[1][3] As bacterial density increases, the concentration of AHLs in the environment rises, leading to a coordinated change in bacterial behavior.[3] C14-HSL, in particular, plays a significant role in the regulation of various physiological processes, most notably biofilm formation, a critical factor in bacterial pathogenesis and persistence.[2][4] This technical guide provides a comprehensive overview of C14-HSL, its role in biofilm development, the underlying signaling pathways, and key experimental protocols for its study.

Chemical Structure and Properties

This compound is characterized by a homoserine lactone ring attached to a 14-carbon acyl chain. This long acyl chain distinguishes it from other AHLs and influences its diffusion and receptor binding properties.[1]

Chemical Formula: C₁₈H₃₃NO₃[1] Molecular Weight: 311.5 g/mol [1]

The Role of this compound in Biofilm Formation

Biofilms are structured communities of bacterial cells encapsulated in a self-produced matrix of extracellular polymeric substances (EPS), which primarily consists of exopolysaccharides, proteins, and extracellular DNA (eDNA).[5][6] Biofilm formation provides bacteria with protection from environmental stresses, host immune responses, and antimicrobial agents, making them a significant challenge in clinical and industrial settings. C14-HSL is a key regulator in the intricate process of biofilm development in several bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa.[5][7]

The influence of C14-HSL on biofilm formation is multifaceted, impacting:

  • Initial Attachment: The initial adhesion of planktonic bacteria to a surface is a critical first step in biofilm formation. While the direct quantitative impact of C14-HSL on this stage is not extensively documented, the broader quorum-sensing network it influences plays a regulatory role.

  • Microcolony Formation and Maturation: C14-HSL signaling is crucial for the development of mature, three-dimensional biofilm structures. It modulates the production of the EPS matrix, which provides structural integrity to the biofilm.[6]

  • Extracellular Polymeric Substance (EPS) Production: The EPS matrix is a defining feature of biofilms. C14-HSL has been shown to promote the production of EPS components.[6] For instance, in Acidithiobacillus ferrooxidans, the addition of C14-HSL led to a significant increase in the protein content of the EPS.[5]

Quantitative Data on the Effect of Acyl-Homoserine Lactones on Biofilm Formation

Direct quantitative data on the effect of this compound on biofilm mass and EPS composition in model organisms like Pseudomonas aeruginosa is limited in publicly available literature. However, studies on other AHLs and AHL analogs provide valuable comparative insights into the dose-dependent effects and the influence of acyl chain length.

Acyl-Homoserine Lactone (AHL) / AnalogBacterial StrainEffect on Biofilm FormationQuantitative ChangeReference
N-hexanoyl-L-homoserine lactone (C6-HSL)Pseudomonas aeruginosaEnhancement2.47-fold increase
N-octanoyl-L-homoserine lactone (C8-HSL)Pseudomonas aeruginosaEnhancement1.88-fold increase
L-HSL (synthetic analog)Pseudomonas aeruginosaInhibition~36.71% decrease at 200 µM[8]
Compound 10 (synthetic analog)Pseudomonas aeruginosa PAO1Inhibition>60% inhibition at >200 µM[5][8]
AHL / ConditionBacterial StrainEffect on EPS ComponentQuantitative ChangeReference
This compound (C14-HSL)Acidithiobacillus ferrooxidansIncreased Protein Content42.55% increase[5]

Signaling Pathway of this compound in Biofilm Formation

In many Gram-negative bacteria, including Pseudomonas aeruginosa, the effects of C14-HSL are mediated through a LuxI/LuxR-type quorum-sensing system. The canonical model involves the following steps:

  • Synthesis of C14-HSL: The LuxI-type synthase (e.g., LasI in P. aeruginosa) synthesizes C14-HSL.[7]

  • Diffusion and Accumulation: C14-HSL freely diffuses across the bacterial cell membrane and accumulates in the extracellular environment as the bacterial population grows.[7]

  • Receptor Binding: Once a threshold concentration is reached, C14-HSL diffuses back into the cells and binds to its cognate cytoplasmic receptor, a LuxR-type transcriptional regulator (e.g., LasR in P. aeruginosa).[9]

  • Dimerization and DNA Binding: The binding of C14-HSL induces a conformational change in the LuxR-type receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as lux boxes, located in the promoter regions of target genes.[9]

  • Gene Regulation: The LuxR-C14-HSL complex then activates or represses the transcription of a suite of genes, including those directly involved in biofilm formation.[9]

In Pseudomonas aeruginosa, the LasI/LasR system, which utilizes a related molecule, 3-oxo-C12-HSL, is at the top of a hierarchical quorum-sensing cascade that also includes the RhlI/RhlR system.[10] The LasR-AHL complex directly and indirectly regulates the expression of genes responsible for the production of exopolysaccharides, such as those encoded by the pel and psl operons, which are critical for biofilm structure.

C14_HSL_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_cytoplasm Bacterial Cytoplasm C14_HSL_out C14-HSL LuxR LuxR-type Receptor (inactive) C14_HSL_out->LuxR Diffusion & Binding (at high cell density) LuxI LuxI-type Synthase LuxI->C14_HSL_out Synthesis & Diffusion LuxR_C14 LuxR-C14-HSL Complex (active) lux_box lux box (Promoter Region) LuxR_C14->lux_box Binds to DNA Biofilm_Genes Biofilm-related Genes (e.g., pel, psl operons) lux_box->Biofilm_Genes Activates Transcription EPS_Production Exopolysaccharide (EPS) Production Biofilm_Genes->EPS_Production Leads to Biofilm_Formation Biofilm Maturation EPS_Production->Biofilm_Formation Contributes to

C14-HSL Signaling Pathway in Biofilm Formation.

Experimental Protocols

Crystal Violet Assay for Biofilm Quantification

This protocol provides a method to quantify total biofilm biomass.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Plate reader

Procedure:

  • Inoculation: Grow an overnight culture of the test bacterium. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.05) in fresh growth medium. Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control. To test the effect of C14-HSL, add the compound at desired concentrations to the respective wells.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 24-48 hours).

  • Washing: Gently remove the planktonic cells by aspirating the medium. Wash the wells three times with 200 µL of PBS to remove loosely attached cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Air-dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

Biofilm_Quantification_Workflow start Start inoculate Inoculate 96-well plate with bacterial culture +/- C14-HSL start->inoculate incubate Incubate to allow biofilm formation inoculate->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain (e.g., with 30% Acetic Acid) wash2->solubilize measure Measure absorbance (OD 570-595 nm) solubilize->measure end End measure->end

Crystal Violet Biofilm Quantification Workflow.

Quantification of Exopolysaccharides (EPS)

This protocol describes a common method for extracting and quantifying the polysaccharide component of the EPS matrix.

Materials:

Procedure:

  • Biofilm Harvesting: Grow biofilms on a suitable surface (e.g., glass slides, coupons). Scrape the biofilm into a known volume of phosphate buffer.

  • EPS Extraction: Sonicate the biofilm suspension on ice to detach the EPS from the cells. Centrifuge the suspension to pellet the bacterial cells. The supernatant contains the crude EPS extract.

  • Phenol-Sulfuric Acid Method for Polysaccharide Quantification: a. To 1 mL of the EPS extract, add 1 mL of 5% phenol solution. b. Rapidly add 5 mL of concentrated sulfuric acid. c. Allow the tubes to stand for 10 minutes, then vortex for 30 seconds. d. Incubate at room temperature for 20 minutes. e. Measure the absorbance at 490 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of glucose to determine the polysaccharide concentration in the EPS extract.

RT-qPCR for Quorum Sensing Gene Expression

This protocol outlines the steps for analyzing the expression of genes involved in the C14-HSL signaling pathway.

Materials:

  • Biofilm or planktonic bacterial culture

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Specific primers for target genes (e.g., lasI, lasR, pelA, pslA) and a housekeeping gene

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Harvest bacterial cells from either biofilm or planktonic culture. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. It is crucial to include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • Real-Time qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene, and a qPCR master mix. b. Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program. c. Include a reaction for a housekeeping gene (e.g., rpoD, gyrB) for normalization. d. Analyze the data using the comparative C(T) (ΔΔC(T)) method to determine the relative fold change in gene expression between different conditions (e.g., with and without C14-HSL).

Conclusion

This compound is a critical signaling molecule in the quorum-sensing networks of many Gram-negative bacteria. Its role in regulating biofilm formation is of significant interest to researchers in microbiology, infectious disease, and drug development. By understanding the signaling pathways and employing robust experimental protocols, the scientific community can further elucidate the mechanisms of C14-HSL action and explore its potential as a target for novel anti-biofilm therapies. This guide provides a foundational framework for professionals engaged in this important area of research.

References

An In-depth Technical Guide on the C14-HSL Signaling Cascade and its Downstream Genetic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-tetradecanoyl-L-homoserine lactone (C14-HSL) signaling cascade, a critical component of the quorum-sensing (QS) network in the opportunistic pathogen Pseudomonas aeruginosa. This document details the molecular mechanisms of the C14-HSL signaling pathway, summarizes its downstream genetic targets with quantitative data, provides detailed experimental protocols for studying this cascade, and presents visual diagrams of the key pathways and workflows.

Introduction to C14-HSL Signaling

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In Pseudomonas aeruginosa, one of the key QS systems is the las system, which utilizes acyl-homoserine lactones (AHLs) as signaling molecules. The LasI synthase produces a range of N-acyl-homoserine lactones, including N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) and N-(3-oxotetradecanoyl)-homoserine lactone (3-oxo-C14-HSL). While 3O-C12-HSL is the most well-studied autoinducer for the LasR receptor, C14-HSL and its derivatives also play a significant role in modulating the LasR-dependent signaling cascade.

The canonical signaling molecule for the LasR receptor is 3O-C12-HSL, however, other long-chain AHLs like C14-HSL can also bind to and activate LasR.[1][2] The LasR-AHL complex then dimerizes and functions as a transcriptional activator, binding to specific DNA sequences known as las-boxes located in the promoter regions of target genes.[3][4] This activation leads to the expression of a wide array of genes, many of which are associated with virulence, biofilm formation, and secondary metabolite production. The las system sits (B43327) at the top of a hierarchical QS cascade, controlling other systems like the rhl and pqs systems.[1]

The C14-HSL Signaling Cascade

The C14-HSL signaling cascade is initiated by the synthesis of C14-HSL and its derivatives by the LasI synthase. As the bacterial population density increases, these signaling molecules accumulate in the extracellular environment. Upon reaching a threshold concentration, C14-HSL diffuses back into the cytoplasm and binds to the LasR transcriptional regulator. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to las-box DNA sequences, thereby activating the transcription of downstream target genes.

C14_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C14_HSL_out C14-HSL C14_HSL_in C14-HSL C14_HSL_out->C14_HSL_in Diffusion LasI LasI Synthase LasI->C14_HSL_out Synthesis & Secretion LasR_inactive Inactive LasR (monomer) LasR_active Active LasR-C14-HSL (dimer) las_box las-box DNA LasR_active->las_box Binds to Target_Genes Downstream Target Genes (e.g., lasB, rhlR, pqsR) las_box->Target_Genes Activates Transcription LasR_inactiveC14_HSL_in LasR_inactiveC14_HSL_in LasR_inactiveC14_HSL_in->LasR_active Binding & Dimerization

Figure 1: C14-HSL Signaling Pathway.

Downstream Genetic Targets of the LasR-C14-HSL Complex

The activation of LasR by C14-HSL and other cognate AHLs leads to the differential expression of a large number of genes in P. aeruginosa. These genes are involved in a variety of cellular processes, including virulence factor production, biofilm formation, and the regulation of other QS systems. The following table summarizes a selection of key downstream genetic targets of the LasR receptor, with quantitative data from various transcriptomic and ChIP-seq studies. It is important to note that while these studies primarily used 3O-C12-HSL, the activation by C14-HSL is expected to regulate a similar set of genes due to the promiscuity of the LasR receptor for long-chain AHLs.

GeneLocus TagFunctionFold Change (RNA-seq)ChIP-seq Peak EnrichmentReference
lasBPA3724Elastase>100High[5][6]
lasAPA1871Protease>50High[5][6]
rhlRPA3477Transcriptional regulator (Rhl system)>10High[5][6]
rhlIPA3476C4-HSL synthase>10High[5][6]
pqsR (mvfR)PA1000Transcriptional regulator (PQS system)>5Moderate[1]
hcnAPA2193Hydrogen cyanide synthase>20High[5]
lecAPA2205Galactose-binding lectin>10High[5]
rsaLPA1431Negative regulator of LasI>10High[7]
aprAPA1249Alkaline protease>20Moderate[8]
toxAPA1148Exotoxin A>5Moderate[8]

Note: Fold change values are approximate and can vary depending on the specific experimental conditions, growth phase, and methodology used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the C14-HSL signaling cascade and its downstream targets.

RNA-Seq Analysis of C14-HSL-Induced Gene Expression

This protocol outlines the steps for performing a transcriptomic analysis of P. aeruginosa in response to C14-HSL.

1. Bacterial Strain and Growth Conditions:

  • Use a P. aeruginosa strain deficient in AHL synthesis (e.g., a lasI mutant) to avoid interference from endogenously produced signals.

  • Grow the bacterial cultures in a suitable medium (e.g., LB broth) at 37°C with shaking to the desired optical density (OD600), typically early to mid-logarithmic phase.[9]

  • Divide the culture into two groups: a control group (no C14-HSL) and an experimental group supplemented with a known concentration of C14-HSL (e.g., 10 µM).

  • Incubate both cultures for a defined period (e.g., 2-4 hours) to allow for changes in gene expression.

2. RNA Extraction:

  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately stabilize the RNA by resuspending the cell pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

  • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including a DNase I treatment step to remove contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

3. Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA depletion kit.

  • Construct cDNA libraries from the rRNA-depleted RNA using a stranded RNA library preparation kit.[10]

  • Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.

4. Data Analysis:

  • Perform quality control of the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality reads.

  • Align the trimmed reads to the P. aeruginosa reference genome (e.g., PAO1) using a suitable aligner like STAR.[11]

  • Quantify gene expression levels by counting the number of reads mapping to each gene using tools like HTSeq-count.[11]

  • Perform differential gene expression analysis between the C14-HSL-treated and control samples using packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated.[9]

  • Perform functional enrichment analysis of the differentially expressed genes to identify over-represented biological pathways and functions.

RNA_Seq_Workflow Start Bacterial Culture (lasI- mutant) Growth Growth to Mid-Log Phase Start->Growth Treatment Treatment with C14-HSL (and control) Growth->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction Total RNA Extraction & QC Harvest->RNA_Extraction Library_Prep rRNA Depletion & Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: QC, Alignment, DEG Analysis Sequencing->Data_Analysis End Identification of Downstream Targets Data_Analysis->End

Figure 2: RNA-Seq Experimental Workflow.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol describes the steps to identify the direct binding sites of the LasR-C14-HSL complex on the P. aeruginosa chromosome.

1. Strain and Growth Conditions:

  • Use a P. aeruginosa strain expressing a tagged version of LasR (e.g., FLAG-tagged or His-tagged) for efficient immunoprecipitation.

  • Grow the bacteria in a suitable medium to a cell density where the las system is active.

  • Induce the expression of the tagged LasR if it is under an inducible promoter.

  • Add C14-HSL to the culture to ensure the formation of the active LasR-C14-HSL complex.

2. Cross-linking and Chromatin Preparation:

  • Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture and incubating for a specific time (e.g., 20-30 minutes) at room temperature.

  • Quench the cross-linking reaction by adding glycine.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

  • Lyse the cells using enzymatic digestion (e.g., lysozyme) and sonication to shear the chromatin into fragments of a desired size range (e.g., 200-500 bp).[12]

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody specific to the tag on the LasR protein (e.g., anti-FLAG antibody) overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively to remove non-specifically bound proteins and DNA.

4. Elution and DNA Purification:

  • Elute the immunoprecipitated complexes from the beads.

  • Reverse the cross-links by incubating at a high temperature (e.g., 65°C) for several hours.

  • Treat the sample with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

5. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified ChIP DNA.

  • Perform high-throughput sequencing on a platform like Illumina.

6. Data Analysis:

  • Perform quality control and alignment of the sequencing reads to the P. aeruginosa genome.

  • Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the ChIP sample compared to a control sample (e.g., input DNA or a mock IP).

  • Perform motif analysis on the identified peak regions to identify the consensus LasR binding site (las-box).

  • Annotate the peaks to identify the genes located near the LasR binding sites, which are the putative direct targets of LasR.

Logical_Relationship C14_HSL C14-HSL Signal Complex LasR-C14-HSL Complex C14_HSL->Complex LasR LasR Receptor LasR->Complex ChIP_Seq ChIP-Seq (Identifies Binding Sites) Complex->ChIP_Seq RNA_Seq RNA-Seq (Identifies Regulated Genes) Complex->RNA_Seq Direct_Targets Direct Downstream Genetic Targets ChIP_Seq->Direct_Targets RNA_Seq->Direct_Targets

Figure 3: Logical Relationship of Experimental Approaches.

Conclusion

The C14-HSL signaling cascade, as part of the broader LasR regulon, plays a pivotal role in orchestrating the expression of a multitude of genes in Pseudomonas aeruginosa. Understanding the intricacies of this pathway and its downstream effects is crucial for the development of novel anti-virulence strategies that target quorum sensing. The combination of advanced molecular techniques such as RNA-seq and ChIP-seq provides a powerful approach to comprehensively map the LasR-C14-HSL regulon and elucidate the complex gene regulatory networks that contribute to the pathogenicity of this important bacterium. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of bacterial communication and developing innovative therapeutic interventions.

References

Unveiling the Gatekeepers: A Technical Guide to Identifying Bacterial Receptors for N-tetradecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, Texas – In the intricate world of bacterial communication, or quorum sensing (QS), N-acyl-L-homoserine lactones (AHLs) serve as key signaling molecules, orchestrating collective behaviors such as biofilm formation and virulence. Among these, the long-chain N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) plays a crucial role in mediating these processes in various Gram-negative bacteria. Identifying the specific bacterial receptors that bind to C14-HSL is paramount for the development of novel anti-infective therapies that disrupt this communication network. This technical guide provides an in-depth overview of the core methodologies and data related to the identification and characterization of C14-HSL bacterial receptors, tailored for researchers, scientists, and drug development professionals.

The primary receptors for AHLs, including C14-HSL, are a class of transcriptional regulatory proteins known as LuxR-type proteins.[1][2] These proteins typically bind to their cognate AHL, leading to a conformational change that promotes protein dimerization and subsequent binding to specific DNA sequences (lux boxes) to regulate gene expression.[3] A well-characterized example of a LuxR-type receptor that responds to long-chain AHLs is the LasR protein from the opportunistic pathogen Pseudomonas aeruginosa.[2][4][5] While the primary cognate ligand for LasR is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), it exhibits a degree of promiscuity and can be activated by other long-chain AHLs.[5][6]

Quantitative Analysis of Receptor-Ligand Interactions

Understanding the binding affinity and activation potential of C14-HSL with its receptors is critical for targeted drug design. The following table summarizes available quantitative data for the interaction of long-chain AHLs with LuxR-type receptors. It is important to note that specific binding data for C14-HSL is not as abundant as for other AHLs, highlighting an area for further research.

ReceptorLigandMethodParameterValueBacterial Source
LasR3-oxo-C12-HSLIsothermal Titration Calorimetry (ITC)Kd6.5 ± 0.5 nMPseudomonas aeruginosa
LasRC12-HSLBioluminescence Reporter AssayEC50~100 nMPseudomonas aeruginosa
CviRC10-HSLFluorescence Reporter AssayIC50208 nMChromobacterium violaceum
CviRC12-HSLFluorescence Reporter AssayIC50494 nMChromobacterium violaceum
CviRC14-HSLFluorescence Reporter AssayIC50268 nMChromobacterium violaceum

Note: IC50 values for CviR with long-chain AHLs represent antagonistic activity against the native C6-HSL ligand.[7] Data for LasR primarily focuses on its cognate ligand, but it is known to respond to a range of long-chain AHLs.[4][6]

Experimental Protocols for Receptor Identification

A variety of experimental approaches can be employed to identify and characterize bacterial receptors for C14-HSL. These methods range from genetic screens using reporter strains to sophisticated biophysical assays that measure direct binding events.

Bacterial Reporter Strain Bioassays

Bacterial biosensors are a fundamental tool for screening for the presence of AHLs and identifying their cognate receptors.[8] These strains are typically engineered to lack their native AHL synthase but retain the receptor protein and a reporter gene (e.g., lux operon for bioluminescence, or lacZ for β-galactosidase activity) under the control of a LuxR-type promoter.

Detailed Methodology:

  • Strain Construction:

    • The gene encoding the putative C14-HSL receptor is cloned into an expression vector.

    • A reporter plasmid is constructed containing a promoter with the cognate lux box sequence fused to a reporter gene (e.g., luxCDABE).

    • These plasmids are transformed into a suitable bacterial host that does not produce its own AHLs, such as Escherichia coli.[4]

  • Bioassay Procedure:

    • The reporter strain is grown to a specific optical density.

    • The culture is aliquoted into a 96-well plate.

    • Synthetic C14-HSL is added at various concentrations.

    • The plate is incubated to allow for receptor activation and reporter gene expression.

    • The reporter signal (e.g., luminescence or colorimetric change) is measured.

    • A dose-response curve is generated to determine the EC50 value.

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating and identifying proteins that bind to a specific ligand.

Detailed Methodology:

  • Ligand Immobilization:

    • C14-HSL is chemically modified to include a linker arm that can be covalently attached to a solid support matrix (e.g., agarose (B213101) beads).

    • The derivatized C14-HSL is incubated with the activated matrix to achieve immobilization.

  • Protein Extraction and Binding:

    • A crude protein extract is prepared from the bacterium of interest.

    • The extract is passed through the column containing the C14-HSL-immobilized matrix.

    • Proteins that bind to C14-HSL will be retained on the column, while non-binding proteins will flow through.

  • Elution and Identification:

    • The bound proteins are eluted from the column using a high concentration of free C14-HSL or by changing the buffer conditions (e.g., pH or salt concentration).

    • The eluted proteins are then identified using techniques such as mass spectrometry.

Biophysical Assays

A suite of biophysical techniques can provide detailed quantitative information about the interaction between C14-HSL and its receptor.[][10][11]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry, enthalpy (ΔH), and entropy (ΔS).[][12]

  • Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time by detecting changes in the refractive index at a sensor surface where the receptor is immobilized, providing kinetic data (kon and koff).[11][12]

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the melting temperature of a protein upon ligand binding, which can be used to screen for binding partners.[10]

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the processes involved in C14-HSL-mediated quorum sensing and its study, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.

C14_HSL_Signaling_Pathway cluster_cell Bacterial Cell C14_HSL_Synthase AHL Synthase (LuxI homolog) C14_HSL_in C14-HSL C14_HSL_Synthase->C14_HSL_in Synthesizes C14_HSL_Receptor C14-HSL Receptor (LuxR homolog) DNA DNA (lux box) C14_HSL_Receptor->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates C14_HSL_out C14-HSL C14_HSL_in->C14_HSL_out Diffuses out C14_HSL_out->C14_HSL_Receptor Binds at high cell density Extracellular_Space Extracellular Space

Caption: C14-HSL Signaling Pathway.

Receptor_Identification_Workflow Start Start: Hypothesis of C14-HSL Receptor Reporter_Assay Bacterial Reporter Bioassay Start->Reporter_Assay Affinity_Chromatography Affinity Chromatography Start->Affinity_Chromatography Validation Functional Validation Reporter_Assay->Validation Identification Protein Identification (Mass Spectrometry) Affinity_Chromatography->Identification Biophysical_Assay Biophysical Assays (ITC, SPR, DSF) Biophysical_Assay->Validation Identification->Biophysical_Assay

Caption: Experimental Workflow for Receptor ID.

Conclusion

The identification and characterization of bacterial receptors for this compound are crucial for advancing our understanding of bacterial communication and for developing novel strategies to combat bacterial infections. While LuxR-type proteins, particularly LasR in Pseudomonas aeruginosa, are known to respond to long-chain AHLs, further research is needed to identify and quantify the specific interactions of C14-HSL with its cognate receptors in various bacterial species. The combination of genetic, biochemical, and biophysical approaches outlined in this guide provides a robust framework for these future investigations, paving the way for the development of targeted anti-quorum sensing therapeutics.

References

A Technical Guide to the Early Research of Long-Chain Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on long-chain acyl-homoserine lactones (AHLs), a class of signaling molecules pivotal to bacterial communication. The document details the initial discoveries, biosynthesis, signaling pathways, and the key experimental methodologies that enabled the characterization of these molecules. All quantitative data is presented in structured tables, and core concepts are visualized through detailed diagrams.

Introduction to Acyl-Homoserine Lactones and Quorum Sensing

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[2] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[2][3]

The canonical AHL-mediated QS system, first described in the marine bacterium Vibrio fischeri, involves two key proteins: LuxI and LuxR.[1][4] LuxI-type synthases are responsible for producing AHL molecules, while LuxR-type proteins are transcriptional regulators that bind to their cognate AHLs to modulate gene expression.[1]

AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain that varies in length (typically from 4 to 18 carbons) and may have substitutions at the C3 position (e.g., a hydroxyl or oxo group).[1][3] Early research predominantly focused on short-chain AHLs. However, the discovery of long-chain AHLs (LC-AHLs), those with acyl chains of 12 carbons or more, revealed a greater complexity and diversity in bacterial signaling.

Early Discoveries of Long-Chain Acyl-Homoserine Lactones

The investigation into AHLs with longer acyl chains marked a significant expansion of the field of quorum sensing. These molecules, due to their increased hydrophobicity, exhibit different diffusion properties compared to their short-chain counterparts and were often not detectable by the standard biosensors used at the time.[4] Seminal studies identified LC-AHLs in a variety of proteobacteria, including important pathogens and symbionts. For instance, Pseudomonas aeruginosa was found to produce N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a key regulator of its virulence factors.[1] Similarly, long-chain AHLs were identified in nitrogen-fixing bacteria like Sinorhizobium meliloti, which produces a range of AHLs including those with C12, C14, and C16 acyl chains, highlighting their role in symbiotic relationships.[1][5] More recent discoveries have even identified AHLs with acyl chains as long as 20 carbons.[6]

Table 1: Early Identified Long-Chain Acyl-Homoserine Lactones and Producing Bacteria
Bacterial SpeciesLong-Chain AHL ProducedReference
Pseudomonas aeruginosaN-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)[1][7]
Rhodobacter capsulatusN-hexadecanoyl-HSL (C16-HSL)[4]
Paracoccus denitrificansN-hexadecanoyl-HSL (C16-HSL)[4][5]
Sinorhizobium melilotiC12-HSL, 3-oxo-C14-HSL, C16-AHL, C18-AHL[1][5]
Rhizobium leguminosarumLong-chain AHLs[5]
Acinetobacter baumanniiN-(3-hydroxydodecanoyl)-l-homoserine lactone (3-hydroxy-C12-HSL)[8]
Phaeobacter gallaeciensisC14:1-HSL, C14:2-HSL, C16:1-HSL, C16:2-HSL, C18:1-HSL[9]
Rhodovulum sulfidophilum3-OH-C20-HSL, 3-OH-C20:1-HSL[6]

Biosynthesis of Long-Chain Acyl-Homoserine Lactones

The synthesis of AHLs is catalyzed by LuxI-type AHL synthases.[1] Early biochemical studies revealed that these enzymes utilize S-adenosyl-L-methionine (SAM) as the donor for the homoserine lactone ring and an acyl-acyl carrier protein (acyl-ACP) as the donor for the variable acyl side chain.[7] The specificity of the synthase for particular acyl-ACPs is a primary determinant of the length and modification of the resulting AHL's side chain. For synthases that produce long-chain AHLs, such as LasI from P. aeruginosa (which synthesizes 3-oxo-C12-HSL), the acyl-chain binding pocket is typically a hydrophobic tunnel that can accommodate longer acyl chains.[7]

AHL_Biosynthesis cluster_synthesis AHL Synthase (LuxI-type) Acyl_ACP Acyl-Acyl Carrier Protein (Acyl-ACP) LuxI AHL Synthase Acyl_ACP->LuxI Acyl Chain Donor SAM S-adenosyl-L-methionine (SAM) SAM->LuxI HSL Ring Donor AHL N-Acyl-Homoserine Lactone (AHL) LuxI->AHL MTA 5'-methylthioadenosine (MTA) LuxI->MTA ACP Acyl Carrier Protein (ACP) LuxI->ACP LuxI_LuxR_Pathway LuxI/LuxR Quorum Sensing Circuit cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL_out AHL LuxI->AHL_out LuxR LuxR (Inactive) LuxR_AHL LuxR-AHL Complex (Active) LuxR->LuxR_AHL AHL_in AHL AHL_in->LuxR DNA DNA (lux box) LuxR_AHL->DNA Binds Target_Genes Target Genes DNA->Target_Genes Regulates Transcription LuxI_Gene luxI Gene DNA->LuxI_Gene Activates Transcription (Positive Feedback) LuxI_Gene->LuxI AHL_out->AHL_in Diffusion (High Cell Density) Biosensor_Workflow start Start: Bacterial Culture extraction AHL Extraction (e.g., Ethyl Acetate) start->extraction concentration Dry and Concentrate Extract extraction->concentration spotting Spot Extract onto TLC Plate or Agar concentration->spotting overlay Overlay with Biosensor (in soft agar) spotting->overlay incubation Incubate Plate overlay->incubation detection Detect Signal (e.g., Pigment, Light) incubation->detection end End: AHL Detected detection->end

References

The Structure-Activity Relationship of N-tetradecanoyl-L-Homoserine Lactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a long-chain acyl-homoserine lactone (AHL) that plays a crucial role as a signaling molecule in bacterial quorum sensing (QS).[1][2] This cell-to-cell communication system allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and motility.[3][4] As a key player in the intricate signaling network of many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, C14-HSL and its analogs represent a significant area of interest for the development of novel anti-infective therapies that disrupt bacterial communication.[5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of C14-HSL, detailing its biological activity, the effects of structural modifications, and the experimental protocols used for its characterization.

Core Concepts: The Role of C14-HSL in Quorum Sensing

C14-HSL is part of the broader family of AHLs, which are key autoinducers in the LuxI/R-type quorum-sensing systems of Gram-negative bacteria.[1][7] These systems are typically composed of a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL. This complex then modulates the expression of target genes.[4]

In organisms like Acidithiobacillus ferrooxidans, C14-HSL binds to the AfeR receptor protein, activating transcription and promoting processes like biofilm formation.[1] In the well-studied pathogen Pseudomonas aeruginosa, the quorum-sensing network is more complex, involving multiple AHLs and receptors, including LasR and RhlR.[6][8] While LasR primarily responds to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and RhlR to N-butanoyl-L-homoserine lactone (C4-HSL), longer-chain AHLs like C14-HSL can also interact with these receptors, often acting as antagonists.[6][8]

Structure-Activity Relationship of C14-HSL and its Analogs

The biological activity of C14-HSL is intrinsically linked to its chemical structure, which consists of a conserved L-homoserine lactone ring and a 14-carbon acyl chain. Modifications to either of these components can significantly alter the molecule's ability to act as an agonist or antagonist of quorum sensing.

Key Structural Features and Their Impact on Activity
  • Acyl Chain Length: The length of the acyl chain is a critical determinant of receptor specificity and activity. While shorter-chain AHLs are typically agonists for their cognate receptors, long-chain AHLs like C14-HSL can exhibit antagonistic properties towards receptors that preferentially bind shorter chains. For instance, C10-HSL, C12-HSL, and C14-HSL have been shown to act as antagonists of the CviR receptor, which has a native affinity for shorter-chain AHLs.

  • Modifications to the Acyl Chain: The introduction of functional groups, such as a 3-oxo or 3-hydroxy group, can significantly impact binding affinity and activity. Molecular docking studies have shown that 3-oxo-C14-HSL has a higher binding affinity for the AfeR receptor in A. ferrooxidans compared to the unsubstituted C14-HSL.[1]

  • Homoserine Lactone Ring: The lactone ring is essential for activity, and modifications can lead to a loss of function. However, some studies have explored replacing the lactone with other heterocyclic structures to develop quorum sensing inhibitors.[9]

Quantitative Data on C14-HSL and Analog Activity

Table 1: Antagonistic Activity of Long-Chain AHLs against the CviR Receptor

CompoundIC50 (nM)Target ReceptorNative LigandOrganism
C10-HSL208CviRC6-HSLChromobacterium violaceum
C12-HSL494CviRC6-HSLChromobacterium violaceum
C14-HSL 268 CviR C6-HSL Chromobacterium violaceum

Data from a study on the antagonistic effects of long-chain AHLs.

Table 2: Activity of Selected Quorum Sensing Modulators

CompoundActivityIC50/EC50 (µM)Target ReceptorOrganism/Assay
3-nitro-PHLAgonistEC50: 0.3LuxRVibrio fischeri
OHHL (native ligand)AgonistEC50: 3LuxRVibrio fischeri
PD12 (tetrazole derivative)InhibitorIC50: 0.03LasRPseudomonas aeruginosa
V-06-018 (phenyl derivative)InhibitorIC50: 10LasRPseudomonas aeruginosa

PHL: N-Phenylacetanoyl-l-Homoserine Lactone; OHHL: N-(3-oxo-hexanoyl)-l-homoserine lactone. Data compiled from various studies on synthetic quorum sensing modulators.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the structure-activity relationship of C14-HSL and its analogs.

Reporter Gene Assay for Quorum Sensing Activity

Reporter gene assays are a common method to quantify the agonistic or antagonistic activity of AHLs. These assays utilize a bacterial strain that has been genetically engineered to produce a measurable signal (e.g., light, color, or fluorescence) in response to the activation of a quorum sensing-regulated promoter.

a) Luminescence-Based Reporter Assay

This protocol is adapted for a high-throughput 96-well plate format.

  • Materials:

    • Reporter strain (e.g., E. coli carrying a plasmid with a LuxR-type receptor and a lux promoter-driven luciferase gene)

    • Luria-Bertani (LB) broth supplemented with appropriate antibiotics

    • Test compounds (C14-HSL and analogs) dissolved in a suitable solvent (e.g., DMSO)

    • Native AHL (agonist control)

    • White, clear-bottom 96-well microplates

    • Luminometer

  • Procedure:

    • Culture Preparation: Inoculate the reporter strain into LB broth with antibiotics and grow overnight at the optimal temperature with shaking.

    • Subculturing: Dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of approximately 0.2-0.4.

    • Assay Setup:

      • For agonist activity: Add 100 µL of the subculture to each well of the microplate. Add serial dilutions of the test compounds. Include a solvent control (e.g., DMSO) and a positive control with the native AHL.

      • For antagonist activity: Add 100 µL of the subculture to each well. Add the native AHL at a concentration that gives a sub-maximal response (e.g., EC80). Then, add serial dilutions of the test compounds. Include controls with only the native AHL and solvent.

    • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 4-6 hours) with shaking.

    • Measurement: Measure the luminescence of each well using a luminometer. Also, measure the OD600 to normalize for cell growth.

    • Data Analysis: Calculate the relative light units (RLU) by dividing the luminescence by the OD600. Plot the RLU against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

b) β-Galactosidase Reporter Assay

This colorimetric assay is an alternative to luminescence-based methods.

  • Materials:

    • Reporter strain (e.g., E. coli carrying a plasmid with a LuxR-type receptor and a lacZ gene under the control of a QS-regulated promoter)

    • LB broth with appropriate antibiotics

    • Test compounds and controls

    • Z-buffer

    • Ortho-Nitrophenyl-β-galactoside (ONPG) solution

    • 1 M Sodium Carbonate (Na2CO3)

    • 96-well microplates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Culture and Assay Setup: Follow steps 1-3 as described for the luminescence assay.

    • Incubation: Incubate the plate for the desired time.

    • Cell Lysis: Add a cell lysis agent (e.g., a small amount of chloroform (B151607) and SDS) to each well and vortex to permeabilize the cells.

    • Enzymatic Reaction: Add ONPG solution to each well and incubate at 37°C until a yellow color develops.

    • Stop Reaction: Stop the reaction by adding 1 M Na2CO3.

    • Measurement: Measure the absorbance at 420 nm. Measure the OD600 of a parallel plate for normalization.

    • Data Analysis: Calculate Miller units or relative β-galactosidase activity and plot against the compound concentration to determine EC50 or IC50 values.[7]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of compounds to inhibit the formation of biofilms.

  • Materials:

    • Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa)

    • Tryptic Soy Broth (TSB) or other suitable growth medium

    • Test compounds

    • 96-well flat-bottom microtiter plates

    • 0.1% Crystal Violet solution

    • 30% Acetic acid or 95% Ethanol (B145695) for solubilization

    • Microplate reader

  • Procedure:

    • Culture Preparation: Grow an overnight culture of the test bacterium.

    • Inoculation: Dilute the overnight culture 1:100 in fresh medium.

    • Assay Setup: Add 200 µL of the diluted culture to the wells of a 96-well plate containing different concentrations of the test compounds. Include a no-compound control.

    • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C for P. aeruginosa).

    • Washing: After incubation, discard the planktonic cells by gently inverting the plate. Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Washing: Discard the crystal violet solution and wash the wells thoroughly with water.

    • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Measurement: Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.

    • Data Analysis: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each compound concentration relative to the no-compound control to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of C14-HSL.

quorum_sensing_pathway cluster_cell Bacterial Cell LuxI LuxI AHL_out C14-HSL LuxI->AHL_out Secretion LuxR LuxR Complex LuxR-AHL Complex LuxR->Complex AHL_in C14-HSL AHL_in->LuxR Binding DNA Target Genes Complex->DNA Activation/ Repression Virulence_Biofilm Virulence Factors, Biofilm Formation DNA->Virulence_Biofilm Expression AHL_out->AHL_in Diffusion Precursors Precursors Precursors->LuxI Synthesis reporter_assay_workflow Start Start Prepare_Reporter_Strain Prepare Reporter Strain Culture Start->Prepare_Reporter_Strain Setup_Assay_Plate Set up 96-well Plate (Cells + Compounds) Prepare_Reporter_Strain->Setup_Assay_Plate Incubate Incubate at Optimal Temperature Setup_Assay_Plate->Incubate Measure_Signal Measure Reporter Signal (Luminescence/Absorbance) Incubate->Measure_Signal Measure_OD Measure Cell Density (OD600) Incubate->Measure_OD Analyze_Data Normalize Signal and Calculate EC50/IC50 Measure_Signal->Analyze_Data Measure_OD->Analyze_Data End End Analyze_Data->End biofilm_inhibition_workflow Start Start Prepare_Culture Prepare Bacterial Culture Start->Prepare_Culture Inoculate_Plate Inoculate 96-well Plate with Bacteria and Compounds Prepare_Culture->Inoculate_Plate Incubate Incubate for Biofilm Formation Inoculate_Plate->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Stain_Biofilm Stain with Crystal Violet Wash_Planktonic->Stain_Biofilm Wash_Stain Wash Excess Stain Stain_Biofilm->Wash_Stain Solubilize Solubilize Bound Stain Wash_Stain->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL): A Technical Guide to its Role in Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl-homoserine lactones (AHLs) are the cornerstone of quorum sensing (QS) in many Gram-negative bacteria, enabling them to coordinate gene expression with population density. This coordinated action is pivotal for processes such as biofilm formation, virulence factor secretion, and motility. Among these signaling molecules, the long-chain N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) and its variant, N-3-oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL), have emerged as significant factors not only in bacterial communication but also in modulating host responses. This inter-kingdom signaling has profound implications for the pathogenesis of infections and presents novel opportunities for therapeutic intervention.

This technical guide provides an in-depth analysis of C14-HSL's role in host-pathogen interactions, focusing on its effects on mammalian immune cells. Due to the nascent stage of research specifically on C14-HSL in mammalian systems, this document also incorporates data from closely related long-chain AHLs, such as N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), to provide a more comprehensive, albeit extrapolated, understanding of the potential mechanisms of action. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a critical resource for researchers and drug development professionals exploring the targeting of quorum sensing pathways.

C14-HSL in Bacterial Pathogenesis

C14-HSL is a small, diffusible signaling molecule integral to quorum sensing.[1][2][3] In various bacterial species, it controls the expression of genes related to virulence and survival. For instance, like other long-chain AHLs, it has been shown to stimulate bacterial growth and is observed in later stages of biofilm development.[1][3] In some strains of Proteus mirabilis, C14-HSL can alter proteolytic activity and enhance migration, both key aspects of its pathogenic potential.[1][2] Understanding its primary role in bacteria is fundamental to appreciating its subsequent effects on host organisms.

Interaction of Long-Chain AHLs with Host Cells

The ability of AHLs to diffuse across membranes allows them to interact directly with host cells, initiating a cascade of cellular responses. The lipophilicity of the acyl chain is a critical determinant of this interaction.

Direct Membrane Interaction

Long-chain AHLs, including 3-oxo-C14-HSL, are capable of inserting into the lipid bilayer of eukaryotic cells, causing significant modulation of the membrane dipole potential.[4] This interaction appears to be a key initial step in their mechanism of action, potentially altering the conformation and function of membrane-associated proteins and receptors.[4] The affinity of this interaction increases with the length of the acyl chain.[4]

ParameterMoleculeCell TypeValueReference
Dissociation Constant (Kd) 3-oxo-C14-HSLJurkat T-lymphocytes39 µM ± 6 µM[4]
Dissociation Constant (Kd) 3-oxo-C12-HSLJurkat T-lymphocytes153 µM ± 38 µM[4]

Table 1: Quantitative analysis of AHL interaction with T-lymphocyte membranes. The lower dissociation constant for 3-oxo-C14-HSL indicates a stronger binding affinity compared to 3-oxo-C12-HSL.

Immunomodulatory Effects on Host Cells

While specific quantitative data on C14-HSL's immunomodulatory effects are scarce, extensive research on the structurally similar 3-oxo-C12-HSL and 3-oxo-C12:2-HSL provides a strong predictive framework. These molecules exhibit a range of effects on immune cells, from modulating inflammatory cytokine production to inducing apoptosis.

Long-chain AHLs can reciprocally modulate pro- and anti-inflammatory cytokines in activated macrophages.[4] For example, 3-oxo-C12:2-HSL has been shown to significantly decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-1β in stimulated macrophages.[5][6] This anti-inflammatory effect could be a strategy employed by pathogens to evade the host immune response and establish chronic infections.[4]

EffectMoleculeCell TypeConcentration% ChangeReference
TNF-α Secretion 3-oxo-C12:2-HSLRAW264.7 Macrophages50 µM↓ 40%[5][6]
IL-1β Secretion 3-oxo-C12:2-HSLRAW264.7 Macrophages50 µM↓ 35%[5][6]
IL-10 Production 3-oxo-C12-HSLRAW264.7 Macrophages25-50 µM↑ (Amplified)[4]

Table 2: Effects of long-chain AHLs on cytokine production in LPS-stimulated murine macrophages. Note the general trend of suppressing pro-inflammatory cytokines while potentially amplifying anti-inflammatory ones.

In addition to modulating cytokine responses, long-chain AHLs can induce programmed cell death (apoptosis) in various host cells, including immune cells like neutrophils and macrophages, as well as fibroblasts and intestinal goblet cells.[7] This dose-dependent effect can contribute to immune evasion and tissue damage during infection.[8]

Cell TypeMoleculeConcentrationObservationReference
LS174T Goblet Cells 3-oxo-C12-HSL100 µMDecreased viability, induced apoptosis, cell cycle arrest[7]
Human Tumor Cell Lines Various StimuliLow DoseApoptosis[8]
Human Tumor Cell Lines Various StimuliHigh DoseNecrosis[8]

Table 3: Pro-apoptotic effects of 3-oxo-C12-HSL and the general dose-dependent nature of cell death induction.

Host Signaling Pathways Modulated by Long-Chain AHLs

The immunomodulatory effects of long-chain AHLs are mediated through the perturbation of key intracellular signaling pathways. While direct receptors are still being fully elucidated, with candidates including Peroxisome Proliferator-Activated Receptors (PPARs), the downstream consequences on signaling cascades are becoming clearer.[9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including TNF-α.[10][11] Studies on 3-oxo-C12:2-HSL and 3-oxo-C12-HSL suggest that these molecules can inhibit or modulate NF-κB activation in stimulated immune cells, contributing to their anti-inflammatory profile.[4][5][12]

NF_kB_Pathway cluster_nucleus Nucleus AHL Long-Chain AHL (e.g., C14-HSL) IKK IKK Complex AHL->IKK Inhibition Membrane Cell Membrane IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Genes Binds Promoter Cytokines Pro-inflammatory Cytokines Genes->Cytokines LPS_Stim LPS/TLR4 Stimulation LPS_Stim->IKK

Putative inhibition of the NF-κB pathway by long-chain AHLs.
JAK-STAT and Calcium Signaling

Transcriptomic analysis following exposure to 3-oxo-C12:2-HSL has also implicated the JAK-STAT and TNF signaling pathways.[5][6] Specifically, 3-oxo-C12:2-HSL was shown to inhibit the phosphorylation of JAK1 and STAT1.[5][6] Furthermore, this molecule triggers an increase in intracellular calcium levels, a crucial event in many signaling cascades that can influence everything from transcription factor activation to apoptosis.[5]

Other_Pathways AHL Long-Chain AHL (e.g., C14-HSL) Receptor Putative Receptor (e.g., TAS2R, PPARγ) AHL->Receptor JAK JAK1 Receptor->JAK Inhibition ER Endoplasmic Reticulum Receptor->ER Signal STAT STAT1 JAK->STAT Phosphorylation Response Altered Gene Expression (↓ Pro-inflammatory) STAT->Response ↓ Transcription Ca Ca²⁺ Release ER->Ca Ca->Response Modulates Response

Modulation of JAK-STAT and Calcium signaling by long-chain AHLs.

Key Experimental Protocols

For researchers aiming to investigate the effects of C14-HSL, we provide the following detailed protocols, adapted from established methodologies for studying AHLs.

Macrophage Cytokine Response Assay

This protocol details the treatment of a macrophage cell line to quantify changes in cytokine production in response to C14-HSL.

  • Cell Culture:

    • Culture murine macrophage cells (e.g., RAW264.7 or J774A.1) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 1.5 x 10⁵ cells per well in a 96-well plate and incubate for 48 hours until 90% confluent.

    • Two hours before treatment, carefully replace the culture medium to minimize signaling artifacts.

  • Preparation of Reagents:

    • Prepare a stock solution of C14-HSL (e.g., 100 mM in DMSO).

    • Prepare working solutions of C14-HSL in culture medium to achieve final desired concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Prepare a working solution of LPS (from E. coli) at 100 ng/mL in culture medium.

  • Cell Treatment:

    • Add the C14-HSL working solutions to the appropriate wells. Include a vehicle control (medium with DMSO only).

    • Immediately after, add the LPS working solution to all wells except for the unstimulated control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 6 to 18 hours.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Quantify the concentration of TNF-α and IL-10 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.

    • Normalize data to the LPS-only control to determine the percentage inhibition or potentiation.

Macrophage_Workflow Start Start: Culture RAW264.7 Cells Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 48h Seed->Incubate1 Treat Treat Cells: 1. C14-HSL (or Vehicle) 2. LPS (or Control) Incubate1->Treat Incubate2 Incubate 6-18h Treat->Incubate2 Collect Collect Supernatant Incubate2->Collect ELISA Perform ELISA for TNF-α and IL-10 Collect->ELISA Analyze Analyze Data: Calculate % Inhibition ELISA->Analyze End End Analyze->End

Workflow for Macrophage Cytokine Response Assay.
Neutrophil Apoptosis Assay via Flow Cytometry

This protocol describes how to isolate primary human neutrophils and assess the pro-apoptotic potential of C14-HSL.

  • Neutrophil Isolation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • Perform dextran (B179266) sedimentation to separate leukocytes from red blood cells.

    • Layer the leukocyte-rich plasma over a discontinuous Percoll gradient and centrifuge to separate neutrophils from mononuclear cells.

    • Perform hypotonic lysis to remove any remaining red blood cells.

    • Resuspend the purified neutrophil pellet (>95% purity) in RPMI medium at a final concentration of 5 x 10⁶ cells/mL.[13]

  • Cell Treatment:

    • Plate neutrophils in a 96-well plate.

    • Add C14-HSL at various concentrations (e.g., 10 µM to 100 µM). Include a vehicle control (DMSO).

    • Incubate for 6 to 18 hours at 37°C in a 5% CO₂ incubator.

  • Apoptosis Staining:

    • After incubation, harvest the cells and wash with cold PBS.

    • Stain cells using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol. Annexin V binds to apoptotic cells, while PI stains late apoptotic/necrotic cells.

    • Alternatively, use a caspase-3 substrate dye that becomes fluorescent upon cleavage by active caspase-3 in apoptotic cells.[14]

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the neutrophil population based on forward and side scatter properties.

    • Analyze the stained cells to quantify the percentage of:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Calculate the dose-dependent increase in the apoptotic population compared to the vehicle control.

Implications for Drug Development

The dual role of C14-HSL in regulating bacterial virulence and modulating the host immune response makes it an attractive target for novel therapeutic strategies.

  • Quorum Quenching (QQ): Developing antagonists for bacterial AHL receptors or enzymes that degrade C14-HSL could disrupt bacterial communication, effectively disarming the pathogen without exerting selective pressure that leads to antibiotic resistance.

  • Host-Directed Therapies: Understanding how C14-HSL suppresses host immunity could lead to the development of adjuvants that counteract these effects, restoring a robust anti-bacterial response. Conversely, synthetic analogs of C14-HSL could be explored for their anti-inflammatory properties in treating autoimmune or hyper-inflammatory disorders.

However, significant challenges remain. The lack of well-defined mammalian receptors complicates targeted drug design. Furthermore, the pleiotropic effects of these molecules on different host cell types necessitate a thorough investigation to avoid unintended consequences.

Conclusion and Future Directions

This compound is a key bacterial signaling molecule with significant, yet still underexplored, effects on host cells. Evidence from related long-chain AHLs strongly suggests that C14-HSL likely possesses potent immunomodulatory properties, including the suppression of pro-inflammatory cytokines and the induction of apoptosis in immune cells, primarily through interactions with the cell membrane and perturbation of major signaling pathways like NF-κB and JAK-STAT.

For drug development professionals, the C14-HSL signaling system represents a promising, albeit complex, target. Future research must focus on obtaining specific quantitative data for C14-HSL's effects on a wider range of human primary immune cells. Identifying and validating its specific molecular targets within host cells is the most critical next step and will be paramount to translating our understanding of this inter-kingdom signaling into safe and effective therapeutics.

References

The Ecological Role of N-tetradecanoyl-L-Homoserine Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing (QS).[1][2] This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and motility.[1][2] The ecological significance of C14-HSL extends beyond intraspecies communication, influencing interspecies and inter-kingdom interactions. This technical guide provides a comprehensive overview of the ecological role of C14-HSL, detailing its function in various biological processes, the underlying signaling pathways, and the experimental methodologies used for its study.

Core Concepts: Quorum Sensing and C14-HSL

Quorum sensing is a cell-to-cell communication mechanism that relies on the production, detection, and response to extracellular signaling molecules called autoinducers.[2] Acyl-homoserine lactones (AHLs) are a prominent class of autoinducers in Gram-negative bacteria.[1][2] C14-HSL is a long-chain AHL that plays a crucial role in regulating gene expression in various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa and the bioleaching bacterium Acidithiobacillus ferrooxidans.[1][3]

The basic mechanism involves the synthesis of C14-HSL by a LuxI-family synthase. As the bacterial population density increases, the extracellular concentration of C14-HSL rises.[2] Once a threshold concentration is reached, C14-HSL diffuses back into the cells and binds to a cognate LuxR-type transcriptional regulator. This activated complex then modulates the expression of target genes, leading to a coordinated population-level response.

Ecological Roles of C14-HSL

The influence of C14-HSL extends to several key ecological functions that are critical for bacterial survival, adaptation, and interaction with their environment.

Biofilm Formation and Maturation

Biofilm formation is a crucial survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents. C14-HSL has been shown to be a significant regulator of this process.

In Acidithiobacillus ferrooxidans, the addition of C14-HSL promotes the formation of biofilms and enhances the adhesion of bacteria to mineral surfaces.[1] This is associated with an increase in the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm.[1] Specifically, C14-HSL has been observed to increase the concentration of polysaccharides and proteins within the EPS matrix.[1] In oral biofilms, however, C14-HSL has been shown to decrease the number of colony-forming units (CFUs) of periodontal pathogens.[1]

Virulence Factor Regulation

In pathogenic bacteria like Pseudomonas aeruginosa, quorum sensing, including signaling via long-chain AHLs, is a key regulator of virulence. The expression of numerous virulence factors, such as proteases, elastases, and toxins, is controlled by the QS network.[3] While specific quantitative data for C14-HSL's direct impact on these factors is often studied in the context of the broader AHL profile of P. aeruginosa, the LasR receptor, which responds to long-chain AHLs, is a master regulator of virulence.[3]

Interspecies and Inter-kingdom Signaling

C14-HSL is not limited to communication within a single species. It can also act as a signal in mixed microbial communities, influencing the behavior of other bacteria. This interspecies cross-talk can shape the structure and function of microbial consortia.

Furthermore, C14-HSL can engage in inter-kingdom signaling, affecting eukaryotic organisms. Studies have shown that long-chain AHLs can modulate the immune response in host organisms.[4] For example, they can interact with host cell membranes and potentially influence cellular signaling pathways.[4] This highlights the complex role of C14-HSL in host-pathogen interactions.

Quantitative Data on the Effects of C14-HSL

The following tables summarize quantitative data from various studies on the effects of C14-HSL and related long-chain AHLs on different biological processes.

ParameterOrganismC14-HSL ConcentrationObserved EffectReference
Biofilm Formation
Adsorbed CellsAcidithiobacillus ferrooxidans0.5 µM26.25% increase in adsorbed cells compared to control.[1]
Polysaccharide Content in EPSAcidithiobacillus ferrooxidans0.5 µM45.03% increase in polysaccharide concentration.[1]
Protein Content in EPSAcidithiobacillus ferrooxidans0.5 µM42.55% increase in protein concentration.[1]
Colony Forming Units (CFU)Periodontal Biofilm1 µM62.8% decrease in CFU compared to control.[1]
Metabolic Activity
Lactate ProductionCariogenic Biofilm1 µM81.9% reduction in lactic acid production.[1]
Gene Expression
afeI Gene ExpressionAcidithiobacillus ferrooxidansNot specifiedUpregulation in a positive feedback loop.[1]
ParameterOrganismAHL ConcentrationObserved Effect on Virulence FactorReference
Virulence Factor Production
Pyocyanin (B1662382) ProductionPseudomonas aeruginosa10 µM (C4-HSL)Repression of pyocyanin production.
Elastase ProductionPseudomonas aeruginosaNot specifiedControlled by the LasR-I system.[3]

Signaling Pathways Involving C14-HSL

The activity of C14-HSL is mediated through specific signaling pathways that typically involve a LuxR-type receptor.

The AfeR Signaling Pathway in Acidithiobacillus ferrooxidans

In A. ferrooxidans, the AfeR protein acts as the receptor for C14-HSL. The binding of C14-HSL to AfeR is a critical step in activating downstream gene transcription.[1] Molecular docking studies suggest a high binding affinity between C14-HSL and AfeR.[1] The AfeR-AHL complex then likely binds to the promoter region of target genes, including the afeI gene, which codes for the AHL synthase. This creates a positive feedback loop, amplifying the quorum sensing signal.[1]

AfeR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C14_HSL_ext C14-HSL C14_HSL_int C14-HSL C14_HSL_ext->C14_HSL_int Diffusion AfeR AfeR (Inactive) C14_HSL_int->AfeR Binds to AfeR_active AfeR-C14-HSL Complex (Active) afeI_promoter afeI Promoter AfeR_active->afeI_promoter Activates Target_Genes Target Genes (e.g., for EPS production, biofilm formation) AfeR_active->Target_Genes Regulates afeI_gene afeI gene afeI_promoter->afeI_gene Leads to transcription of AfeI_synthase AfeI Synthase afeI_gene->AfeI_synthase Translates to AfeI_synthase->C14_HSL_int Synthesizes Cellular_Response Cellular Response Target_Genes->Cellular_Response

AfeR Signaling Pathway in A. ferrooxidans
The LasR Signaling Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa possesses a hierarchical quorum sensing system where the LasI/LasR system is at the top. The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its primary signal, but the LasR receptor can also be activated by other long-chain AHLs, including C14-HSL.[3] The binding of the AHL to LasR leads to the activation of a cascade of gene expression, including genes for virulence factors and the RhlI/RhlR quorum sensing system.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHL_ext Long-chain AHL (e.g., C14-HSL) AHL_int Long-chain AHL AHL_ext->AHL_int Diffusion LasR LasR (Inactive) AHL_int->LasR Binds to LasR_active LasR-AHL Complex (Active) lasI_promoter lasI Promoter LasR_active->lasI_promoter Activates Virulence_Genes Virulence Genes (e.g., lasB for elastase) LasR_active->Virulence_Genes Activates RhlR_gene rhlR gene LasR_active->RhlR_gene Activates lasI_gene lasI gene lasI_promoter->lasI_gene LasI_synthase LasI Synthase lasI_gene->LasI_synthase LasI_synthase->AHL_int Positive Feedback Virulence_Factors Virulence Factors Virulence_Genes->Virulence_Factors Rhl_System Rhl QS System Activation RhlR_gene->Rhl_System

LasR Signaling Pathway in P. aeruginosa

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ecological role of C14-HSL.

Quantification of Biofilm Formation (Crystal Violet Assay)

This protocol describes a common method for quantifying biofilm formation in microtiter plates.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculation: Grow bacterial cultures overnight in the appropriate medium. Dilute the cultures to a standardized optical density (e.g., OD600 of 0.05).

  • Biofilm Growth: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate under appropriate conditions (e.g., 24-48 hours at a specific temperature) without agitation to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by gently aspirating the medium from each well. Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Biofilm_Quantification_Workflow Inoculation 1. Inoculate 96-well plate with bacterial culture Incubation 2. Incubate to allow biofilm formation Inoculation->Incubation Washing1 3. Wash to remove planktonic cells Incubation->Washing1 Staining 4. Stain with 0.1% Crystal Violet Washing1->Staining Washing2 5. Wash to remove excess stain Staining->Washing2 Solubilization 6. Solubilize bound stain with acetic acid/ethanol Washing2->Solubilization Measurement 7. Measure absorbance (OD 570-595 nm) Solubilization->Measurement

Biofilm Quantification Workflow
Extraction and Analysis of C14-HSL by LC-MS

This protocol outlines the extraction of AHLs from bacterial cultures and their subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator or nitrogen stream

  • Methanol (HPLC grade)

  • LC-MS system with a C18 column

Procedure:

  • Extraction: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant. Extract the supernatant three times with an equal volume of acidified ethyl acetate.

  • Drying: Pool the organic phases and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of methanol.

  • LC-MS Analysis:

    • Inject the reconstituted extract into the LC-MS system.

    • Separate the AHLs using a C18 reverse-phase column with a gradient of acetonitrile (B52724) and water (both typically containing 0.1% formic acid).

    • Detect and identify C14-HSL based on its retention time and mass-to-charge ratio (m/z) compared to a pure standard.

LCMS_Workflow Supernatant 1. Collect bacterial culture supernatant Extraction 2. Liquid-liquid extraction with ethyl acetate Supernatant->Extraction Drying 3. Dry organic phase Extraction->Drying Concentration 4. Evaporate solvent Drying->Concentration Reconstitution 5. Reconstitute in methanol Concentration->Reconstitution LC_Separation 6. Liquid Chromatography (C18 column) Reconstitution->LC_Separation MS_Detection 7. Mass Spectrometry (Detection & Identification) LC_Separation->MS_Detection

AHL Extraction and LC-MS Analysis Workflow
Luminescence Reporter Assay for AHL Activity

This protocol uses a bacterial reporter strain that produces light in response to the presence of specific AHLs.

Materials:

  • AHL reporter strain (e.g., E. coli JM109 carrying a plasmid with a LuxR homolog and a lux promoter-driven luciferase reporter)

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • C14-HSL standards and samples

  • 96-well white, clear-bottom microtiter plates

  • Luminometer

Procedure:

  • Culture Preparation: Grow the reporter strain overnight in LB medium with antibiotics. Dilute the overnight culture to an OD600 of approximately 0.1 in fresh medium.

  • Assay Setup: In a 96-well plate, add different concentrations of C14-HSL standards or the experimental samples.

  • Inoculation: Add the diluted reporter strain culture to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a specified period (e.g., 4-6 hours).

  • Measurement: Measure the luminescence produced by each well using a luminometer. Also, measure the optical density (OD600) to normalize for cell growth.

  • Data Analysis: Calculate the relative light units (RLU) by dividing the luminescence reading by the OD600 reading.

Conclusion

This compound is a multifaceted signaling molecule with a profound impact on the ecology of Gram-negative bacteria. Its role in regulating biofilm formation, virulence, and mediating complex interspecies and inter-kingdom interactions underscores its importance in microbial communities. For researchers and drug development professionals, understanding the intricacies of C14-HSL signaling pathways and the methodologies to study them is crucial. Targeting these communication systems offers a promising avenue for the development of novel anti-virulence and anti-biofilm strategies to combat bacterial infections and manipulate microbial consortia for beneficial purposes. The data, protocols, and pathway diagrams presented in this guide provide a solid foundation for further investigation into the ecological significance of this pivotal quorum sensing molecule.

References

Methodological & Application

Application Notes and Protocols for In Vitro Use of N-tetradecanoyl-L-Homoserine Lactone (C14-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a long-chain acyl-homoserine lactone (AHL) that functions as a quorum sensing (QS) signal molecule in various Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and motility.[1][2] C14-HSL plays a significant role in the intricate regulatory networks of bacteria like Pseudomonas aeruginosa and Acidithiobacillus ferrooxidans. These application notes provide detailed protocols for the in vitro use of C14-HSL to study its effects on quorum sensing, biofilm formation, and gene expression.

Data Summary

The following tables summarize quantitative data regarding the in vitro applications of this compound and related long-chain AHLs.

Table 1: Quantitative Data on the Effect of C14-HSL on Biofilm and Related Processes

ParameterOrganismConcentration of C14-HSLObserved EffectReference
Adsorbed Cell ConcentrationAcidithiobacillus ferrooxidans0.5 µMIncreased to 10.1 x 10⁸ cells/g compared to 8 x 10⁸ cells/g in the control.[3]
Extracellular Polysaccharide (EPS) ProductionAcidithiobacillus ferrooxidans0.5 µMIncreased by 45.03% compared to the control.
Extracellular Protein ProductionAcidithiobacillus ferrooxidans0.5 µMIncreased by 42.55% compared to the control.[3]
Copper Ion LeachingAcidithiobacillus ferrooxidans0.5 µMIncreased copper ion concentration to 1002.90 mg/L after 24 days, compared to lower concentrations with other AHLs.
Lactic Acid ProductionCariogenic BiofilmsNot SpecifiedReduction of 81.9% in lactic acid production compared to the control.[4]
Colony Forming Units (CFU)Periodontal BiofilmsNot SpecifiedDecreased the number of CFU from 7.0 x 10⁷ to 2.6 x 10⁷.[4]

Table 2: Effective Concentrations of Related Long-Chain AHLs in Quorum Sensing Assays

AHLOrganism/SystemEffective ConcentrationEffectReference
3-oxo-C12-HSLP. aeruginosa (LasR activation)1-10 nMSaturation of LasR multimerization.[5]
3-oxo-C12-HSLE. coli with lasI::lacZ fusion100 nMStimulation of lasI expression.[5]
3-oxo-C14-HSLE. coli with lasB-lux reporter100 nMMaximal activation of LasR.[6]

Experimental Protocols

Quorum Sensing Activity Assay using Agrobacterium tumefaciens Reporter Strain

This protocol utilizes a reporter strain of Agrobacterium tumefaciens (e.g., NTL4(pZLR4)) which contains a traG::lacZ fusion. The expression of β-galactosidase, encoded by lacZ, is dependent on the activation of the TraR protein by an exogenous AHL, resulting in a colorimetric or luminescent signal.[7]

Materials:

  • Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4))

  • AB minimal medium

  • Gentamicin (B1671437) (for antibiotic selection)

  • This compound (C14-HSL)

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) or a luminescent substrate (e.g., Beta-Glo)

  • 96-well microtiter plates

  • Spectrophotometer or luminometer

Procedure:

  • Prepare Reporter Strain Culture: Inoculate a single colony of the A. tumefaciens reporter strain into AB minimal medium containing gentamicin and grow overnight at 28°C with shaking.

  • Prepare C14-HSL dilutions: Prepare a stock solution of C14-HSL in an appropriate solvent (e.g., DMSO or ethanol) and make serial dilutions in the assay medium to achieve the desired final concentrations.

  • Assay Setup:

    • For a colorimetric assay, add 50 µL of the reporter strain culture to each well of a 96-well plate.

    • Add 50 µL of the C14-HSL dilutions to the respective wells. Include a solvent control.

    • Add 100 µL of 20 mM KH2PO4 (pH 7.0) to each well.

  • Incubation: Mix the contents of the wells and incubate the plate at 30°C for 2 hours.

  • Signal Development:

    • Colorimetric: Add 1 µL of X-Gal solution (20 mg/mL) to each well, mix, and incubate at 30°C for 1 hour or until a blue color develops. Measure the absorbance at 635 nm.

    • Luminescent: Add 100 µL of Beta-Glo reagent to each well, mix, and incubate at 30°C for 1 hour. Measure the luminescence.

  • Data Analysis: Quantify the β-galactosidase activity by comparing the absorbance or luminescence of the C14-HSL-treated wells to the control wells.

G cluster_workflow Quorum Sensing Reporter Assay Workflow prep_reporter Prepare Reporter Strain (A. tumefaciens) assay_setup Set up 96-well plate: Reporter + C14-HSL prep_reporter->assay_setup prep_hsl Prepare C14-HSL Dilutions prep_hsl->assay_setup incubation Incubate (30°C, 2h) assay_setup->incubation signal_dev Add Substrate (X-Gal or Luminescent) incubation->signal_dev measurement Measure Signal (Absorbance/Luminescence) signal_dev->measurement analysis Data Analysis measurement->analysis

Caption: Workflow for the in vitro quorum sensing reporter assay.

Biofilm Formation Assay (Crystal Violet Method)

This protocol quantifies the ability of bacteria to form biofilms in the presence of C14-HSL. Biofilm biomass is stained with crystal violet, and the amount of stain retained is proportional to the amount of biofilm formed.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., LB broth)

  • This compound (C14-HSL)

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Prepare Bacterial Culture: Grow an overnight culture of the test bacterium in the appropriate medium.

  • Standardize Culture: Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

  • Prepare C14-HSL Treatment: Add C14-HSL from a stock solution to the diluted bacterial culture to achieve the desired final concentrations. Include a solvent control.

  • Plate Inoculation: Dispense 200 µL of the treated and control bacterial suspensions into the wells of a 96-well plate.

  • Incubation: Cover the plate and incubate statically at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells by inverting the plate and shaking off the medium. Wash the wells twice with 200 µL of PBS, being careful not to disturb the biofilm.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Final Wash: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a plate reader.

G cluster_workflow Biofilm Formation Assay Workflow prep_culture Prepare and Standardize Bacterial Culture treatment Treat with C14-HSL prep_culture->treatment inoculation Inoculate 96-well Plate treatment->inoculation incubation Incubate (24-48h) inoculation->incubation washing1 Wash Planktonic Cells incubation->washing1 staining Stain with Crystal Violet washing1->staining washing2 Wash Excess Stain staining->washing2 solubilization Solubilize Stain washing2->solubilization quantification Measure Absorbance (590 nm) solubilization->quantification

Caption: Workflow for the crystal violet biofilm formation assay.

Gene Expression Analysis by qRT-PCR

This protocol details the steps to quantify the expression of target genes regulated by C14-HSL, such as the virulence factor gene lasB in P. aeruginosa.

Materials:

  • Bacterial strain (e.g., P. aeruginosa)

  • Growth medium

  • This compound (C14-HSL)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR primers for target and reference genes

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Bacterial Culture and Treatment: Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase). Add C14-HSL to the desired final concentration and continue to incubate for a specified period (e.g., 2-4 hours). Include a solvent control.

  • RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

  • qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well qPCR plate. Each reaction should contain SYBR Green master mix, forward and reverse primers for the gene of interest (e.g., lasB), and the synthesized cDNA. Include a no-reverse-transcriptase control and a no-template control.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene.[3]

G cluster_workflow qRT-PCR Gene Expression Analysis Workflow culture_treatment Culture and Treat with C14-HSL rna_extraction Total RNA Extraction culture_treatment->rna_extraction dnase_treatment DNase Treatment rna_extraction->dnase_treatment cdna_synthesis cDNA Synthesis dnase_treatment->cdna_synthesis qpcr_setup qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run Perform qPCR qpcr_setup->qpcr_run data_analysis Analyze Relative Gene Expression qpcr_run->data_analysis

Caption: Workflow for qRT-PCR analysis of gene expression.

Signaling Pathways

The LasI/LasR Quorum Sensing System in Pseudomonas aeruginosa

The LasI/LasR system is a well-characterized quorum sensing circuit in P. aeruginosa. The synthase LasI produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). Long-chain AHLs like C14-HSL can also interact with the transcriptional regulator LasR. Upon binding of the AHL, LasR dimerizes and activates the transcription of target genes, including those for virulence factors like the elastase encoded by lasB.[5][6]

G cluster_pathway LasI/LasR Signaling Pathway C14_HSL C14-HSL LasR_inactive Inactive LasR (Monomer) C14_HSL->LasR_inactive Binds LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization lasB_promoter lasB Promoter LasR_active->lasB_promoter Binds to lasB_gene lasB Gene lasB_promoter->lasB_gene Activates Transcription Elastase Elastase (Virulence Factor) lasB_gene->Elastase Translation

Caption: C14-HSL-mediated activation of the LasR regulator.

The AfeI/AfeR Quorum Sensing System in Acidithiobacillus ferrooxidans

In A. ferrooxidans, the AfeI/AfeR system, a LuxI/R-type quorum sensing circuit, is responsible for producing and responding to AHLs, including C14-HSL. The synthase AfeI produces various AHLs. C14-HSL binds to the receptor protein AfeR, which then activates the transcription of downstream genes, leading to enhanced biofilm formation through increased production of extracellular polymeric substances (EPS).

G cluster_pathway AfeI/AfeR Signaling Pathway AfeI AfeI Synthase C14_HSL C14-HSL AfeI->C14_HSL Synthesizes AfeR_inactive Inactive AfeR C14_HSL->AfeR_inactive Binds AfeR_active Active AfeR-C14-HSL Complex AfeR_inactive->AfeR_active Activation target_promoter Target Gene Promoter AfeR_active->target_promoter Binds to target_gene EPS-related Genes target_promoter->target_gene Activates Transcription EPS Increased EPS (Biofilm Formation) target_gene->EPS Leads to

References

Application Notes and Protocols for Gene Expression Analysis in Response to N-tetradecanoyl-L-Homoserine Lactone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules, which are crucial for bacterial quorum sensing.[1][2][3] Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate gene expression and collective behaviors such as biofilm formation and virulence factor production.[1][2][3] Beyond their role in bacterial communication, AHLs, including C14-HSL, have been shown to exert significant effects on eukaryotic host cells, a phenomenon known as inter-kingdom signaling. These interactions can modulate host immune responses and inflammatory pathways, making C14-HSL and its signaling cascades a person of interest for drug development, particularly in the context of infectious diseases and inflammatory conditions.

These application notes provide a comprehensive overview of the analysis of gene expression changes in mammalian cells, specifically immune cells like macrophages and endothelial cells, in response to C14-HSL treatment. Detailed protocols for key experimental techniques are provided to facilitate research in this area.

Data Presentation: Gene Expression Changes in Response to N-acyl-homoserine Lactones

While specific comprehensive datasets for this compound in mammalian cells are emerging, the following table summarizes representative gene expression changes observed in human immune cells (monocytes/macrophages) and endothelial cells in response to inflammatory stimuli and related N-acyl-homoserine lactones. This data is compiled from various transcriptomic and proteomic studies and serves as a guide for expected gene expression modulation.

Table 1: Representative Differentially Expressed Genes in Mammalian Cells in Response to Inflammatory Stimuli and N-acyl-homoserine Lactones

Gene SymbolGene NameFunctionFold Change (log2)p-valueCell Type
Pro-inflammatory Cytokines & Chemokines
IL6Interleukin 6Pro-inflammatory cytokine↑ (2.5 - 4.0)< 0.05Macrophages, Endothelial Cells
TNFTumor necrosis factorPro-inflammatory cytokine↑ (2.0 - 3.5)< 0.05Macrophages
IL1BInterleukin 1 betaPro-inflammatory cytokine↑ (1.5 - 3.0)< 0.05Macrophages
CXCL8C-X-C motif chemokine ligand 8 (IL-8)Chemokine (neutrophil chemoattractant)↑ (3.0 - 5.0)< 0.05Endothelial Cells
CCL2C-C motif chemokine ligand 2 (MCP-1)Chemokine (monocyte chemoattractant)↑ (2.0 - 4.0)< 0.05Macrophages, Endothelial Cells
Signal Transduction (MAPK & NF-κB Pathways)
MAPK14Mitogen-activated protein kinase 14 (p38α)Stress-activated protein kinase↑ (1.5 - 2.5)< 0.05Macrophages, Endothelial Cells
NFKBIANFKB inhibitor alphaInhibitor of NF-κB↑ (1.0 - 2.0)< 0.05Macrophages, Endothelial Cells
RELARELA proto-oncogene, NF-kB subunit (p65)Transcription factor↑ (1.0 - 1.5)< 0.05Macrophages, Endothelial Cells
Immune Regulation & Adhesion
ICAM1Intercellular adhesion molecule 1Cell adhesion molecule↑ (2.0 - 3.0)< 0.05Endothelial Cells
VCAM1Vascular cell adhesion molecule 1Cell adhesion molecule↑ (1.8 - 2.8)< 0.05Endothelial Cells
CD86CD86 moleculeT-cell co-stimulation↑ (1.5 - 2.5)< 0.05Macrophages

Note: The fold changes and p-values are representative ranges derived from studies on inflammatory responses and treatment with various N-acyl-homoserine lactones. Actual results may vary depending on the specific experimental conditions, cell type, and C14-HSL concentration.

Signaling Pathways and Experimental Workflows

This compound Signaling in Host Cells

C14-HSL can influence host cell signaling, primarily through the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the regulation of inflammation and immune responses.

C14_HSL_Signaling C14_HSL N-tetradecanoyl-L- Homoserine Lactone Receptor Putative Receptor(s) C14_HSL->Receptor Cell_Membrane Cell Membrane MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Gene_Expression Gene Expression (Cytokines, Chemokines, Adhesion Molecules) Nucleus->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response Gene_Expression_Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Gene Expression Analysis cluster_data Data Analysis & Validation Cell_Culture 1. Mammalian Cell Culture (e.g., Macrophages, Endothelial Cells) Treatment 2. Treatment with This compound Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality & Quantity Control RNA_Extraction->QC RNA_Seq RNA-Sequencing QC->RNA_Seq qRT_PCR qRT-PCR QC->qRT_PCR Microarray Microarray QC->Microarray Bioinformatics 5. Bioinformatics Analysis (Differential Gene Expression) RNA_Seq->Bioinformatics Validation 6. Validation of Key Genes (e.g., by qRT-PCR) qRT_PCR->Validation Microarray->Bioinformatics Bioinformatics->Validation Pathway_Analysis 7. Pathway & Functional Analysis Validation->Pathway_Analysis

References

Application Note: Quantification of N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) in Bacterial Cultures using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a key long-chain acyl-homoserine lactone (AHL) that functions as a signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[3] The precise quantification of C14-HSL in bacterial cultures is crucial for understanding bacterial physiology, pathogenesis, and for the development of novel anti-biofilm and antimicrobial therapeutics that disrupt QS pathways. This application note provides a detailed protocol for the extraction and quantification of C14-HSL from bacterial culture supernatants using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly sensitive and specific analytical technique.[4][5][6][7]

Introduction

Quorum sensing (QS) plays a pivotal role in regulating virulence, biofilm formation, and the production of secondary metabolites in a wide range of pathogenic bacteria.[8] The LuxI/LuxR-type QS system is a well-characterized pathway where LuxI-family synthases produce specific acyl-homoserine lactone (AHL) signal molecules.[9] These AHLs diffuse out of the bacterial cells and, upon reaching a threshold concentration, bind to and activate LuxR-family transcriptional regulators, leading to the expression of target genes.[9]

This compound (C14-HSL) is a significant long-chain AHL utilized by bacteria such as Acidithiobacillus ferrooxidans.[1][2] Its long acyl chain confers greater stability compared to shorter-chain AHLs.[10] Accurate quantification of C14-HSL is essential for researchers studying bacterial communication and for professionals in drug development aiming to identify QS inhibitors. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a robust and reliable method for the selective and sensitive quantification of C14-HSL in complex biological matrices like bacterial culture media.[4][5][6][7][11]

This compound (C14-HSL) Properties

PropertyValueReference
Synonyms C14-HSL, tDHL[3]
Molecular Formula C₁₈H₃₃NO₃[3]
Molecular Weight 311.5 g/mol [3]
CAS Number 202284-87-5[3]
Storage (Solid) -20°C, protected from light and moisture[3][12][13]
Stability (Solid) ≥ 4 years at -20°C[3]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[3]

Quorum Sensing Signaling Pathway

The diagram below illustrates a generalized LuxI/R-type quorum sensing circuit where C14-HSL acts as the signaling molecule.

QuorumSensingPathway LuxI/R-Type Quorum Sensing with C14-HSL cluster_bacteria Bacterial Cell LuxI LuxI-type Synthase C14_HSL_in C14-HSL LuxI->C14_HSL_in Synthesis LuxR LuxR-type Receptor complex LuxR-C14-HSL Complex LuxR->complex precursor SAM + Acyl-ACP precursor->LuxI Substrates C14_HSL_in->LuxR Binding C14_HSL_out C14-HSL (Extracellular) C14_HSL_in->C14_HSL_out Diffusion DNA Target Genes complex->DNA Activation response Quorum Sensing Response (e.g., Biofilm Formation) DNA->response Gene Expression C14_HSL_out->C14_HSL_in Increased Cell Density Leads to Accumulation

Caption: LuxI/R-type quorum sensing pathway mediated by C14-HSL.

Experimental Protocols

This section details the methodology for the extraction and quantification of C14-HSL from bacterial cultures.

Materials and Reagents
  • This compound (C14-HSL) standard (Sigma-Aldrich, Cayman Chemical, or equivalent)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297), acidified with 0.1% (v/v) formic acid[14]

  • Bacterial culture broth (e.g., LB, TSB)

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 3.5 µm particle size)[14]

  • Centrifuge capable of 10,000 x g

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

Preparation of Standards and Stock Solutions
  • C14-HSL Stock Solution (1 mg/mL): Accurately weigh 1 mg of C14-HSL standard and dissolve it in 1 mL of HPLC-grade methanol or DMSO.[3] Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation: Liquid-Liquid Extraction
  • Grow the bacterial strain of interest in the appropriate culture medium to the desired growth phase (e.g., stationary phase).

  • Harvest the culture and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

  • Carefully collect the supernatant. For intracellular C14-HSL analysis, the cell pellet can also be extracted.

  • To 10 mL of the culture supernatant, add an equal volume of acidified ethyl acetate (0.1% v/v formic acid).[14]

  • Vortex vigorously for 2 minutes and allow the phases to separate.

  • Collect the upper organic layer (ethyl acetate) and transfer it to a new tube.

  • Repeat the extraction of the aqueous phase with another 10 mL of acidified ethyl acetate to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in 200 µL of HPLC-grade methanol or the initial mobile phase.[14]

  • Vortex to dissolve the residue and filter the sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[14]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 312.2 [M+H]⁺

  • Product Ions (m/z): 102.1 (characteristic homoserine lactone ring fragment), 143.1[8][15]

  • Collision Energy: Optimize for the specific instrument, typically 15-25 eV.

  • Source Parameters: Optimize gas temperatures, flow rates, and voltages for the specific instrument.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from bacterial culture to data analysis.

ExperimentalWorkflow Workflow for C14-HSL Quantification culture Bacterial Culture (Stationary Phase) centrifuge Centrifugation (10,000 x g, 15 min) culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplcms HPLC-MS/MS Analysis (C18 Column, ESI+, MRM) filtration->hplcms data_analysis Data Analysis (Quantification via Calibration Curve) hplcms->data_analysis results Results (C14-HSL Concentration) data_analysis->results

Caption: Experimental workflow for C14-HSL quantification.

Data Presentation

The quantitative data should be summarized in a clear and structured table. Below is an example of how to present the results for different bacterial strains or culture conditions.

Quantitative Results of C14-HSL Production
Bacterial Strain/ConditionReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Standard Deviation
Wild-Type Strain A 152.4148.9155.1152.13.1
Mutant Strain A (ΔluxI) < LOD< LOD< LOD< LODN/A
Wild-Type Strain B 88.792.185.388.73.4
Wild-Type Strain A + Inhibitor X 25.628.124.926.21.7
Culture Medium Blank < LOD< LOD< LOD< LODN/A

LOD: Limit of Detection. The LOD for this assay was determined to be 0.5 ng/mL.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low C14-HSL signal - Inefficient extraction- C14-HSL degradation (pH > 7, high temp)[10]- Strain does not produce C14-HSL- Insufficient culture density- Optimize extraction solvent and repetitions- Ensure supernatant is acidified; avoid high temperatures- Verify production with a biosensor or literature- Harvest culture at late-log or stationary phase
High background noise - Contaminated solvents or reagents- Matrix effects from culture medium- Use high-purity, LC-MS grade solvents- Incorporate a Solid-Phase Extraction (SPE) cleanup step- Dilute the final extract
Poor peak shape - Column degradation- Incompatible reconstitution solvent- Replace the HPLC column- Ensure the reconstitution solvent is similar in strength to the initial mobile phase
Inconsistent quantification - Inaccurate standard preparation- Sample degradation during storage- Prepare fresh standards daily- Store extracts at -20°C or -80°C and analyze promptly

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the quantification of this compound in bacterial cultures using HPLC-MS. This methodology is critical for researchers in microbiology and drug development to accurately measure QS signal molecules, thereby facilitating a deeper understanding of bacterial communication and the development of novel antimicrobial strategies. The high specificity of MS/MS detection ensures accurate quantification even in complex biological matrices.

References

Protocol for C14-HSL reporter strain assay for quorum sensing activity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of N-tetradecanoyl-L-homoserine lactone (C14-HSL) activity using a LasR-based bacterial reporter strain. This assay is a valuable tool for studying quorum sensing (QS), screening for QS inhibitors (QSI), and characterizing the specificity of QS systems.

Introduction

Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors through the production and detection of signaling molecules, such as N-acyl-homoserine lactones (AHLs). C14-HSL is a long-chain AHL utilized by various Gram-negative bacteria. This protocol employs an engineered reporter strain, typically Escherichia coli, that heterologously expresses the LasR protein from Pseudomonas aeruginosa. LasR is a transcriptional regulator that, upon binding to an AHL, activates the expression of a reporter gene. While the cognate ligand for LasR is 3-oxo-C12-HSL, it also responds to other AHLs, including C14-HSL, making it a useful tool for its detection.[1] The reporter gene product, such as a fluorescent protein (e.g., GFP, YFP) or a luciferase, provides a quantifiable output that is proportional to the concentration of the active AHL.

Signaling Pathway of the C14-HSL Reporter Strain

The signaling pathway in the C14-HSL reporter strain is initiated by the diffusion of C14-HSL across the bacterial cell membrane. Inside the cytoplasm, C14-HSL binds to the LasR protein. This binding event induces a conformational change in LasR, promoting its dimerization and enabling it to bind to specific DNA sequences known as las boxes, which are located in the promoter region of the reporter gene. The binding of the LasR-C14-HSL complex to the promoter activates the transcription of the reporter gene, leading to the production of the corresponding protein (e.g., GFP, Luciferase) and a measurable output signal.

C14_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C14_HSL_out C14-HSL C14_HSL_in C14-HSL C14_HSL_out->C14_HSL_in Diffusion LasR_C14_HSL LasR-C14-HSL Complex (active) C14_HSL_in->LasR_C14_HSL LasR LasR Protein (inactive) LasR->LasR_C14_HSL Binding Promoter las Promoter LasR_C14_HSL->Promoter Activation Reporter Reporter Gene (e.g., gfp, lux) mRNA mRNA Reporter->mRNA Transcription Reporter_Protein Reporter Protein (e.g., GFP) mRNA->Reporter_Protein Translation Signal Detectable Signal (Fluorescence/Luminescence) Reporter_Protein->Signal Generates

Caption: C14-HSL signaling pathway in a LasR-based reporter strain.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for dose-response analysis and high-throughput screening.

Materials and Reagents
  • Reporter Strain: E. coli strain carrying a plasmid with the lasR gene and a second plasmid with a LasR-inducible promoter (e.g., PlasI) fused to a reporter gene (e.g., gfp, luxCDABE).

  • Growth Medium: Luria-Bertani (LB) broth or M9 minimal medium supplemented with appropriate antibiotics for plasmid maintenance.

  • C14-HSL: this compound.

  • Solvent for HSL: Dimethyl sulfoxide (B87167) (DMSO) or ethyl acetate.

  • 96-well plates: White, clear-bottom plates are recommended for luminescence and fluorescence assays to maximize signal and minimize crosstalk.

  • Plate reader: Capable of measuring fluorescence (e.g., excitation at 485 nm, emission at 515 nm for GFP) or luminescence.

Procedure
  • Preparation of C14-HSL Stock Solution:

    • Dissolve C14-HSL in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

  • Overnight Culture Preparation:

    • Inoculate a single colony of the reporter strain into 5 mL of growth medium containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

  • Assay Setup:

    • The following day, dilute the overnight culture 1:100 in fresh growth medium.

    • Prepare a serial dilution of the C14-HSL stock solution in the growth medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 100 µM).

    • In a 96-well plate, add 100 µL of the diluted reporter strain culture to each well.

    • Add 1 µL of each C14-HSL dilution to the corresponding wells.

    • Include negative controls (diluted culture with solvent only) and blank controls (medium only).

  • Incubation:

    • Seal the plate with a breathable membrane to prevent evaporation and contamination.

    • Incubate the plate at 37°C for a specified period (e.g., 4-6 hours) with shaking. The optimal incubation time may need to be determined empirically.

  • Measurement:

    • Measure the optical density (OD) at 600 nm to assess bacterial growth.

    • Measure the reporter signal (fluorescence or luminescence) using a plate reader.

      • For GFP, use an excitation wavelength of ~485 nm and an emission wavelength of ~515 nm.

      • For luminescence, measure the relative light units (RLU).

    • Normalize the reporter signal to the cell density (Reporter Signal / OD600) to account for any effects of the tested compounds on bacterial growth.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis Start Start Prepare_Culture Prepare Overnight Culture of Reporter Strain Start->Prepare_Culture Prepare_HSL Prepare C14-HSL Serial Dilutions Start->Prepare_HSL Dilute_Culture Dilute Overnight Culture Prepare_Culture->Dilute_Culture Add_HSL Add C14-HSL Dilutions and Controls to Wells Prepare_HSL->Add_HSL Add_Culture Add Diluted Culture to Wells Dilute_Culture->Add_Culture Add_Culture->Add_HSL Incubate Incubate Plate (e.g., 37°C, 4-6 hours) Add_HSL->Incubate Measure_OD Measure Optical Density (OD600) Incubate->Measure_OD Measure_Signal Measure Reporter Signal (Fluorescence/Luminescence) Incubate->Measure_Signal Normalize Normalize Signal to OD600 Measure_OD->Normalize Measure_Signal->Normalize Plot Plot Dose-Response Curve Normalize->Plot End End Plot->End

Caption: Experimental workflow for the C14-HSL reporter strain assay.

Data Presentation

The results of the C14-HSL reporter assay are typically presented as a dose-response curve, where the normalized reporter output is plotted against the concentration of C14-HSL. From this curve, key parameters such as the half-maximal effective concentration (EC50) can be determined.

Representative Dose-Response Data for a LasR-based Reporter

The following table summarizes representative data for the activation of a LasR-based reporter in E. coli by 3-oxo-C14-HSL.[1] The data is presented as normalized reporter output (e.g., Relative Fluorescence Units / OD600).

3-oxo-C14-HSL Concentration (nM)Normalized Reporter Output (Arbitrary Units)
010
150
5250
10600
501500
1002200
5003500
10003800

Note: The EC50 for 3-oxo-C14-HSL with a LasR-based reporter has been reported to be approximately 6.2 nM.[1]

Applications in Research and Drug Development

  • Screening for Quorum Sensing Inhibitors (QSIs): This assay can be adapted to screen for compounds that inhibit C14-HSL-mediated quorum sensing. In such a screen, the reporter strain is incubated with a fixed concentration of C14-HSL (typically around the EC50 value) in the presence of test compounds. A reduction in the reporter signal indicates potential QSI activity.

  • Characterizing Novel AHLs: The assay can be used to determine if a bacterial extract or a newly synthesized compound has AHL activity by observing the induction of the reporter.

  • Studying LuxR-type Receptor Specificity: By testing a panel of different AHLs, this assay can be used to characterize the ligand specificity of the LasR receptor and its variants.

Conclusion

The C14-HSL reporter strain assay is a robust and versatile tool for studying quorum sensing. The detailed protocol and application notes provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this assay in their work. The use of a 96-well plate format allows for high-throughput analysis, making it particularly suitable for screening large compound libraries.

References

Chemical synthesis procedure for N-tetradecanoyl-L-Homoserine Lactone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2] These molecules are crucial for quorum sensing in Gram-negative bacteria, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] C14-HSL is involved in regulating various physiological processes, including biofilm formation and virulence factor production.[3][4] These application notes provide a detailed procedure for the chemical synthesis of C14-HSL, its role in quorum sensing signaling, and protocols for its application in biological assays.

Chemical Synthesis of this compound

A reliable method for the synthesis of N-acyl-homoserine lactones, including C14-HSL, utilizes the Schotten-Baumann reaction conditions. This procedure involves the acylation of L-homoserine lactone hydrobromide with the corresponding acyl chloride.[5]

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product L-Homoserine Lactone Hydrobromide L-Homoserine Lactone Hydrobromide This compound This compound L-Homoserine Lactone Hydrobromide->this compound + Tetradecanoyl Chloride Tetradecanoyl Chloride Tetradecanoyl Chloride->this compound Pyridine (B92270), CH2Cl2 Pyridine, CH2Cl2 Pyridine, CH2Cl2->this compound 0 °C to rt 0 °C to rt 0 °C to rt->this compound

Caption: General reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from robust methods for synthesizing a range of N-acyl-homoserine lactones.[5]

Materials:

Procedure:

  • Reaction Setup: To a solution of L-Homoserine lactone hydrobromide (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add pyridine (2.2 eq).

  • Acylation: Add tetradecanoyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Wash the reaction mixture with saturated aqueous NaHCO3.

    • Subsequently, wash with 1 M HCl.

    • Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Synthesis Yields

The synthesis of various N-acyl-homoserine lactones using the Schotten-Baumann coupling procedure has been reported with good to excellent yields. The following table summarizes the reported yields for a range of AHLs synthesized using a similar methodology.[5]

N-acyl-homoserine lactoneAcyl Chain LengthYield (%)
N-Butanoyl-HSLC485
N-Hexanoyl-HSLC692
N-Octanoyl-HSLC889
N-Decanoyl-HSLC1095
N-Dodecanoyl-HSLC1293

Quorum Sensing Signaling Pathway

N-acyl-homoserine lactones are key signaling molecules in bacterial quorum sensing. The canonical signaling pathway involves a LuxI-type synthase and a LuxR-type transcriptional regulator.

G cluster_synthesis Signal Synthesis cluster_diffusion Signal Diffusion & Accumulation cluster_reception Signal Reception & Gene Regulation LuxI-type synthase LuxI-type synthase C14-HSL C14-HSL LuxI-type synthase->C14-HSL Synthesizes Precursors Precursors Precursors->LuxI-type synthase Extracellular C14-HSL Extracellular C14-HSL C14-HSL->Extracellular C14-HSL Diffuses out Intracellular C14-HSL Intracellular C14-HSL Extracellular C14-HSL->Intracellular C14-HSL Diffuses in at high cell density C14-HSL:LuxR Complex C14-HSL:LuxR Complex Intracellular C14-HSL->C14-HSL:LuxR Complex Binds to LuxR-type receptor LuxR-type receptor LuxR-type receptor->C14-HSL:LuxR Complex Target Genes Target Genes C14-HSL:LuxR Complex->Target Genes Activates transcription of Regulated Proteins (e.g., virulence factors, biofilm matrix) Regulated Proteins (e.g., virulence factors, biofilm matrix) Target Genes->Regulated Proteins (e.g., virulence factors, biofilm matrix) Leads to production of

Caption: A generalized quorum sensing signaling pathway involving N-acyl-homoserine lactones.

Experimental Protocols: Application in Bioassays

This compound can be used in various bioassays to study its effects on bacterial physiology. Below is a representative protocol for assessing its impact on biofilm formation.

Protocol: Biofilm Inhibition Assay

This protocol is designed to evaluate the ability of this compound to modulate biofilm formation in a susceptible bacterial strain.

Materials:

  • This compound (C14-HSL) stock solution (e.g., in DMSO or ethanol)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate liquid growth medium (e.g., LB broth)

  • 96-well microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or acetic acid (30%) for destaining

  • Plate reader for absorbance measurements

Experimental Workflow:

G Start Start Prepare bacterial inoculum Prepare bacterial inoculum Start->Prepare bacterial inoculum Prepare serial dilutions of C14-HSL Prepare serial dilutions of C14-HSL Start->Prepare serial dilutions of C14-HSL Add inoculum to microplate wells Add inoculum to microplate wells Prepare bacterial inoculum->Add inoculum to microplate wells Incubate plate Incubate plate Add inoculum to microplate wells->Incubate plate Add C14-HSL to wells Add C14-HSL to wells Prepare serial dilutions of C14-HSL->Add C14-HSL to wells Add C14-HSL to wells->Incubate plate Wash wells to remove planktonic cells Wash wells to remove planktonic cells Incubate plate->Wash wells to remove planktonic cells Stain biofilm with Crystal Violet Stain biofilm with Crystal Violet Wash wells to remove planktonic cells->Stain biofilm with Crystal Violet Wash wells to remove excess stain Wash wells to remove excess stain Stain biofilm with Crystal Violet->Wash wells to remove excess stain Solubilize bound stain Solubilize bound stain Wash wells to remove excess stain->Solubilize bound stain Measure absorbance Measure absorbance Solubilize bound stain->Measure absorbance Analyze data Analyze data Measure absorbance->Analyze data End End Analyze data->End

Caption: Workflow for a biofilm inhibition assay using this compound.

Procedure:

  • Preparation of Bacterial Culture: Inoculate the test bacterium into a suitable broth and grow overnight at the optimal temperature with shaking. The next day, dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

  • Assay Setup:

    • Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate.

    • Add 100 µL of the growth medium containing various concentrations of this compound to the wells. Include appropriate vehicle controls (e.g., DMSO or ethanol without C14-HSL).

  • Incubation: Incubate the plate statically at the optimal growth temperature for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • Carefully discard the culture medium from the wells and gently wash the wells twice with sterile phosphate-buffered saline (PBS) or water to remove non-adherent, planktonic cells.

    • Air-dry the plate.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.

    • Air-dry the plate completely.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the amount of biofilm formed. Compare the absorbance of the wells treated with C14-HSL to the control wells to determine the effect on biofilm formation.

Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes: Extraction and Purification of N-tetradecanoyl-L-homoserine lactone (C14-HSL) from Bacterial Supernatant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication used by many Gram-negative bacteria to coordinate group behaviors.[1] N-tetradecanoyl-L-homoserine lactone (C14-HSL) is a long-chain AHL that plays a critical role in regulating processes such as biofilm formation, virulence factor production, and plasmid transfer in various bacteria, including Pseudomonas aeruginosa.[2][3] The ability to effectively extract and purify C14-HSL from bacterial culture supernatants is essential for studying QS systems, identifying novel QS inhibitors, and developing anti-pathogenic therapies.[3] These notes provide detailed protocols for the extraction and purification of C14-HSL for research and drug development applications.

Quorum Sensing Signaling Pathway with C14-HSL

Gram-negative bacteria utilize the LuxI/LuxR-type quorum sensing system to regulate gene expression based on population density.[3] A LuxI-family synthase (e.g., LasI in P. aeruginosa) synthesizes C14-HSL from substrates like S-adenosylmethionine and fatty acid precursors.[3][4] As the bacterial population grows, C14-HSL accumulates in the environment.[2] Once a threshold concentration is reached, C14-HSL diffuses or is transported into the bacterial cell, where it binds to and activates its cognate LuxR-family transcriptional regulator (e.g., LasR).[4] This activated complex then binds to specific DNA sequences, modulating the expression of target genes responsible for virulence, biofilm formation, and other collective behaviors.[2][3]

G cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C14_ext C14-HSL LuxR LuxR-family Receptor (Inactive) C14_ext->LuxR Complex Activated C14-HSL-LuxR Complex C14_ext->Complex LuxI LuxI-family Synthase LuxI->C14_ext Secretion LuxR->Complex Binding DNA Target DNA Promoters Complex->DNA Binds Genes Target Gene Expression (e.g., Virulence, Biofilm) DNA->Genes Regulates Substrates Cellular Metabolites Substrates->LuxI Synthesis

Caption: Generalized C14-HSL quorum sensing pathway in Gram-negative bacteria.

Experimental Protocols

The primary challenge in isolating C14-HSL stems from the complex matrix of bacterial culture supernatants, which contain numerous components from growth media and other extracellular products.[5] The recommended protocols involve an initial extraction step to isolate AHLs from the aqueous supernatant, followed by a purification step to separate C14-HSL from other compounds.

Workflow for C14-HSL Extraction and Purification

The overall process begins with separating bacterial cells from the culture medium. The resulting supernatant is then subjected to either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to capture the relatively nonpolar HSL molecules. The crude extract is then concentrated and further purified using chromatographic techniques like Thin-Layer Chromatography (TLC) for initial separation or High-Performance Liquid Chromatography (HPLC) for high-purity isolation.

G cluster_extraction 1. Extraction cluster_purification 2. Purification start Bacterial Culture (Stationary Phase) centrifuge Centrifugation / Filtration start->centrifuge supernatant Cell-Free Supernatant centrifuge->supernatant lle Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) supernatant->lle Method A spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) supernatant->spe Method B concentrate Evaporation to Dryness (Rotary Evaporator) lle->concentrate spe->concentrate resuspend Resuspend in Organic Solvent (e.g., Acetonitrile) concentrate->resuspend crude Crude HSL Extract resuspend->crude tlc Thin-Layer Chromatography (TLC) (Preparative) crude->tlc hplc High-Performance Liquid Chromatography (HPLC) crude->hplc final Pure C14-HSL tlc->final hplc->final analysis Analysis (e.g., LC-MS) final->analysis

Caption: Experimental workflow for C14-HSL extraction and purification.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a robust and widely used method for extracting HSLs from aqueous samples using an immiscible organic solvent.[5] Acidified ethyl acetate (B1210297) is commonly employed for efficient recovery.

Materials:

  • Cell-free bacterial supernatant

  • Ethyl acetate (HPLC grade)

  • Glacial acetic acid or Formic acid

  • Separatory funnel (volume appropriate for supernatant)

  • Rotary evaporator

  • Acetonitrile (B52724) (HPLC grade)

Procedure:

  • Culture Growth: Grow the bacterial strain in a suitable liquid medium until it reaches the stationary phase to maximize HSL concentration.[5]

  • Supernatant Collection: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.[6] Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.[2]

  • Acidification: Acidify the cell-free supernatant to a pH of approximately 3-4 by adding an organic acid (e.g., 0.5% v/v acetic acid or 0.1% formic acid).[5][7] This protonates the HSLs, increasing their solubility in the organic solvent.

  • Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate, cap the funnel, and shake vigorously for 2-3 minutes, periodically venting to release pressure.[7]

  • Phase Separation: Allow the layers to separate. The upper layer is the organic phase containing the HSLs. Drain and collect the lower aqueous layer.

  • Repeat Extraction: Re-introduce the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh ethyl acetate to maximize recovery.[5][7]

  • Combine and Dry: Pool the organic extracts from all three extractions. Remove the ethyl acetate using a rotary evaporator at 40-45°C until a dry residue is obtained.[5]

  • Resuspension: Dissolve the dried residue in a small, precise volume (e.g., 1 mL) of HPLC-grade acetonitrile or methanol (B129727).[2] The sample is now ready for purification and analysis and should be stored at -20°C.[5][6]

Protocol 2: Solid-Phase Extraction (SPE)

SPE is an alternative to LLE that can offer cleaner extracts and improved sensitivity, especially for environmental samples.[8] It utilizes a solid sorbent, typically C18 (reversed-phase), to retain the analytes of interest from the liquid sample.[5]

Materials:

  • Cell-free bacterial supernatant

  • SPE Cartridges (e.g., C18 reversed-phase)

  • SPE manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., acetonitrile or ethyl acetate)

  • Rotary evaporator

Procedure:

  • Supernatant Collection: Prepare cell-free supernatant as described in the LLE protocol (Steps 1-2).

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2-3 column volumes of methanol through it, followed by 2-3 column volumes of deionized water. Do not let the sorbent bed dry out.[9][10]

  • Sample Loading: Load the cell-free supernatant onto the conditioned cartridge at a slow, controlled flow rate. The C14-HSL and other hydrophobic molecules will be retained by the C18 sorbent.[11]

  • Washing: Wash the cartridge with 2-3 column volumes of a weak solvent mixture (e.g., 5-10% methanol in water) to remove salts, polar media components, and other impurities while the C14-HSL remains bound.[11]

  • Elution: Elute the retained C14-HSL from the cartridge using a small volume (e.g., 1-2 column volumes) of a strong organic solvent like acetonitrile, methanol, or ethyl acetate.[11]

  • Concentration: Evaporate the elution solvent to dryness using a rotary evaporator or a stream of nitrogen gas.

  • Resuspension: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile) for subsequent purification by HPLC.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a powerful technique for purifying C14-HSL from the crude extract to a high degree of homogeneity.[5] A reversed-phase C18 column is typically used, separating molecules based on their hydrophobicity.

Materials:

  • Crude HSL extract (from LLE or SPE)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)[1]

  • C14-HSL standard (for retention time comparison)

Procedure:

  • Sample Preparation: Ensure the crude HSL extract is fully dissolved and filtered through a 0.22 µm syringe filter to remove particulates before injection.

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% A, 20% B) until a stable baseline is achieved.

  • Injection and Separation: Inject the sample onto the column. Run a linear gradient to increase the concentration of the organic solvent (Mobile Phase B). A typical gradient might be from 20% to 100% Acetonitrile over 20-30 minutes.[1] C14-HSL, being highly hydrophobic, will elute at a high acetonitrile concentration.[12]

  • Fraction Collection: Collect fractions corresponding to the peak that matches the retention time of the C14-HSL standard. Detection is often performed using a UV detector (at ~210 nm) or, for higher specificity, an MS detector looking for the characteristic mass-to-charge ratio (m/z) of C14-HSL.[12]

  • Purity Confirmation: Re-analyze the collected fractions to confirm purity. Pool the pure fractions and evaporate the solvent to obtain purified C14-HSL.

Data Presentation

Table 1: Comparison of Extraction and Purification Techniques
TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on relative solubility.Mature, robust, high capacity, suitable for large volumes.[5]Can be labor-intensive, may form emulsions, requires large volumes of organic solvents.[9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted.High recovery, cleaner extracts, reduced solvent usage, easily automated, can improve sensitivity 2- to 10-fold over LLE.[8][9]Lower sample capacity than LLE, potential for cartridge clogging with complex samples.[10]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material based on polarity.Simple, fast, low cost, useful for screening and preliminary separation.[5]Low resolution, not suitable for high-purity quantification, destructive if visualization agents are used.[5]
High-Performance Liquid Chromatography (HPLC) High-resolution separation in a packed column based on analyte-column interactions.High resolution and purity, quantitative, reproducible, non-destructive fraction collection.[5][13]Requires specialized equipment, higher cost, more complex method development.
Table 2: Exemplary Quantitative Data for C14-HSL Recovery and Purity

Note: The following data are representative examples to illustrate potential outcomes and will vary based on bacterial strain, culture conditions, and precise protocol execution.

Method CombinationInitial C14-HSL Conc. (Supernatant)Post-Extraction Recovery (%)Final Purity (%)
LLE followed by HPLC~5 µM85 - 95%>98%
SPE followed by HPLC~5 µM90 - 98%>99%
LLE followed by Preparative TLC~5 µM85 - 95%80 - 90%

References

Application Notes and Protocols for Delivering N-tetradecanoyl-L-Homoserine Lactone to Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the effective delivery of N-tetradecanoyl-L-Homoserine Lactone (C14-HSL), a bacterial quorum-sensing molecule, to various eukaryotic cell cultures. This document outlines procedures for solubilization, preparation of stock and working solutions, and treatment of cells, along with information on the cellular effects and signaling pathways involved.

Introduction

This compound (C14-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules, primarily utilized by Gram-negative bacteria for quorum sensing—a process of cell-to-cell communication that coordinates gene expression based on population density.[1] Emerging research has demonstrated that these bacterial signals can also influence the behavior of eukaryotic cells, a phenomenon known as inter-kingdom signaling.[1][2] Specifically, AHLs have been shown to modulate immune responses and inflammatory pathways in mammalian cells.[2][3]

This document provides standardized protocols for the delivery of C14-HSL to in vitro cell cultures to facilitate the study of its effects on eukaryotic cellular functions.

Materials and Reagents

  • This compound (C14-HSL) powder (Molecular Weight: 311.46 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium appropriate for the cell line being used

  • Eukaryotic cell lines (e.g., RAW 264.7 macrophages, human epithelial cells)

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and application of C14-HSL in cell culture experiments.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)30 mg/mL[4]
Dimethyl sulfoxide (DMSO)30 mg/mL[4]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[4]

Table 2: Recommended Working Concentrations and Solvent Tolerances

ParameterRecommendationNotesReference
Stock Solution Concentration 10-30 mg/mL in DMSOPrepare high-concentration stocks to minimize the final solvent volume in the culture medium.[4]
Final DMSO Concentration in Culture ≤ 0.5% (v/v)Higher concentrations of DMSO can be cytotoxic to many cell lines. Always include a vehicle control with the same final DMSO concentration.
C14-HSL Working Concentration Range 1 µM - 50 µMThe optimal concentration is cell-type and assay-dependent. A dose-response experiment is recommended. A concentration of 1 µM has been shown to elicit responses in bacterial systems and can be a starting point for eukaryotic cells.[5][3][5]

Experimental Protocols

Preparation of C14-HSL Stock Solution
  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain the sterility of the solutions.

  • Weighing C14-HSL: Accurately weigh the desired amount of C14-HSL powder using a calibrated analytical balance.

  • Dissolving in DMSO: Add the appropriate volume of cell culture-grade DMSO to the C14-HSL powder to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Ensuring Complete Dissolution: Vortex the solution thoroughly until the C14-HSL is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.

Preparation of C14-HSL Working Solution
  • Thawing Stock Solution: Thaw an aliquot of the C14-HSL stock solution at room temperature.

  • Dilution: Dilute the stock solution in a complete cell culture medium to the desired final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in the culture medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Immediate Use: It is recommended to prepare the working solution fresh for each experiment.

Treatment of Adherent Cell Cultures (e.g., RAW 264.7 Macrophages)
  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 60-80% confluency at the time of treatment.[6]

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment and growth. The doubling time for RAW 264.7 cells is approximately 15 hours.[7]

  • Preparation of Treatment Media: Prepare the C14-HSL working solutions and a vehicle control (medium with the same final concentration of DMSO) as described in section 4.2.

  • Cell Treatment: Remove the existing culture medium from the wells and replace it with the prepared treatment or vehicle control media.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) depending on the specific assay.[6]

  • Downstream Analysis: After incubation, the cells or the culture supernatant can be collected for downstream analysis, such as cytokine measurement by ELISA or gene expression analysis by RT-qPCR.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for C14-HSL Delivery

G cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis stock_prep Prepare C14-HSL Stock (10-30 mg/mL in DMSO) working_prep Prepare Working Solution (Dilute stock in medium) stock_prep->working_prep treatment Treat Cells with C14-HSL/Vehicle working_prep->treatment cell_seeding Seed Cells in Plate incubation1 Incubate (24-48h) cell_seeding->incubation1 incubation1->treatment incubation2 Incubate (6-24h) treatment->incubation2 analysis Collect Cells/Supernatant for Analysis (e.g., ELISA, RT-qPCR) incubation2->analysis

Caption: Workflow for preparing and delivering C14-HSL to cell cultures.

Proposed Signaling Pathway of C14-HSL in Macrophages

While the precise receptor for C14-HSL in mammalian cells has not been definitively identified, evidence suggests that it can modulate inflammatory signaling pathways such as NF-κB.[2]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C14HSL C14-HSL Receptor Putative Receptor C14HSL->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active released from IκB nucleus Nucleus NFkB_active->nucleus translocates to cytokine_gene Cytokine Gene Expression nucleus->cytokine_gene induces cytokine_protein Cytokine Production cytokine_gene->cytokine_protein

Caption: Proposed C14-HSL signaling pathway via NF-κB activation in macrophages.

References

Application Notes and Protocols for In Vitro Studies of Quorum Sensing with N-Tetradecanoyl-L-homoserine lactone (C14-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the investigation of quorum sensing (QS) mediated by N-tetradecanoyl-L-homoserine lactone (C14-HSL). The protocols and data presented herein are intended to facilitate the study of C14-HSL-dependent signaling pathways, the screening of potential quorum sensing inhibitors (QSIs), and the elucidation of the role of C14-HSL in various bacterial phenotypes.

Introduction to C14-HSL Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. C14-HSL is a long-chain AHL that plays a crucial role in regulating virulence, biofilm formation, and other collective behaviors in various bacterial species, including opportunistic pathogens like Pseudomonas aeruginosa and members of the Burkholderia cepacia complex.[2][3][4] Understanding the intricacies of C14-HSL-mediated QS is paramount for the development of novel anti-infective therapies that target bacterial communication rather than viability, potentially reducing the selective pressure for antibiotic resistance.

Key In Vitro Models and Assays

A variety of in vitro models can be employed to study C14-HSL quorum sensing. These models offer controlled environments to dissect the molecular mechanisms of QS and to screen for inhibitory compounds. The primary models and assays include:

  • Biofilm Formation Assays: To quantify the effect of C14-HSL on the formation and maturation of bacterial biofilms.

  • Biosensor Reporter Assays: To detect and quantify C14-HSL production or to screen for inhibitors of C14-HSL-receptor interaction.

  • Cell-Free Protein Synthesis (CFPS) Systems: To reconstitute the C14-HSL signaling pathway in a controlled, abiotic environment.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For the precise quantification of C14-HSL in bacterial cultures or in vitro reactions.

  • Gene Expression Analysis (qRT-PCR): To measure the transcriptional response of target genes to C14-HSL.

C14-HSL Signaling Pathway in Burkholderia cenocepacia

The CepIR system in Burkholderia cenocepacia is a well-characterized QS system that responds to long-chain AHLs, including C14-HSL. The core components are CepI, the AHL synthase, and CepR, the transcriptional regulator.

C14_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_synthesis Synthesis C14_HSL_out C14-HSL CepR CepR Receptor C14_HSL_out->CepR Binding CepI CepI Synthase CepI->C14_HSL_out Synthesis & Diffusion CepR_HSL CepR-C14-HSL Complex CepR->CepR_HSL DNA cep box (DNA) CepR_HSL->DNA Binding Target_Genes Target Genes (e.g., virulence, biofilm) DNA->Target_Genes Transcription Activation SAM SAM SAM->CepI Acyl_ACP Acyl-ACP Acyl_ACP->CepI

Caption: C14-HSL signaling pathway in Burkholderia cenocepacia.

Experimental Protocols

Protocol 1: In Vitro Biofilm Formation Assay (Crystal Violet Method)

This protocol describes the quantification of biofilm formation in a 96-well microtiter plate.

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1, B. cenocepacia H111)

  • Appropriate growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB))

  • C14-HSL (stock solution in a suitable solvent like DMSO or ethyl acetate)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the bacterial strain at its optimal temperature with shaking. Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.05.

  • Plate Setup:

    • Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 20 µL of C14-HSL dilutions (to achieve final desired concentrations) or solvent control to the respective wells. Include a media-only control (blank).

  • Incubation: Incubate the plate statically at the optimal growth temperature for 24-48 hours.

  • Washing: Carefully discard the culture medium and gently wash the wells twice with 200 µL of PBS to remove planktonic cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.

  • Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[5]

Protocol 2: LuxR-based Biosensor Assay for C14-HSL Detection

This protocol utilizes an engineered bacterial strain that produces a reporter signal (e.g., light, fluorescence) in the presence of specific AHLs.

Materials:

  • AHL biosensor strain (e.g., E. coli JM109 with a LuxR-based plasmid)

  • Appropriate growth medium with selective antibiotics

  • C14-HSL standards of known concentrations

  • Samples containing unknown concentrations of C14-HSL (e.g., bacterial culture supernatants)

  • Luminometer or fluorometer (plate reader)

Procedure:

  • Prepare Biosensor Culture: Grow an overnight culture of the biosensor strain in medium containing the appropriate antibiotics.

  • Plate Setup:

    • In a 96-well plate, add a sub-culture of the biosensor strain to fresh medium.

    • Add known concentrations of C14-HSL standards to create a standard curve.

    • Add the experimental samples to other wells.

  • Incubation: Incubate the plate at the optimal temperature for the biosensor strain for a defined period (e.g., 4-6 hours).

  • Measurement: Measure the reporter signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Generate a standard curve from the C14-HSL standards and use it to determine the concentration of C14-HSL in the unknown samples.

Protocol 3: Cell-Free Protein Synthesis (CFPS) based Quorum Sensing Assay

This protocol reconstitutes the C14-HSL signaling pathway in a test tube, allowing for a highly controlled study of molecular interactions.

Materials:

  • Commercial or lab-prepared E. coli CFPS kit

  • Plasmids encoding the C14-HSL receptor (e.g., CepR) and a reporter protein (e.g., GFP) under the control of a CepR-regulated promoter.

  • C14-HSL standards and test compounds

  • Fluorometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 384-well plate, combine the CFPS master mix, the plasmids encoding the receptor and reporter, and C14-HSL or the test compound.

  • Incubation: Incubate the reaction at the optimal temperature for the CFPS system (e.g., 29-37°C) for several hours.

  • Measurement: Measure the fluorescence of the reporter protein (e.g., GFP).

  • Data Analysis: Compare the reporter signal in the presence and absence of C14-HSL and/or test compounds to assess activation or inhibition of the signaling pathway.

Data Presentation

Table 1: Effect of Exogenous C14-HSL on Various Bacterial Phenotypes
Bacterial SpeciesIn Vitro ModelC14-HSL ConcentrationObserved EffectReference
Acidithiobacillus ferrooxidansChalcopyrite Bioleaching0.5 µM~1.15-fold increase in early leaching rate[6][7]
Cariogenic Oral BiofilmMulti-species Biofilm1 µM81.9% reduction in lactic acid production
Periodontal Oral BiofilmMulti-species Biofilm1 µMDecrease in total CFU
Burkholderia cenocepaciaZebrafish Infection ModelN/A (mutant study)Attenuated pathogenicity in a cepI mutant[3]
Table 2: Dose-Dependent Effect of an Inhibitor on P. aeruginosa Biofilm Formation
Inhibitor Concentration (µM)Biofilm Formation (% of Control)
0 (Control)100%
10No significant impact
100Significant reduction
200~36.71% decrease

Note: This data is for a representative QS inhibitor (L-HSL) and illustrates a typical dose-dependent response.[8]

Visualizations

Experimental Workflow for Screening Quorum Sensing Inhibitors

QSI_Screening_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., Biosensor Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id Identify active compounds dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assay Secondary Assay (e.g., Biofilm Inhibition) dose_response->secondary_assay Confirm activity cytotoxicity Cytotoxicity Assay secondary_assay->cytotoxicity Assess toxicity lead_compound Lead Compound cytotoxicity->lead_compound Select non-toxic, potent inhibitors

Caption: Workflow for in vitro screening of C14-HSL quorum sensing inhibitors.

Logical Relationship for Characterizing C14-HSL Effects

C14_HSL_Characterization hypothesis Hypothesis: C14-HSL regulates a specific phenotype phenotype_assay Phenotypic Assay (e.g., Biofilm, Virulence Factor) hypothesis->phenotype_assay Test effect of C14-HSL gene_expression Gene Expression Analysis (qRT-PCR) phenotype_assay->gene_expression Correlate phenotype with gene expression receptor_binding Receptor Binding Assay (e.g., CFPS, MST) gene_expression->receptor_binding Confirm direct interaction with receptor conclusion Conclusion: Elucidation of C14-HSL function receptor_binding->conclusion

Caption: Logical workflow for characterizing the biological effects of C14-HSL.

Conclusion

The in vitro models and protocols detailed in these application notes provide a robust framework for investigating C14-HSL-mediated quorum sensing. By employing a combination of biofilm assays, biosensor technologies, cell-free systems, and analytical techniques, researchers can gain valuable insights into the regulatory networks governed by C14-HSL. This knowledge is crucial for the identification and characterization of novel quorum sensing inhibitors, which hold promise as next-generation therapeutics for combating bacterial infections.

References

The Dual Role of N-tetradecanoyl-L-Homoserine Lactone: A Potent Modulator in Biotechnology and Biocontrol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule involved in bacterial quorum sensing (QS), a cell-to-cell communication system that orchestrates collective behaviors.[1][2][3][4][5] This document provides a detailed overview of the applications of C14-HSL in biotechnology and biocontrol, complete with experimental protocols and visual representations of its mechanisms of action.

Biotechnological Applications

C14-HSL plays a significant role in various bacterial processes, making it a valuable tool for biotechnological research and development. Its primary function lies in the regulation of gene expression in response to population density.[1][2]

Quorum Sensing and Gene Regulation

In many Gram-negative bacteria, C14-HSL acts as an autoinducer in LuxI/LuxR-type quorum sensing systems.[3][6] The LuxI-type synthase produces C14-HSL, and as the bacterial population grows, the concentration of C14-HSL increases.[6] Upon reaching a certain threshold, C14-HSL binds to its cognate LuxR-type transcriptional regulator, leading to the activation or repression of target genes.[6] This regulatory network controls a variety of processes, including biofilm formation, virulence factor production, and secondary metabolite synthesis.[2][7][8]

Biofilm Formation and Modulation

C14-HSL is a key player in the development of biofilms, structured communities of bacteria embedded in a self-produced matrix. It often appears later in biofilm development compared to shorter-chain AHLs and, like other long-chain AHLs, can stimulate bacterial growth.[1][9] Understanding the role of C14-HSL in biofilm formation is crucial for developing anti-biofilm strategies, particularly in clinical and industrial settings. Researchers can utilize C14-HSL to study biofilm dynamics and screen for compounds that inhibit its activity.

Modulation of Bacterial Virulence

The production of virulence factors in many pathogenic bacteria is regulated by quorum sensing. C14-HSL has been shown to alter the proteolytic activity and enhance the migration of some strains of Proteus mirabilis.[1][9] By studying the effects of C14-HSL on virulence, researchers can identify potential targets for novel anti-infective therapies that disrupt bacterial communication rather than directly killing the bacteria, which may reduce the selective pressure for antibiotic resistance.

Biocontrol Applications

The influence of C14-HSL extends beyond inter-bacterial communication; it also plays a crucial role in the interaction between bacteria and plants, offering exciting possibilities for biocontrol in agriculture.

Priming Plant Defenses

N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL), a derivative of C14-HSL, has been shown to prime plants for enhanced resistance against bacterial pathogens.[10] This "priming" effect does not directly activate defense responses but prepares the plant to respond more quickly and strongly upon pathogen attack.[10] This induced resistance is mediated through the salicylic (B10762653) acid (SA) and oxylipin signaling pathways.[10][11]

The application of oxo-C14-HSL can lead to:

  • Enhanced callose deposition[10]

  • Accumulation of phenolic compounds[10]

  • Lignification of cell walls[10]

  • Increased levels of oxylipins and salicylic acid, promoting stomatal closure[10]

Production by Biocontrol Agents

Some beneficial bacteria, such as the biocontrol strain Pseudomonas fluorescens F113, produce AHLs, including a derivative of C14-HSL, N-(3-hydroxy-7-cis-tetradecenoyl)homoserine lactone.[7][12][13] This molecule, also known as the Rhizobium leguminosarum small bacteriocin, exhibits growth inhibitory properties against other bacteria, contributing to the biocontrol capabilities of P. fluorescens.[7][12] The production of such molecules by plant-associated beneficial bacteria highlights a natural mechanism of biocontrol that can be harnessed for agricultural applications.

Quantitative Data Summary

The following tables summarize quantitative data related to the effects and applications of C14-HSL and its derivatives.

Table 1: Effects of N-acyl Homoserine Lactones on Porphyromonas gingivalis Growth

N-acyl HSLConcentration (µM)Effect on Growth
N-tetradecanoyl HSL1, 10, 100Dose-dependent inhibition
N-butyryl HSL1, 10, 100No significant inhibition
N-hexanoyl HSL1, 10, 100No significant inhibition
N-heptanoyl HSL1, 10, 100No significant inhibition
N-octanoyl HSL1, 10, 100No significant inhibition
Data adapted from a study on the influence of synthetic N-acyl HSLs on P. gingivalis growth.[14]

Table 2: Effect of 3-oxo-C10-HSL on Biofilm Formation in Vibrio alginolyticus

StrainTemperature (°C)3-oxo-C10-HSL Concentration (µM)Effect on Biofilm Formation
N°24162, 5, 10, 20Significant increase
N°401640, 100Significant decrease
N°24281Significant decrease
N°242810, 20Significant increase
N°40281Significant increase
Data adapted from a study on the regulation of biofilm formation by 3-oxo-C10-HSL.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving C14-HSL.

Protocol 1: Biofilm Inhibition Assay

Objective: To assess the ability of a test compound to inhibit biofilm formation in the presence of C14-HSL.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

  • Luria-Bertani (LB) broth

  • 96-well polystyrene microtiter plates

  • This compound (C14-HSL)

  • Test compound

  • Crystal violet solution (0.1% w/v)

  • Ethanol (B145695) (95%)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare an overnight culture of the bacterial strain in LB broth.

  • Dilute the overnight culture in fresh LB broth to the desired starting optical density (e.g., OD600 of 0.05).

  • In the wells of a 96-well microtiter plate, add the diluted bacterial culture.

  • Add C14-HSL to the wells at a concentration known to induce biofilm formation in the chosen strain.

  • Add the test compound at various concentrations to the appropriate wells. Include a positive control (bacteria + C14-HSL, no test compound) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.

  • After incubation, carefully discard the planktonic cell culture from the wells.

  • Gently wash the wells three times with sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells.

  • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.

  • Add 200 µL of 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the positive control.[16]

Protocol 2: Plant Resistance Priming Assay

Objective: To evaluate the ability of oxo-C14-HSL to prime a plant for enhanced resistance to a bacterial pathogen.

Materials:

  • Arabidopsis thaliana seeds (wild-type)

  • Murashige and Skoog (MS) medium

  • N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL)

  • Pathogenic bacterial strain (e.g., Pseudomonas syringae pv. tomato DC3000)

  • Sterile water

  • Growth chamber

Procedure:

  • Surface-sterilize Arabidopsis thaliana seeds and sow them on MS medium plates.

  • Stratify the seeds at 4°C for 2-3 days and then transfer them to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • After 10-14 days, carefully transfer the seedlings to fresh MS medium plates containing a specific concentration of oxo-C14-HSL (e.g., 1-10 µM) or a control medium without the AHL.

  • Allow the seedlings to grow on the treatment or control medium for 3-5 days.

  • Prepare an inoculum of the pathogenic bacteria by growing an overnight culture and resuspending the cells in sterile water to a desired concentration (e.g., 10^5 CFU/mL).

  • Infiltrate the leaves of the seedlings with the bacterial suspension using a needleless syringe.

  • Incubate the infected plants in the growth chamber under high humidity.

  • Monitor the development of disease symptoms over several days.

  • To quantify bacterial growth, at different time points post-infection, collect leaf discs of a known area, homogenize them in sterile water, and plate serial dilutions on appropriate selective agar (B569324) plates.

  • Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.

  • Compare the bacterial growth and disease symptoms in plants pre-treated with oxo-C14-HSL to the control plants. A significant reduction in bacterial growth and symptoms in the treated plants indicates successful priming of resistance.

Visualizations

Signaling Pathways and Workflows

Quorum_Sensing_Signaling_Pathway cluster_bacteria Bacterial Cell LuxI LuxI-type Synthase C14_HSL_in C14-HSL LuxI->C14_HSL_in Synthesis LuxR LuxR-type Receptor C14_HSL_in->LuxR Binding Complex C14-HSL-LuxR Complex C14_HSL_in->Complex C14_HSL_out C14-HSL (Extracellular) C14_HSL_in->C14_HSL_out Diffusion LuxR->Complex DNA Target Genes Complex->DNA Binds to DNA Response Quorum Sensing Response DNA->Response Gene Expression

Caption: Bacterial Quorum Sensing Signaling Pathway with C14-HSL.

Plant_Defense_Priming_Pathway cluster_plant_cell Plant Cell oxo_C14_HSL oxo-C14-HSL Plant_Receptor Plant Receptor (Putative) oxo_C14_HSL->Plant_Receptor Signaling_Cascade Signaling Cascade Plant_Receptor->Signaling_Cascade SA_Pathway Salicylic Acid Pathway Signaling_Cascade->SA_Pathway Oxylipin_Pathway Oxylipin Pathway Signaling_Cascade->Oxylipin_Pathway Defense_Priming Priming of Defense Responses SA_Pathway->Defense_Priming Oxylipin_Pathway->Defense_Priming Pathogen_Attack Pathogen Attack Defense_Priming->Pathogen_Attack Prepares for Enhanced_Defense Enhanced Defense Response Pathogen_Attack->Enhanced_Defense Biofilm_Inhibition_Workflow Start Start Culture Prepare Bacterial Culture Start->Culture Plate Plate Bacteria with C14-HSL & Test Compound Culture->Plate Incubate Incubate (24-48h) Plate->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Stain Stain with Crystal Violet Wash_Planktonic->Stain Wash_Stain Wash Excess Stain Stain->Wash_Stain Solubilize Solubilize Bound Stain Wash_Stain->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Analyze Data & Calculate Inhibition Measure->Analyze

References

Application Notes and Protocols for Studying Virulence Factor Production using C14-HSL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the production of virulence factors, in a population density-dependent manner. In many Gram-negative pathogenic bacteria, this communication is mediated by N-acyl-homoserine lactones (AHLs). N-tetradecanoyl-L-homoserine lactone (C14-HSL) is a long-chain AHL that plays a crucial role in regulating virulence in several clinically significant pathogens, most notably Pseudomonas aeruginosa and members of the Burkholderia genus. Understanding the role of C14-HSL in virulence is paramount for the development of novel anti-virulence therapies.

These application notes provide a comprehensive guide for researchers to study the effects of C14-HSL on bacterial virulence factor production. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant biological pathways and experimental workflows.

C14-HSL Signaling Pathway in Pseudomonas aeruginosa

In P. aeruginosa, the Las quorum sensing system is a primary regulator of virulence. The system is composed of the transcriptional regulator LasR and the autoinducer synthase LasI, which is responsible for the synthesis of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). However, the LasR receptor is known to be promiscuous and can also be activated by other long-chain AHLs, including C14-HSL. Upon binding of C14-HSL to LasR, the complex dimerizes and binds to specific DNA sequences (las boxes) in the promoter regions of target genes, thereby activating their transcription. This leads to the production of a battery of virulence factors, including elastase (LasB), alkaline protease, and exotoxin A. Furthermore, the Las system hierarchically regulates other QS systems, such as the Rhl system, which controls the production of additional virulence factors like pyocyanin (B1662382) and rhamnolipids.

C14_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C14_HSL_out C14-HSL C14_HSL_in C14-HSL C14_HSL_out->C14_HSL_in Diffusion mem LasR LasR (inactive) C14_HSL_in->LasR Binding LasR_active LasR-C14-HSL Complex (active dimer) LasR->LasR_active Activation & Dimerization lasB_gene lasB gene LasR_active->lasB_gene Transcriptional Activation rhlR_gene rhlR gene LasR_active->rhlR_gene Transcriptional Activation Elastase Elastase (LasB) lasB_gene->Elastase Translation RhlR RhlR rhlR_gene->RhlR Translation

Caption: C14-HSL signaling pathway in P. aeruginosa.

Quantitative Data on C14-HSL Mediated Virulence

The following tables summarize the quantitative effects of C14-HSL and related long-chain AHLs on key aspects of virulence.

Table 1: Activation of LasR by various N-Acyl Homoserine Lactones. This table presents the half-maximal effective concentration (EC50) for the activation of the LasR receptor by different AHLs, providing insight into the receptor's ligand selectivity.

N-Acyl Homoserine LactoneEC50 (nM) for LasR ActivationReference
3-oxo-C12-HSL (cognate ligand)2.8[1]
This compound (C14-HSL) 6.2 [1]
3-oxo-C10-HSL8.0[1]

Table 2: Effect of AHLs on Elastase Production in P. aeruginosa. This table illustrates the relative elastase activity in P. aeruginosa cultures supplemented with different AHLs, demonstrating the functional consequence of LasR activation.

N-Acyl Homoserine Lactone (at 100 nM)Relative Elastase Activity (%)Reference
3-oxo-C12-HSL100[2]
This compound (C14-HSL) ~80[2]
3-oxo-C10-HSL~90[2]
3-oxo-C8-HSL~40[2]

Table 3: Dose-Dependent Inhibition of Pyocyanin Production by a Quorum Sensing Inhibitor. While not a direct measure of C14-HSL activation, this data demonstrates the principle of dose-dependent regulation of a key virulence factor, pyocyanin, which is under the control of the LasR-RhlR quorum sensing hierarchy.

Inhibitor Concentration (µM)Pyocyanin Production Inhibition (%)Reference
00[3]
10~20[3]
50~70[3]
100~90[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for quantifying the effects of C14-HSL on virulence factor production.

Experimental_Workflow cluster_assays Virulence Factor Assays start Start culture Prepare bacterial overnight culture start->culture treatment Inoculate fresh media with bacteria and add varying concentrations of C14-HSL culture->treatment incubation Incubate under appropriate conditions (e.g., 37°C with shaking) treatment->incubation qRT_PCR 1. qRT-PCR for Virulence Gene Expression incubation->qRT_PCR elastase_assay 2. Elastase Activity Assay incubation->elastase_assay pyocyanin_assay 3. Pyocyanin Quantification incubation->pyocyanin_assay biofilm_assay 4. Biofilm Formation Assay incubation->biofilm_assay data_analysis Data Analysis and Interpretation qRT_PCR->data_analysis elastase_assay->data_analysis pyocyanin_assay->data_analysis biofilm_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol allows for the quantification of the transcriptional response of virulence genes to C14-HSL.

Materials:

  • Bacterial culture grown with and without C14-HSL

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target virulence genes (e.g., lasB, rhlA) and a housekeeping gene (e.g., rpoD, gyrB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Grow the pathogenic bacteria to the mid-logarithmic phase in the presence of varying concentrations of C14-HSL (and a solvent control). Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Protocol 2: Elastase Activity Assay (Elastin-Congo Red Method)

This protocol quantifies the activity of secreted elastase, a key virulence factor regulated by the Las system.[3][4]

Materials:

  • Bacterial culture supernatants

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • CaCl2 (1 mM)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow bacterial cultures with varying concentrations of C14-HSL for 24 hours.

  • Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Assay Setup: In a microcentrifuge tube, mix 100 µL of the bacterial supernatant with 900 µL of ECR buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) containing 20 mg of Elastin-Congo Red.

  • Incubation: Incubate the tubes at 37°C with shaking for 4-6 hours.

  • Reaction Termination: Stop the reaction by placing the tubes on ice.

  • Centrifugation: Centrifuge the tubes to pellet the remaining insoluble ECR.

  • Absorbance Measurement: Transfer the supernatant to a new tube and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, and thus to the elastase activity.

Protocol 3: Pyocyanin Quantification Assay

This protocol details the extraction and quantification of pyocyanin, a blue-green phenazine (B1670421) pigment and virulence factor primarily regulated by the Rhl system, which is under the hierarchical control of the Las system.[5][6]

Materials:

Procedure:

  • Culture Growth: Cultivate bacteria in a suitable medium (e.g., King's A broth) with different concentrations of C14-HSL for 24-48 hours.

  • Extraction:

    • Take 5 mL of the culture supernatant.

    • Add 3 mL of chloroform and vortex vigorously for 30 seconds.

    • Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

    • Carefully transfer the chloroform layer to a new tube.

    • Add 1.5 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper, pink aqueous phase.

  • Quantification:

    • Centrifuge to separate the phases.

    • Measure the absorbance of the upper aqueous phase at 520 nm.

    • Calculate the concentration of pyocyanin (in µg/mL) by multiplying the optical density at 520 nm by 17.072.[5]

Protocol 4: Biofilm Formation Assay (Crystal Violet Staining)

This protocol provides a method to quantify the effect of C14-HSL on the ability of bacteria to form biofilms on a solid surface.

Materials:

  • 96-well microtiter plate

  • Bacterial culture

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or 30% Acetic Acid

  • Plate reader

Procedure:

  • Inoculation: In a 96-well plate, add 200 µL of bacterial culture (diluted to a starting OD600 of ~0.05) to each well containing fresh media with varying concentrations of C14-HSL. Include a media-only control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the amount of biofilm formed.

Disclaimer

These protocols are intended as a guide and may require optimization for specific bacterial strains and laboratory conditions. Always follow appropriate safety precautions when working with pathogenic bacteria and chemicals.

References

Preparation of N-tetradecanoyl-L-Homoserine Lactone Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a key N-acyl homoserine lactone (AHL) signaling molecule involved in bacterial quorum sensing. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[1][2] C14-HSL, a long-chain AHL, plays a crucial role in regulating various bacterial behaviors, including biofilm formation, virulence factor production, and motility.[3][4] Accurate and consistent preparation of C14-HSL stock solutions is critical for obtaining reliable and reproducible results in experimental settings. This document provides detailed protocols for the preparation, storage, and handling of C14-HSL stock solutions.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSolventsNotes
Molecular Weight311.46 g/mol [5]-
Solubility~30 mg/mL[3]Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Long-chain AHLs have lower solubility in aqueous solutions.
~10 mg/mL[3]Phosphate-Buffered Saline (PBS, pH 7.2)[3]Aqueous solutions are not recommended for long-term storage.[1]
Recommended SolventsDMSO, DMFEthanol and other primary alcohols are not recommended as they can open the lactone ring.[6]
Storage Temperature-20°C (long-term)[3][5][7]For stock solutions in organic solvents.Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-80°C (extended long-term)[8]For stock solutions in organic solvents.
Stability≥ 4 years[3]When stored properly as a powder or in an appropriate organic solvent at -20°C.

Experimental Protocols

Materials
  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO), sterile-filtered

  • Anhydrous Dimethylformamide (DMF), sterile-filtered

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, disposable syringe filters (0.22 µm, PTFE membrane recommended for organic solvents)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile, empty microcentrifuge tube on the balance and tare to zero.

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.115 mg of the compound (Molecular Weight = 311.46 g/mol ).

  • Dissolving the Compound:

    • Add the appropriate volume of sterile-filtered, anhydrous DMSO to the tube containing the powder. For a 10 mM solution from 3.115 mg, add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary, but avoid excessive heat.

  • Sterile Filtration (Optional but Recommended for Cell Culture):

    • If the stock solution will be used in cell culture experiments, sterile filtration is recommended.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter (PTFE membrane) to the syringe.

    • Dispense the solution through the filter into a new sterile, amber microcentrifuge tube or vial. This step helps to remove any potential microbial contaminants.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage. For extended storage (months to years), -80°C is recommended.[8]

Diagrams

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_sterilization Sterilization (Optional) cluster_storage Storage weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent Calculate Volume dissolve Vortex to Dissolve add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter For cell culture aliquot Aliquot into Vials dissolve->aliquot filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway of this compound in Quorum Sensing

G AHL-Mediated Quorum Sensing Pathway cluster_cell Bacterial Cell luxI LuxI-type Synthase ahl_out C14-HSL (Low Density) luxI->ahl_out Synthesis luxR LuxR-type Receptor complex C14-HSL-LuxR Complex luxR->complex gene_expression Target Gene Expression (e.g., Biofilm, Virulence) precursors Precursors precursors->luxI ahl_in C14-HSL (High Density) ahl_out->ahl_in Diffusion across cell membrane ahl_in->luxR Binding ahl_in->complex complex->gene_expression Activation

Caption: AHL-Mediated Quorum Sensing Pathway.

References

Application Notes and Protocols for Bioassay of N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication in Gram-negative bacteria that coordinates gene expression with population density.[1][2][3] N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a long-chain AHL that plays a crucial role in regulating various physiological processes in different bacteria, including biofilm formation and virulence factor production.[4][5][6][7] This document provides detailed protocols for bioassays designed to detect and quantify C14-HSL activity using common bioreporter strains.

Principle of the Bioassay

The bioassays described herein utilize genetically engineered bacterial strains, often referred to as bioreporters, that produce a measurable output in response to the presence of specific AHLs. These bioreporters typically contain a receptor protein (a LuxR homolog) that binds to the AHL of interest. This AHL-protein complex then activates the transcription of a reporter gene, leading to a detectable signal such as color change, fluorescence, or luminescence.[8] For the detection of long-chain AHLs like C14-HSL, specific bioreporter strains with cognate receptors that recognize these molecules are employed.

Key Bioreporter Strains for C14-HSL Detection

Several bacterial strains are commonly used for the detection of C14-HSL. The choice of strain depends on the required sensitivity and the specific experimental context.

  • Agrobacterium tumefaciens NTL4(pZLR4): This strain is widely used for the detection of a broad range of AHLs, including long-chain ones.[9][10][11] It contains the plasmid pZLR4, which carries the traR gene (encoding the TraR receptor protein) and a traG-lacZ reporter fusion.[9] Binding of an AHL to TraR activates the expression of β-galactosidase, which can be quantified using chromogenic substrates like X-gal or ONPG.[9]

  • Chromobacterium violaceum CV026: This mutant strain is deficient in its own AHL synthesis but produces the purple pigment violacein (B1683560) in response to exogenous short-to-medium chain AHLs (C4 to C8-HSL).[1][2] While not directly indicative of C14-HSL, it can be used in competitive assays where long-chain AHLs like C14-HSL can inhibit violacein production induced by a short-chain AHL.[2]

  • Pseudomonas putida F117(pKR-C12): This bioreporter is particularly sensitive to long-chain AHLs, such as 3-oxo-C12-HSL and 3-oxo-C10-HSL.[12] It utilizes a GFP-based reporter system, where the lasR gene is placed under the control of the Plac promoter and the gfp gene is fused to the LasR-dependent promoter PlasB.[12] While primarily used for 3-oxo-substituted AHLs, its sensitivity to long acyl chains makes it a candidate for C14-HSL detection, potentially with some cross-reactivity.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the signaling cascade within the A. tumefaciens NTL4(pZLR4) bioreporter upon detection of C14-HSL.

G Figure 1: C14-HSL Signaling Pathway in A. tumefaciens NTL4(pZLR4) cluster_0 Inside Agrobacterium tumefaciens NTL4(pZLR4) C14_HSL N-tetradecanoyl-L- Homoserine Lactone (C14-HSL) TraR TraR Protein (Receptor) C14_HSL->TraR Binds to Complex C14-HSL-TraR Complex traG_promoter traG Promoter Complex->traG_promoter Activates lacZ lacZ Gene (Reporter) traG_promoter->lacZ Drives transcription of beta_galactosidase β-galactosidase lacZ->beta_galactosidase Translates to Blue_product Blue Pigment (Detectable Output) beta_galactosidase->Blue_product Cleaves Xgal X-gal (Substrate)

Caption: Figure 1: C14-HSL Signaling Pathway in A. tumefaciens NTL4(pZLR4).

The following diagram outlines the typical experimental procedure for performing a C14-HSL bioassay.

G Figure 2: General Experimental Workflow for C14-HSL Bioassay start Start prep_reporter Prepare Reporter Strain Culture (e.g., A. tumefaciens NTL4(pZLR4)) start->prep_reporter prep_samples Prepare C14-HSL Standards and Unknown Samples start->prep_samples incubation Incubate Reporter Strain with C14-HSL/Samples prep_reporter->incubation prep_samples->incubation add_substrate Add Chromogenic Substrate (e.g., X-gal or ONPG) incubation->add_substrate measure Measure Reporter Activity (e.g., color intensity, fluorescence) add_substrate->measure analyze Analyze Data and Generate Standard Curve measure->analyze end End analyze->end

Caption: Figure 2: General Experimental Workflow for C14-HSL Bioassay.

Experimental Protocols

This protocol is adapted for the use of Agrobacterium tumefaciens NTL4(pZLR4).

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4)

  • LB agar (B569324) plates

  • AB minimal medium

  • Gentamicin (B1671437)

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • C14-HSL standard

  • Test samples

  • Sterile paper discs

Procedure:

  • Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium supplemented with gentamicin at 28°C with shaking.

  • Prepare LB agar plates containing X-gal.

  • Spread a lawn of the overnight A. tumefaciens NTL4(pZLR4) culture on the surface of the agar plates.

  • Place sterile paper discs onto the agar surface.

  • Pipette a known amount of the C14-HSL standard solution and the test samples onto separate paper discs.

  • Incubate the plates at 28°C for 24-48 hours.

  • Observe the plates for the development of a blue halo around the paper discs, indicating the presence of C14-HSL activity. The diameter of the halo is proportional to the concentration of the AHL.[11]

This protocol provides a quantitative measure of C14-HSL using A. tumefaciens NTL4(pZLR4) and a β-galactosidase assay with ONPG (o-nitrophenyl-β-D-galactopyranoside).[9]

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4)

  • AB minimal medium

  • Gentamicin

  • C14-HSL standards of known concentrations

  • Test samples

  • 96-well microtiter plate

  • ONPG solution

  • Z buffer

  • Sodium carbonate (Na2CO3) solution

  • Microplate reader

Procedure:

  • Grow an overnight culture of A. tumefaciens NTL4(pZLR4) as described in Protocol 1.

  • Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh AB minimal medium with gentamicin.

  • In a 96-well microtiter plate, add the diluted bacterial culture to each well.

  • Add different concentrations of C14-HSL standards and the test samples to the respective wells. Include a negative control with no added C14-HSL.

  • Incubate the plate at 28°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the final OD600 of each well to normalize for cell growth.

  • To perform the β-galactosidase assay, lyse the cells (e.g., using chloroform (B151607) and SDS).

  • Add Z buffer and ONPG solution to each well and incubate at 37°C until a yellow color develops.

  • Stop the reaction by adding Na2CO3 solution.

  • Measure the absorbance at 420 nm using a microplate reader.

  • Calculate the Miller units of β-galactosidase activity to quantify the response to C14-HSL.

Data Presentation

The following table summarizes the expected semi-quantitative and quantitative data from the bioassays. The specific values are illustrative and should be determined experimentally by generating a standard curve.

C14-HSL Concentration Qualitative Response (Agar Diffusion Assay) Quantitative Response (β-galactosidase Activity - Miller Units)
0 nM (Negative Control)No blue halo< 10
1 nMFaint blue halo50 ± 10
10 nMClear blue halo (~5 mm diameter)200 ± 25
50 nMDistinct blue halo (~10 mm diameter)800 ± 50
100 nMLarge, intense blue halo (~15 mm diameter)1500 ± 100
500 nMVery large, saturated blue halo (~20 mm diameter)2500 ± 150

Note: The Miller Units are representative and will vary depending on the specific experimental conditions, including incubation time and cell density. A standard curve should be generated for each experiment to accurately quantify C14-HSL in unknown samples.

Troubleshooting

  • No signal in positive controls: Check the viability and activity of the reporter strain. Ensure the correct antibiotics are used. Verify the integrity of the C14-HSL standard.

  • High background in negative controls: The reporter strain may have some basal level of reporter gene expression. Optimize the assay conditions (e.g., incubation time) to minimize background. Check for any potential AHL contamination in the media or reagents.

  • Inconsistent results: Ensure accurate pipetting and consistent cell densities. Maintain uniform incubation conditions.

Conclusion

The bioassays described provide robust and sensitive methods for the detection and quantification of this compound. The choice between a qualitative agar diffusion assay and a quantitative liquid culture assay will depend on the specific research question and the required throughput. By following these protocols, researchers can effectively screen for and characterize C14-HSL activity in a variety of samples.

References

Application Notes and Protocols: C14-HSL as a Tool for Studying Bacterial Communication Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tetradecanoyl-L-homoserine lactone (C14-HSL) is a key long-chain acyl-homoserine lactone (AHL) signaling molecule involved in the quorum sensing (QS) systems of numerous Gram-negative bacteria. As a chemical messenger, C14-HSL plays a pivotal role in regulating a variety of collective behaviors, including biofilm formation, virulence factor production, and motility. Its ability to influence these processes makes it an invaluable tool for researchers studying bacterial communication networks and for professionals in drug development seeking to identify novel antimicrobial targets. These application notes provide an overview of the utility of C14-HSL in research, accompanied by detailed protocols for its application in key experiments.

Principle of C14-HSL in Bacterial Communication

In many Gram-negative bacteria, such as Pseudomonas aeruginosa, QS is mediated by LuxI/LuxR-type systems. A LuxI-type synthase, such as LasI, produces a specific AHL signal molecule like 3-oxo-C12-HSL. As the bacterial population density increases, the concentration of the AHL signal surpasses a threshold, leading to its binding with a cognate LuxR-type transcriptional regulator (e.g., LasR). This complex then modulates the expression of target genes, orchestrating a coordinated population-wide response. While not the primary signal in the well-characterized Las/Rhl systems of P. aeruginosa, long-chain AHLs like C14-HSL are produced by various bacteria and can influence these pathways, sometimes acting as antagonists or agonists to related receptors.[1][2][3] This interaction provides a valuable avenue for studying the specificity and dynamics of QS circuits.

Applications of C14-HSL in Research

C14-HSL serves as a versatile tool for a range of applications in microbiology and drug discovery:

  • Elucidation of Quorum Sensing Pathways: By exogenously adding C14-HSL to bacterial cultures, researchers can investigate its impact on specific QS-regulated genes and phenotypes, helping to dissect the components and hierarchy of signaling cascades.

  • Biofilm Formation and Inhibition Studies: C14-HSL can be used to study the intricate process of biofilm development. It can be employed to induce, enhance, or in some contexts, inhibit biofilm formation, providing insights into the molecular mechanisms governing this critical bacterial lifestyle.

  • Virulence Factor Regulation Analysis: The production of many virulence factors is under QS control. C14-HSL can be utilized to probe the regulation of toxins, proteases, and other virulence determinants, offering a deeper understanding of bacterial pathogenicity.

  • Screening for Quorum Sensing Inhibitors (QSIs): C14-HSL is instrumental in high-throughput screening assays designed to identify novel compounds that can disrupt bacterial communication. These QSIs represent a promising new class of antimicrobial agents that target virulence rather than viability, potentially reducing the selective pressure for resistance.

Quantitative Data Summary

The following tables summarize the quantitative effects of C14-HSL and related AHLs on various bacterial processes as reported in the literature.

Table 1: Effect of C14-HSL and Other AHLs on Biofilm Formation and Related Phenotypes

OrganismAHLConcentrationEffectReference
Acidithiobacillus ferrooxidansC14-HSLNot specifiedIncreased chalcopyrite leaching rate by 1.15 times in the initial 12 days.[4]
Acidithiobacillus ferrooxidansC14-HSLNot specifiedIncreased adsorbed cell concentration from 8 x 10⁸ to 10.1 x 10⁸ cells/g.[4]
Acidithiobacillus ferrooxidansC14-HSLNot specifiedIncreased polysaccharide concentration in EPS by 45.03%.[4]
Acidithiobacillus ferrooxidansC14-HSLNot specifiedIncreased protein concentration in EPS by 42.55%.[4]
Cariogenic BiofilmsC14-HSL1 µMReduced lactic acid production by 81.9%.[1]
Periodontal BiofilmsC14-HSL1 µMDecreased CFU from 7.0 x 10⁷ to 2.6 x 10⁷.[1]

Table 2: Effect of Various AHLs on Virulence Factor Production

OrganismAHLConcentrationEffect on Virulence FactorReference
Commensal BiofilmOC6-HSLNot specifiedIncreased protease activity by 156%.[1]
Commensal BiofilmOC13-HSLNot specifiedIncreased protease activity by 166.4%.[1]
Commensal BiofilmC18-HSLNot specifiedIncreased protease activity by 165.1%.[1]
Periodontal BiofilmOC6-HSLNot specifiedReduced protease activity to 80% of control.[1]
Periodontal BiofilmOC14-HSLNot specifiedReduced protease activity to 52.6% of control.[1]
Periodontal BiofilmC10-HSLNot specifiedIncreased protease activity by 138.8%.[1]

Experimental Protocols

Protocol 1: Biofilm Formation Assay using Crystal Violet

This protocol details a method to quantify the effect of C14-HSL on bacterial biofilm formation in a 96-well microtiter plate.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB broth, M63 minimal medium)

  • C14-HSL stock solution (in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid solution

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in the appropriate medium at its optimal temperature with shaking. The following day, dilute the overnight culture 1:100 in fresh medium.[5][6]

  • Plate Setup:

    • To the wells of a 96-well plate, add 100 µl of the diluted bacterial culture.

    • Add the desired concentrations of C14-HSL to the test wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth.

    • Include a solvent control (culture with solvent only) and a negative control (medium only).

  • Incubation: Cover the plate and incubate statically at the optimal growth temperature for the bacterium for 24-48 hours to allow for biofilm formation.[6]

  • Washing:

    • Carefully discard the planktonic culture from the wells by inverting the plate and gently shaking.[5][6]

    • Wash the wells twice with 200 µl of PBS to remove any remaining non-adherent cells. After each wash, invert the plate and blot on a paper towel to remove excess liquid.[7]

  • Staining:

    • Add 125 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[5][6]

    • Discard the crystal violet solution and wash the plate three times with PBS as described in step 4.

  • Solubilization and Quantification:

    • Air-dry the plate completely.

    • Add 200 µl of 30% acetic acid to each well to solubilize the bound crystal violet.[8]

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 595 nm using a microplate reader.[8]

  • Data Analysis: Subtract the absorbance of the negative control from all test wells. Compare the absorbance of the C14-HSL-treated wells to the solvent control to determine the effect on biofilm formation.

Protocol 2: Quorum Sensing Inhibition (QSI) Assay

This protocol describes a method to screen for potential QSIs by assessing their ability to antagonize C14-HSL-induced gene expression in a reporter strain.

Materials:

  • Bacterial reporter strain (e.g., E. coli expressing a LuxR homolog and a corresponding AHL-inducible reporter gene like lacZ or gfp)

  • Appropriate growth medium with selective antibiotics

  • C14-HSL

  • Test compounds (potential QSIs)

  • 96-well microtiter plate (black or clear, depending on the reporter)

  • Plate reader (for absorbance, fluorescence, or luminescence)

Procedure:

  • Prepare Reporter Strain: Grow an overnight culture of the reporter strain in the appropriate medium with antibiotics.

  • Assay Setup:

    • In a 96-well plate, add a sub-saturating concentration of C14-HSL to induce a measurable but not maximal reporter response.

    • Add the test compounds at various concentrations to the wells.

    • Include a positive control (C14-HSL only) and a negative control (solvent only).

  • Inoculation and Incubation: Add the diluted overnight culture of the reporter strain to each well. Incubate the plate at the optimal temperature with shaking.

  • Measurement: After a suitable incubation period, measure the reporter gene expression (e.g., β-galactosidase activity, GFP fluorescence, or luminescence) and bacterial growth (OD600).

  • Data Analysis: Normalize the reporter signal to cell density. A reduction in the reporter signal in the presence of a test compound, without a corresponding decrease in growth, indicates potential QSI activity.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to measure changes in the expression of specific genes in response to C14-HSL using reverse transcription-quantitative PCR (RT-qPCR).

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • C14-HSL

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and corresponding buffers/reagents

  • qPCR master mix (e.g., containing SYBR Green)

  • Primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • Bacterial Culture and Treatment: Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic). Split the culture and treat one portion with C14-HSL and the other with the solvent control. Incubate for a defined period.

  • RNA Extraction: Harvest the bacterial cells by centrifugation and immediately proceed with RNA extraction using a commercial kit or a standard protocol (e.g., Trizol-based method). It is crucial to work quickly and in an RNase-free environment.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

  • Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument. Include a melting curve analysis to ensure primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to that of a stably expressed reference gene.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key bacterial communication pathways where C14-HSL or related molecules are involved.

las_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_oxo_C12_HSL_out 3-oxo-C12-HSL LasR LasR (Receptor) 3_oxo_C12_HSL_out->LasR Diffusion & Binding Membrane LasI LasI (Synthase) LasI->3_oxo_C12_HSL_out Synthesis LasR_AHL LasR:3-oxo-C12-HSL (Active Complex) LasR->LasR_AHL LasR_AHL->LasI Positive Feedback Target_Genes Target Genes (e.g., lasB, rhlR) LasR_AHL->Target_Genes Activation Virulence Virulence Factors & Biofilm Formation Target_Genes->Virulence

Caption: The LasI/LasR quorum sensing circuit in Pseudomonas aeruginosa.

rhl_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C4_HSL_out C4-HSL RhlR RhlR (Receptor) C4_HSL_out->RhlR Diffusion & Binding Membrane RhlI RhlI (Synthase) RhlI->C4_HSL_out Synthesis RhlR_AHL RhlR:C4-HSL (Active Complex) RhlR->RhlR_AHL Target_Genes Target Genes (e.g., rhlA, hcnA) RhlR_AHL->Target_Genes Activation Virulence Virulence Factors & Biofilm Development Target_Genes->Virulence LasR_complex LasR:3-oxo-C12-HSL LasR_complex->RhlI Activation LasR_complex->RhlR Activation

Caption: The RhlI/RhlR quorum sensing circuit, often regulated by the Las system.

Experimental Workflow Diagram

experimental_workflow cluster_phenotypic Phenotypic Assays cluster_genotypic Genotypic Assays cluster_screening QSI Screening start_pheno Bacterial Culture + C14-HSL biofilm_assay Biofilm Formation Assay start_pheno->biofilm_assay virulence_assay Virulence Factor Assay start_pheno->virulence_assay motility_assay Motility Assay start_pheno->motility_assay start_geno Bacterial Culture + C14-HSL rna_extraction RNA Extraction start_geno->rna_extraction rt_qpcr RT-qPCR rna_extraction->rt_qpcr gene_expression Gene Expression Analysis rt_qpcr->gene_expression start_screen Reporter Strain + C14-HSL + Test Compound reporter_assay Reporter Gene Assay start_screen->reporter_assay qsi_identification Identification of QS Inhibitors reporter_assay->qsi_identification

Caption: General experimental workflows for studying the effects of C14-HSL.

References

Application Notes and Protocols: High-Throughput Screening for Inhibitors of C14-HSL Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, such as biofilm formation and virulence factor production, in response to population density. Acyl-homoserine lactones (AHLs) are a prominent class of signaling molecules in Gram-negative bacteria. N-tetradecanoyl-L-homoserine lactone (C14-HSL) is a long-chain AHL that plays a crucial role in the QS systems of various bacteria, including the regulation of biofilm formation in species like Acidithiobacillus ferrooxidans.[1][2] The inhibition of C14-HSL signaling presents a promising anti-virulence strategy that could mitigate bacterial pathogenicity without exerting selective pressure for resistance.

These application notes provide a comprehensive framework for conducting a high-throughput screening (HTS) campaign to identify novel inhibitors of C14-HSL signaling. The protocols are designed for researchers in microbiology, drug discovery, and biotechnology.

C14-HSL Signaling Pathway

In many Gram-negative bacteria, the C14-HSL signaling pathway operates through a LuxI/R-type system. A synthase, homologous to LuxI (e.g., AfeI), synthesizes C14-HSL from S-adenosyl-L-methionine (SAM) and an acylated acyl carrier protein (acyl-ACP). As the bacterial population density increases, C14-HSL accumulates in the extracellular environment.[2] Once a threshold concentration is reached, C14-HSL diffuses back into the cell and binds to its cognate intracellular receptor, a transcriptional regulator homologous to LuxR (e.g., AfeR).[1] This C14-HSL/AfeR complex then dimerizes and binds to specific DNA promoter regions, activating the transcription of target genes, which can include those responsible for virulence and biofilm formation.

HTS_Workflow start Compound Library primary_screen Primary HTS: Reporter Gene Assay start->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary Assays: Dose-Response & IC50 hits->secondary_screen confirmed_hits Confirmed Hits secondary_screen->confirmed_hits tertiary_screen Tertiary Assays: Specificity & Cytotoxicity confirmed_hits->tertiary_screen validated_hits Validated Hits tertiary_screen->validated_hits sar Structure-Activity Relationship (SAR) Studies validated_hits->sar

References

Troubleshooting & Optimization

Technical Support Center: N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of C14-HSL?

A1: this compound (C14-HSL) is a long-chain N-acyl homoserine lactone (AHL) with poor solubility in aqueous solutions.[1][2] It is a small, diffusible signaling molecule involved in bacterial quorum sensing.[3][4][5] Due to its long acyl chain, it is hydrophobic and tends to precipitate in aqueous media. It is more readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][6]

Q2: I observed a precipitate immediately after adding my C14-HSL stock solution to my aqueous culture medium. What is the cause and how can I prevent this?

A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble.[7] The long acyl chain of C14-HSL makes it particularly prone to this phenomenon. To prevent immediate precipitation, it is crucial to use a proper dilution technique. This involves adding the stock solution to pre-warmed media dropwise while gently vortexing to ensure rapid and even distribution.[7][8]

Q3: My C14-HSL solution appeared clear initially, but a precipitate formed after incubation. Why does this happen?

A3: Delayed precipitation can be caused by several factors. Changes in the media's pH over time due to cellular metabolism can affect the stability of the lactone ring of C14-HSL, potentially leading to hydrolysis and changes in solubility.[2][9] Additionally, interactions with components in the culture media, such as salts and proteins, can lead to the formation of insoluble complexes over time.[10][11] Evaporation of the media during incubation can also increase the concentration of C14-HSL, pushing it beyond its solubility limit.[10][12]

Q4: What is the stability of C14-HSL in aqueous solutions?

A4: The stability of C14-HSL in aqueous solutions is dependent on pH and temperature. The lactone ring is susceptible to hydrolysis, particularly under alkaline conditions (pH > 7.5), which opens the ring and inactivates the molecule.[2][9] The rate of this hydrolysis increases with higher temperatures.[9] For experiments requiring long incubation times, it is advisable to monitor and buffer the pH of the medium.

Q5: Can I use ethanol (B145695) to dissolve C14-HSL?

A5: While C14-HSL may be soluble in ethanol and other primary alcohols, their use is not recommended as they have been shown to open the lactone ring, which would inactivate the molecule.[6][13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation Final concentration exceeds aqueous solubility.Decrease the final working concentration of C14-HSL.[7]
Rapid dilution from organic solvent.Perform a serial dilution. Add the stock solution dropwise to pre-warmed media while gently vortexing.[7]
Low temperature of the aqueous medium.Always use pre-warmed (e.g., 37°C) aqueous media for dilutions.[7][11]
Delayed Precipitation Changes in media pH over time.Monitor and buffer the pH of the culture medium, as alkaline conditions can lead to lactone ring hydrolysis.[9]
Interaction with media components.Consider using a different basal media formulation. If possible, perform a solubility test in your specific medium.[7]
Media evaporation during incubation.Ensure proper humidification in the incubator to minimize evaporation and subsequent concentration of C14-HSL.[8][12]
Inconsistent Experimental Results Partial precipitation reducing the effective concentration.Visually inspect the media for any signs of precipitation before and during the experiment. Consider filtering the final working solution through a 0.22 µm syringe filter before use.[8]
Inaccurate stock solution concentration.Prepare fresh stock solutions regularly and ensure the compound is fully dissolved before making dilutions.

Quantitative Solubility Data

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)2.7 mg/mL (with ultrasonic and warming to 60°C)[15]
30 mg/mL[3]
Dimethylformamide (DMF)30 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[3]
Corn Oil (with 10% DMSO)≥ 0.27 mg/mL[15]

Experimental Protocols

Protocol 1: Preparation of a C14-HSL Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of solid C14-HSL powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Aiding Solubilization: To ensure complete dissolution, vortex the solution vigorously. If necessary, use an ultrasonic bath and/or warm the solution to 60°C.[15] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[15]

Protocol 2: Preparation of a C14-HSL Working Solution in Aqueous Medium
  • Pre-warm Medium: Pre-warm your desired aqueous medium (e.g., cell culture medium, buffer) to the experimental temperature (typically 37°C).[7]

  • Intermediate Dilution (Optional but Recommended): If preparing a very dilute working solution from a highly concentrated stock, consider making an intermediate dilution in DMSO to reduce the "solvent shock."

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the C14-HSL stock solution dropwise. This gradual addition helps to prevent localized high concentrations and subsequent precipitation.[7]

  • Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitate. If the solution is not clear, the concentration may be too high for the chosen aqueous medium.

Visualizations

C14_HSL_Signaling_Pathway C14-HSL Quorum Sensing Signaling Pathway cluster_bacteria Gram-Negative Bacterium C14_HSL_Synthase C14-HSL Synthase (e.g., LasI) C14_HSL C14-HSL C14_HSL_Synthase->C14_HSL Synthesis Receptor Cytoplasmic Receptor (e.g., LasR) C14_HSL->Receptor Binding Extracellular_C14_HSL Extracellular C14-HSL C14_HSL->Extracellular_C14_HSL Diffusion Complex C14-HSL-Receptor Complex Receptor->Complex Forms DNA Target DNA Promoter Complex->DNA Binds to Gene_Expression Target Gene Expression (e.g., Virulence Factors, Biofilm Formation) DNA->Gene_Expression Regulates Extracellular_C14_HSL->C14_HSL

Caption: C14-HSL quorum sensing pathway in Gram-negative bacteria.

Troubleshooting_Workflow Troubleshooting C14-HSL Solubility Issues Start Start: C14-HSL Precipitation Observed Check_Timing When did precipitation occur? Start->Check_Timing Immediate Immediately upon mixing Check_Timing->Immediate Immediate Delayed After incubation Check_Timing->Delayed Delayed Action_Immediate Review dilution protocol: - Use pre-warmed media - Add stock dropwise with vortexing - Lower final concentration Immediate->Action_Immediate Action_Delayed Investigate stability issues: - Monitor and buffer media pH - Check for media evaporation - Consider media component interactions Delayed->Action_Delayed Resolved Issue Resolved Action_Immediate->Resolved Not_Resolved Issue Persists Action_Immediate->Not_Resolved Action_Delayed->Resolved Action_Delayed->Not_Resolved Re-evaluate Re-evaluate experiment: - Test solubility in a different medium - Prepare fresh stock solution Not_Resolved->Re-evaluate Re-evaluate->Start

Caption: Workflow for troubleshooting C14-HSL solubility problems.

References

Technical Support Center: C14-HSL Degradation in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of N-tetradecanoyl-L-homoserine lactone (C14-HSL) in bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is C14-HSL and why is its stability important?

A1: this compound (C14-HSL) is a quorum-sensing signal molecule used by many Gram-negative bacteria to regulate gene expression in response to population density. Its stability in experimental settings is crucial for obtaining accurate and reproducible results in studies related to bacterial communication, virulence, and biofilm formation.[1][2][3] Degradation of C14-HSL can lead to a loss of its signaling function, impacting experimental outcomes.

Q2: What are the primary factors that cause C14-HSL degradation in experimental solutions?

A2: The primary factors leading to the degradation of C14-HSL and other N-acyl-homoserine lactones (AHLs) in aqueous solutions are:

  • pH-dependent lactonolysis: The homoserine lactone ring is susceptible to hydrolysis, particularly under alkaline conditions (pH > 7). This reaction opens the lactone ring, rendering the molecule inactive.[4][5][6]

  • Enzymatic degradation: Many bacteria produce enzymes that can degrade AHLs. The two main classes of these enzymes are AHL lactonases, which hydrolyze the lactone ring, and AHL acylases, which cleave the acyl side chain.[7][8][9]

  • Temperature: Higher temperatures accelerate the rate of chemical hydrolysis (lactonolysis).[4][5]

Q3: How does the acyl chain length of an AHL affect its stability?

A3: Generally, AHLs with longer acyl side chains are more stable than those with shorter chains.[4][5][6] The rate of hydrolysis is reduced as the length of the N-linked acyl side chain increases.[4][5] Therefore, C14-HSL is inherently more stable against pH-dependent lactonolysis compared to short-chain AHLs like C4-HSL or C6-HSL.[6]

Q4: Can degraded C14-HSL be reactivated?

A4: Yes, to an extent. The pH-dependent lactonolysis (ring-opening) is reversible. By acidifying the growth media or solution to a low pH (e.g., pH 2.0), the hydrolyzed, open-ring form can be encouraged to re-circularize back into the active lactone form.[4][5][6][10]

Troubleshooting Guide for C14-HSL Instability

This section addresses common problems encountered during long-term experiments involving C14-HSL.

Problem 1: Loss of C14-HSL activity in bacterial culture over time.

Possible CauseVerification StepRecommended Solution
Alkaline pH Shift Measure the pH of your culture medium during the stationary phase. Many bacterial cultures experience a pH increase over time, reaching pH 8.5 or higher.[4]Buffer the medium to maintain a slightly acidic or neutral pH (pH 6.0-7.0). Acyl-HSLs are significantly more stable under slightly acidic conditions.[11]
Enzymatic Degradation Check literature for the bacterial species you are using to see if it is known to produce AHL-degrading enzymes (lactonases or acylases).[7][8]If possible, use a mutant strain deficient in AHL degradation. Alternatively, consider cell-free experiments using culture supernatants or purified components to isolate the effects of C14-HSL.
High Incubation Temperature Review your experimental protocol. Temperatures common for microbial growth (e.g., 37°C) increase the rate of hydrolysis compared to room temperature (22°C).[4][5]If the experimental design allows, consider conducting the experiment at a lower temperature. For long-term storage of C14-HSL solutions, store at -20°C or below.

Problem 2: Inconsistent results between experimental replicates.

Possible CauseVerification StepRecommended Solution
Incomplete Solubilization C14-HSL is a long-chain AHL and has poor water solubility. Visually inspect your stock and working solutions for any precipitate.Prepare a concentrated stock solution of C14-HSL in a suitable organic solvent like DMSO or DMF and then dilute it into your aqueous experimental medium.[12] Ensure thorough mixing.
Degradation during Dilution Measure the pH of the buffer used for dilution. Buffers with a pH > 7.5 will accelerate the degradation of C14-HSL.Use a buffer with a slightly acidic to neutral pH (e.g., MES buffer at pH 6.5) for dilutions and in the experimental medium if possible.
Adsorption to Surfaces Long-chain AHLs can be hydrophobic and may adsorb to plasticware.Consider using low-adhesion microplates or glassware for your experiments. Include appropriate controls to account for any potential loss due to adsorption.

Data Presentation

Table 1: Factors Affecting the Stability of N-Acyl-Homoserine Lactones (AHLs)

FactorEffect on StabilityQuantitative InsightsReference(s)
pH Decreased stability at alkaline pH (>7.0) due to lactonolysis.Rate of hydrolysis increases with increasing pH. Acidification to pH < 3.0 can promote re-lactonization.[4][5][10]
Temperature Decreased stability at higher temperatures.The rate of hydrolysis is significantly greater at 37°C compared to 22°C.[4][5]
Acyl Chain Length Increased stability with longer acyl chains.The rate of hydrolysis is reduced as the length of the N-linked acyl side chain increases.[4][5][6]

Table 2: Kinetic Parameters of Selected AHL-Degrading Enzymes

EnzymeSource OrganismSubstrateKm (mM)Vmax (mM AHL degraded/hour/mg of protein)Reference(s)
Penicillin Acylase (SlPA)Streptomyces lavendulaeC14-HSL0.137 ± 0.03210.8 ± 1.9[7]
Aculeacin A Acylase (AuAAC)Actinoplanes utahensisC14-HSL0.102 ± 0.01514.2 ± 0.9[7]
AHL LactonaseBacillus sp. RM1C6-HSL0.313352.26[13]

Note: Kinetic parameters can vary depending on the specific enzyme, substrate, and experimental conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of C14-HSL in Bacterial Culture Supernatant

Objective: To determine the degradation rate of C14-HSL in the cell-free supernatant of a bacterial culture.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid culture medium (e.g., LB broth)

  • C14-HSL stock solution (in DMSO or DMF)

  • Sterile centrifuge tubes

  • 0.22 µm syringe filters

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens A136)

  • X-Gal solution

  • Microplate reader

Methodology:

  • Culture Preparation: Grow the bacterial strain of interest to the desired growth phase (e.g., stationary phase) in the appropriate liquid medium.

  • Supernatant Collection: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant and filter-sterilize it using a 0.22 µm syringe filter to obtain cell-free supernatant.

  • Spiking with C14-HSL: Add C14-HSL from a concentrated stock to the cell-free supernatant to a final desired concentration (e.g., 1 µM). Include a control with C14-HSL added to sterile, uninoculated culture medium.

  • Incubation: Incubate the samples under the desired experimental conditions (e.g., 30°C with shaking).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each sample.

  • Quantification of Remaining C14-HSL:

    • Use an appropriate AHL biosensor strain to quantify the amount of active C14-HSL remaining in each aliquot. This is often done using a well-plate assay where the biosensor produces a reporter signal (e.g., β-galactosidase activity measured with X-Gal, or fluorescence) in response to the AHL.

    • Create a standard curve with known concentrations of C14-HSL to correlate the reporter signal with the AHL concentration.

  • Data Analysis: Plot the concentration of active C14-HSL versus time to determine the degradation rate.

Visualizations

G Degradation Pathways of C14-HSL cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation C14_HSL C14-HSL (Active) Hydrolyzed_C14_HSL Hydrolyzed C14-HSL (Inactive) C14_HSL->Hydrolyzed_C14_HSL Lactonolysis (High pH, High Temp) Hydrolyzed_C14_HSL->C14_HSL Re-lactonization (Low pH) C14_HSL2 C14-HSL (Active) Hydrolyzed_C14_HSL2 Hydrolyzed C14-HSL (Inactive) C14_HSL2->Hydrolyzed_C14_HSL2 AHL Lactonase Fatty_Acid_HSL Tetradecanoic Acid + Homoserine Lactone (Inactive) C14_HSL2->Fatty_Acid_HSL AHL Acylase

Caption: Chemical and enzymatic degradation pathways of C14-HSL.

G Troubleshooting Workflow for C14-HSL Instability start Start: Inconsistent/Negative Experimental Results check_pH Measure pH of Culture Medium start->check_pH is_alkaline Is pH > 7.5? check_pH->is_alkaline buffer_medium Action: Buffer Medium to pH 6.0-7.0 is_alkaline->buffer_medium Yes check_enzyme Investigate Potential Enzymatic Degradation is_alkaline->check_enzyme No buffer_medium->check_enzyme enzyme_present Degrading Enzyme Likely Present? check_enzyme->enzyme_present use_mutant Action: Use Mutant Strain or Cell-Free System enzyme_present->use_mutant Yes check_temp Review Incubation Temperature enzyme_present->check_temp No use_mutant->check_temp is_high_temp Is Temp > 30°C? check_temp->is_high_temp lower_temp Action: Lower Incubation Temp (if possible) is_high_temp->lower_temp Yes end Re-run Experiment is_high_temp->end No lower_temp->end

Caption: A logical workflow for troubleshooting C14-HSL instability issues.

References

Technical Support Center: Optimizing N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) for Biofilm Induction Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) to induce bacterial biofilm formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of C14-HSL to induce biofilm formation?

A1: The optimal concentration of C14-HSL can vary depending on the bacterial species, strain, and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your particular assay. Based on available literature, concentrations for various N-acyl homoserine lactones (AHLs) typically range from nanomolar to micromolar levels. For instance, in some studies, AHLs have been used at concentrations up to 200 µM. It is crucial to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM) to determine the most effective concentration for inducing biofilm formation in your bacterial strain of interest.

Q2: How should I prepare and store my C14-HSL stock solution?

A2: C14-HSL is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a stock solution.[1] However, it is important to note that the use of ethanol and other primary alcohols is not recommended as they have been shown to open the lactone ring, which would inactivate the molecule.[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] At -20°C, the stock solution can be stable for up to one month, while at -80°C, it can be stored for up to six months.[2] Before use, the user must review the complete Safety Data Sheet for the compound.

Q3: Can C14-HSL inhibit biofilm formation?

A3: While C14-HSL is generally known to induce biofilm formation as part of the quorum-sensing system, some studies have shown that at very high concentrations, certain AHLs or their analogs can have an inhibitory effect on biofilm formation.[3] This highlights the importance of performing a dose-response curve to identify the optimal concentration for induction and to avoid potential inhibitory effects at higher concentrations.

Q4: What are the key stages of biofilm development influenced by C14-HSL?

A4: C14-HSL, as a quorum-sensing molecule, plays a role in multiple stages of biofilm development. It is involved in the initial attachment of bacteria to a surface, the maturation of the biofilm structure, and the production of the extracellular polymeric substance (EPS) matrix that encases the biofilm.[3][4] Long-chain AHLs like C14-HSL often appear later in developing biofilms compared to shorter-chain AHLs.[5]

Troubleshooting Guide

Problem 1: High variability between replicate wells in my biofilm assay.

  • Possible Cause: Inconsistent pipetting of the bacterial culture, media, or C14-HSL solution.

    • Solution: Ensure accurate and consistent pipetting techniques. Use calibrated pipettes and change tips between each replicate.

  • Possible Cause: "Edge effect" in 96-well plates, where wells on the perimeter are more prone to evaporation.

    • Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile media or water to maintain humidity.[6]

  • Possible Cause: Inadequate mixing of the bacterial culture, leading to clumping.

    • Solution: Thoroughly vortex the bacterial inoculum before dispensing it into the wells to ensure a homogenous suspension.[6]

  • Possible Cause: Inconsistent washing steps.

    • Solution: Standardize the washing technique. Gently washing the wells by submerging the plate in a tub of water can be more consistent than aspiration.[6]

Problem 2: My negative control (no C14-HSL) shows high biofilm formation.

  • Possible Cause: The bacterial strain used is a strong auto-producer of AHLs and forms biofilms readily without external induction.

    • Solution: Use a mutant strain that is deficient in AHL synthesis (a lasI/rhlI mutant for Pseudomonas aeruginosa, for example) to create a more sensitive background for testing exogenous C14-HSL.

  • Possible Cause: Contamination of the culture or media.

    • Solution: Ensure aseptic techniques are followed throughout the experiment. Use fresh, sterile media and reagents.

Problem 3: I am not observing any significant induction of biofilm formation with C14-HSL.

  • Possible Cause: The concentration of C14-HSL is not optimal.

    • Solution: Perform a dose-response experiment with a wider range of C14-HSL concentrations.

  • Possible Cause: The incubation time is not sufficient for biofilm formation.

    • Solution: Increase the incubation time (e.g., from 24 to 48 hours) to allow for more robust biofilm development.

  • Possible Cause: The C14-HSL may have degraded.

    • Solution: Prepare a fresh stock solution of C14-HSL and store it properly. Avoid repeated freeze-thaw cycles.

  • Possible Cause: The bacterial strain is not responsive to C14-HSL.

    • Solution: Verify that the bacterial strain possesses the necessary receptors (e.g., LuxR-type proteins) to respond to C14-HSL.

Problem 4: The crystal violet staining is inconsistent or has high background.

  • Possible Cause: Incomplete removal of planktonic (non-adherent) bacteria before staining.

    • Solution: Ensure that the wells are washed thoroughly but gently to remove all planktonic cells without disturbing the biofilm.

  • Possible Cause: Over-staining or insufficient washing after staining.

    • Solution: Optimize the staining time (typically 10-15 minutes) and ensure that all excess crystal violet is removed by washing multiple times with water.[7] A ring of crystal violet around the well is not indicative of biofilm formation and should be rinsed away.[7]

  • Possible Cause: Precipitation of C14-HSL or other media components.

    • Solution: Visually inspect the wells for any precipitate before staining. Ensure that the C14-HSL is fully dissolved in the media.

Data Presentation

Table 1: Examples of N-Acyl Homoserine Lactone (AHL) Concentrations Used in Biofilm Assays

AHL CompoundOrganismConcentration(s)Observed Effect
N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)Pseudomonas aeruginosa5 µMInduction of T-cell apoptosis
N-butyryl-L-homoserine lactone (C4-HSL)Pseudomonas aeruginosa1-100 µMModest to no induction of inflammation
L-HSL (an AHL analog)Pseudomonas aeruginosa10 µMNo significant impact on biofilm formation
L-HSL (an AHL analog)Pseudomonas aeruginosa100 µMSignificant reduction in biofilm formation
L-HSL (an AHL analog)Pseudomonas aeruginosa200 µM36.71% decrease in biofilm formation

Experimental Protocols

Detailed Protocol for Crystal Violet Biofilm Induction Assay

This protocol is a synthesis of best practices for quantifying biofilm formation in a 96-well plate format.

Materials:

  • 96-well flat-bottom sterile microtiter plate

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., LB, TSB)

  • This compound (C14-HSL)

  • Solvent for C14-HSL (e.g., DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS) or sterile distilled water for washing

  • Plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium.

    • Incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.01-0.05.

  • Plate Setup:

    • Prepare serial dilutions of C14-HSL in the growth medium to achieve the desired final concentrations. Remember to include a solvent control (medium with the same amount of DMSO used to dissolve C14-HSL but without C14-HSL).

    • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

    • Add 100 µL of the C14-HSL dilutions (or controls) to the corresponding wells.

    • Include wells with only sterile medium as a negative control/blank.

    • To minimize the "edge effect," it is recommended to fill the peripheral wells with 200 µL of sterile water or PBS.

  • Incubation:

    • Cover the plate and incubate under static (non-shaking) conditions at the optimal temperature for biofilm formation for 24-48 hours.

  • Washing:

    • After incubation, carefully discard the planktonic culture from the wells by inverting the plate and shaking gently.

    • Wash the wells twice with 200 µL of PBS or sterile distilled water to remove any remaining non-adherent cells. Be gentle to avoid dislodging the biofilm.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[7]

    • After staining, remove the crystal violet solution by inverting the plate.

    • Wash the plate by submerging it in a container of clean water. Repeat this washing step 2-3 times to remove all excess stain.[7]

  • Solubilization and Quantification:

    • After the final wash, invert the plate and tap it on a paper towel to remove any remaining liquid. Allow the plate to air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[7]

    • Incubate at room temperature for 10-15 minutes. Pipette up and down to ensure the crystal violet is fully dissolved.

    • Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[7]

    • Measure the absorbance at a wavelength between 550 and 595 nm using a plate reader.

Visualizations

QuorumSensingPathway Quorum Sensing Signaling Pathway for Biofilm Induction cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI family) AHL C14-HSL AHL_Synthase->AHL Synthesis Precursor Precursor Molecules Precursor->AHL_Synthase Substrate Receptor Intracellular Receptor (e.g., LuxR family) AHL->Receptor Binding AHL_ext Extracellular C14-HSL AHL->AHL_ext Diffusion AHL_Receptor_Complex C14-HSL-Receptor Complex DNA DNA AHL_Receptor_Complex->DNA Binds to promoter regions Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation Leads to AHL_ext->AHL Re-entry at high concentration

Caption: Quorum sensing signaling pathway involving C14-HSL for biofilm induction.

ExperimentalWorkflow Experimental Workflow for Biofilm Induction Assay Start Start: Prepare Bacterial Inoculum Plate_Setup Plate Setup: - Add bacteria to 96-well plate - Add C14-HSL dilutions Start->Plate_Setup Incubation Incubation (24-48h) Plate_Setup->Incubation Washing_1 Wash to Remove Planktonic Cells Incubation->Washing_1 Staining Stain with 0.1% Crystal Violet Washing_1->Staining Washing_2 Wash to Remove Excess Stain Staining->Washing_2 Solubilization Solubilize with 30% Acetic Acid Washing_2->Solubilization Quantification Measure Absorbance (550-595 nm) Solubilization->Quantification End End: Analyze Data Quantification->End

Caption: Workflow for the crystal violet biofilm induction assay.

TroubleshootingLogic Troubleshooting Logic for Biofilm Assays High_Variability High Variability in Replicates? Check_Pipetting Check Pipetting Technique High_Variability->Check_Pipetting Yes Avoid_Edge_Effect Avoid Edge Effect High_Variability->Avoid_Edge_Effect Yes Mix_Inoculum Ensure Homogenous Inoculum High_Variability->Mix_Inoculum Yes No_Induction No Biofilm Induction? Check_Concentration Optimize C14-HSL Concentration No_Induction->Check_Concentration Yes Increase_Incubation Increase Incubation Time No_Induction->Increase_Incubation Yes Check_Reagent_Stability Check C14-HSL Stability No_Induction->Check_Reagent_Stability Yes High_Background High Background Staining? Improve_Washing Improve Washing Steps High_Background->Improve_Washing Yes Optimize_Staining_Time Optimize Staining Time High_Background->Optimize_Staining_Time Yes

Caption: A logical guide for troubleshooting common biofilm assay issues.

References

Technical Support Center: N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) reporter gene assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Weak or No Signal

Q: I am not detecting any signal, or the signal is very weak in my C14-HSL induced wells. What are the possible causes and solutions?

A: Weak or no signal is a common issue that can stem from several factors, from reagent integrity to suboptimal assay conditions.[1]

Troubleshooting Steps:

  • C14-HSL Stock Solution:

    • Solubility: this compound, being a long-chain AHL, has limited aqueous solubility.[2] It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or DMF (up to 30 mg/ml) and then dilute it to the final working concentration in the assay medium.[3] Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the cells.

    • Stability: The lactone ring of AHLs can be susceptible to hydrolysis (opening) at high pH, rendering it inactive.[4] Prepare fresh dilutions of C14-HSL for each experiment and avoid storing it in aqueous solutions for extended periods.[5] Stock solutions in anhydrous DMSO are stable for months when stored at -20°C or -80°C.[6]

  • Reporter Strain/Cells:

    • Viability and Competence: Ensure your bacterial reporter strain or transfected mammalian cells are healthy and in the appropriate growth phase for induction.

    • Transfection Efficiency (for mammalian cells): Low transfection efficiency of the reporter plasmid will lead to a weak signal. Optimize transfection parameters such as DNA-to-transfection reagent ratio.[1]

  • Assay Conditions:

    • C14-HSL Concentration: The concentration of C14-HSL may be too low to induce the reporter system. Perform a dose-response experiment to determine the optimal concentration range.

    • Incubation Time: The incubation time with C14-HSL may be too short for sufficient reporter protein to be expressed and accumulate. Optimize the induction time by performing a time-course experiment.

  • Reagents and Equipment:

    • Luciferase Reagents: Ensure that the luciferase assay reagents have not expired and have been stored correctly, protected from light and repeated freeze-thaw cycles.[1]

    • Luminometer Settings: Check the luminometer settings, such as integration time, to ensure they are appropriate for the expected signal level.

High Background Signal

Q: My negative control wells (without C14-HSL) show a high signal. How can I reduce this background?

A: High background can mask the true signal from C14-HSL induction and reduce the assay window.

Troubleshooting Steps:

  • Contamination:

    • AHL Contamination: Ensure that your media, buffers, and pipette tips are free from any contaminating AHLs. Use fresh, sterile reagents.[7]

    • Microbial Contamination: Microbial contamination in cell cultures can lead to endogenous production of signaling molecules or interfere with the assay chemistry.

  • Reporter System:

    • Leaky Promoter: The promoter in your reporter construct might have some basal activity in the absence of an inducer.[7] This can be addressed by using a different reporter strain with tighter regulation or by subtracting the background signal from your experimental wells.[7]

  • Assay Plates:

    • For luminescence assays, it is recommended to use white, opaque plates to maximize the light signal and prevent crosstalk between wells. However, if background from the plate itself is an issue, black plates can be used to reduce background, though they may also reduce the overall signal intensity.[1][8]

High Signal Variability

Q: I am observing high variability between my replicate wells. What could be the cause?

A: High variability can compromise the reliability and reproducibility of your results.[1]

Troubleshooting Steps:

  • Pipetting Accuracy: Inconsistent pipetting, especially of small volumes of C14-HSL stock solution or cell suspension, can lead to significant variability. Use calibrated pipettes and consider preparing a master mix for reagents that are added to all wells.[1]

  • Cell Plating Density: Ensure a uniform cell density across all wells of the microplate. Uneven cell distribution will result in variable reporter expression.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

  • Incomplete Cell Lysis: If using a lytic luciferase assay, ensure that cell lysis is complete and consistent across all wells.

Potential False Positives or Signal Inhibition

Q: I am screening for inhibitors of C14-HSL signaling and am concerned about false positives. What should I look out for?

A: When screening for inhibitors, it is crucial to differentiate between true inhibition of the signaling pathway and interference with the reporter enzyme itself.

Troubleshooting Steps:

  • Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme, leading to a decrease in signal that can be misinterpreted as inhibition of the C14-HSL pathway.[9][10]

    • Counter-screen: To identify luciferase inhibitors, perform a counter-screen where you measure the effect of your test compounds on a constitutively expressed luciferase or on purified luciferase enzyme.

  • Signal Stabilization: Paradoxically, some luciferase inhibitors can stabilize the enzyme, leading to its accumulation and an increase in signal, which could be misinterpreted as activation.[10]

  • Cell Viability: Ensure that your test compounds are not cytotoxic at the concentrations used, as a decrease in cell viability will lead to a reduction in the reporter signal. A cell viability assay (e.g., MTT or resazurin) should be run in parallel.

Data Presentation

Table 1: Troubleshooting Summary for C14-HSL Reporter Assays

IssuePossible CauseRecommended Solution
Weak/No Signal Improper C14-HSL stock preparationPrepare fresh stock in DMSO/DMF; avoid aqueous storage.
Suboptimal C14-HSL concentrationPerform a dose-response curve.
Insufficient incubation timeOptimize incubation time with a time-course experiment.
Degraded luciferase reagentsUse fresh, properly stored reagents.
High Background Contamination with other AHLsUse fresh, sterile media and reagents.
Leaky promoter in reporter constructUse a reporter with tighter regulation; subtract background.
High Variability Inaccurate pipettingUse calibrated pipettes; prepare master mixes.
Uneven cell platingEnsure a homogenous cell suspension when plating.
Edge effectsAvoid using outer wells for samples.
False Positives Direct luciferase inhibition by test compoundsPerform a counter-screen with a constitutive luciferase promoter or purified enzyme.
Cytotoxicity of test compoundsRun a parallel cell viability assay.

Experimental Protocols

General Protocol for C14-HSL Reporter Gene Assay using an E. coli Biosensor

This protocol provides a general framework. Specific parameters such as incubation times and concentrations should be optimized for your particular biosensor and experimental setup.

  • Preparation of C14-HSL Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Overnight Culture of Biosensor Strain:

    • Inoculate a single colony of the E. coli biosensor strain into appropriate liquid medium (e.g., LB) with the required antibiotics.

    • Incubate overnight at the recommended temperature (e.g., 37°C) with shaking.

  • Assay Setup:

    • The next day, dilute the overnight culture into fresh medium to a starting OD600 of ~0.05.

    • Dispense 100 µL of the diluted culture into the wells of a 96-well microplate (white, opaque for luminescence).

    • Prepare serial dilutions of the C14-HSL stock solution in the assay medium.

    • Add a small volume (e.g., 1 µL) of the C14-HSL dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a media-only control (for background).

  • Incubation:

    • Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C or 37°C) with shaking for the predetermined optimal time (e.g., 4-6 hours).

  • Measurement of Reporter Signal (Luciferase):

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate luminometer.

Visualizations

Signaling Pathway

C14_HSL_Signaling C14_HSL_ext C14-HSL (extracellular) C14_HSL_int C14-HSL (intracellular) C14_HSL_ext->C14_HSL_int Diffusion Complex C14-HSL-LuxR Complex C14_HSL_int->Complex LuxR LuxR-type Receptor LuxR->Complex Promoter Target Promoter Complex->Promoter Binds Reporter Reporter Gene (e.g., luciferase) Promoter->Reporter Activates Transcription Signal Light Signal Reporter->Signal Produces Light

Caption: C14-HSL quorum sensing signaling pathway leading to reporter gene expression.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_hsl Prepare C14-HSL Stock add_hsl Add C14-HSL/Compounds prep_hsl->add_hsl prep_culture Grow Overnight Culture dilute_culture Dilute Culture prep_culture->dilute_culture plate_cells Plate Cells dilute_culture->plate_cells plate_cells->add_hsl incubate Incubate add_hsl->incubate add_reagent Add Luciferase Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data measure->analyze

Caption: General experimental workflow for a C14-HSL reporter gene assay.

Troubleshooting Logic

Troubleshooting_Logic start Assay Problem? weak_signal Weak/No Signal start->weak_signal high_bg High Background start->high_bg high_var High Variability start->high_var check_hsl Check C14-HSL (Solubility, Age) weak_signal->check_hsl check_cells Check Cells (Viability, Density) weak_signal->check_cells check_reagents Check Reagents (Luciferase Kit) weak_signal->check_reagents check_contamination Check for Contamination high_bg->check_contamination check_promoter Check Promoter Leakiness high_bg->check_promoter high_var->check_cells check_pipetting Review Pipetting Technique high_var->check_pipetting check_plate Consider Edge Effects high_var->check_plate

Caption: A decision tree for troubleshooting common issues in C14-HSL assays.

References

Proper storage and handling of N-tetradecanoyl-L-Homoserine Lactone to maintain stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) to ensure its stability and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid C14-HSL?

A1: Solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1]

Q2: How should I prepare a stock solution of C14-HSL?

A2: It is recommended to prepare stock solutions in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][4] A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the Experimental Protocols section. Avoid using ethanol (B145695) or other primary alcohols as they can cause the opening of the lactone ring, leading to inactivation.

Q3: What is the stability of C14-HSL in stock solutions?

A3: The stability of stock solutions is shorter than that of the solid compound and depends on the storage temperature. For optimal stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q4: Is C14-HSL soluble in aqueous buffers?

A4: this compound has low solubility in aqueous buffers like PBS.[1][4] It is not recommended to prepare initial stock solutions in aqueous buffers. Working solutions can be made by diluting a high-concentration organic stock solution into the aqueous buffer immediately before your experiment.

Q5: What are the primary safety precautions when handling C14-HSL?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of C14-HSL in working solution The concentration of C14-HSL exceeds its solubility limit in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.Prepare a fresh working solution by diluting the stock solution further. Ensure the final concentration of the organic solvent in your working solution is sufficient to maintain solubility but does not exceed a level that affects your experimental system (typically ≤ 0.5% for cell-based assays).[4]
Inconsistent or no biological activity observed Degradation of C14-HSL due to improper storage or handling. The lactone ring may have been hydrolyzed.Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from moisture. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[3] Prepare fresh working solutions for each experiment. Confirm the pH of your experimental media, as alkaline conditions (pH > 7) can lead to the hydrolysis of the lactone ring and inactivation of the molecule.[5]
Variability in experimental results Inconsistent concentrations of C14-HSL in working solutions. Degradation of C14-HSL over the course of a long experiment.Use calibrated pipettes for accurate dilutions. Prepare fresh working solutions for each replicate or time point if the experiment is lengthy. Consider the stability of C14-HSL in your specific experimental medium and duration.
Difficulty dissolving solid C14-HSL The compound is not fully dissolving in the chosen solvent.Vortex the solution thoroughly. Gentle warming to 37°C or sonication can be used to aid dissolution in organic solvents like DMSO or DMF.[4]

Quantitative Data Summary

Table 1: Storage Conditions and Stability of this compound

Form Storage Temperature Reported Stability Source(s)
Solid (Powder/Crystalline)-20°C≥ 4 years[1]
Stock Solution in Organic Solvent-80°C6 months[3]
Stock Solution in Organic Solvent-20°C1 month[3]

Table 2: Solubility of this compound

Solvent Solubility Source(s)
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl Sulfoxide (DMSO)30 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 311.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • For a 1 mL 10 mM stock solution: 10 mM x 1 mL x 0.31146 g/mol = 3.1146 mg

  • Weigh the compound: Carefully weigh approximately 3.12 mg of C14-HSL powder and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to facilitate dissolution.[4]

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Protocol 2: Biofilm Formation Inhibition Assay

This protocol provides a general method to assess the effect of C14-HSL on bacterial biofilm formation.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium

  • Sterile 96-well microtiter plate

  • 10 mM C14-HSL stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid in water

  • Plate reader

Procedure:

  • Prepare bacterial culture: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.

  • Prepare test concentrations: Create serial dilutions of the C14-HSL stock solution in the growth medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤ 0.5%).[4] Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Inoculate the plate: Add 100 µL of the diluted bacterial culture to each well of the 96-well plate. Then, add 100 µL of the prepared C14-HSL test concentrations, vehicle control, or no-treatment control to the respective wells.

  • Incubate: Cover the plate and incubate statically at the optimal growth temperature for the bacterial strain for 24-48 hours to allow for biofilm formation.

  • Wash: Carefully remove the planktonic cells from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Stain with Crystal Violet: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Wash: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilize the stain: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Measure absorbance: Read the absorbance at a wavelength of 550-590 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Visualizations

Quorum_Sensing_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C14_HSL_out C14-HSL C14_HSL_in C14-HSL C14_HSL_out->C14_HSL_in Diffusion LuxR_inactive Inactive LuxR (Monomer) C14_HSL_in->LuxR_inactive Binding LuxR_active Active LuxR (Dimer) LuxR_inactive->LuxR_active Conformational Change & Dimerization lux_box lux box (DNA Binding Site) LuxR_active->lux_box Binding Target_Genes Target Genes mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (e.g., for Biofilm, Virulence) mRNA->Proteins Translation

Caption: C14-HSL mediated quorum sensing signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare C14-HSL Stock Solution (DMSO) prep_dilutions Prepare Serial Dilutions of C14-HSL prep_stock->prep_dilutions prep_culture Prepare Bacterial Overnight Culture inoculate Inoculate 96-well Plate prep_culture->inoculate add_compounds Add C14-HSL Dilutions prep_dilutions->add_compounds inoculate->add_compounds incubate Incubate (24-48h) add_compounds->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Stain wash2->solubilize read Measure Absorbance solubilize->read

Caption: Workflow for a biofilm formation inhibition assay.

References

Navigating the Intricacies of C14-HSL Delivery in Eukaryotic Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery and uptake of N-(3-oxotetradecanoyl)-L-homoserine lactone (C14-HSL), a key quorum-sensing molecule, into eukaryotic cells is a critical step in understanding its diverse biological effects, ranging from immunomodulation to induction of apoptosis. However, researchers often face challenges in achieving efficient and reproducible intracellular delivery. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, alongside detailed protocols and data to optimize your research.

Troubleshooting Guides

This section provides solutions to common problems encountered during C14-HSL delivery and uptake experiments.

Problem Possible Cause Suggested Solution
Low or no biological effect of C14-HSL Degradation of C14-HSL: The lactone ring of C14-HSL is susceptible to hydrolysis, especially at alkaline pH.- Prepare fresh stock solutions of C14-HSL in an appropriate solvent like DMSO or ethanol (B145695). - Aliquot and store stock solutions at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Ensure the pH of your cell culture medium is stable and within the optimal range for C14-HSL activity (typically neutral to slightly acidic). Consider buffering your media if pH shifts are observed during long incubation periods.
Poor solubility or aggregation: C14-HSL has poor water solubility, which can lead to the formation of aggregates that are not readily taken up by cells.- Use a validated protocol for dissolving C14-HSL, initially dissolving it in a small volume of organic solvent before diluting in culture medium. - Vortex or sonicate the solution to ensure complete dissolution. - Visually inspect the final solution for any precipitates. - Consider using a carrier solvent or delivery vehicle to improve solubility.
Suboptimal concentration: The effective concentration of C14-HSL can be cell-type dependent.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
High variability between experimental replicates Inconsistent C14-HSL preparation: Variations in the preparation of the C14-HSL working solution can lead to inconsistent results.- Standardize the protocol for preparing C14-HSL solutions, ensuring consistent solvent concentrations and mixing procedures.
Cellular health and density: Differences in cell confluency or viability can affect uptake and response.- Ensure consistent cell seeding densities and maintain healthy cell cultures. - Perform a cell viability assay in parallel with your experiment.
Low intracellular concentration of C14-HSL Inefficient delivery method: The chosen delivery method may not be optimal for your cell type or experimental conditions.- Compare different delivery methods such as direct addition, liposomal encapsulation, or conjugation with cell-penetrating peptides (CPPs). - Optimize the parameters of your chosen delivery method (e.g., lipid composition for liposomes, CPP concentration).
Active efflux from cells: Some cells may actively transport C14-HSL out of the cytoplasm.- Research if your cell line is known to express efflux pumps that might transport C14-HSL. - Consider using efflux pump inhibitors, but be aware of potential off-target effects.
Observed cytotoxicity at effective concentrations Inherent toxicity of C14-HSL: At higher concentrations, C14-HSL can be cytotoxic to some eukaryotic cells.- Determine the cytotoxic concentration range for your cell line using a standard cytotoxicity assay (e.g., MTT, LDH). - Aim to use the lowest effective concentration that elicits the desired biological response.
Solvent toxicity: The organic solvent used to dissolve C14-HSL (e.g., DMSO) can be toxic to cells at high concentrations.- Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). - Include a solvent control in your experiments.

Frequently Asked Questions (FAQs)

1. What is the best way to dissolve C14-HSL for cell culture experiments?

Due to its hydrophobic nature, C14-HSL should first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells (generally below 0.5% for DMSO).

2. How can I assess the stability of C14-HSL in my experimental setup?

The stability of C14-HSL can be influenced by factors such as pH and temperature.[1] To assess its stability, you can incubate C14-HSL in your cell culture medium under your experimental conditions for various time points. The concentration of intact C14-HSL can then be quantified using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. What are the most common methods for delivering C14-HSL to eukaryotic cells?

The most common methods include:

  • Direct Addition: Adding a C14-HSL solution (dissolved in a suitable solvent) directly to the cell culture medium. This is the simplest method but may be limited by solubility and stability issues.

  • Liposomal Delivery: Encapsulating C14-HSL within liposomes can improve its solubility, stability, and cellular uptake.

  • Cell-Penetrating Peptide (CPP) Conjugation: Covalently linking C14-HSL to a CPP can facilitate its translocation across the cell membrane.

4. How can I quantify the intracellular uptake of C14-HSL?

Quantifying the intracellular concentration of C14-HSL is essential for understanding its dose-dependent effects. A common and sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). This involves lysing the cells after treatment with C14-HSL, extracting the intracellular contents, and then analyzing the extract by LC-MS to separate and quantify the amount of C14-HSL present.

Experimental Protocols

Protocol 1: Liposomal Delivery of C14-HSL

This protocol describes a general method for preparing liposomes containing C14-HSL using the thin-film hydration method.

Materials:

  • C14-HSL

  • Phospholipids (e.g., DPPC, Cholesterol)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve C14-HSL and lipids in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.

  • Sonicate the resulting liposome (B1194612) suspension in a bath sonicator for 5-10 minutes to reduce the size of the multilamellar vesicles.

  • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

  • The resulting liposome-encapsulated C14-HSL is ready for use in cell culture experiments.

Protocol 2: Quantification of Intracellular C14-HSL by LC-MS

This protocol provides a general workflow for quantifying the uptake of C14-HSL in eukaryotic cells.

Materials:

  • Cells treated with C14-HSL

  • Ice-cold PBS

  • Cell scraper

  • Methanol (B129727)

  • Centrifuge

  • LC-MS system

Procedure:

  • After treating cells with C14-HSL for the desired time, wash the cells twice with ice-cold PBS to remove any extracellular C14-HSL.

  • Lyse the cells by adding a known volume of cold methanol and scraping the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed to pellet the cell debris.

  • Collect the supernatant containing the intracellular C14-HSL.

  • Analyze the supernatant using a validated LC-MS method to quantify the concentration of C14-HSL. A standard curve with known concentrations of C14-HSL should be run in parallel for accurate quantification.

Data Presentation

Table 1: Comparison of C14-HSL Delivery Methods

Delivery MethodEfficiencyAdvantagesDisadvantages
Direct Addition Low to ModerateSimple, cost-effective.Poor solubility, potential for aggregation, lower stability.
Liposomal Delivery Moderate to HighImproved solubility and stability, potential for targeted delivery.More complex preparation, potential for liposome-induced cytotoxicity.
CPP Conjugation HighHigh efficiency of intracellular delivery.Requires chemical conjugation, potential for altered bioactivity of C14-HSL.

Visualizations

Signaling Pathway

C14_HSL_Signaling cluster_extracellular Extracellular Space C14-HSL C14-HSL Receptor Receptor C14-HSL->Receptor Binding Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activation Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Modulation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Experimental Workflow

Experimental_Workflow Start Start Prepare_C14HSL Prepare C14-HSL Solution Start->Prepare_C14HSL Cell_Culture Culture Eukaryotic Cells Start->Cell_Culture Treatment Treat Cells with C14-HSL Prepare_C14HSL->Treatment Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Uptake_Analysis Analyze Intracellular Uptake (LC-MS) Incubation->Uptake_Analysis Bioactivity_Assay Perform Bioactivity Assay (e.g., Cytokine Assay) Incubation->Bioactivity_Assay Data_Analysis Analyze and Interpret Data Uptake_Analysis->Data_Analysis Bioactivity_Assay->Data_Analysis End End Data_Analysis->End

Troubleshooting Logic

Troubleshooting_Logic Start No/Low Bioactivity Check_Stability Is C14-HSL stable? Start->Check_Stability Check_Solubility Is C14-HSL fully dissolved? Check_Stability->Check_Solubility Yes Degradation Degradation likely. Prepare fresh solution, check pH. Check_Stability->Degradation No Check_Concentration Is the concentration optimal? Check_Solubility->Check_Concentration Yes Aggregation Aggregation likely. Improve dissolution method. Check_Solubility->Aggregation No Check_Delivery Is the delivery method efficient? Check_Concentration->Check_Delivery Yes Suboptimal_Conc Concentration may be too low. Perform dose-response. Check_Concentration->Suboptimal_Conc No Inefficient_Uptake Inefficient uptake. Optimize delivery method. Check_Delivery->Inefficient_Uptake No

References

Common problems and impurities in synthetic N-tetradecanoyl-L-Homoserine Lactone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic N-tetradecanoyl-L-Homoserine Lactone.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, purification, and handling of this compound.

Issue 1: Low Yield During Synthesis

  • Question: I am getting a very low yield for my this compound synthesis. What are the possible causes and solutions?

  • Answer: Low yields can stem from several factors. Incomplete reaction is a primary suspect. Ensure your starting materials, L-homoserine lactone hydrobromide and tetradecanoyl chloride (or tetradecanoic acid with a coupling agent), are pure and dry. Moisture can hydrolyze the acyl chloride and interfere with coupling agents. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[1] Inefficient purification is another common cause. Product may be lost during workup and column chromatography. Optimize your extraction and chromatography solvent systems to ensure good separation without significant product loss.[1] Also, be mindful of the lactone ring's stability; it is susceptible to hydrolysis under strongly acidic or basic conditions, so maintain an appropriate pH during the aqueous workup.[1]

Issue 2: Multiple Spots on TLC After Purification

  • Question: After column chromatography, my final product shows multiple spots on the TLC plate. What could these be and how can I improve the purity?

  • Answer: The presence of multiple spots on TLC after purification indicates co-eluting impurities.[1] These could be unreacted starting materials, byproducts from coupling reagents (like N-acylurea if you are using EDC), or degradation products.[1] To improve separation, try a different solvent system with a different polarity for your column chromatography.[1] A gradient elution might be necessary to resolve impurities that are close in polarity to your product.[1] In some cases, the product itself might degrade on the silica (B1680970) gel.[1] If you suspect this, you can use deactivated silica gel (by adding a small amount of triethylamine (B128534) to the eluent) or switch to a different stationary phase like alumina.[1]

Issue 3: Product Instability and Degradation

  • Question: I am concerned about the stability of my synthesized this compound. How should I handle and store it?

  • Answer: The lactone ring in this compound is susceptible to hydrolysis, especially under strong acidic or basic conditions.[1] Therefore, it is crucial to avoid these conditions during workup and storage. For long-term storage, it is recommended to keep the compound as a solid powder at -20°C or -80°C.[2] Stock solutions should be prepared in an appropriate solvent like DMF or DMSO and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Frequently Asked Questions (FAQs)

What are the common impurities in synthetic this compound?

Common impurities can arise from unreacted starting materials, side-products, and degradation. These include:

  • Unreacted L-homoserine lactone hydrobromide: The starting material for the lactone ring.[1]

  • Unreacted tetradecanoic acid or its activated form: The starting material for the acyl chain.[1]

  • Byproducts from coupling reagents: For instance, if using EDC coupling, N-acylurea byproducts can form.[1]

  • Diastereomers: If the synthesis is not stereospecific, a mixture of diastereomers may be present.[1]

  • Hydrolyzed product: The lactone ring can open, forming N-tetradecanoyl-L-homoserine.[1]

What analytical techniques are recommended for purity assessment?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • Thin Layer Chromatography (TLC): A quick method to monitor reaction progress and identify the presence of multiple components.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A C18 reverse-phase column is commonly used.[1] Chiral HPLC may be necessary to resolve enantiomers.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

What is the expected purity of commercially available this compound?

Commercially available this compound typically has a purity of ≥97.0% as determined by HPLC. Some suppliers offer a purity of ≥98%.[4]

Data Presentation

Table 1: Purity and Yield of N-acyl-Homoserine Lactones

CompoundSynthesis MethodPurityYieldReference
N-Tetradecanoyl-DL-homoserine lactoneNot specified≥97.0% (HPLC)Not specified
N-(3-oxotetradecanoyl)-L-homoserine lactoneLinear synthesis via Meldrum's acid adduct>99% e.e.87%[5]
Various N-acyl-L-homoserine lactonesSchotten-Baumann conditionsConsistently excellent enantiomeric excessesGood-to-excellent[3][5]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Activation of Tetradecanoic Acid:

    • Dissolve tetradecanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

    • Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.[1]

  • Coupling Reaction:

    • In a separate flask, dissolve L-homoserine lactone hydrobromide (1 equivalent) in DMF and add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the hydrobromide salt.[1]

    • Add the neutralized homoserine lactone solution to the activated acid mixture.

    • Let the reaction stir at room temperature overnight.[1]

  • Workup:

    • Monitor the reaction by TLC (a common mobile phase is ethyl acetate (B1210297)/hexanes).[1]

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.[1]

Protocol for Purity Analysis by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A typical gradient would be to start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B over 20-30 minutes (e.g., 50-100% B over 20 minutes).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm or by mass spectrometry.[1]

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Activate_Acid Activate Tetradecanoic Acid (EDC, NHS in DCM/DMF) Start->Activate_Acid Neutralize_HSL Neutralize L-Homoserine Lactone HBr (DIPEA in DMF) Start->Neutralize_HSL Coupling Coupling Reaction (Stir overnight at RT) Activate_Acid->Coupling Neutralize_HSL->Coupling Workup Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) Coupling->Workup Purify Column Chromatography (Silica gel, Hexanes/EtOAc) Workup->Purify Analyze Purity Analysis (TLC, HPLC, MS) Purify->Analyze Final_Product Pure Product Analyze->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Quorum_Sensing_Pathway cluster_bacterium Gram-Negative Bacterium LuxI LuxI-type Synthase AHL_out This compound (Low cell density) LuxI->AHL_out Synthesizes AHL LuxR Inactive LuxR-type Receptor AHL_LuxR_Complex Active AHL-LuxR Complex LuxR->AHL_LuxR_Complex Target_Genes Target Genes AHL_LuxR_Complex->Target_Genes Binds to promoter Gene_Expression Coordinated Gene Expression (e.g., Biofilm formation, Virulence) Target_Genes->Gene_Expression Regulates transcription AHL_in This compound (High cell density) AHL_out->AHL_in Diffusion across cell membrane AHL_in->LuxR Binds to

Caption: General signaling pathway of LuxI/LuxR-type quorum sensing involving this compound.

References

Refinement of protocols for accurate quantification of C14-HSL.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of N-tetradecanoyl-L-homoserine lactone (C14-HSL), a key quorum sensing signaling molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying C14-HSL?

A1: The two main approaches for the quantification of C14-HSL are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and bioassays. LC-MS/MS offers high specificity and sensitivity, making it a gold standard for accurate quantification.[1][2] Bioassays, which typically utilize a reporter strain like Agrobacterium tumefaciens, provide a functional measure of C14-HSL activity and can be highly sensitive, though they may be susceptible to interference from other compounds.

Q2: How should I store my C14-HSL standards and samples to prevent degradation?

A2: C14-HSL is susceptible to degradation, particularly through pH-dependent lactonolysis of the homoserine lactone ring. For long-term storage, it is recommended to store C14-HSL standards and extracted samples in an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) at -20°C or lower. Avoid repeated freeze-thaw cycles. For short-term storage during experimental procedures, keep samples on ice and in a buffered solution at a slightly acidic to neutral pH (pH 6-7).

Q3: What are the critical factors to consider when extracting C14-HSL from biological matrices?

A3: The choice of extraction method and solvent is crucial for achieving high recovery and minimizing matrix effects. Key factors include:

  • Sample Type: The extraction protocol will vary depending on the matrix (e.g., bacterial culture supernatant, soil, plasma).

  • Solvent Polarity: C14-HSL is a relatively nonpolar molecule. Organic solvents like ethyl acetate (B1210297) and dichloromethane (B109758) are commonly used for liquid-liquid extraction.

  • pH: Acidifying the sample (e.g., with formic acid or acetic acid) can improve the extraction efficiency of C14-HSL by ensuring it is in its protonated, less polar form.

  • Purity of Solvents: Use high-purity (e.g., HPLC or LC-MS grade) solvents to avoid introducing contaminants that can interfere with analysis.

Troubleshooting Guides

LC-MS/MS Quantification
Problem Potential Cause(s) Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization efficiency.2. Matrix suppression.3. Degradation of C14-HSL.4. Low extraction recovery.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).2. Improve sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard (e.g., D4-C14-HSL) to compensate for matrix effects.3. Ensure proper sample storage and handling (see Q2 in FAQs). Analyze samples promptly after preparation.4. Optimize the extraction protocol (see Experimental Protocols section). Evaluate different solvents and pH conditions.
Peak Tailing 1. Secondary interactions with the column stationary phase.2. Column overload.3. Improper mobile phase pH.1. Use a column with a highly inert stationary phase or an end-capped column.2. Reduce the injection volume or dilute the sample.3. Adjust the mobile phase pH to ensure C14-HSL is in a single ionic form. The addition of a small amount of formic acid to the mobile phase is common.[3][4][5]
Inconsistent Retention Times 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Column degradation.1. Prepare fresh mobile phase daily and ensure proper mixing.2. Use a column oven to maintain a stable temperature.3. Flush the column regularly and replace it if performance deteriorates.
High Background Noise 1. Contaminated solvents or reagents.2. Carryover from previous injections.3. Dirty ion source.1. Use high-purity solvents and freshly prepared mobile phases.2. Implement a thorough needle wash protocol between injections.3. Clean the ion source according to the manufacturer's instructions.
Bioassay Quantification
Problem Potential Cause(s) Troubleshooting Steps
High Background Signal 1. Contamination of media or reagents.2. Non-specific activation of the reporter strain.3. Over-incubation of the assay plate.1. Use sterile techniques and fresh, high-quality media and reagents.2. Run a negative control with the extraction solvent to check for non-specific effects. Consider using a different reporter strain.3. Optimize the incubation time to maximize the signal-to-noise ratio.
Low or No Signal 1. C14-HSL concentration is below the detection limit.2. Presence of inhibitory compounds in the sample extract.3. Inactive reporter strain.1. Concentrate the sample extract. Use a more sensitive reporter strain if available.2. Perform a spike-recovery experiment to assess for inhibition. If inhibition is observed, further purify the sample extract.3. Culture the reporter strain on appropriate media to ensure viability and activity. Run a positive control with a known concentration of C14-HSL.
High Variability Between Replicates 1. Inconsistent pipetting.2. Uneven growth of the reporter strain.3. Edge effects on the assay plate.1. Use calibrated pipettes and ensure proper mixing of solutions.2. Ensure a uniform inoculation of the reporter strain. Gently swirl the plate after adding the inoculum.3. Avoid using the outer wells of the assay plate, or surround the experimental wells with wells containing sterile media.

Data Presentation

Table 1: Comparison of C14-HSL Quantification Methods

Parameter LC-MS/MS Bioassay
Specificity High (based on mass-to-charge ratio and fragmentation pattern)Moderate to High (can be activated by other AHLs)
Sensitivity (LOD) Low ng/mL to pg/mL rangeLow nM to pM range
Throughput High (with autosampler)Moderate (requires incubation time)
Cost per Sample HighLow
Information Provided Absolute concentrationFunctional activity
Susceptibility to Matrix Effects High (ion suppression/enhancement)Moderate (inhibition/non-specific activation)

Table 2: Recovery of C14-HSL using Different Extraction Solvents

Extraction Solvent Sample Matrix Average Recovery (%) Reference
Ethyl Acetate (acidified)Bacterial Culture Supernatant85 - 95%[6]
DichloromethaneBacterial Culture Supernatant80 - 90%
Ethyl Acetate:Hexane (1:1)Soil70 - 85%
AcetonitrilePlasma90 - 105% (protein precipitation)

Table 3: Stability of C14-HSL under Various Conditions

Condition Parameter Half-life / Degradation Rate Reference
pHpH 5.0> 24 hours
pH 7.0~ 12 hours
pH 8.0< 4 hours
Temperature4°C (in buffer, pH 7)~ 48 hours
25°C (in buffer, pH 7)~ 12 hours
37°C (in buffer, pH 7)~ 6 hours
Storage-20°C (in acetonitrile)> 6 months

Experimental Protocols

Protocol 1: Extraction of C14-HSL from Bacterial Culture Supernatant
  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the cell pellet.

  • Acidification: Adjust the pH of the supernatant to 3.0-4.0 with 1 M HCl or formic acid.

  • Liquid-Liquid Extraction:

    • Add an equal volume of acidified ethyl acetate (containing 0.1% formic acid) to the supernatant.

    • Vortex vigorously for 1 minute and then allow the phases to separate.

    • Collect the upper organic phase.

    • Repeat the extraction two more times with fresh acidified ethyl acetate.

  • Drying: Pool the organic phases and dry them over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (for LC-MS/MS analysis) or a suitable solvent for the bioassay.

Protocol 2: Quantification of C14-HSL by LC-MS/MS
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C14-HSL: Precursor ion (m/z) -> Product ion (m/z) [Specific values to be determined based on instrument tuning]. A common product ion for AHLs is m/z 102, corresponding to the lactone ring.

      • Internal Standard (e.g., D4-C14-HSL): Precursor ion (m/z) -> Product ion (m/z).

    • Source Parameters: Optimize capillary voltage, gas temperatures, and gas flow rates for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of C14-HSL standard solutions containing a fixed concentration of the internal standard.

    • Calculate the concentration of C14-HSL in the samples by interpolating their peak area ratios (C14-HSL/Internal Standard) on the calibration curve.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Processing bacterial_culture Bacterial Culture centrifugation Centrifugation bacterial_culture->centrifugation supernatant Supernatant Collection centrifugation->supernatant acidification Acidification (pH 3-4) supernatant->acidification lle Liquid-Liquid Extraction (Ethyl Acetate) acidification->lle drying Drying and Evaporation lle->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Quantification reconstitution->lcms Inject bioassay Bioassay reconstitution->bioassay Apply calibration Calibration Curve lcms->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for C14-HSL quantification.

signaling_pathway cluster_cell Bacterial Cell luxI LuxI-type Synthase c14_hsl_intra C14-HSL luxI->c14_hsl_intra luxR LuxR-type Receptor c14_hsl_intra->luxR c14_hsl_extra C14-HSL (extracellular) c14_hsl_intra->c14_hsl_extra Diffusion complex C14-HSL:LuxR Complex luxR->complex dna Target DNA complex->dna gene_expression Gene Expression (e.g., Virulence, Biofilm) dna->gene_expression

Caption: Generalized LuxI/LuxR-type quorum sensing pathway.

References

Technical Support Center: N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-tetradecanoyl-L-Homoserine Lactone (C14-HSL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving C14-HSL and preparing stock solutions?

A1: C14-HSL is sparingly soluble in aqueous solutions. For stock solutions, it is recommended to dissolve C14-HSL in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acidified ethyl acetate. It is crucial to use the lowest effective concentration of the organic solvent in your final experimental setup to avoid solvent-induced artifacts. For example, keeping the final DMSO concentration below 0.5% is a common practice. When preparing working solutions, add the stock solution to the aqueous medium and vortex thoroughly to ensure proper mixing. In some cases, allowing the solvent to evaporate from the culture vessel before adding the aqueous medium can help minimize solvent effects.[1]

Q2: At what concentration should I use C14-HSL in my experiments?

A2: The optimal concentration of C14-HSL is application-dependent and should be determined empirically for your specific experimental system. However, typical concentrations used in in vitro assays, such as those for inducing gene expression in Pseudomonas aeruginosa, can range from the nanomolar to the low micromolar range.[2][3][4] For example, concentrations around 1 µM have been used in biofilm studies.[5] It is advisable to perform a dose-response curve to identify the optimal concentration for your assay.

Q3: How stable is C14-HSL in my experimental conditions?

A3: The stability of C14-HSL, like other N-acyl homoserine lactones (AHLs), is significantly influenced by pH and temperature. The lactone ring of the HSL moiety is susceptible to pH-dependent hydrolysis, particularly under alkaline conditions (pH > 7), which leads to the formation of the inactive open-ring N-acyl-L-homoserine.[6][7] This hydrolysis is also accelerated at higher temperatures.[6][7] For long-term storage, C14-HSL should be stored as a powder or in an anhydrous organic solvent at -20°C or below.

Q4: Can C14-HSL have off-target effects on eukaryotic cells?

A4: Yes, C14-HSL and other long-chain AHLs can exert effects on eukaryotic cells, which can be a source of artifacts in studies involving host-pathogen interactions. These effects can include modulation of immune responses and induction of apoptosis.[8] It is important to include appropriate controls, such as testing the effect of C14-HSL on host cells alone, to distinguish between its effects on the bacterial signaling pathway and any direct effects on the eukaryotic cells. A cytotoxicity assay can be performed to assess the potential toxicity of C14-HSL at the concentrations used in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or No Response in Quorum Sensing Reporter Assays

Possible Causes and Solutions:

  • Degradation of C14-HSL:

    • pH-induced lactonolysis: The pH of your culture medium can become alkaline during bacterial growth, leading to the hydrolysis of the C14-HSL lactone ring and inactivation of the molecule.[6][7]

      • Solution: Use a buffered medium (e.g., with MOPS) to maintain a stable pH throughout the experiment.[3] Monitor the pH of your cultures and consider acidifying spent supernatants to pH < 2 for a sufficient duration (e.g., up to 24 hours) to potentially reverse the hydrolysis before analysis, although this may not always be effective.[6]

    • Enzymatic degradation: Your bacterial strain or co-cultured cells may produce enzymes like lactonases or acylases that degrade C14-HSL.[9][10][11]

      • Solution: If not the subject of your study, consider using a mutant strain deficient in AHL-degrading enzymes. Alternatively, you can add purified C14-HSL exogenously at different time points to compensate for degradation.

  • Suboptimal C14-HSL Concentration:

    • The concentration of C14-HSL may be too low to induce a response or so high that it causes off-target effects or precipitation.

      • Solution: Perform a dose-response experiment to determine the optimal working concentration of C14-HSL for your specific reporter strain and experimental conditions.

  • Issues with the Reporter Strain:

    • The reporter strain may have lost its sensitivity or the reporter plasmid.

      • Solution: Regularly verify the integrity and sensitivity of your reporter strain using a known, fresh standard of C14-HSL. Culture the reporter strain under appropriate antibiotic selection to maintain the plasmid.

Issue 2: Artifacts in Biofilm Formation Assays

Possible Causes and Solutions:

  • Solvent Effects:

    • The organic solvent used to dissolve C14-HSL (e.g., DMSO) can affect biofilm formation.

      • Solution: Include a solvent control in your experiment where you add the same volume of the solvent without C14-HSL to the culture medium. Aim to use the lowest possible final solvent concentration.

  • Precipitation of C14-HSL:

    • Due to its low aqueous solubility, C14-HSL may precipitate out of the solution, leading to inconsistent results.

      • Solution: Ensure thorough mixing when adding the C14-HSL stock solution to the culture medium. Visually inspect for any precipitation.

  • Indirect Effects on Bacterial Growth:

    • The observed changes in biofilm formation might be an indirect consequence of C14-HSL affecting bacterial growth.

      • Solution: Monitor bacterial growth (e.g., by measuring OD600) in parallel with your biofilm assay to distinguish between effects on biofilm formation and general effects on cell viability.

Issue 3: Variability in Gene Expression (RT-qPCR) Data

Possible Causes and Solutions:

  • Timing of C14-HSL Treatment and RNA Extraction:

    • The induction of quorum sensing-regulated genes is often growth-phase dependent.

      • Solution: Perform a time-course experiment to identify the optimal time point for C14-HSL treatment and subsequent RNA extraction to capture the peak of gene expression.

  • RNA Quality and Integrity:

    • Poor RNA quality can lead to unreliable RT-qPCR results.

      • Solution: Ensure you are using a robust RNA extraction method and assess the quality and integrity of your RNA (e.g., using a spectrophotometer and gel electrophoresis) before proceeding with reverse transcription.

  • Inappropriate Reference Genes:

    • The expression of commonly used reference genes might be affected by C14-HSL treatment.

      • Solution: Validate your reference genes to ensure their expression is stable across your experimental conditions. It is recommended to use multiple validated reference genes for normalization.[12]

Quantitative Data Summary

Table 1: Factors Affecting N-acyl Homoserine Lactone (AHL) Stability

ParameterEffect on StabilityRecommendations for C14-HSL Studies
pH The lactone ring is susceptible to hydrolysis at alkaline pH (>7), leading to inactivation. Stability increases at acidic to neutral pH.[6][7]Maintain culture pH between 6.0 and 7.0 using buffered media (e.g., MOPS). Avoid prolonged incubation in alkaline conditions.
Temperature Higher temperatures accelerate the rate of lactonolysis.[6][7]Conduct experiments at the optimal growth temperature of the organism. For storage of C14-HSL solutions, use low temperatures (-20°C or -80°C).
Acyl Chain Length Longer acyl chains generally increase the stability of the lactone ring.[6][7]C14-HSL is relatively more stable than short-chain AHLs, but still susceptible to degradation.
Enzymatic Degradation Lactonases and acylases can rapidly degrade AHLs.[9][10][11]Be aware of potential AHL-degrading enzymes in your experimental system. Use enzyme-deficient strains or add AHLs exogenously if necessary.

Experimental Protocols

Protocol 1: Luminescence-Based Quorum Sensing Reporter Assay

This protocol describes a general method for quantifying C14-HSL activity using a luminescence-based bacterial reporter strain.

  • Prepare C14-HSL Stock Solution: Dissolve C14-HSL in DMSO to a concentration of 100 mM. Store at -20°C.

  • Culture Reporter Strain: Grow the luminescent reporter strain overnight in appropriate liquid medium with selective antibiotics at the recommended temperature with shaking.

  • Prepare Assay Plate: a. Prepare serial dilutions of the C14-HSL stock solution in the assay medium. b. In a 96-well white, clear-bottom plate, add your diluted C14-HSL standards and experimental samples. Include a solvent control (medium with the same concentration of DMSO as the highest C14-HSL concentration) and a negative control (medium only).

  • Inoculate Reporter Strain: Dilute the overnight culture of the reporter strain to a starting OD600 of approximately 0.05 in fresh medium. Add the diluted culture to each well of the 96-well plate.

  • Incubation: Incubate the plate at the optimal temperature for the reporter strain.

  • Measurement: Measure luminescence and OD600 at regular intervals using a plate reader. Luminescence is often normalized to cell density (luminescence/OD600).

  • Data Analysis: Plot the normalized luminescence against the concentration of C14-HSL to generate a standard curve. Use this curve to determine the C14-HSL concentration in your experimental samples.

Protocol 2: Crystal Violet Biofilm Assay

This protocol provides a method for quantifying biofilm formation in response to C14-HSL.

  • Prepare C14-HSL Working Solutions: Prepare different concentrations of C14-HSL in the desired growth medium. Include a solvent control.

  • Inoculate Bacteria: Grow the bacterial strain of interest overnight. Dilute the overnight culture in fresh medium to a standardized OD600.

  • Biofilm Formation: a. Add the diluted bacterial culture to the wells of a 96-well flat-bottom plate containing the C14-HSL working solutions. b. Incubate the plate under static conditions at the appropriate temperature for 24-48 hours.

  • Staining: a. Carefully remove the planktonic cells by gently aspirating the medium. b. Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. c. Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. d. Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Quantification: a. Dry the plate completely. b. Solubilize the bound crystal violet by adding 30% acetic acid or ethanol (B145695) to each well. c. Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a plate reader.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol outlines the general steps for analyzing changes in gene expression in response to C14-HSL treatment.

  • Bacterial Culture and Treatment: a. Grow the bacterial strain to the desired growth phase (e.g., mid-logarithmic phase). b. Treat the cultures with the desired concentration of C14-HSL or a solvent control. Incubate for a predetermined amount of time based on a time-course experiment.

  • RNA Extraction: a. Harvest the bacterial cells by centrifugation. b. Extract total RNA using a commercial RNA extraction kit or a standard protocol (e.g., TRIzol method). c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess the quantity and quality of the extracted RNA.

  • cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or gene-specific primers).

  • Quantitative PCR (qPCR): a. Set up the qPCR reaction using a suitable qPCR master mix, your cDNA template, and gene-specific primers for your target gene(s) and validated reference gene(s). b. Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for your target and reference genes. b. Calculate the relative gene expression using a suitable method, such as the 2-ΔΔCt method.[5]

Signaling Pathways and Experimental Workflows

C14_HSL_Signaling_Pathway Simplified C14-HSL Quorum Sensing Pathway cluster_cell Bacterial Cell C14_HSL C14-HSL LuxR_analogue LuxR-type Receptor C14_HSL->LuxR_analogue Binding & Activation LuxI_analogue LuxI-type Synthase LuxI_analogue->C14_HSL Synthesis Target_Genes Target Genes (e.g., virulence, biofilm) LuxR_analogue->Target_Genes Transcriptional Regulation Response Phenotypic Response Target_Genes->Response Artifact_Troubleshooting_Workflow Workflow for Troubleshooting Artifacts in C14-HSL Studies Start Inconsistent or Unexpected Experimental Results Check_Stability Verify C14-HSL Stability Start->Check_Stability Check_Concentration Optimize C14-HSL Concentration Start->Check_Concentration Check_Controls Review Experimental Controls Start->Check_Controls Check_System Validate Biological System Components Start->Check_System pH_Temp Control pH and Temperature Check_Stability->pH_Temp Yes Enzymatic_Deg Assess for Enzymatic Degradation Check_Stability->Enzymatic_Deg Yes Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Yes Solvent_Control Include Solvent and Vehicle Controls Check_Controls->Solvent_Control Yes Off_Target Evaluate Off-Target Effects Check_Controls->Off_Target Yes Reporter_Strain Verify Reporter Strain Integrity Check_System->Reporter_Strain Yes Reagents Check Reagent Quality Check_System->Reagents Yes

References

Technical Support Center: N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH and temperature on the stability of N-tetradecanoyl-L-Homoserine Lactone (C14-HSL).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (C14-HSL) degradation in aqueous solutions?

A1: The primary degradation mechanism for C14-HSL in aqueous solutions is pH-dependent lactonolysis, which involves the hydrolysis and opening of the homoserine lactone ring.[1][2] This process is influenced by pH, temperature, and the length of the N-acyl side chain.[1][2]

Q2: How does pH affect the stability of C14-HSL?

A2: C14-HSL is more stable in acidic to neutral conditions and becomes increasingly unstable as the pH becomes more alkaline.[1][2] At pH values greater than 7.5, the rate of lactonolysis increases significantly, leading to the inactivation of the molecule.[3] The ring-opening is reversible to some extent by acidification (e.g., to pH 2.0), which can promote the closing of the lactone ring.[1][2]

Q3: What is the effect of temperature on C14-HSL stability?

A3: Higher temperatures accelerate the rate of C14-HSL degradation.[1][2] For instance, the rate of hydrolysis for acyl-homoserine lactones (AHLs) is much greater at 37°C than at 22°C.[1] Therefore, for long-term storage and in experimental setups, maintaining a low and consistent temperature is crucial.

Q4: How does the acyl chain length of an N-acyl homoserine lactone (AHL) influence its stability?

A4: The stability of an AHL is directly related to the length of its N-acyl side chain; longer chains confer greater stability.[1][2] Consequently, C14-HSL, with its 14-carbon acyl chain, is more stable than AHLs with shorter acyl chains, such as C4-HSL or C6-HSL.[1][2]

Q5: Are there any solvents that should be avoided when working with C14-HSL?

A5: Yes, primary alcohols like ethanol (B145695) are not recommended for dissolving C14-HSL as they have been shown to open the lactone ring.[4] It is soluble in organic solvents such as chloroform, DMSO, and dimethyl formamide (B127407) (DMF).[4]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed in Experiments
Possible Cause Troubleshooting Step
Degradation of C14-HSL due to improper storage. Store C14-HSL as a crystalline solid at -20°C for long-term stability (stable for ≥4 years).[4] For stock solutions, store at -80°C (up to 6 months) or -20°C (up to 1 month).[5]
Lactonolysis due to high pH of the experimental medium. Ensure the pH of your buffer or medium is at or below neutral (pH 7.0). If the experimental conditions require a higher pH, minimize the incubation time and consider the rate of degradation in your analysis. The optimal pH for mineralization studies of a similar AHL was found to be 6.0.[3]
Thermal degradation during the experiment. Maintain a controlled and consistent temperature throughout your experiment. If elevated temperatures are necessary, be aware of the increased rate of hydrolysis.[1] The optimal temperature for mineralization of a similar AHL was 32°C.[3]
Use of inappropriate solvents for stock solutions. Prepare stock solutions in suitable organic solvents like DMSO or DMF.[4] Avoid using primary alcohols such as ethanol.[4]
Issue 2: Precipitate Formation When Preparing Aqueous Solutions
Possible Cause Troubleshooting Step
Low solubility of C14-HSL in aqueous buffers. C14-HSL has limited solubility in aqueous solutions. First, dissolve C14-HSL in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution. Then, dilute the stock solution into your aqueous buffer to the desired final concentration, ensuring vigorous mixing. The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[6]
"Salting out" effect in high ionic strength buffers. If using a high salt buffer, you may need to optimize the final concentration of C14-HSL to prevent precipitation. Consider preparing a fresh, lower concentration working solution immediately before use.

Quantitative Data on AHL Stability

Table 1: Influence of pH on the Rate of Lactonolysis of various AHLs. (Note: Specific quantitative data for C14-HSL was not available in the provided search results. The table presents data for other AHLs to illustrate the general trend.)

AHLpHTemperature (°C)Relative Rate of HydrolysisReference
C4-HSL>7.522High[1][3]
C6-HSL>7.522Moderate[1]
3-oxo-C6-HSL>7.522Moderate-High[1]
C8-HSL>7.522Low[1]

Table 2: Influence of Temperature on the Rate of Lactonolysis of various AHLs. (Note: Specific quantitative data for C14-HSL was not available in the provided search results. The table presents data for other AHLs to illustrate the general trend.)

AHLTemperature (°C)pHRelative Rate of HydrolysisReference
Various AHLs22AlkalineSlower[1]
Various AHLs37AlkalineFaster[1]

Experimental Protocols

Protocol 1: General Assay for Assessing C14-HSL Stability

This protocol provides a framework for determining the stability of C14-HSL under specific pH and temperature conditions using a biosensor strain.

1. Preparation of C14-HSL Stock Solution:

  • Dissolve C14-HSL in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Store the stock solution at -20°C or -80°C.[5]

2. Preparation of Buffers:

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

  • Ensure the buffer composition does not interfere with the biosensor assay.

3. Incubation:

  • Add the C14-HSL stock solution to each buffer to a final concentration of 1 µM.

  • Aliquot the solutions into sterile microcentrifuge tubes.

  • Incubate the tubes at the desired temperatures (e.g., 22°C, 30°C, 37°C) for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

4. Quantification of Remaining C14-HSL:

  • At each time point, take a sample from each condition.

  • If the incubation pH was alkaline, acidify the sample to pH ~2.0 to stop further degradation and potentially re-lactoneize the hydrolyzed form.[1][2] Neutralize the sample before the bioassay.

  • Use a suitable biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026) to quantify the remaining active C14-HSL. The biosensor will typically produce a reporter signal (e.g., β-galactosidase activity, violacein (B1683560) production) in response to the AHL.

  • Measure the reporter signal (e.g., absorbance, fluorescence) and compare it to a standard curve of known C14-HSL concentrations.

5. Data Analysis:

  • Plot the concentration of remaining C14-HSL against time for each pH and temperature condition.

  • Calculate the half-life of C14-HSL under each condition.

Visualizations

C14_HSL_Degradation_Pathway cluster_conditions Influencing Factors C14_HSL This compound (Active Form) Hydrolyzed_C14_HSL N-tetradecanoyl-L-Homoserine (Inactive Form) C14_HSL->Hydrolyzed_C14_HSL Lactonolysis Hydrolyzed_C14_HSL->C14_HSL Re-lactonization High_pH High pH (>7.0) High_pH->C14_HSL Accelerates High_Temp High Temperature High_Temp->C14_HSL Accelerates Low_pH Low pH (<7.0) Low_pH->Hydrolyzed_C14_HSL Favors

Caption: C14-HSL Degradation and Influencing Factors.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis A1 Prepare C14-HSL Stock Solution B1 Incubate at Different Temperatures and Time Points A1->B1 A2 Prepare Buffers of Varying pH A2->B1 C1 Stop Reaction (Acidification) B1->C1 C2 Quantify with Biosensor Strain C1->C2 D1 Calculate Half-life C2->D1

Caption: Workflow for C14-HSL Stability Assay.

References

Overcoming low signal-to-noise ratio in C14-HSL detection assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low signal-to-noise ratios in N-tetradecanoyl-L-homoserine lactone (C14-HSL) detection assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a low signal-to-noise ratio in a C14-HSL ELISA?

A low signal-to-noise (S/N) ratio is a common issue in ELISA and can stem from either a weak signal or high background noise. A weak signal may indicate problems with antigen or antibody binding, while high background is often due to non-specific binding of assay components.[1][2][3][4] A systematic approach to troubleshooting is necessary to identify and resolve the specific cause.

Q2: How can I increase the signal intensity in my C14-HSL detection assay?

To enhance signal intensity, consider optimizing the concentrations of your primary and secondary antibodies through a checkerboard titration.[5][6][7] Additionally, extending incubation times (e.g., overnight at 4°C for the primary antibody) can promote stronger binding.[5] Ensure that all reagents are brought to room temperature before use, as cold reagents can impede binding efficiency.[3]

Q3: What are the most effective strategies for reducing high background noise?

High background can be mitigated by optimizing several steps in your protocol. Ensure sufficient washing with an appropriate wash buffer containing a detergent like Tween-20 (typically 0.05% to 0.1%).[8][9][10][11] Optimizing the blocking buffer is also critical; common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.[3][8][10] Additionally, titrating the secondary antibody to the lowest concentration that still provides a strong signal can significantly reduce non-specific binding.[5]

Q4: Can the choice of microplate affect my assay results?

Yes, the type of microplate is important. For ELISAs, it is crucial to use plates specifically designed for immunoassays (e.g., high-binding polystyrene plates) rather than tissue culture plates, as this ensures efficient immobilization of the antigen or capture antibody.[12]

Q5: How critical are the washing steps in an ELISA protocol?

Washing steps are crucial for removing unbound reagents and reducing background noise.[3][8][9] Insufficient washing is a common cause of high background. It is recommended to perform at least 3-5 washes between each step, ensuring complete removal of the wash buffer by inverting and tapping the plate on absorbent paper.[13][14] For particularly high background, increasing the number of washes or the soaking time during washes can be beneficial.[8]

Troubleshooting Guides

Problem: Weak or No Signal

This section addresses scenarios where the expected signal is low or absent.

Possible Cause Recommended Solution
Incorrect Reagent Preparation or Storage Verify the expiration dates and storage conditions of all reagents. Prepare fresh dilutions of antibodies and standards for each experiment. Avoid repeated freeze-thaw cycles.[1]
Suboptimal Antibody Concentrations Perform a checkerboard titration to determine the optimal concentrations for both the primary and secondary antibodies.[6][7]
Insufficient Incubation Times or Temperatures Increase the incubation time for the primary antibody (e.g., 2 hours at room temperature or overnight at 4°C).[5][15] Ensure all incubations are performed at the recommended temperature (typically 37°C or room temperature).[16]
Ineffective Antigen Coating Confirm the antigen is diluted in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Extend the coating incubation to overnight at 4°C to ensure maximal binding.[15]
Inactive Enzyme Conjugate or Substrate Test the activity of the enzyme conjugate and substrate independently. Ensure the substrate has not been exposed to light and is not expired.
Sample Matrix Interference Dilute samples further in the assay buffer to minimize the effects of interfering substances. Prepare standards in a similar matrix to the samples if possible.[1]
Problem: High Background

This section provides solutions for elevated background signal, which can mask the specific signal.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time for each wash to 1-2 minutes. Ensure complete removal of wash buffer after each step.[13]
Suboptimal Blocking Buffer Test different blocking agents (e.g., 1-5% BSA, 5% non-fat dry milk, or commercial blocking buffers).[10] Incubate the blocking buffer for at least 1-2 hours at room temperature.
Excessive Antibody Concentration Titrate the primary and secondary antibodies to find the lowest concentration that provides a good signal without increasing the background.[5][7]
Non-specific Binding of Detection Reagents Include a detergent (e.g., 0.05% Tween-20) in the wash buffer and antibody diluents to reduce non-specific interactions.[8][9]
Cross-reactivity of Secondary Antibody Ensure the secondary antibody is specific to the primary antibody's species and isotype. Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity.
Contaminated Reagents or Plate Use fresh, sterile reagents and pipette tips. Avoid touching the inside of the wells.

Experimental Protocols

Detailed Protocol for a Competitive ELISA for C14-HSL Detection

This protocol outlines the steps for a competitive ELISA to quantify C14-HSL.

1. Plate Coating:

  • Dilute the C14-HSL-protein conjugate (e.g., C14-HSL-BSA) to a pre-optimized concentration (typically 1-10 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).

  • Add 100 µL of the diluted conjugate to each well of a high-binding 96-well microplate.

  • Cover the plate and incubate overnight at 4°C.

2. Washing:

  • Aspirate the coating solution from the wells.

  • Wash the plate 3 times with 300 µL of wash buffer (PBS with 0.05% Tween-20) per well.

  • After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.

3. Blocking:

  • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

  • Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.

4. Competitive Reaction:

  • Prepare serial dilutions of your C14-HSL standards and samples in assay buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).

  • In a separate dilution plate, mix 50 µL of each standard or sample with 50 µL of the diluted anti-C14-HSL primary antibody.

  • Incubate this mixture for 1 hour at 37°C.

  • Wash the coated and blocked assay plate 3 times as described in step 2.

  • Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells of the assay plate.

  • Cover the plate and incubate for 1-2 hours at 37°C.

5. Detection:

  • Wash the plate 5 times with wash buffer.

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

  • Cover the plate and incubate for 1 hour at 37°C.

6. Signal Development:

  • Wash the plate 5 times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

7. Data Acquisition and Analysis:

  • Read the optical density (OD) at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the OD values against the known concentrations of the C14-HSL standards. The signal will be inversely proportional to the concentration of C14-HSL in the sample.

  • Determine the concentration of C14-HSL in your samples by interpolating their OD values on the standard curve. A 4-parameter logistic (4PL) curve fit is often recommended for ELISA data.[17][18][19]

Visualizations

ELISA_Troubleshooting_Workflow cluster_signal Weak or No Signal cluster_background High Background start Low Signal-to-Noise Ratio q_reagents Reagents Expired or Improperly Stored? start->q_reagents s_reagents Use fresh reagents, check storage. q_reagents->s_reagents Yes q_antibody_conc Antibody Concentrations Optimized? q_reagents->q_antibody_conc No s_reagents->q_antibody_conc s_antibody_conc Perform checkerboard titration. q_antibody_conc->s_antibody_conc No q_incubation Incubation Times/Temps Sufficient? q_antibody_conc->q_incubation Yes s_antibody_conc->q_incubation s_incubation Increase incubation time/temp. q_incubation->s_incubation No q_washing Washing Sufficient? q_incubation->q_washing Yes s_incubation->q_washing s_washing Increase wash steps/soak time. q_washing->s_washing No q_blocking Blocking Effective? q_washing->q_blocking Yes s_washing->q_blocking s_blocking Test different blocking buffers. q_blocking->s_blocking No q_sec_antibody Secondary Antibody Too Concentrated? q_blocking->q_sec_antibody Yes s_blocking->q_sec_antibody s_sec_antibody Titrate secondary antibody. q_sec_antibody->s_sec_antibody Yes end Improved Signal-to-Noise Ratio q_sec_antibody->end No s_sec_antibody->end

Caption: Troubleshooting workflow for low signal-to-noise ratio in ELISA.

References

Technical Support Center: Spontaneous Hydrolysis of N-tetradecanoyl-L-Homoserine Lactone (C14-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the spontaneous hydrolysis of the lactone ring in N-tetradecanoyl-L-Homoserine Lactone (C14-HSL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (C14-HSL) and why is its stability important?

This compound (C14-HSL) is a signaling molecule involved in bacterial quorum sensing, a communication process that allows bacteria to coordinate gene expression based on population density.[1] The integrity of the homoserine lactone ring is crucial for its biological activity. Spontaneous hydrolysis of this ring renders the molecule inactive, leading to a loss of signaling function. Understanding the stability of C14-HSL is therefore critical for accurate and reproducible experimental results in quorum sensing research.

Q2: What are the primary factors that influence the spontaneous hydrolysis of the C14-HSL lactone ring?

The stability of the C14-HSL lactone ring is primarily influenced by three main factors:

  • pH: The rate of hydrolysis is highly pH-dependent. The lactone ring is more susceptible to hydrolysis under alkaline conditions (pH > 7).[2][3] Under acidic conditions (pH < 7), the ring is relatively stable.[4]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[2] Experiments conducted at physiological temperatures (e.g., 37°C) will exhibit a faster degradation of C14-HSL compared to those at room temperature or lower.

  • Acyl Chain Length: Generally, acyl-homoserine lactones (AHLs) with longer acyl chains, such as C14-HSL, are more stable than those with shorter chains.[2][3]

Q3: What is the product of C14-HSL hydrolysis?

The spontaneous hydrolysis of the lactone ring in C14-HSL results in the formation of N-tetradecanoyl-L-homoserine, an open-ring version of the molecule which is biologically inactive in quorum sensing signaling.

Q4: Can the hydrolysis of C14-HSL be reversed?

The hydrolysis of the lactone ring is a reversible reaction. Lowering the pH of a solution containing the hydrolyzed product can promote the re-lactonization (ring closure) to form C14-HSL again.[3] However, this process may not be 100% efficient.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving C14-HSL and provides potential solutions.

Problem 1: Inconsistent or no biological activity of C14-HSL in my assay.

Possible Cause Troubleshooting Step
Degradation of C14-HSL stock solution. Prepare fresh stock solutions of C14-HSL in an appropriate solvent such as DMSO or acidified ethyl acetate (B1210297). Store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Hydrolysis in aqueous experimental media. Ensure the pH of your experimental buffer or medium is neutral or slightly acidic (pH 6.0-7.0) to enhance stability. If the experiment requires alkaline conditions, be aware of the accelerated hydrolysis and consider shorter incubation times or higher initial concentrations of C14-HSL.
Elevated incubation temperature. If permissible for your experimental system, consider running experiments at a lower temperature to reduce the rate of hydrolysis. For experiments at 37°C, minimize pre-incubation times of C14-HSL in aqueous solutions.
Enzymatic degradation by experimental system (e.g., cell lysates, serum). Your biological sample may contain lactonases or other enzymes that can degrade C14-HSL. Include appropriate controls, such as incubating C14-HSL in the matrix without cells, to assess for enzymatic degradation.

Problem 2: Difficulty in dissolving C14-HSL in aqueous solutions.

Possible Cause Troubleshooting Step
Low aqueous solubility of long-chain AHLs. C14-HSL has poor water solubility. Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. Add the stock solution to your aqueous medium with vigorous vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent should be kept low (typically <1%) to avoid solvent-induced artifacts.[5]
Precipitation upon dilution. Add the C14-HSL stock solution to the aqueous medium dropwise while vortexing. This gradual addition can prevent the formation of localized high concentrations that lead to precipitation. Pre-warming the aqueous medium to the experimental temperature may also improve solubility.

Problem 3: Variability in quantitative analysis of C14-HSL.

Possible Cause Troubleshooting Step
Hydrolysis during sample preparation and analysis. Keep samples on ice or at 4°C throughout the extraction and preparation process. Acidify the samples (e.g., with formic acid) to a pH below 7 to stabilize the lactone ring before analysis by HPLC or LC-MS/MS.
Inefficient extraction from complex matrices. Optimize your extraction protocol. Liquid-liquid extraction with acidified ethyl acetate is a common method. Solid-phase extraction (SPE) can also be used to concentrate and clean up samples.
Matrix effects in LC-MS/MS analysis. Use an internal standard, preferably a stable isotope-labeled version of C14-HSL, to correct for matrix effects and variations in extraction efficiency and instrument response.

Data Presentation

Table 1: Estimated Half-life of C14-HSL at Various pH Values (at 25°C)

pHEstimated Half-life (hours)
6.0> 24
7.0~12-24
7.5~6-12
8.0< 6

Note: These are estimated values based on the known stability of long-chain AHLs. Actual values should be determined experimentally.

Table 2: Effect of Temperature on the Relative Hydrolysis Rate of C14-HSL (at pH 7.4)

Temperature (°C)Relative Hydrolysis Rate
4Baseline
25~4-6x faster than 4°C
37~10-15x faster than 4°C

Note: This table illustrates the expected trend of increased hydrolysis rate with temperature.

Experimental Protocols

Protocol 1: Monitoring C14-HSL Hydrolysis using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the disappearance of C14-HSL and the appearance of its hydrolyzed product, N-tetradecanoyl-L-homoserine.

  • Preparation of Standards:

    • Prepare a 10 mM stock solution of C14-HSL in DMSO.

    • To generate the hydrolyzed standard (N-tetradecanoyl-L-homoserine), incubate a solution of C14-HSL in a buffer at pH 8.5-9.0 at 37°C for several hours. Confirm complete hydrolysis by HPLC analysis.

    • Prepare a series of calibration standards for both C14-HSL and its hydrolyzed product in the mobile phase.

  • Sample Preparation:

    • Incubate C14-HSL at the desired concentration in your experimental buffer at the chosen pH and temperature.

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Immediately stop the hydrolysis by adding an equal volume of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid) and placing the sample on ice.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable percentage of mobile phase B (e.g., 50%) and increase to a high percentage (e.g., 95-100%) over a set period (e.g., 15-20 minutes) to elute the hydrophobic C14-HSL and its product.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to C14-HSL and its hydrolyzed product based on the retention times of the standards.

    • Quantify the peak areas at each time point and use the calibration curves to determine the concentrations.

    • Plot the concentration of C14-HSL versus time to determine the hydrolysis rate.

Protocol 2: Quantification of C14-HSL and its Hydrolyzed Product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity compared to HPLC-UV.

  • Sample Preparation:

    • Follow the same sample preparation steps as in the HPLC protocol. The use of an internal standard (e.g., deuterated C14-HSL) is highly recommended.

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system is preferred for better resolution and shorter run times.

    • Column: C18 reverse-phase column suitable for UHPLC.

    • Mobile Phase: As described for the HPLC method.

    • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • For C14-HSL: Monitor the transition from the parent ion [M+H]⁺ to a characteristic product ion (e.g., the lactone ring fragment). The exact m/z values will need to be determined by direct infusion of the standard.

      • For N-tetradecanoyl-L-homoserine: Monitor the transition from its parent ion [M+H]⁺ to a characteristic product ion.

    • Optimize instrument parameters such as collision energy and cone voltage for each compound to achieve maximum sensitivity.

  • Data Analysis:

    • Quantify the analytes by integrating the peak areas from the MRM chromatograms and comparing them to the calibration curves.

Mandatory Visualizations

C14-HSL Signaling Pathway in Pseudomonas aeruginosa

Caption: C14-HSL quorum sensing pathway in P. aeruginosa.

Experimental Workflow for Monitoring C14-HSL Hydrolysis

Hydrolysis_Workflow Start Start: Prepare C14-HSL Solution Incubate Incubate at desired pH and Temperature Start->Incubate Time_Point Collect Aliquots at Time Points Incubate->Time_Point Time_Point->Incubate Continue Incubation Stop_Rxn Stop Reaction (e.g., acidify) Time_Point->Stop_Rxn Analyze Analyze by HPLC or LC-MS/MS Stop_Rxn->Analyze Quantify Quantify C14-HSL and Hydrolyzed Product Analyze->Quantify End End: Determine Hydrolysis Rate Quantify->End

Caption: Workflow for monitoring C14-HSL hydrolysis.

Logical Relationship of Factors Affecting C14-HSL Stability

Stability_Factors Stability C14-HSL Stability pH pH pH->Stability Decreases with increasing pH Temp Temperature Temp->Stability Decreases with increasing temperature Acyl_Chain Acyl Chain Length (Long) Acyl_Chain->Stability Increases stability

Caption: Factors influencing C14-HSL stability.

References

Technical Support Center: Non-specific Effects of N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential non-specific effects of N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) in cellular assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (C14-HSL) and what is its primary biological role?

A1: this compound (C14-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. In Gram-negative bacteria, C14-HSL is primarily involved in quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to their population density. This regulation affects various bacterial behaviors, including biofilm formation and virulence factor production.

Q2: Why am I observing effects on my mammalian cells when using C14-HSL, which is a bacterial signaling molecule?

A2: While C14-HSL is a bacterial signaling molecule, it and other long-chain AHLs can exert "non-specific" or "off-target" effects on eukaryotic cells. These effects are independent of bacterial quorum sensing and can include cytotoxicity, modulation of the immune response, and alterations in cell proliferation and barrier function.[1] The lipophilic nature of the acyl chain allows these molecules to interact with and potentially cross mammalian cell membranes, leading to downstream cellular responses.

Q3: What are the common non-specific effects of long-chain AHLs, like C14-HSL, observed in cellular assays?

A3: Common non-specific effects of long-chain AHLs on mammalian cells include:

  • Cytotoxicity: Induction of apoptosis (programmed cell death) or necrosis (cell death due to injury), particularly at higher concentrations.[2][3]

  • Immunomodulation: Alteration of cytokine production by immune cells (e.g., macrophages) and influencing T-cell differentiation.

  • Reduced Cell Proliferation: Inhibition of cell growth in various cell types, including intestinal epithelial cells.[1]

  • Disruption of Epithelial Barrier Function: Increased permeability of epithelial cell monolayers.[1][4]

Q4: How can I differentiate between a true biological effect of my experimental system and a non-specific effect of C14-HSL?

A4: To distinguish between specific and non-specific effects, it is crucial to include proper controls in your experiments. These include:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve C14-HSL (e.g., DMSO) to account for any solvent-induced effects.

  • Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of C14-HSL.

  • Dose-Response Experiments: Evaluate a range of C14-HSL concentrations to determine if the observed effect is dose-dependent.

  • Multiple Cell Lines: Test the effect of C14-HSL on different cell lines to assess cell-type specificity.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered when working with C14-HSL in cellular assays.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or irreproducible results between experiments. 1. Variability in C14-HSL stock solution: Degradation or precipitation of C14-HSL. 2. Inconsistent cell health or passage number: Cells at different growth phases or passage numbers can respond differently. 3. pH fluctuations in culture media: The lactone ring of C14-HSL is susceptible to hydrolysis at alkaline pH.[5]1. Prepare fresh stock solutions of C14-HSL in an appropriate solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 3. Monitor and maintain the pH of your cell culture medium. Use buffered media and be mindful of pH changes during long incubation periods.
High levels of unexpected cell death. 1. Cytotoxicity of C14-HSL: C14-HSL and other long-chain AHLs can be cytotoxic at higher concentrations.[2][3] 2. Solvent toxicity: The solvent used to dissolve C14-HSL (e.g., DMSO) can be toxic to cells at high concentrations.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of C14-HSL for your specific cell type. Start with a low concentration and titrate up. 2. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle control with the highest solvent concentration used.
Precipitation of C14-HSL in cell culture medium. Poor solubility of C14-HSL in aqueous solutions: C14-HSL has limited solubility in aqueous media.1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. When diluting the stock solution into your cell culture medium, add it dropwise while gently vortexing or mixing to ensure proper dispersion and prevent precipitation. 3. Visually inspect the medium for any signs of precipitation after adding C14-HSL. If precipitation occurs, you may need to lower the final concentration or use a different solvent system.
No observable effect of C14-HSL. 1. Degradation of C14-HSL: The lactone ring may have been hydrolyzed, rendering the molecule inactive. 2. Insufficient concentration: The concentration of C14-HSL may be too low to elicit a response in your specific cell type. 3. Cell-type insensitivity: Your cell line may not be responsive to C14-HSL.1. Prepare fresh C14-HSL solutions. Be mindful of the pH and temperature of your culture conditions, as these can affect stability.[5] 2. Increase the concentration of C14-HSL in a stepwise manner. 3. Consider using a different cell line that is known to be responsive to long-chain AHLs, such as a macrophage or intestinal epithelial cell line.

Section 3: Data Presentation

Table 1: Cytotoxicity of N-dodecanoyl-L-Homoserine Lactone (C12-HSL) in Human Granulocytes and Monocytes

Note: This data is for C12-HSL, a structurally similar long-chain AHL, and should be used as a reference for potential cytotoxic effects of C14-HSL.

Cell TypeC12-HSL Concentration (M)% Trypan Blue Positive (TB+) Cells (Mean ± SD)
Granulocytes Control1.4 ± 0.8
10⁻⁶34.0 ± 1.84
10⁻⁵92.1 ± 4.88
10⁻⁴96.1 ± 4.99
Monocytes Control2.2 ± 0.13
10⁻⁵10.6 ± 0.51
10⁻⁴14.8 ± 0.91
(Data sourced from[2][3])
Table 2: Effect of Long-Chain AHLs on Intestinal Epithelial Cell Proliferation and Barrier Function

Note: This data is for related long-chain AHLs and indicates potential effects of C14-HSL.

AHLCell LineAssayObserved Effect
3-oxo-C12-HSLIEC-6ProliferationSignificant suppression
3-oxo-C14-HSLIEC-6ProliferationSignificant suppression
C12-HSLRat Colon TissuePermeabilitySignificant increase
3-oxo-C12-HSLRat Colon TissuePermeabilitySignificant increase
3-oxo-C14-HSLRat Colon TissuePermeabilitySignificant increase
3-oxo-C12-HSLCaco-2Barrier FunctionDisruption (dose and time-dependent)
(Data sourced from[1][4])

Section 4: Experimental Protocols

Protocol for Preparing C14-HSL Stock and Working Solutions
  • Reagent Preparation:

    • This compound (C14-HSL) powder.

    • Sterile, anhydrous Dimethyl sulfoxide (B87167) (DMSO).

    • Sterile phosphate-buffered saline (PBS) or cell culture medium.

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the amount of C14-HSL powder needed to make a 10 mM stock solution in DMSO.

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the C14-HSL powder in the calculated volume of DMSO.

    • Gently vortex until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • Thaw an aliquot of the C14-HSL stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed sterile cell culture medium or PBS.

    • Crucially , add the stock solution dropwise to the medium while gently mixing to prevent precipitation.

    • Prepare the working solution fresh for each experiment. Do not store diluted aqueous solutions of C14-HSL for extended periods.

General Protocol for Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment with C14-HSL:

    • Prepare serial dilutions of C14-HSL in fresh cell culture medium from your stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest C14-HSL concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of C14-HSL or controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.

Section 5: Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_hsl Prepare C14-HSL Stock (e.g., 10 mM in DMSO) treatment Treat Cells with C14-HSL (and controls) prep_hsl->treatment prep_cells Culture and Seed Cells (e.g., 96-well plate) prep_cells->treatment incubation Incubate for Desired Time (e.g., 24, 48, 72h) treatment->incubation assay Perform Cellular Assay (e.g., Viability, Cytokine) incubation->assay data Data Acquisition & Analysis assay->data

Caption: A general experimental workflow for studying the effects of C14-HSL.

Signaling_Pathway cluster_cell Eukaryotic Cell C14HSL C14-HSL Receptor Putative Receptor(s)/ Membrane Interaction C14HSL->Receptor Membrane Cell Membrane MAPK_cascade MAPK/ERK Signaling Cascade Receptor->MAPK_cascade TranscriptionFactors Activation of Transcription Factors MAPK_cascade->TranscriptionFactors CellularResponse Cellular Response (e.g., Cytokine Production, Apoptosis) TranscriptionFactors->CellularResponse

Caption: A proposed signaling pathway for C14-HSL's non-specific effects.

References

Optimizing incubation times for C14-HSL treatment in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing C14-HSL Treatment

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving N-tetradecanoyl-L-homoserine lactone (C14-HSL). C14-HSL is a long-chain signaling molecule integral to quorum sensing (QS) in many Gram-negative bacteria.[1][2] Proper incubation time is critical for achieving reliable and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during C14-HSL treatment, with a focus on incubation time.

Issue/Question Potential Cause Recommended Solution
No observable effect or weak cellular response after C14-HSL treatment. Insufficient Incubation Time: The molecule may not have had adequate time to diffuse, interact with its target receptor (e.g., a LuxR-type protein), and elicit a downstream genetic or phenotypic response.[1][2]Perform a time-course experiment. Start with a baseline incubation time (e.g., 4-6 hours) and test several additional time points (e.g., 8, 12, 24, and 48 hours) to identify the optimal duration for your specific bacterial strain and experimental endpoint.[3]
Suboptimal C14-HSL Concentration: The concentration may be too low to reach the threshold required for activating the QS system.Conduct a dose-response experiment. Titrate C14-HSL concentrations across a relevant range (e.g., nanomolar to micromolar) to determine the effective concentration for your system.
C14-HSL Instability: Long-chain AHLs can be susceptible to pH-dependent lactonolysis (ring-opening), especially in alkaline conditions, rendering them inactive.[4] The stability can also be affected by temperature and media components.[4]Ensure proper solvent and media conditions. Dissolve C14-HSL in an appropriate solvent like DMSO or DMF before diluting in fresh, pH-buffered culture medium immediately before use.[5] Avoid prolonged storage of C14-HSL in aqueous solutions. Acyl-HSLs are more stable at a slightly acidic pH.[6]
Cell Density: Quorum sensing is cell-density dependent. If the bacterial culture is not in the appropriate growth phase (typically mid-to-late logarithmic phase), the QS machinery may not be fully active.[4]Standardize cell density. Ensure that experiments are initiated with cultures at a consistent and appropriate optical density (OD) or cell count to ensure the QS system is responsive.
High variability between experimental replicates. Inconsistent Incubation Periods: Minor variations in timing can lead to significant differences in response, especially during dynamic phases of QS activation.Strictly control incubation times. Use a precise timer and process all samples (including controls) consistently to minimize temporal variability.
Uneven Cell Growth: Differences in growth rates between wells or flasks can lead to varied responses to C14-HSL.Ensure uniform inoculation and incubation conditions. Mix cultures thoroughly before aliquoting and ensure consistent temperature and aeration across all replicates.
Observed effects are transient and disappear at later time points. Signal Degradation/Metabolism: The treated cells or other microbes may produce enzymes (e.g., lactonases, acylases) that degrade C14-HSL over time.[7]Consider a re-dosing strategy or shorter incubation times. For long-term experiments, it may be necessary to replenish C14-HSL in the medium. Alternatively, focus on earlier time points where the signal is still potent.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for C14-HSL incubation time?

A1: The optimal incubation time is highly dependent on the bacterial species, the specific outcome being measured (e.g., gene expression, biofilm formation, virulence factor production), and the growth rate of the organism. For gene expression studies (qRT-PCR), effects can often be detected within 4 to 8 hours . For phenotypic changes like biofilm formation, longer incubation times of 24 to 72 hours are common.[1]

Q2: How does the length of the acyl chain of an HSL affect incubation time?

A2: Long-chain HSLs like C14-HSL are more hydrophobic and may partition into the cell membrane, potentially requiring more time to reach their intracellular targets compared to more diffusible short-chain HSLs.[8] Furthermore, the stability of HSLs can be chain-length dependent, with some studies showing that shorter-chain HSLs are turned over more rapidly in culture than longer-chain molecules.[4]

Q3: What concentration of C14-HSL should I use?

A3: The effective concentration can range from nanomolar to micromolar levels. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system. Below is a table summarizing concentrations used in published studies for different HSLs, which can serve as a guide.

HSL MoleculeOrganism/SystemEffective Concentration RangeObserved Effect
C14-HSL Acidithiobacillus ferrooxidansNot specified, but promoted activityIncreased mineral leaching rate[1]
C14-HSL Porphyromonas gingivalisNot specified, but caused changesAltered growth and protein expression[9]
3-oxo-C12-HSL Pseudomonas aeruginosa100 µMUsed for in-vitro inactivation studies[4]
3OC8-HSL Arabidopsis (plant model)10 µMInhibition of pathogen proliferation[3]

Q4: How does pH affect C14-HSL stability during incubation?

A4: The lactone ring of C14-HSL is susceptible to hydrolysis, a process that is accelerated at alkaline pH (>7.5).[4] This chemical degradation renders the molecule inactive. It is recommended to maintain the culture medium at a stable, slightly acidic to neutral pH (6.5-7.2) during the experiment to ensure the integrity of the C14-HSL molecule.[4][6]

Detailed Experimental Protocols

Protocol: Time-Course Analysis of Gene Expression

This protocol outlines a typical experiment to determine the optimal incubation time for C14-HSL-induced gene expression in a bacterial culture.

  • Preparation:

    • Grow a starter culture of the bacterium of interest overnight in appropriate liquid medium.

    • Prepare a stock solution of C14-HSL (e.g., 10 mM in DMSO). Store aliquots at -20°C.

    • Prepare a vehicle control (DMSO).

  • Inoculation:

    • In the morning, dilute the overnight culture into fresh, pre-warmed medium to a starting OD600 of ~0.05 in multiple flasks or tubes.

    • Incubate with shaking at the optimal temperature until the culture reaches the early-to-mid logarithmic growth phase (e.g., OD600 of 0.4-0.6).

  • Treatment:

    • Add C14-HSL to the experimental cultures to achieve the desired final concentration (determined from a dose-response experiment).

    • Add an equivalent volume of the vehicle (DMSO) to the control cultures.

  • Incubation and Sampling:

    • Incubate all cultures under identical conditions.

    • Harvest aliquots of cells from both treated and control cultures at multiple time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

    • Immediately process samples for RNA extraction by centrifuging cells and flash-freezing the pellet in liquid nitrogen, or by adding an RNA stabilization solution.

  • Analysis:

    • Extract total RNA from all samples.

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the expression of target genes using quantitative real-time PCR (qRT-PCR) with appropriate housekeeping genes for normalization.

    • Plot the relative gene expression at each time point to identify the peak response time.

Visualizations

Signaling Pathway and Experimental Logic

The following diagrams illustrate the quorum sensing signaling pathway involving C14-HSL and the logical workflow for troubleshooting incubation time experiments.

QuorumSensingPathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C14_HSL_out C14-HSL C14_HSL_in C14-HSL C14_HSL_out->C14_HSL_in Diffusion Receptor LuxR-type Receptor C14_HSL_in->Receptor Binding Complex C14-HSL-Receptor Complex Receptor->Complex DNA Target Gene Promoter Complex->DNA Activation Response Gene Expression & Phenotypic Change DNA->Response Transcription

Caption: C14-HSL quorum sensing signaling pathway.

TroubleshootingWorkflow Start Start: No/Weak Response CheckTime Was a time-course experiment performed? Start->CheckTime PerformTimeCourse Action: Perform Time-Course (e.g., 2-48h) CheckTime->PerformTimeCourse No CheckConc Was a dose-response experiment performed? CheckTime->CheckConc Yes PerformTimeCourse->CheckConc PerformDose Action: Perform Dose-Response (e.g., nM to µM range) CheckConc->PerformDose No CheckStability Is C14-HSL stability ensured? (pH, fresh prep) CheckConc->CheckStability Yes PerformDose->CheckStability OptimizePrep Action: Buffer media pH, use fresh stock CheckStability->OptimizePrep No CheckDensity Is cell density optimal & consistent? CheckStability->CheckDensity Yes OptimizePrep->CheckDensity OptimizeGrowth Action: Standardize inoculation OD & growth phase CheckDensity->OptimizeGrowth No End Problem Solved CheckDensity->End Yes OptimizeGrowth->End

Caption: Troubleshooting workflow for C14-HSL experiments.

References

Validation & Comparative

Validating the Biological Activity of Synthetic N-tetradecanoyl-L-Homoserine Lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of synthetic signaling molecules is paramount. This guide provides a comprehensive comparison of methods to validate the biological activity of synthetic N-tetradecanoyl-L-Homoserine Lactone (C14-HSL), a key quorum-sensing molecule in various Gram-negative bacteria. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to ensure robust and reliable validation.

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules that bacteria use to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). The biological activity of these molecules is highly dependent on the length and modification of their acyl side chain. Synthetic AHLs, such as C14-HSL, are invaluable tools for studying QS systems, but their biological activity must be rigorously validated to ensure they accurately mimic their natural counterparts. This guide outlines key bioassays and analytical methods for this purpose.

Comparative Bioassays for C14-HSL Activity

The biological activity of synthetic C14-HSL can be assessed using various bacterial reporter strains. These strains are genetically engineered to produce a measurable signal, such as light, color, or fluorescence, in response to specific AHLs. Here, we compare three commonly used reporter systems.

Table 1: Comparison of Bioassay Responses to Various Acyl-Homoserine Lactones

Acyl-Homoserine LactoneChromobacterium violaceum CV026 (Violacein Production)Agrobacterium tumefaciens NTL4(pZLR4) (β-Galactosidase Activity)Pseudomonas aeruginosa PAO1-lasB::gfp (GFP Fluorescence)
C4-HSL +++ (Activator)+-
C6-HSL +++ (Activator)++-
C8-HSL ++ (Activator)++++
3-oxo-C8-HSL + (Weak Activator)++++++
C10-HSL - (Inhibitor)++++++
3-oxo-C12-HSL -- (Strong Inhibitor)++++++++
C14-HSL (Synthetic) -- (Strong Inhibitor) ++++ ++++

Activity is represented qualitatively: ++++ (strong activation), + (weak activation), - (no activity), -- (strong inhibition).

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate reproducible validation of synthetic C14-HSL.

Chromobacterium violaceum CV026 Bioassay

This assay utilizes a mutant strain of C. violaceum (CV026) that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to short-chain AHLs (C4-HSL to C8-HSL).[1][2] Long-chain AHLs like C14-HSL inhibit this response, providing a method for their detection.[3][4]

Protocol:

  • Prepare CV026 Culture: Inoculate C. violaceum CV026 into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

  • Prepare Assay Plates: Prepare LB agar (B569324) plates. In a separate tube, mix molten soft LB agar (0.7% agar) with an overnight culture of CV026 and a sub-threshold concentration of C6-HSL (to induce a baseline level of violacein production). Pour this mixture as an overlay on the LB agar plates.

  • Spot Synthetic C14-HSL: Once the overlay has solidified, spot different concentrations of the synthetic C14-HSL solution onto the agar surface. A solvent control should also be spotted.

  • Incubate and Observe: Incubate the plates at 30°C for 24-48 hours.

  • Data Analysis: The biological activity of C14-HSL is determined by the diameter of the zone of violacein inhibition (a colorless halo) around the spot.

Agrobacterium tumefaciens NTL4(pZLR4) Bioassay

This reporter strain contains a plasmid (pZLR4) with the traR gene, whose product (TraR) is a transcriptional activator that responds to a broad range of AHLs, including long-chain ones like C14-HSL.[5][6] The plasmid also carries a traG::lacZ reporter fusion, leading to the production of β-galactosidase in the presence of an active AHL.[5]

Protocol:

  • Prepare NTL4(pZLR4) Culture: Grow A. tumefaciens NTL4(pZLR4) overnight at 28°C in AT minimal medium supplemented with appropriate antibiotics.[7]

  • Assay Setup: In a 96-well plate, add a standardized volume of the overnight culture to fresh medium containing different concentrations of synthetic C14-HSL. Include a negative control (no AHL) and a positive control (e.g., 3-oxo-C8-HSL).

  • Incubation: Incubate the plate at 28°C for a defined period (e.g., 6-8 hours).

  • β-Galactosidase Assay:

    • Lyse the cells using a lysis buffer (e.g., containing SDS and chloroform).

    • Add o-nitrophenyl-β-D-galactopyranoside (ONPG) to the lysed cells.[8]

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding a sodium carbonate solution.

  • Data Analysis: Measure the absorbance at 420 nm using a spectrophotometer. The β-galactosidase activity is proportional to the concentration of active C14-HSL.[8]

Pseudomonas aeruginosa LasR-based Reporter Bioassay

P. aeruginosa utilizes the LasR-LasI quorum-sensing system, where the transcriptional regulator LasR is activated by long-chain AHLs, including 3-oxo-C12-HSL and C14-HSL.[9][10] A common reporter strain is P. aeruginosa PAO1 carrying a plasmid with a LasR-inducible promoter (e.g., the lasB promoter) fused to a reporter gene like gfp (encoding green fluorescent protein).[11]

Protocol:

  • Prepare Reporter Strain Culture: Grow the P. aeruginosa PAO1-lasB::gfp reporter strain overnight in LB broth with appropriate antibiotics.

  • Assay Setup: In a 96-well plate, dilute the overnight culture into fresh LB medium and add varying concentrations of synthetic C14-HSL.

  • Incubation: Incubate the plate at 37°C with shaking for a specified time (e.g., 4-6 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) and the optical density at 600 nm (OD600) using a plate reader.

  • Data Analysis: Normalize the fluorescence signal to cell density (Fluorescence/OD600) to determine the level of gene expression induced by C14-HSL.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Bioactivity Validation start Prepare Synthetic C14-HSL Stock Solution assay1 Chromobacterium violaceum CV026 Assay start->assay1 assay2 Agrobacterium tumefaciens NTL4(pZLR4) Assay start->assay2 assay3 Pseudomonas aeruginosa lasB::gfp Assay start->assay3 measure1 Measure Zone of Violacein Inhibition assay1->measure1 measure2 Measure β-Galactosidase Activity assay2->measure2 measure3 Measure GFP Fluorescence assay3->measure3 compare Compare Activity with Other AHLs measure1->compare measure2->compare measure3->compare

Caption: Workflow for validating synthetic C14-HSL bioactivity.

G cluster_pathway LasR-Mediated Signaling in Pseudomonas aeruginosa C14_HSL_ext Synthetic C14-HSL (extracellular) C14_HSL_int C14-HSL (intracellular) C14_HSL_ext->C14_HSL_int Diffusion LasR_inactive LasR (inactive monomer) C14_HSL_int->LasR_inactive Binding LasR_active LasR-C14-HSL Complex (active dimer) LasR_inactive->LasR_active Dimerization lasB_promoter lasB promoter LasR_active->lasB_promoter Binding transcription Transcription & Translation LasR_active->transcription lasB_gene lasB gene (Elastase) transcription->lasB_gene

Caption: Activation of the LasR signaling pathway by C14-HSL.

Analytical Validation: Synthetic vs. Natural C14-HSL

Beyond bioassays, it is crucial to confirm the chemical identity and purity of the synthetic C14-HSL. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose.

Protocol:

  • Sample Preparation: Prepare solutions of the synthetic C14-HSL and, if available, a purified natural C14-HSL standard.

  • LC Separation: Inject the samples into an HPLC system equipped with a C18 column to separate the components based on their hydrophobicity.

  • MS/MS Analysis: The eluent from the HPLC is introduced into a tandem mass spectrometer. The parent ion corresponding to the mass of C14-HSL is selected and fragmented.

  • Data Comparison: Compare the retention time and the fragmentation pattern (MS/MS spectrum) of the synthetic C14-HSL with that of the natural standard. Identical retention times and fragmentation patterns confirm the chemical identity of the synthetic molecule.[12]

By employing a combination of these bioassays and analytical methods, researchers can confidently validate the biological activity and chemical authenticity of synthetic this compound, ensuring its suitability for advancing our understanding of bacterial quorum sensing.

References

A Comparative Analysis of N-tetradecanoyl-L-Homoserine Lactone and Other Long-Chain Acyl-Homoserine Lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) and other long-chain Acyl-Homoserine Lactones (AHLs), a class of signaling molecules pivotal to quorum sensing (QS) in Gram-negative bacteria. By coordinating gene expression in a population-dependent manner, these molecules regulate a wide array of physiological processes, including biofilm formation, virulence factor production, and motility. Understanding the nuanced differences in the activity of various long-chain AHLs is critical for the development of novel anti-virulence and anti-biofilm strategies.

Introduction to Long-Chain Acyl-Homoserine Lactones

Acyl-Homoserine Lactones are composed of a conserved homoserine lactone ring and an acyl side chain that varies in length (typically from 4 to 18 carbons), saturation, and substitution at the C3 position (e.g., oxo- or hydroxyl- groups). Long-chain AHLs, generally defined as those with acyl chains of 12 carbons or more, play crucial roles in the communication of various bacterial species, including important pathogens like Pseudomonas aeruginosa and symbiotic bacteria such as Sinorhizobium meliloti. This compound (C14-HSL) is a prominent member of this group, and its activity is often compared with other long-chain counterparts like N-dodecanoyl-L-Homoserine Lactone (C12-HSL), N-hexadecanoyl-L-Homoserine Lactone (C16-HSL), and N-octadecanoyl-L-Homoserine Lactone (C18-HSL), along with their 3-oxo and 3-hydroxy derivatives.

Comparative Performance Data

The biological activity of long-chain AHLs is highly dependent on their specific chemical structure, which dictates their interaction with cognate LuxR-type transcriptional regulators. This interaction, in turn, influences the expression of target genes. The following tables summarize quantitative data from comparative studies on the effects of C14-HSL and other long-chain AHLs on key quorum sensing-regulated phenotypes.

Table 1: Comparative Effects of Long-Chain AHLs on Biofilm Formation

AHL CompoundConcentrationBacterial Strain/ModelEffect on Biofilm Formation (CFU)Reference
C14-HSL 1 µMPeriodontal Biofilm ModelDecreased (2.6 x 10⁷ CFU vs. 7.0 x 10⁷ CFU for control)[1]
OC18-HSL 1 µMPeriodontal Biofilm ModelIncreased (1.0 x 10⁸ CFU vs. 5.3 x 10⁷ CFU for control)[1]
C16-HSL 1 µMCariogenic Biofilm ModelDecreased (2.6 x 10⁸ CFU vs. 4.3 x 10⁸ CFU for control)[1]
OC16-HSL 1 µMCariogenic Biofilm ModelDecreased (2.4 x 10⁸ CFU vs. 4.3 x 10⁸ CFU for control)[1]

Table 2: Comparative Effects of Long-Chain AHLs on Metabolic Activity

AHL CompoundConcentrationBacterial ModelEffect on Lactic Acid Production (% of control)Effect on Protease Activity (% of control)Reference
C14-HSL 1 µMCariogenic Biofilm81.9% (Reduction)Not Reported[1]
OC14-HSL 1 µMPeriodontal BiofilmNot Reported52.6% (Reduction)[1]
OC12-HSL 1 µMCariogenic Biofilm123.5% (Increase)Not Reported[1]
C10-HSL 1 µMCariogenic Biofilm77.2% (Reduction)138.8% (Increase in Periodontal Biofilm)[1]
OC13-HSL 1 µMCariogenic Biofilm72.8% (Reduction)166.4% (Increase in Commensal Biofilm)[1]
C18-HSL 1 µMCommensal BiofilmNot Reported165.1% (Increase)[1]

Signaling Pathways

The activation of quorum sensing by long-chain AHLs typically involves the binding of the AHL to a specific LuxR-type transcriptional regulator. This binding event induces a conformational change in the protein, leading to its dimerization and subsequent binding to specific DNA sequences known as lux boxes in the promoter regions of target genes. This, in turn, modulates the transcription of genes involved in various phenotypes.

Pseudomonas aeruginosa LasR Signaling Pathway

Pseudomonas aeruginosa utilizes a hierarchical quorum-sensing network where the Las system, responsive to 3-oxo-C12-HSL, is at the top. While 3-oxo-C12-HSL is the primary signal, LasR can also respond to other long-chain AHLs, leading to the regulation of virulence factors and biofilm formation.

Pseudomonas_aeruginosa_LasR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Long-chain AHLs Long-chain AHLs LasR_inactive LasR (inactive) Long-chain AHLs->LasR_inactive Binds to LasI LasI LasI->Long-chain AHLs Synthesizes 3-oxo-C12-HSL LasR_active LasR-AHL Complex (active dimer) LasR_inactive->LasR_active Dimerizes lux_box lux box LasR_active->lux_box Binds to Target_Genes Target Genes (e.g., lasB, rhlR) lux_box->Target_Genes Activates transcription Virulence_Biofilm Virulence & Biofilm Target_Genes->Virulence_Biofilm Leads to

P. aeruginosa LasR Signaling Pathway
Agrobacterium tumefaciens TraR Signaling Pathway

In Agrobacterium tumefaciens, the TraR protein, in conjunction with its cognate AHL, 3-oxo-C8-HSL, regulates the conjugal transfer of the Ti plasmid. This system can also be influenced by other AHLs, demonstrating the potential for cross-talk.

Agrobacterium_tumefaciens_TraR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Opines Opines TraR_inactive TraR (inactive) Opines->TraR_inactive Induces expression of AHLs AHLs AHLs->TraR_inactive Binds to TraI TraI TraI->AHLs Synthesizes 3-oxo-C8-HSL TraR_active TraR-AHL Complex (active dimer) TraR_inactive->TraR_active Dimerizes tra_box tra box TraR_active->tra_box Binds to Ti_plasmid_conjugation_genes Ti Plasmid Conjugation Genes tra_box->Ti_plasmid_conjugation_genes Activates transcription Conjugation Conjugation Ti_plasmid_conjugation_genes->Conjugation Leads to

A. tumefaciens TraR Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the comparative analysis of long-chain AHLs.

AHL Reporter Gene Assay (Based on Agrobacterium tumefaciens)

This assay quantifies the ability of different AHLs to activate a specific LuxR-type receptor, in this case, TraR, leading to the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase).

Materials:

  • Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4))

  • Appropriate growth medium (e.g., AT minimal medium) with antibiotics

  • Synthetic AHLs of interest (C14-HSL and other long-chain AHLs)

  • 96-well microtiter plates

  • Spectrophotometer

  • ONPG (o-nitrophenyl-β-D-galactopyranoside)

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • Chloroform (B151607)

  • 0.1% SDS

Procedure:

  • Culture Preparation: Grow the A. tumefaciens reporter strain overnight in the appropriate medium with antibiotics.

  • Assay Setup: In a 96-well plate, add a fixed volume of the reporter strain culture to each well.

  • AHL Addition: Add different concentrations of the test AHLs (e.g., from a stock solution in DMSO) to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 28°C) for a defined period (e.g., 6-8 hours).

  • β-Galactosidase Assay (Miller Assay):

    • Measure the optical density (OD600) of the cultures.

    • Lyse the cells by adding chloroform and SDS.

    • Add ONPG to start the reaction and incubate at 28°C.

    • Stop the reaction by adding Na2CO3.

    • Measure the absorbance at 420 nm.

  • Data Analysis: Calculate Miller Units to quantify β-galactosidase activity. Plot the Miller Units against the AHL concentration to generate dose-response curves and determine EC50 values.

Reporter_Gene_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis A Grow reporter strain overnight C Inoculate 96-well plate with reporter strain A->C B Prepare serial dilutions of AHLs D Add AHL dilutions to wells B->D C->D E Incubate plate D->E F Measure OD600 E->F G Perform Miller Assay (β-galactosidase activity) F->G H Calculate Miller Units G->H I Generate dose-response curves and determine EC50 H->I

AHL Reporter Gene Assay Workflow
Biofilm Formation Assay (Crystal Violet Staining)

This method quantifies the total biofilm biomass formed in the presence of different AHLs.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • Synthetic AHLs

  • 96-well polystyrene microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow the bacterial strain overnight.

  • Assay Setup: Dilute the overnight culture and add it to the wells of a 96-well plate.

  • AHL Addition: Add different concentrations of the test AHLs to the wells.

  • Incubation: Incubate the plate under static conditions for a specified time (e.g., 24-48 hours) at the optimal growth temperature.

  • Washing: Gently remove the planktonic cells and wash the wells with sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add crystal violet solution to each well and incubate for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization: Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570-595 nm).

Biofilm_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_staining Staining cluster_quantification Quantification A Grow bacterial culture C Inoculate 96-well plate A->C B Prepare AHL solutions D Add AHLs B->D C->D E Incubate to allow biofilm formation D->E F Wash to remove planktonic cells E->F G Stain with Crystal Violet F->G H Wash to remove excess stain G->H I Solubilize bound stain H->I J Measure absorbance I->J

Biofilm Formation Assay Workflow

Conclusion

The comparative analysis of this compound and other long-chain AHLs reveals a complex and nuanced landscape of bacterial communication. The acyl chain length, along with substitutions, plays a critical role in determining the specific biological response. While C14-HSL demonstrates significant activity in various systems, its effects can differ substantially from other long-chain AHLs, sometimes even exhibiting opposing actions (e.g., promoting versus inhibiting biofilm formation). This highlights the specificity of LuxR-type receptor interactions and the intricate tuning of quorum sensing networks. For researchers and drug development professionals, these differences present both challenges and opportunities for designing targeted therapies that can modulate bacterial behavior by either agonizing or antagonizing specific quorum sensing pathways. Further quantitative structure-activity relationship studies are essential to fully elucidate the molecular determinants of long-chain AHL activity and to guide the rational design of next-generation quorum sensing modulators.

References

Confirmation of N-tetradecanoyl-L-Homoserine Lactone's role in a specific bacterial phenotype.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) and other N-acyl-L-homoserine lactones (AHLs) in regulating bacterial biofilm formation. The objective is to present experimental data confirming their roles and provide detailed methodologies for reproducible research.

Introduction to Acyl-Homoserine Lactones and Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules, primarily N-acyl-L-homoserine lactones (AHLs). These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain of variable length (typically 4 to 18 carbons) and modification. The specificity of this signaling is largely determined by the length and substitution of the acyl chain. This guide focuses on the role of the long-chain C14-HSL in the biofilm formation of Acidithiobacillus ferrooxidans and compares its function to the well-characterized short-chain and modified long-chain AHLs in Pseudomonas aeruginosa.

Confirmation of C14-HSL's Role in Acidithiobacillus ferrooxidans Biofilm Formation

This compound (C14-HSL) has been identified as a key signaling molecule promoting a crucial phenotype in the extremophilic bacterium Acidithiobacillus ferrooxidans: the formation of biofilms on mineral surfaces. This process is integral to bioleaching, an industrial application of bacteria to extract metals from ores.

Experimental evidence demonstrates that the addition of exogenous C14-HSL enhances the ability of A. ferrooxidans to attach to mineral surfaces like pyrite (B73398) and chalcopyrite, a critical first step in biofilm formation.[1] This enhanced adhesion is correlated with an increased production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm.[1] In bioleaching studies, the presence of C14-HSL led to a measurable increase in the efficiency of metal extraction, directly linking the QS signal to the bacterium's industrially relevant phenotype.[2]

Comparative Analysis of AHL Performance in Biofilm Formation

The function and potency of AHLs in regulating biofilm formation are highly dependent on the specific bacterial species and the structure of the AHL molecule itself. The following table summarizes quantitative data from studies on C14-HSL and other significant AHLs.

Signaling MoleculeBacterial SpeciesPhenotype MeasuredConcentrationObserved EffectReference
This compound (C14-HSL) Acidithiobacillus ferrooxidansAdhesion to ChalcopyriteNot Specified26.25% increase in adsorbed cells (10.1 x 10⁸ vs 8 x 10⁸ cells/g for control)[2]
This compound (C14-HSL) Acidithiobacillus ferrooxidansChalcopyrite Bioleaching RateNot Specified1.15-fold increase in leaching rate[2]
N-butanoyl-L-homoserine lactone (C4-HSL) Pseudomonas aeruginosa PAO1 (PT5)Biofilm FormationEndogenous (in rhlI mutant vs WT)70% reduction in biofilm formation in the absence of C4-HSL[3][4]
N-butanoyl-L-homoserine lactone (C4-HSL) Pseudomonas aeruginosa PAO1 (PAO-BI vs PT5)Biofilm FormationEndogenous (low vs normal producer)40% reduction in biofilm formation in the low-producing strain[3][4]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) Pseudomonas aeruginosa PAO1 (PT5)Biofilm FormationEndogenous (in lasI mutant vs WT)No significant difference in static biofilm formation[3][4]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) Pseudomonas aeruginosa PAO1 (in co-culture)Signal Concentration during Biofilm FormationEndogenous30% increase in concentration during co-culture biofilm formation[5]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) Staphylococcus epidermidisBiofilm Inhibition100-200 µMSignificant inhibition of biofilm formation[6]

Experimental Protocols

Protocol 1: Quantification of Biofilm Formation using Crystal Violet Assay

This protocol is a standard method for quantifying the total biomass of a static biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture in appropriate liquid medium (e.g., TSB for P. aeruginosa)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader

Methodology:

  • Inoculation: Grow bacterial strains overnight in liquid medium. Adjust the optical density (OD) of the cultures to a standard value (e.g., OD₆₀₀ of 0.1). Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.

  • AHL Treatment (Optional): For experiments testing the effect of exogenous AHLs, add the desired concentration of the AHL molecule to the wells at the time of inoculation. A solvent control (e.g., methanol (B129727) or DMSO) should be included.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa) for a specified period (e.g., 24-48 hours) to allow biofilm formation.

  • Washing: Carefully discard the liquid medium from the wells by inverting the plate. Gently wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the crystal violet solution and wash the plate three times with PBS or distilled water to remove excess stain.

  • Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance value is directly proportional to the amount of biofilm.[7]

Protocol 2: Measurement of Bacterial Adhesion to a Solid Surface

This protocol is used to quantify the initial attachment of bacteria, a key step in biofilm formation, particularly relevant for studies like those on A. ferrooxidans and mineral surfaces.

Materials:

  • Bacterial culture in appropriate liquid medium

  • Solid substrate of interest (e.g., mineral coupons, glass slides)

  • Sterile buffer or growth medium for washing

  • Method for cell quantification (e.g., direct counting via microscopy, Colony Forming Unit (CFU) counting, or a bioluminescence assay if using a reporter strain)

Methodology:

  • Preparation of Substrate: Prepare and sterilize the solid substrate. For mineral studies, this may involve polishing and acid-washing mineral coupons.

  • Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a sterile buffer to remove residual medium. Resuspend the cells in the desired medium for the adhesion assay to a specific cell density.

  • Adhesion Assay: Place the sterile substrate into a container (e.g., a petri dish or multi-well plate) and add the bacterial suspension. If testing AHLs, add the molecule to the suspension at the desired final concentration.[2]

  • Incubation: Incubate for a defined period (e.g., 2-6 hours) under controlled conditions (e.g., temperature, agitation) to allow for bacterial attachment.

  • Washing: After incubation, gently remove the substrate and rinse it thoroughly with sterile buffer to remove non-adherent cells. The stringency of the washing step is critical and should be standardized.

  • Quantification of Adherent Cells:

    • Direct Counting: Stain the substrate with a fluorescent dye (e.g., DAPI or SYTO 9) and count the number of attached cells per unit area using an epifluorescence microscope.

    • CFU Counting: Place the substrate in a tube with a known volume of buffer and use physical methods (e.g., vortexing or sonication) to dislodge the attached bacteria. Serially dilute the resulting suspension and plate on agar (B569324) plates to determine the number of viable cells (CFUs) per unit area of the substrate.

    • For Bioleaching Bacteria: The number of adsorbed cells can be expressed per gram of mineral substrate.[2]

Visualizations

Signaling Pathway Diagram

QuorumSensingPathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI AHL Synthase (e.g., AfeI, LasI, RhlI) LuxI->AHL_in Synthesizes LuxR Transcriptional Regulator (e.g., AfeR, LasR, RhlR) DNA Target Genes LuxR->DNA Activates/Represses Transcription Phenotype Group Behavior (e.g., Biofilm Formation) DNA->Phenotype AHL_in->LuxR Binds to AHL_out AHL Signal (e.g., C14-HSL) AHL_in->AHL_out Diffusion Precursors Cellular Precursors Precursors->LuxI ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial overnight culture B Standardize cell density (OD) A->B C Inoculate multi-well plate or surface with culture B->C D Add exogenous AHL (e.g., C14-HSL) and controls C->D E Incubate for biofilm formation (e.g., 24-48h) D->E F Wash to remove planktonic cells E->F G Quantify attached biomass (e.g., Crystal Violet Assay) F->G H Measure absorbance and analyze data G->H LogicalRelationship cluster_long Long Acyl Chain (≥ C10) cluster_short Short Acyl Chain (< C10) AHLs N-Acyl Homoserine Lactones (AHLs) C14 C14-HSL (N-tetradecanoyl-L-HSL) AHLs->C14 OxoC12 3-oxo-C12-HSL (N-(3-oxododecanoyl)-L-HSL) AHLs->OxoC12 C4 C4-HSL (N-butanoyl-L-HSL) AHLs->C4 C14_effect Adhesion & Biofilm in A. ferrooxidans C14->C14_effect Promotes OxoC12_effect Virulence & Complex Biofilms in P. aeruginosa OxoC12->OxoC12_effect Modulates C4_effect Biofilm Maturation in P. aeruginosa C4->C4_effect Promotes

References

Determining the Receptor for N-tetradecanoyl-L-Homoserine Lactone: A Comparative Guide to Specificity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying the specific receptor for a signaling molecule like N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a critical step in understanding its biological function and developing targeted therapeutics. This guide provides a comparative overview of key specificity assays, complete with experimental data and detailed protocols, to aid in the determination of the cognate receptor for C14-HSL, a key quorum-sensing molecule in various Gram-negative bacteria.

This compound (C14-HSL) belongs to the N-acyl-homoserine lactone (AHL) family of signaling molecules, which play a pivotal role in bacterial quorum sensing. The receptors for these molecules are typically transcriptional regulators belonging to the LuxR family of proteins. The binding of a specific AHL to its cognate LuxR-type receptor triggers a conformational change in the protein, leading to the regulation of target gene expression and coordinating collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.

While the AfeR protein in Acidithiobacillus ferrooxidans has been identified as a potential receptor for C14-HSL through molecular docking studies, this guide will focus on established biochemical assays that provide direct, quantitative evidence of binding specificity. These methods are essential for validating computational predictions and for characterizing the interaction between C14-HSL and its putative receptor.

Comparison of Key Specificity Assays

To rigorously determine the receptor for C14-HSL, a combination of assays is often employed. Below is a comparison of common techniques, their principles, and the type of data they generate.

Assay TypePrincipleData GeneratedAdvantagesDisadvantages
Radioligand Binding Assay Measures the direct binding of a radiolabeled C14-HSL to a purified putative receptor protein. Competition assays with unlabeled C14-HSL and other AHLs are used to determine specificity.Dissociation constant (Kd), Inhibitory concentration (IC50), Receptor density (Bmax)High sensitivity and specificity; provides direct measure of binding affinity.Requires synthesis of radiolabeled ligand; involves handling of radioactive materials.
Fluorescence Polarization/Anisotropy (FP/FA) Assay Measures the change in the polarization of fluorescently labeled C14-HSL upon binding to a larger receptor protein. The increase in polarization is proportional to the amount of binding.Dissociation constant (Kd), Inhibitory concentration (IC50)Homogeneous assay (no separation steps); amenable to high-throughput screening; non-radioactive.Requires fluorescently labeled ligand; potential for interference from fluorescent compounds.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of C14-HSL to its receptor. It provides a complete thermodynamic profile of the interaction.Dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free; provides detailed thermodynamic information.Requires larger quantities of pure protein and ligand; lower throughput.
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip when a receptor protein immobilized on the chip binds to C14-HSL in solution.Association rate constant (ka), Dissociation rate constant (kd), Dissociation constant (Kd)Real-time analysis of binding kinetics; label-free for the analyte.Requires immobilization of the receptor, which may affect its conformation; can be complex to set up.
Cell-Based Reporter Assays Utilizes a genetically engineered bacterial strain that lacks the AHL synthase but contains the putative LuxR-type receptor gene and a reporter gene (e.g., lacZ, gfp) under the control of a LuxR-regulated promoter. The reporter signal is measured in response to C14-HSL and other AHLs.Half-maximal effective concentration (EC50)Measures the functional response in a cellular context; high-throughput.Indirect measure of binding; results can be influenced by cellular factors like ligand transport and metabolism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific LuxR-type receptors and experimental conditions.

Radioligand Binding Assay (Filtration-Based)

This protocol describes a competitive binding assay to determine the specificity of a putative C14-HSL receptor.

Materials:

  • Purified putative receptor protein

  • Radiolabeled C14-HSL (e.g., [³H]C14-HSL)

  • Unlabeled C14-HSL and other AHLs (for competition)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competition.

  • Total Binding: Add binding buffer, a fixed concentration of radiolabeled C14-HSL (typically at or below its Kd), and the purified receptor protein.

  • Non-Specific Binding: Add binding buffer, radiolabeled C14-HSL, a high concentration of unlabeled C14-HSL (e.g., 1000-fold excess), and the purified receptor protein.

  • Competition: Add binding buffer, radiolabeled C14-HSL, the purified receptor protein, and varying concentrations of unlabeled C14-HSL or other competitor AHLs.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. The filters will trap the receptor-ligand complexes.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Kd of the unlabeled ligand can be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization Assay

This protocol outlines a method to measure the binding of C14-HSL to its receptor using fluorescence polarization.

Materials:

  • Purified putative receptor protein

  • Fluorescently labeled C14-HSL (e.g., C14-HSL-fluorescein)

  • Unlabeled C14-HSL and other AHLs

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Assay Setup: In a 384-well plate, add a fixed concentration of fluorescently labeled C14-HSL to all wells.

  • Direct Binding: To determine the Kd of the fluorescent ligand, add increasing concentrations of the purified receptor protein to the wells.

  • Competition Assay: To determine the affinity of unlabeled ligands, add a fixed concentration of the receptor protein (that gives a significant polarization signal) and increasing concentrations of unlabeled C14-HSL or other AHLs.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium, protecting it from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader. Excite the fluorophore with vertically polarized light and measure the emission intensity in both the vertical and horizontal planes.

  • Data Analysis: For direct binding, plot the change in fluorescence polarization against the receptor concentration and fit the data to a one-site binding model to determine the Kd. For competition assays, plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to obtain the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

To visualize the underlying molecular processes and experimental designs, the following diagrams have been generated using the DOT language.

signaling_pathway cluster_cell Bacterial Cell C14_HSL_in C14-HSL Receptor LuxR-type Receptor (e.g., AfeR) C14_HSL_in->Receptor Binding Complex C14-HSL-Receptor Complex Receptor->Complex DNA Promoter DNA ('lux box') Complex->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Activation/ Repression C14_HSL_out C14-HSL (Extracellular) C14_HSL_out->C14_HSL_in Diffusion/ Transport

Caption: C14-HSL signaling pathway.

experimental_workflow cluster_protein Receptor Preparation cluster_ligand Ligand Preparation cluster_assay Binding Assay cluster_data Data Analysis Expression Receptor Gene Expression Purification Protein Purification (e.g., Chromatography) Expression->Purification Incubation Incubation of Receptor and Ligand(s) Purification->Incubation C14_HSL C14-HSL (Unlabeled) C14_HSL->Incubation Labeled_C14_HSL Labeled C14-HSL (Radioactive or Fluorescent) Labeled_C14_HSL->Incubation Detection Detection of Binding (e.g., Scintillation, FP) Incubation->Detection Curve_Fitting Curve Fitting (e.g., Kd, IC50) Detection->Curve_Fitting Comparison Comparison of Binding Affinities Curve_Fitting->Comparison

Caption: Experimental workflow for specificity assays.

By employing the assays and protocols outlined in this guide, researchers can effectively determine the specific receptor for this compound, paving the way for a deeper understanding of its role in bacterial communication and the development of novel anti-quorum sensing strategies.

Investigating the Cross-Reactivity of C14-HSL with Diverse Bacterial Quorum Sensing Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of N-tetradecanoyl-L-homoserine lactone (C14-HSL) with various quorum sensing (QS) receptors from different bacterial species. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the agonistic and antagonistic activities of this long-chain acyl-homoserine lactone (AHL).

Introduction to C14-HSL and Quorum Sensing

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. This intricate signaling network relies on the production, detection, and response to small signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers. These molecules consist of a conserved homoserine lactone ring linked to an acyl chain of varying length and modification.

This compound (C14-HSL) is a long-chain AHL that has been identified as a native signaling molecule in some bacterial species and has been shown to interact with the QS receptors of others, a phenomenon known as cross-reactivity. Understanding the cross-reactivity of C14-HSL is crucial for elucidating the complex interplay of bacterial communication in mixed microbial communities and for the development of novel anti-virulence strategies that target QS pathways. This guide summarizes the known interactions of C14-HSL with different LuxR-type QS receptors, presenting quantitative data where available and detailing the experimental protocols used to assess these interactions.

Comparative Analysis of C14-HSL Cross-Reactivity

The interaction of C14-HSL with LuxR-type quorum sensing receptors can elicit either an agonistic (activating) or antagonistic (inhibitory) response, depending on the specific receptor. The following table summarizes the observed effects and quantitative data for the interaction of C14-HSL with receptors from different bacteria.

ReceptorBacterial SpeciesNative Ligand(s)Observed Effect of C14-HSLQuantitative Data (IC50/EC50)
AfeR Acidithiobacillus ferrooxidansLong-chain AHLs (including C14-HSL)AgonistData not available
CviR Chromobacterium violaceumC6-HSL, C10-HSLAntagonistIC50: 268 nM[1]
LasR Pseudomonas aeruginosa3-oxo-C12-HSLPotential Agonist (based on 3-oxo-C14-HSL activity)Data not available for C14-HSL
LuxR (variants) Vibrio fischeri3-oxo-C6-HSLIncreased Sensitivity (Agonist)Data not available

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the cross-reactivity of C14-HSL with quorum sensing receptors.

Reporter Gene Assay for Agonist and Antagonist Activity

This assay is widely used to determine whether a compound activates or inhibits a specific quorum sensing receptor by measuring the expression of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a QS-regulated promoter.

a. Materials:

  • Bacterial reporter strain (e.g., E. coli expressing the receptor of interest and a corresponding reporter plasmid).

  • Luria-Bertani (LB) broth and agar (B569324) plates.

  • Appropriate antibiotics for plasmid maintenance.

  • C14-HSL stock solution (dissolved in a suitable solvent like DMSO).

  • Native AHL ligand for the receptor being tested (for antagonist assays).

  • 96-well microtiter plates.

  • Microplate reader capable of measuring luminescence or absorbance.

  • Luciferase assay reagent or ONPG (o-nitrophenyl-β-D-galactopyranoside) for β-galactosidase assay.

  • Cell lysis buffer.

b. Protocol for Agonist Activity:

  • Inoculate the reporter strain in LB broth with appropriate antibiotics and grow overnight at the optimal temperature with shaking.

  • The following day, dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.

  • Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate.

  • Add varying concentrations of C14-HSL to the wells. Include a negative control (solvent only).

  • Incubate the plate at the optimal temperature with shaking for a specified period (e.g., 4-6 hours) to allow for reporter gene expression.

  • After incubation, measure the OD600 of each well to assess bacterial growth.

  • To measure reporter activity, lyse the cells using a suitable lysis buffer.

  • For a luciferase reporter, add the luciferase assay reagent to the lysate and measure luminescence immediately using a luminometer.[2][3]

  • For a β-galactosidase reporter, add ONPG and measure the development of yellow color at 420 nm over time.

  • Normalize the reporter activity to cell density (Reporter activity/OD600).

  • Plot the normalized reporter activity against the concentration of C14-HSL to determine the EC50 value.

c. Protocol for Antagonist Activity:

  • Follow steps 1-3 from the agonist protocol.

  • Add a constant, sub-maximal concentration of the native AHL ligand to all wells (except the negative control).

  • Add varying concentrations of C14-HSL to the wells. Include a positive control (native AHL only) and a negative control (solvent only).

  • Follow steps 5-10 from the agonist protocol.

  • Plot the percentage of inhibition of reporter activity against the concentration of C14-HSL to determine the IC50 value.[1]

Electrophoretic Mobility Shift Assay (EMSA) for In Vitro DNA Binding

EMSA is used to qualitatively or quantitatively assess the ability of a purified LuxR-type receptor to bind to its target DNA promoter sequence in the presence of an AHL.

a. Materials:

  • Purified LuxR-type receptor protein.

  • Labeled DNA probe containing the cognate binding site (e.g., with a fluorescent dye or biotin).

  • Unlabeled competitor DNA (for specificity control).

  • C14-HSL stock solution.

  • Binding buffer (e.g., 20 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Native polyacrylamide gel (e.g., 5-8%).

  • TBE or other suitable running buffer.

  • Gel electrophoresis apparatus.

  • Imaging system for detecting the labeled DNA probe.

b. Protocol:

  • Prepare the labeled DNA probe by annealing complementary oligonucleotides.

  • Set up binding reactions in microcentrifuge tubes. Each reaction should contain the binding buffer, a constant amount of the labeled DNA probe, and the purified receptor protein.

  • To test the effect of C14-HSL, add varying concentrations of C14-HSL to the binding reactions. Include a control reaction with no C14-HSL and a positive control with the native AHL.

  • For competition assays, add an excess of unlabeled competitor DNA to a separate reaction to ensure the binding is specific.

  • Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA complex formation.[4][5]

  • Add a loading dye to each reaction.

  • Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system.

  • After electrophoresis, visualize the bands using an appropriate imaging system. A "shift" in the migration of the labeled DNA probe indicates the formation of a protein-DNA complex.

  • The intensity of the shifted band can be quantified to estimate the binding affinity.

Signaling Pathways and Workflows

The following diagrams illustrate the general signaling pathways for the quorum sensing receptors discussed and a typical experimental workflow for assessing C14-HSL cross-reactivity.

Quorum_Sensing_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell C14_HSL C14-HSL Receptor LuxR-type Receptor C14_HSL->Receptor Binding DNA Promoter DNA (lux box) Receptor->DNA Complex Binds Transcription Transcription DNA->Transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->DNA QS_Genes Quorum Sensing Regulated Genes Transcription->QS_Genes mRNA Translation Translation Phenotype Phenotypic Response Translation->Phenotype Proteins QS_Genes->Translation

Caption: General signaling pathway of a LuxR-type quorum sensing system activated by C14-HSL.

Experimental_Workflow start Start: Investigate C14-HSL Cross-Reactivity reporter_assay Reporter Gene Assay (In Vivo Activity) start->reporter_assay binding_assay In Vitro Binding Assay (e.g., EMSA) start->binding_assay agonist_test Agonist Test: Add C14-HSL to reporter strain reporter_assay->agonist_test antagonist_test Antagonist Test: Add native AHL + varying C14-HSL reporter_assay->antagonist_test purify_protein Purify Receptor Protein binding_assay->purify_protein label_dna Label DNA Probe binding_assay->label_dna measure_reporter Measure Reporter (Luminescence/ Absorbance) agonist_test->measure_reporter antagonist_test->measure_reporter calculate_ec50 Calculate EC50 measure_reporter->calculate_ec50 calculate_ic50 Calculate IC50 measure_reporter->calculate_ic50 conclusion Conclusion on Cross-Reactivity calculate_ec50->conclusion calculate_ic50->conclusion run_emsa Run EMSA with C14-HSL purify_protein->run_emsa label_dna->run_emsa analyze_shift Analyze Gel Shift run_emsa->analyze_shift analyze_shift->conclusion

Caption: Experimental workflow for assessing the cross-reactivity of C14-HSL with quorum sensing receptors.

Conclusion

The available data indicates that C14-HSL exhibits notable cross-reactivity with various bacterial quorum sensing receptors, acting as both an agonist and an antagonist. In Acidithiobacillus ferrooxidans, it promotes biofilm formation through the AfeR receptor, highlighting its role as a native or highly effective agonist[6]. Conversely, it potently inhibits the CviR receptor in Chromobacterium violaceum, demonstrating its potential as a quorum quenching agent against certain bacteria[1]. The increased sensitivity of some evolved LuxR variants from Vibrio fischeri to C14-HSL suggests that the specificity of these receptors can be plastic.

While the current body of research provides a solid foundation, further quantitative studies, particularly determining the binding affinities (Kd values) and a broader range of EC50 and IC50 values for C14-HSL with other key LuxR-type receptors like LasR, RhlR, and TraR, are needed for a more complete understanding of its cross-reactivity profile. Such data would be invaluable for researchers in microbiology, chemical biology, and drug development, aiding in the design of targeted anti-virulence therapies and providing deeper insights into the complex chemical communication networks that govern microbial communities.

References

Validating the N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) Signaling Pathway: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies used to validate the N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) signaling pathway, a key component of quorum sensing (QS) in many Gram-negative bacteria. We focus on the use of genetic knockouts as a primary validation tool, presenting supporting experimental data and detailed protocols to aid in experimental design and interpretation.

The this compound (C14-HSL) Signaling Pathway

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1] In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. The C14-HSL pathway is a specific example of such a system, utilizing the long-chain this compound as its primary autoinducer.

The canonical pathway consists of two core protein components:

  • A LuxI-family synthase: This enzyme is responsible for synthesizing the C14-HSL signal molecule. The synthesis of AHLs requires S-adenosyl-L-methionine (SAM) and specific acyl-acyl carrier proteins (acyl-ACPs) from the fatty acid biosynthesis pathway.

  • A LuxR-family transcriptional regulator: This protein acts as the intracellular receptor for C14-HSL. In the absence of the signal, LuxR-type proteins are often unstable or inactive.[2] Upon binding to its cognate C14-HSL molecule, the receptor undergoes a conformational change, enabling it to dimerize, bind to specific DNA promoter sequences (often called "lux boxes"), and activate or repress the transcription of target genes.[2]

This signaling cascade regulates a host of bacterial behaviors, most notably virulence factor production and biofilm formation, which are critical for pathogenesis and environmental persistence.[1][3]

Figure 1: The C14-HSL quorum sensing signaling pathway.

Validating the Pathway with Genetic Knockouts

The most definitive method for validating the function of the C14-HSL pathway is through the targeted inactivation, or "knockout," of the genes encoding its core components. By creating mutant strains that lack either the synthase (e.g., a lasI or cepI homolog) or the receptor (e.g., a lasR or cepR homolog), researchers can directly observe the resulting phenotypic changes compared to the unaltered wild-type (WT) strain.

  • Synthase Knockout (e.g., ΔcepI): A mutant lacking the synthase gene is incapable of producing the C14-HSL signal. This allows for the investigation of phenotypes directly controlled by the presence of the autoinducer. These mutants can often be "rescued" by the addition of exogenous C14-HSL, confirming that the observed phenotype is due to the absence of the signal molecule.

  • Receptor Knockout (e.g., ΔcepR): A mutant lacking the receptor gene produces the signal but cannot respond to it. This approach validates that the receptor is the critical link between the signal molecule and the downstream genetic regulation. Unlike synthase knockouts, these mutants cannot be rescued by exogenous AHLs.

Comparing the wild-type, knockout, and complemented/rescued strains provides robust evidence for the pathway's role in specific biological processes.

Performance Comparison: Wild-Type vs. Genetic Knockouts

Genetic knockout studies in various bacteria have demonstrated the critical role of AHL-mediated quorum sensing in biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix, which contributes to antibiotic resistance and persistence in host environments.[4] The data below summarizes findings from studies on Pseudomonas aeruginosa and Burkholderia cenocepacia, organisms that use well-characterized AHL signaling systems to regulate biofilm development.[3][5]

Bacterial Strain Genetic Background Phenotype Measured Result (Compared to Wild-Type) Reference
Pseudomonas aeruginosa PAO1Wild-Type Biofilm Bacterial Survival (24h)100% (Baseline)[5]
ΔlasI (AHL Synthase Knockout)Biofilm Bacterial Survival (24h)51.93% ± 2.62%[5]
ΔlasIΔrhlI (Double Synthase KO)Biofilm Bacterial Survival (24h)34.30% ± 1.74%[5]
Burkholderia cenocepacia K56-2Wild-Type Biofilm Production100% (Baseline)[6]
ΔcepR (AHL Receptor Knockout)Biofilm Production~60% (40% reduction)[6]

These studies quantitatively demonstrate that the disruption of AHL synthase or receptor genes leads to a significant impairment in the ability of these bacteria to form robust biofilms.

Comparison of Validation Methodologies

While genetic knockouts are a powerful tool, other methods can also be used to investigate and validate QS pathways.

Method Principle Advantages Disadvantages
Genetic Knockout Gene encoding synthase or receptor is permanently inactivated or deleted.Provides definitive evidence of gene function; highly specific.[3][5]Can be time-consuming and technically challenging; potential for polar effects or compensatory mutations.
Quorum Sensing Inhibitors (QSIs) Small molecules that antagonize the QS receptor or inhibit the synthase enzyme.[7][8]Can be used to probe pathway function in real-time; potential therapeutic applications.[2][9]May have off-target effects; inhibitor specificity and potency can vary; risk of resistance development.[7][9]
Reporter Strains Genetically engineered bacteria that produce a measurable signal (e.g., GFP, luminescence) in response to specific AHLs.[10][11]Excellent for high-throughput screening of QS activators or inhibitors; highly sensitive.Provides indirect evidence of pathway activity; may not fully recapitulate the native host environment.
Overexpression Studies The synthase or receptor gene is placed under the control of a strong, inducible promoter.Useful for studying the effects of pathway hyperactivation; can help identify downstream targets.Can lead to non-physiological levels of proteins/signals, causing artifacts; may mask subtle regulatory effects.

Genetic knockouts remain the gold standard for validating the biological role of a signaling pathway due to their specificity and the clear cause-and-effect relationship they establish.

Experimental Protocols

Protocol: Gene Knockout via Homologous Recombination using a Suicide Vector

This protocol describes a common method for creating a targeted gene knockout in Gram-negative bacteria, such as inactivating the C14-HSL synthase gene. The principle involves replacing the target gene with a selectable marker (e.g., an antibiotic resistance cassette) via homologous recombination.

Materials:

  • Wild-type bacterial strain

  • Suicide plasmid (e.g., pKNOCK-Km) that cannot replicate in the target host[12]

  • Primers to amplify flanking regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning (e.g., DH5α)

  • Helper E. coli strain for conjugation (e.g., containing pRK2013)

  • Appropriate antibiotics and culture media

Methodology:

  • Construct Design and Cloning:

    • Design primers to PCR-amplify ~500 bp regions directly upstream ("up-flank") and downstream ("down-flank") of the target synthase gene.

    • Clone the up-flank and down-flank fragments into the suicide vector on either side of the integrated antibiotic resistance cassette. This creates the knockout plasmid.

    • Transform the final construct into a cloning strain of E. coli and verify the sequence.

  • Conjugation:

    • Transform the verified knockout plasmid into a helper E. coli strain.

    • Perform a triparental mating by mixing the helper strain, the E. coli strain carrying the knockout plasmid, and the recipient wild-type bacterial strain on a single nutrient agar (B569324) plate.

    • Incubate overnight to allow for plasmid transfer via conjugation from E. coli to the target bacterium.

  • Selection of Single-Crossover Mutants:

    • Resuspend the mating mixture and plate onto selective agar. The agar should contain an antibiotic to kill the E. coli donor/helper strains and the antibiotic corresponding to the suicide vector's resistance marker.

    • Only recipient bacteria that have integrated the entire suicide plasmid into their chromosome via a single homologous recombination event (at either the up-flank or down-flank region) will grow.

  • Selection of Double-Crossover Mutants (Gene Replacement):

    • (This step often involves a counter-selection marker, like sacB, on the suicide vector). Culture the single-crossover mutants in non-selective media to allow for a second recombination event to occur, which will excise the plasmid backbone.

    • Plate the culture onto a medium containing the counter-selection agent (e.g., sucrose (B13894) for sacB) and the antibiotic for the integrated resistance cassette.

    • Colonies that grow have undergone a second crossover event that replaced the target gene with the resistance cassette, resulting in the desired knockout mutant.

  • Verification:

    • Confirm the gene knockout using PCR with primers that anneal outside the recombination region. The PCR product from the knockout mutant will be a different size than the product from the wild-type.

    • Further verify with Sanger sequencing and/or Southern blotting.

    • Perform phenotypic assays (e.g., biofilm quantification, AHL detection) to confirm the loss of function.

Knockout_Workflow cluster_construct 1. Knockout Plasmid Construction cluster_transfer 2. Plasmid Transfer cluster_selection 3. Mutant Selection cluster_verify 4. Verification A Amplify Upstream & Downstream Flanks of Target Gene B Clone Flanks into Suicide Vector with Resistance Marker (AbxR) A->B C Triparental Mating: - E. coli (helper) - E. coli (plasmid) - WT Target Bacterium B->C D Select for Single Crossover (Integration of Plasmid) C->D E Counter-select for Double Crossover (Gene Replacement) D->E F PCR Screening E->F G Phenotypic Assays (e.g., Biofilm Assay) E->G H Final Knockout Strain F->H G->H

Figure 2: Experimental workflow for gene knockout via homologous recombination.

References

A Researcher's Guide to Selecting Appropriate Negative Controls for N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a key signaling molecule in many Gram-negative bacteria, regulating a variety of processes including biofilm formation and virulence factor expression. To ensure that observed biological effects are specifically due to C14-HSL, it is essential to employ negative controls that account for solvent effects and the specificity of the molecular structure.

Comparison of Negative Controls

The ideal negative control for a C14-HSL experiment will depend on the specific research question and the biological system under investigation. The most common and appropriate negative controls fall into three main categories: vehicle controls, short-chain acyl-homoserine lactones (AHLs), and structurally similar inactive analogs.

Control TypeDescriptionRationale for UseConsiderations
Vehicle Control The solvent used to dissolve the C14-HSL (e.g., DMSO, ethanol, methanol, or acetone).Accounts for any potential biological effects of the solvent itself. This is the most fundamental control.Ensure the final concentration of the solvent is consistent across all experimental conditions and does not exceed a level that could cause toxicity or other non-specific effects.
Short-Chain AHLs AHLs with shorter acyl chains, such as N-hexanoyl-L-Homoserine Lactone (C6-HSL) or N-butanoyl-L-Homoserine Lactone (C4-HSL).Many quorum-sensing receptors are highly specific to the acyl chain length of their cognate AHL. Short-chain AHLs are often not recognized by receptors for long-chain AHLs like C14-HSL, thus controlling for the general effects of the homoserine lactone ring and the presence of an acyl chain.The specificity of the receptor in the experimental system must be known or confirmed. In some systems, there can be cross-talk between different AHL signaling pathways. For instance, in studies on periodontal biofilms, short-chain AHLs like C4-HSL and C6-HSL were found to promote biofilm formation, a different effect than that observed with C14-HSL, making them unsuitable as inert controls in that specific context[1].
Inactive Analogs Molecules that are structurally very similar to C14-HSL but have been modified to be biologically inactive. A common example is N-acetyl-L-homoserine lactone.These compounds control for the general chemical structure of an N-acyl homoserine lactone while being unable to activate the specific receptor. The N-acetyl derivative, with its very short acyl-like group, is generally considered inactive in systems responsive to longer-chain AHLs[2].The inactivity of the analog must be confirmed in the specific assay system. Availability may be more limited than for common short-chain AHLs.

Signaling Pathway of C14-HSL in Burkholderia cenocepacia

In bacteria such as Burkholderia cenocepacia, C14-HSL is part of the CciI/CciR quorum-sensing system. Understanding this pathway is crucial for interpreting experimental results and the effects of controls.

C14-HSL signaling pathway in B. cenocepacia.

Experimental Protocols

Biofilm Formation Assay

This protocol is adapted from standard methods for quantifying biofilm formation in a 96-well plate format.

Materials:

  • Bacterial strain of interest (e.g., Burkholderia cenocepacia)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound (C14-HSL)

  • Negative controls (e.g., vehicle, C6-HSL)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Plate reader

Procedure:

  • Preparation of Inoculum: Grow an overnight culture of the bacterial strain at its optimal temperature with shaking. Dilute the overnight culture in fresh medium to an OD600 of approximately 0.02.

  • Plate Setup:

    • Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 20 µL of the appropriate treatment to each well. This will be your C14-HSL stock solution, your negative control stock solutions, or the vehicle alone. Ensure the final concentration of the vehicle is the same in all wells. It is recommended to have at least three to six replicate wells for each condition.

    • Include wells with sterile medium only as a blank control.

  • Incubation: Cover the plate and incubate under static conditions at the optimal growth temperature for 24-48 hours.

  • Washing: Carefully remove the planktonic cells by gently decanting the medium. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) or deionized water to remove any remaining non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Decant the crystal violet solution and wash the plate three times with deionized water.

  • Solubilization: Invert the plate and allow it to air dry completely. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 550 and 595 nm using a plate reader.

Experimental workflow for the biofilm formation assay.
Gene Expression Analysis (qRT-PCR)

This protocol outlines the steps to measure the expression of a C14-HSL-responsive gene.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • C14-HSL and negative controls

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for the target gene(s) and a housekeeping gene

  • qPCR instrument

Procedure:

  • Bacterial Culture and Treatment: Grow an overnight culture of the bacterial strain. Dilute the culture to an early- to mid-logarithmic phase (e.g., OD600 of 0.2-0.4).

  • Induction: Add C14-HSL, a negative control (e.g., C6-HSL), or the vehicle to the cultures at the desired final concentrations. Continue to incubate the cultures for a predetermined induction period (e.g., 2-4 hours).

  • RNA Extraction: Harvest the bacterial cells by centrifugation. Immediately proceed with total RNA extraction using a commercial kit according to the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis: Quantify the extracted RNA and assess its purity. Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reactions containing cDNA template, forward and reverse primers for the target and housekeeping genes, and a suitable qPCR master mix.

    • Perform the qPCR using a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target gene in the C14-HSL-treated samples compared to the negative control samples, normalized to the expression of the housekeeping gene.

By carefully selecting and implementing these negative controls, researchers can significantly enhance the reliability and validity of their findings in the study of C14-HSL-mediated quorum sensing.

References

Unveiling the Action of C14-HSL: A Comparative Guide to Structural Analogs for Mechanistic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-(3-oxotetradecanoyl)-L-homoserine lactone (C14-HSL) and its structural analogs. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways, this document serves as a comprehensive resource for validating the mechanism of action of this key quorum sensing molecule.

C14-HSL is a critical signaling molecule in the quorum sensing (QS) system of various Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating the expression of virulence factors and biofilm formation, making its mechanism of action a prime target for antimicrobial drug development. The use of structural analogs of C14-HSL is a powerful strategy to probe and validate its signaling pathway, offering insights into the structure-activity relationships that govern its function. This guide compares C14-HSL with several of its synthetic analogs, providing quantitative data on their biological activity and detailed methodologies for key validation experiments.

Comparative Analysis of C14-HSL and its Structural Analogs

The efficacy of C14-HSL and its analogs is typically assessed by their ability to modulate the LasR receptor, a key transcriptional regulator in P. aeruginosa. The binding of an acyl-homoserine lactone (AHL) to LasR initiates a signaling cascade that controls the expression of numerous genes. The following tables summarize the biological activity of C14-HSL and a selection of its structural analogs, focusing on their impact on LasR activation, and the downstream phenotypes of biofilm formation and the production of virulence factors like pyocyanin (B1662382) and elastase.

CompoundStructureModification from C14-HSLAgonist/AntagonistEC50/IC50 (µM)Reference
C14-HSL N-(3-oxotetradecanoyl)-L-homoserine lactone-Agonist~0.005 - 0.1[1][2]
C12-HSL N-(3-oxododecanoyl)-L-homoserine lactoneShorter acyl chain (12 carbons)Agonist~0.005 - 0.1[1][2]
p-Coumaroyl-HSL p-coumaroyl-homoserine lactoneAromatic acyl group instead of fatty acyl chainVaries by systemNot widely reported for LasR[3]
C14-HSL Analogs with Acyl Chain Modifications VariousAlterations in acyl chain length, saturation, and substitutionsAgonists or AntagonistsVariable[4][5][6]
Homocysteine Thiolactone Analogs Thiolactone ring instead of homoserine lactoneReplacement of ring oxygen with sulfurOften AntagonisticVariable[5]
CompoundBiofilm Inhibition (%)Pyocyanin Inhibition (%)Elastase Inhibition (%)Reference
C14-HSL Analog (Antagonist Example) Varies depending on analog and concentrationVaries depending on analog and concentrationVaries depending on analog and concentration[7]
(Example Data) Analog X at 100 µM 657258Fictional Example
(Example Data) Analog Y at 100 µM 455550Fictional Example

Experimental Protocols

To facilitate the validation of C14-HSL's mechanism of action using structural analogs, detailed protocols for key experiments are provided below.

LasR-Based Luciferase Reporter Assay

This assay quantitatively measures the ability of C14-HSL analogs to either activate or inhibit the LasR receptor.

Materials:

  • E. coli strain carrying a LasR expression plasmid and a plasmid with the lasB promoter fused to a luciferase reporter gene.

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid maintenance.

  • C14-HSL and structural analogs.

  • 96-well microplates (black with clear bottoms for luminescence reading).

  • Luciferase assay reagent (e.g., Promega's Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Prepare bacterial cultures: Inoculate a single colony of the reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of ~0.2-0.3.

  • Prepare assay plate: In a 96-well plate, add a fixed concentration of the agonist (e.g., C14-HSL at its EC50) to wells designated for antagonist testing. For agonist testing, add varying concentrations of the analog. Include appropriate controls (no compound, vehicle control).

  • Add reporter strain: Add the diluted reporter strain to each well.

  • Incubate: Incubate the plate at 37°C with shaking for 3-4 hours.

  • Measure luminescence: Following the manufacturer's instructions for the luciferase assay reagent, add the reagent to each well and measure the luminescence using a luminometer.

  • Data analysis: Normalize the luminescence readings to the control wells and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Crystal Violet Biofilm Inhibition Assay

This method quantifies the ability of C14-HSL analogs to inhibit biofilm formation by P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PAO1).

  • LB broth.

  • C14-HSL and structural analogs.

  • 96-well flat-bottom microplates.

  • 0.1% crystal violet solution.

  • 30% acetic acid or 95% ethanol (B145695).

  • Microplate reader.

Procedure:

  • Prepare bacterial culture: Grow an overnight culture of P. aeruginosa in LB broth.

  • Prepare assay plate: Dilute the overnight culture 1:100 in fresh LB broth. In a 96-well plate, add varying concentrations of the test compounds.

  • Inoculate: Add the diluted bacterial culture to each well. Include a positive control (no compound) and a negative control (broth only).

  • Incubate: Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.

  • Wash: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Stain: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Wash: Remove the crystal violet solution and wash the wells with water until the wash water is clear.

  • Solubilize: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Measure absorbance: Measure the absorbance at 570-595 nm using a microplate reader.

  • Data analysis: Calculate the percentage of biofilm inhibition relative to the positive control.[8][9]

Pyocyanin Quantification Assay

This assay measures the production of the virulence factor pyocyanin by P. aeruginosa in the presence of C14-HSL analogs.

Materials:

  • P. aeruginosa strain (e.g., PAO1).

  • LB broth.

  • C14-HSL and structural analogs.

  • Chloroform (B151607).

  • 0.2 M HCl.

  • Spectrophotometer.

Procedure:

  • Culture preparation: Grow P. aeruginosa in LB broth in the presence of varying concentrations of the test compounds for 18-24 hours at 37°C with shaking.

  • Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube.

  • Add 3 ml of chloroform to 5 ml of the supernatant and vortex to extract the pyocyanin.

  • Transfer the chloroform layer (which will be blue) to a new tube.

  • Add 1 ml of 0.2 M HCl to the chloroform layer and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Quantification: Measure the absorbance of the pink (acidic) layer at 520 nm.

  • Data analysis: Calculate the percentage of pyocyanin inhibition compared to the untreated control.[3][7][10][11]

Elastase Activity Assay

This assay determines the effect of C14-HSL analogs on the activity of the virulence factor elastase produced by P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PAO1).

  • LB broth.

  • C14-HSL and structural analogs.

  • Elastin-Congo Red (ECR) substrate.

  • Tris buffer (50 mM, pH 7.2).

  • Spectrophotometer.

Procedure:

  • Culture preparation: Grow P. aeruginosa in LB broth with the test compounds for 18-24 hours at 37°C.

  • Prepare supernatant: Centrifuge the cultures and collect the cell-free supernatant.

  • Assay: In a microcentrifuge tube, mix the supernatant with the ECR substrate in Tris buffer.

  • Incubate: Incubate the mixture at 37°C for several hours to overnight with shaking.

  • Stop reaction: Centrifuge the tubes to pellet the insoluble ECR.

  • Measure absorbance: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released due to elastase activity.

  • Data analysis: Calculate the percentage of elastase inhibition relative to the control.[7][12][13][14]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clear understanding of the underlying molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

C14_HSL_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell C14_HSL_out C14-HSL C14_HSL_in C14-HSL C14_HSL_out->C14_HSL_in Diffusion LasR_inactive Inactive LasR C14_HSL_in->LasR_inactive Binding LasR_active Active LasR Dimer LasR_inactive->LasR_active Conformational Change & Dimerization DNA las/rhl promoters LasR_active->DNA Binds to DNA Virulence_Genes Virulence Factor Genes (e.g., lasB, rhlA, phzA1) DNA->Virulence_Genes Activates Transcription Biofilm_Genes Biofilm Formation Genes DNA->Biofilm_Genes Activates Transcription Virulence_Factors Elastase, Pyocyanin, etc. Virulence_Genes->Virulence_Factors Translation Biofilm Biofilm Formation Biofilm_Genes->Biofilm Expression

Caption: C14-HSL signaling pathway in P. aeruginosa.

Experimental_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Synthesis Chemical Synthesis of C14-HSL Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Verification (e.g., NMR, MS) Purification->Characterization Reporter_Assay Luciferase/GFP Reporter Assay (EC50/IC50 Determination) Characterization->Reporter_Assay Biofilm_Assay Biofilm Inhibition Assay Characterization->Biofilm_Assay Virulence_Assay Virulence Factor Assays (Pyocyanin, Elastase) Characterization->Virulence_Assay Data_Analysis Quantitative Data Analysis Reporter_Assay->Data_Analysis Biofilm_Assay->Data_Analysis Virulence_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Mechanism_Validation Validation of Mechanism of Action SAR->Mechanism_Validation

Caption: Experimental workflow for validating C14-HSL's mechanism of action.

Logical_Relationship cluster_premise Premise cluster_hypothesis Hypothesis cluster_experiment Experimental Validation cluster_conclusion Conclusion Premise1 C14-HSL binds to LasR to activate gene expression. Hypothesis1 Structural analogs of C14-HSL will compete for LasR binding. Premise1->Hypothesis1 Hypothesis2 Analogs will either mimic (agonists) or block (antagonists) C14-HSL activity. Hypothesis1->Hypothesis2 Experiment1 Reporter assays measure direct interaction with the LasR pathway. Hypothesis2->Experiment1 Experiment2 Phenotypic assays (biofilm, virulence) confirm downstream effects. Hypothesis2->Experiment2 Conclusion1 Correlation between reporter and phenotypic data validates the mechanism. Experiment1->Conclusion1 Experiment2->Conclusion1 Conclusion2 Structure-activity relationships are established. Conclusion1->Conclusion2

Caption: Logical relationship for validating the mechanism of action.

References

A Comparative Analysis of N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) and N-dodecanoyl-L-homoserine lactone (C12-HSL) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that orchestrates collective behaviors. The length of the acyl side chain of these molecules often dictates their biological specificity and activity. This guide provides a comparative overview of two long-chain AHLs: N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) and N-dodecanoyl-L-homoserine lactone (C12-HSL). We will delve into their physicochemical properties, biological activities with supporting experimental data, and the signaling pathways they modulate. This objective comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to select the appropriate molecule for their specific research needs.

Physicochemical Properties

A summary of the key physicochemical properties of C14-HSL and C12-HSL is presented in Table 1. These properties are crucial for understanding their solubility, stability, and transport across cell membranes.

PropertyThis compound (C14-HSL)N-dodecanoyl-L-homoserine lactone (C12-HSL)
Molecular Formula C18H33NO3[1][2]C16H29NO3[3][4]
Molecular Weight 311.46 g/mol [1][5]283.41 g/mol [3][4]
Appearance Crystalline solid[2]Powder or crystals
Color White to off-white[6]White to off-white
Melting Point Not specified478.36 K (205.21 °C) (Joback Method)[7]
Boiling Point 506.5±39.0 °C (Predicted)[1]779.57 K (506.42 °C) (Joback Method)[7]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[2]Methanol: c = 0.2, [α]/D -25±5°
Storage Temperature -20°C[2][5]−20°C

Biological Activity: A Comparative Perspective

While both C14-HSL and C12-HSL are key players in quorum sensing, their biological effects can differ depending on the bacterial species and the specific LuxR-type receptor they interact with. The following sections compare their roles in biofilm formation and virulence factor expression, supported by experimental data.

Biofilm Formation

Biofilm formation is a critical step in bacterial pathogenesis and persistence. The influence of C14-HSL and C12-HSL on this process has been investigated in different bacterial contexts.

A study on in vitro oral biofilms demonstrated contrasting effects of these two molecules. While the addition of various AHLs was tested, a direct comparison between C14-HSL and C12-HSL was possible within the context of periodontal biofilms. The results, summarized in Table 2, indicate that C14-HSL can inhibit biofilm formation, whereas C12-HSL did not show a statistically significant effect under the tested conditions.[8]

Table 2: Comparative Effect of C14-HSL and C12-HSL on Periodontal Biofilm Formation [8]

TreatmentMean CFU (Colony Forming Units)% Change from Control
Control7.0 x 10^7-
C14-HSL2.6 x 10^7-62.8%
C12-HSLNo significant difference-

Data extracted from a study on in vitro oral biofilms. The control represents the biofilm formed without the addition of exogenous AHLs.

In other bacterial species, C12-HSL has been shown to be crucial for biofilm development. For instance, in Pseudomonas aeruginosa, the rhlI mutant, deficient in the synthesis of the C4-HSL precursor to the C12-HSL system, produced 70% less biofilm than the wild-type strain.[9] Similarly, C12-HSL was found to enhance biofilm formation in Salmonella Enteritidis under anaerobic conditions.[10][11]

Conversely, in Acidithiobacillus ferrooxidans, the addition of C14-HSL promoted the formation of biofilms and the adhesion of bacteria to mineral surfaces, which is beneficial for the bioleaching process.[12]

Virulence Factor Expression

The regulation of virulence factors is a hallmark of quorum sensing. C12-HSL, particularly in Pseudomonas aeruginosa, is a well-established regulator of a wide array of virulence factors. The LasR-C12-HSL complex directly or indirectly activates the expression of genes encoding for proteases (elastase, alkaline protease), toxins (exotoxin A), and other virulence determinants.[13][14][15][16]

Information on the specific virulence factors regulated by C14-HSL is less abundant. In Acidithiobacillus ferrooxidans, the AfeI/R quorum sensing system, which responds to C14-HSL, is implicated in regulating genes involved in bioleaching, a process of microbial metal extraction.[17] While not traditional virulence factors in the context of human pathogens, these genes are crucial for the bacterium's interaction with its environment.

Signaling Pathways

C14-HSL and C12-HSL exert their effects by binding to and activating specific LuxR-type transcriptional regulators. The binding of the AHL molecule induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.

C14-HSL Signaling Pathway

In Acidithiobacillus ferrooxidans, the quorum-sensing system responsive to C14-HSL is the AfeI/R system.[17] AfeI is the synthase responsible for producing C14-HSL, and AfeR is the cognate LuxR-type receptor. The binding of C14-HSL to AfeR leads to the regulation of genes involved in biofilm formation and mineral leaching.[12] Functional genomics analysis suggests that the AfeR protein can regulate a complex network of over 140 genes.[12]

C14_HSL_Signaling cluster_bacterium Acidithiobacillus ferrooxidans C14_HSL_out C14-HSL AfeR AfeR Receptor C14_HSL_out->AfeR Binding AfeI AfeI Synthase AfeI->C14_HSL_out Synthesis AfeR_C14 AfeR-C14-HSL Complex AfeR->AfeR_C14 Target_Genes Target Genes (e.g., biofilm, bioleaching) AfeR_C14->Target_Genes Activation

C14-HSL Signaling Pathway in A. ferrooxidans
C12-HSL Signaling Pathway

In Pseudomonas aeruginosa, C12-HSL is the primary signaling molecule of the las quorum-sensing system.[18] The synthase LasI produces C12-HSL, which then binds to the transcriptional regulator LasR. The LasR-C12-HSL complex activates the transcription of a large regulon, including genes for virulence factors and also the rhlR and rhlI genes, which constitute the second quorum-sensing system in this bacterium.[14][15][19] The rhl system produces and responds to N-butanoyl-L-homoserine lactone (C4-HSL). RhlR can also regulate its own set of target genes.[20][21][22][23]

C12_HSL_Signaling cluster_bacterium Pseudomonas aeruginosa C12_HSL_out C12-HSL LasR LasR Receptor C12_HSL_out->LasR Binding LasI LasI Synthase LasI->C12_HSL_out Synthesis LasR_C12 LasR-C12-HSL Complex LasR->LasR_C12 Virulence_Genes Virulence Genes (lasB, apr, toxA) LasR_C12->Virulence_Genes Activation rhlR_gene rhlR gene LasR_C12->rhlR_gene Activation Biofilm_Assay_Workflow start Start inoculation Inoculate 96-well plate with bacterial culture start->inoculation incubation Incubate for 24-48h to allow biofilm formation inoculation->incubation washing1 Discard planktonic cells and wash with PBS incubation->washing1 staining Stain with 0.1% Crystal Violet washing1->staining washing2 Wash to remove excess stain staining->washing2 solubilization Solubilize bound stain with acetic acid/ethanol washing2->solubilization measurement Measure absorbance (550-595 nm) solubilization->measurement end End measurement->end

References

Validating C14-HSL Induced Gene Expression Changes with RT-qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating gene expression changes induced by the quorum-sensing molecule N-tetradecanoyl-L-homoserine lactone (C14-HSL) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). It includes detailed experimental protocols, quantitative data presentation, and visualizations of the underlying biological and experimental processes.

Introduction to C14-HSL and Quorum Sensing

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a communication mechanism that allows bacteria to coordinate gene expression in response to population density. C14-HSL is a specific long-chain AHL utilized by various Gram-negative bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa. Within P. aeruginosa, the las quorum-sensing system is a key regulator of virulence. The primary signaling molecule for the Las system is 3-oxo-C12-HSL, but the synthase LasI can also produce other AHLs, including C14-HSL. These signaling molecules bind to the transcriptional regulator LasR, initiating a cascade that controls the expression of numerous genes, many of which are critical for virulence and biofilm formation.

The Gold Standard for Validation: RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific technique used to measure gene expression levels. It is often considered the gold standard for validating findings from broader transcriptomic analyses like RNA sequencing (RNA-Seq). The method involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent quantification of the cDNA target using PCR. The precision of RT-qPCR makes it an ideal tool for confirming the specific gene expression changes induced by molecules like C14-HSL.

Experimental Validation of C14-HSL Induced Gene Expression Changes

This section details the experimental workflow for treating Pseudomonas aeruginosa with C14-HSL and subsequently analyzing the expression of key virulence genes using RT-qPCR.

Experimental Workflow

The overall experimental process for validating C14-HSL-induced gene expression changes is outlined below.

experimental_workflow cluster_prep Bacterial Culture Preparation cluster_analysis Gene Expression Analysis culture P. aeruginosa Culture treatment C14-HSL Treatment culture->treatment control Vehicle Control culture->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR cdna_synthesis->rt_qpcr data_analysis Data Analysis rt_qpcr->data_analysis

Experimental workflow for C14-HSL treatment and RT-qPCR analysis.
Detailed Experimental Protocol

1. Bacterial Strain and Growth Conditions:

  • Pseudomonas aeruginosa PAO1 is cultured overnight in Luria-Bertani (LB) broth at 37°C with shaking.

  • The overnight culture is then diluted in fresh LB broth to an optical density at 600 nm (OD600) of 0.05.

2. C14-HSL Treatment:

  • The diluted culture is divided into a treatment group and a control group.

  • To the treatment group, a stock solution of C14-HSL (dissolved in a suitable solvent like DMSO) is added to a final concentration of 10 µM.

  • An equivalent volume of the solvent is added to the control group.

  • The cultures are incubated at 37°C with shaking for 4-6 hours to allow for gene expression changes.

3. RNA Extraction:

  • Bacterial cells are harvested by centrifugation.

  • Total RNA is extracted using a commercially available RNA purification kit following the manufacturer's instructions. It is crucial to include a DNase treatment step to remove any contaminating genomic DNA.

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

4. cDNA Synthesis:

  • Purified RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.

5. RT-qPCR:

  • The qPCR reaction is set up using a SYBR Green or probe-based master mix, the synthesized cDNA as a template, and primers specific to the target and reference genes.

  • The reaction is run on a real-time PCR instrument.

  • A melting curve analysis is performed at the end of the run to ensure the specificity of the amplified product.

6. Data Analysis:

  • The cycle threshold (Ct) values are obtained for both the target and reference genes in the treated and control samples.

  • The relative fold change in gene expression is calculated using the 2-ΔΔCt method. The expression of target genes is normalized to a stably expressed reference gene (e.g., rpoD).

C14-HSL Signaling Pathway

C14-HSL, upon entering the bacterial cell, binds to the transcriptional regulator LasR. This binding event induces a conformational change in LasR, leading to its dimerization and activation. The activated LasR dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription.

C14_HSL_Signaling_Pathway C14_HSL_ext C14-HSL (extracellular) C14_HSL_int C14-HSL (intracellular) C14_HSL_ext->C14_HSL_int Diffusion LasR_inactive LasR (inactive) C14_HSL_int->LasR_inactive Binds to LasR_active LasR-C14-HSL Complex (active) LasR_inactive->LasR_active Activation las_box las box (DNA) LasR_active->las_box Binds to Virulence_Genes Virulence Gene Expression (e.g., lasA, lasB, rhlA, rhlB) las_box->Virulence_Genes Regulates

Simplified signaling pathway of C14-HSL in P. aeruginosa.

Quantitative Validation of Gene Expression

The following table summarizes hypothetical RT-qPCR data validating the upregulation of key virulence genes in Pseudomonas aeruginosa following treatment with C14-HSL. This data is presented as fold change relative to the vehicle-treated control.

Target GeneGene FunctionFold Change (C14-HSL vs. Control)Standard Deviation
lasAElastase A5.2± 0.6
lasBElastase B8.7± 1.1
rhlARhamnosyltransferase subunit A3.5± 0.4
rhlBRhamnosyltransferase subunit B3.8± 0.5

Note: This data is illustrative. Actual fold changes may vary depending on experimental conditions.

Comparison with Alternative Methods

While RT-qPCR is the gold standard for validation, other techniques can provide initial insights into gene expression changes.

MethodAdvantagesDisadvantages
RNA Sequencing (RNA-Seq) Provides a global, unbiased view of the entire transcriptome.Higher cost, more complex data analysis.
Microarrays High-throughput analysis of thousands of pre-selected genes.Can only detect known transcripts, lower dynamic range than RNA-Seq.
Northern Blot Provides information on transcript size and alternative splice variants.Low throughput, requires larger amounts of RNA.

Conclusion

Validating gene expression changes induced by signaling molecules like C14-HSL is crucial for understanding bacterial pathogenesis and for the development of novel anti-virulence therapies. RT-qPCR provides a robust and reliable method for this purpose. The detailed protocols and comparative data presented in this guide offer a framework for researchers to design and execute their own validation experiments, contributing to a deeper understanding of quorum sensing and its role in bacterial infection.

A Researcher's Guide to Cross-Validation of C14-HSL Quantification: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quorum sensing, the accurate quantification of N-tetradecanoyl-L-homoserine lactone (C14-HSL) is paramount. This guide provides an objective comparison of common analytical methods for C14-HSL quantification, supported by experimental data and detailed protocols to aid in methodological selection and cross-validation of results.

This compound (C14-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule involved in the quorum-sensing systems of various Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2][3] As a crucial regulator of virulence factor production and biofilm formation, precise and reliable quantification of C14-HSL is essential for understanding bacterial pathogenesis and developing novel anti-quorum sensing therapeutics. This guide explores the principles, performance characteristics, and experimental considerations of four widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Whole-Cell Biosensors.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for C14-HSL quantification depends on several factors, including the required sensitivity and specificity, sample complexity, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of each method based on available literature.

FeatureLC-MS/MSHPLC with UV DetectionELISAWhole-Cell Biosensors
Principle Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation by chromatography followed by detection based on UV absorbance.Antigen-antibody binding with enzymatic signal amplification.Genetically engineered microbes that produce a measurable signal in response to C14-HSL.
Specificity Very HighModerate to HighHigh (antibody-dependent)Moderate to High (receptor-dependent)
Sensitivity Very High (pM to nM range)[4]Low to Moderate (µM range)High (nM range)Very High (pM to nM range)[5][6]
Limit of Detection (LOD) Low (pg/mL to ng/mL range)[7]Higher (µg/mL range)Low (ng/mL range)[8]Low (pM to nM range)[9][10]
Limit of Quantification (LOQ) Low (pg/mL to ng/mL range)[4][7]Higher (µg/mL range)Low (ng/mL range)Wide dynamic range, but quantification can be complex.[11]
Linearity Excellent over a wide dynamic range.[12]Good, but over a narrower range than LC-MS/MS.Typically sigmoidal, with a linear range that needs to be carefully determined.[13]Can be linear over a specific concentration range, but can also be non-linear.[11]
Throughput Moderate to HighModerateHighHigh
Cost High (instrumentation and maintenance)ModerateLow to ModerateLow (development can be time-consuming)
Expertise Required HighModerateLow to ModerateModerate to High (for development and maintenance)

Experimental Protocols

Accurate quantification of C14-HSL necessitates meticulous sample preparation and adherence to optimized analytical protocols. Below are generalized methodologies for the key experiments cited.

Sample Preparation: Extraction of C14-HSL from Bacterial Supernatants

A common and effective method for extracting AHLs from bacterial culture supernatants is Solid-Phase Extraction (SPE).

Materials:

  • Bacterial culture supernatant

  • C18 SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ethyl acetate

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Protocol:

  • Centrifuge the bacterial culture at high speed to pellet the cells.

  • Collect the supernatant and acidify it with an appropriate acid (e.g., formic acid to a final concentration of 0.1%).

  • Condition the C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.[14]

  • Load the acidified supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a low concentration of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elute the bound C14-HSL from the cartridge with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[14]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., mobile phase for LC-MS/MS or HPLC).[15]

LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Protocol:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the precursor-to-product ion transition specific for C14-HSL (e.g., m/z 312.3 -> 102.1).[16]

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Quantification:

    • Generate a standard curve using a series of known concentrations of a C14-HSL analytical standard.

    • Quantify C14-HSL in the extracted samples by comparing their peak areas to the standard curve.[7]

HPLC with UV Detection

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

Protocol:

  • Chromatographic Separation:

    • Utilize a similar chromatographic setup as for LC-MS/MS (C18 column and mobile phase gradient).

  • UV Detection:

    • Set the UV detector to a wavelength where C14-HSL has significant absorbance (typically around 210 nm).

  • Quantification:

    • Generate a standard curve using a C14-HSL analytical standard.

    • Quantify C14-HSL in samples based on the peak area from the chromatogram.[17]

Whole-Cell Biosensor Assay

Materials:

  • A bacterial biosensor strain engineered to respond to C14-HSL (e.g., Agrobacterium tumefaciens NTL4 carrying a suitable reporter plasmid).[5]

  • Appropriate growth medium for the biosensor.

  • A reporter substrate (e.g., X-gal for a lacZ-based reporter).

  • Microplate reader or luminometer (depending on the reporter system).

Protocol:

  • Grow the biosensor strain to a specific optical density.

  • In a 96-well plate, add a defined volume of the biosensor culture to each well.

  • Add different concentrations of the C14-HSL standard or the extracted samples to the wells.

  • Incubate the plate under appropriate conditions to allow for the induction of the reporter gene.

  • Add the reporter substrate and measure the signal (e.g., colorimetric change or light emission) using a microplate reader.

  • Generate a dose-response curve by plotting the signal intensity against the concentration of the C14-HSL standard.[6]

  • Determine the concentration of C14-HSL in the samples by interpolating their signal on the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological and experimental processes can enhance understanding and aid in troubleshooting.

C14-HSL Synthesis and Regulation in Pseudomonas aeruginosa

The synthesis of C14-HSL in Pseudomonas aeruginosa is primarily governed by the LasI/LasR quorum-sensing system.

C14_HSL_Signaling_Pathway cluster_cell Pseudomonas aeruginosa lasI lasI gene LasI LasI synthase lasI->LasI expression C14_HSL_intra C14-HSL LasI->C14_HSL_intra synthesis lasR lasR gene LasR LasR receptor lasR->LasR expression Complex LasR-C14-HSL Complex LasR->Complex C14_HSL_intra->LasR binds C14_HSL_intra->Complex C14_HSL_extra C14-HSL (extracellular) C14_HSL_intra->C14_HSL_extra diffusion Complex->lasI activates transcription Virulence_genes Virulence Genes Complex->Virulence_genes activates transcription C14_HSL_extra->C14_HSL_intra diffusion

Caption: The LasI/LasR quorum-sensing circuit in P. aeruginosa.

Experimental Workflow for C14-HSL Quantification

The following diagram illustrates a typical workflow for the quantification of C14-HSL from a bacterial culture.

Experimental_Workflow Start Bacterial Culture Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analytical Method Reconstitution->Analysis LC_MS LC-MS/MS Analysis->LC_MS HPLC HPLC-UV Analysis->HPLC ELISA ELISA Analysis->ELISA Biosensor Whole-Cell Biosensor Analysis->Biosensor Data Data Analysis & Quantification LC_MS->Data HPLC->Data ELISA->Data Biosensor->Data

Caption: General experimental workflow for C14-HSL quantification.

Conclusion

The cross-validation of C14-HSL quantification results obtained from different analytical methods is crucial for robust and reliable research in the field of quorum sensing. LC-MS/MS offers the highest specificity and sensitivity, making it the gold standard for confirmation and precise quantification. HPLC provides a more accessible but less sensitive alternative. ELISA and whole-cell biosensors are high-throughput methods well-suited for screening purposes, with biosensors offering exceptional sensitivity. By understanding the strengths and limitations of each technique and employing rigorous experimental protocols, researchers can confidently quantify C14-HSL and advance our understanding of its role in bacterial communication and disease.

References

A Comparative Efficacy Analysis of N-tetradecanoyl-L-Homoserine Lactone and its 3-oxo Derivative in Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two long-chain N-acyl homoserine lactones (AHLs): N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) and its 3-oxo derivative, N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL). These molecules are crucial signaling components in the quorum sensing (QS) systems of various Gram-negative bacteria, regulating processes such as biofilm formation and virulence factor expression. The presence of a 3-oxo group on the acyl chain can significantly influence the molecule's binding affinity to its cognate receptor and its subsequent biological activity.

Quantitative Data Comparison

MoleculeReceptorDocking Score (LibDock)Implied Binding AffinityReference
3-oxo-C14-HSLAfeR133.23Higher[1]
C14-HSLAfeR127.32Lower[1]

The higher LibDock score for 3-oxo-C14-HSL suggests a stronger binding affinity to the AfeR receptor compared to C14-HSL.[1] This stronger interaction is predicted to be more effective in activating the AfeR-AHL complex, which in turn would promote its biological effects.[1]

Signaling Pathway

Both C14-HSL and 3-oxo-C14-HSL are key molecules in bacterial quorum sensing, a cell-density dependent gene regulation system. The general mechanism involves the synthesis of AHLs by a LuxI-family synthase. As the bacterial population grows, the AHL concentration increases. Upon reaching a threshold, the AHL binds to and activates a cognate LuxR-family transcriptional regulator. This activated complex then binds to specific DNA sequences (lux boxes) to regulate the expression of target genes.

A generalized bacterial quorum sensing signaling pathway mediated by N-acyl homoserine lactones.

Experimental Protocols

To experimentally determine and compare the efficacy of C14-HSL and 3-oxo-C14-HSL, a bacterial reporter gene assay is a standard and effective method. This protocol is based on the use of an Escherichia coli or Agrobacterium tumefaciens strain that has been engineered to produce a measurable signal (e.g., light, color, or fluorescence) in response to the activation of a specific LuxR-type receptor by an AHL.

Objective: To quantify and compare the dose-dependent activation of a LuxR-type receptor by C14-HSL and 3-oxo-C14-HSL.

Materials:

  • Reporter strain (e.g., E. coli expressing a LuxR homolog and a corresponding reporter plasmid, or A. tumefaciens NTL4(pZLR4)).

  • Luria-Bertani (LB) broth or appropriate growth medium.

  • 96-well microtiter plates (clear bottom for colorimetric assays, black for fluorescence/luminescence).

  • Stock solutions of C14-HSL and 3-oxo-C14-HSL in a suitable solvent (e.g., DMSO or ethyl acetate).

  • Plate reader capable of measuring absorbance, fluorescence, or luminescence.

Methodology:

  • Prepare Overnight Culture: Inoculate the reporter strain into 5 mL of LB broth with the appropriate antibiotics and incubate overnight at the optimal temperature with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to early to mid-exponential phase (OD600 ≈ 0.2-0.4).

  • Prepare AHL Dilutions: Create a serial dilution of C14-HSL and 3-oxo-C14-HSL in the growth medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a solvent-only control.

  • Assay Setup: In a 96-well plate, add a fixed volume of the diluted reporter strain culture to each well. Then, add an equal volume of the AHL dilutions to the respective wells.

  • Incubation: Incubate the plate at the optimal temperature for a set period (e.g., 4-6 hours) to allow for AHL-induced reporter gene expression.

  • Measurement: After incubation, measure the reporter signal (e.g., absorbance for β-galactosidase activity with a chromogenic substrate, luminescence for a lux-based reporter, or fluorescence for a GFP-based reporter). Also, measure the optical density at 600 nm (OD600) to normalize for cell growth.

  • Data Analysis:

    • Normalize the reporter signal by dividing by the OD600 for each well.

    • Plot the normalized reporter signal against the log of the AHL concentration for both C14-HSL and 3-oxo-C14-HSL.

    • Fit the data to a dose-response curve to determine the EC50 value for each compound. The EC50 is the concentration of the AHL that elicits a half-maximal response and is a key measure of efficacy.

Experimental_Workflow start Start prep_culture Prepare Overnight Culture of Reporter Strain start->prep_culture subculture Subculture and Grow to Exponential Phase prep_culture->subculture assay_setup Set up 96-well Plate: Reporter Strain + AHL Dilutions subculture->assay_setup prep_ahl Prepare Serial Dilutions of C14-HSL and 3-oxo-C14-HSL prep_ahl->assay_setup incubation Incubate Plate assay_setup->incubation measurement Measure Reporter Signal and OD600 incubation->measurement analysis Data Analysis: Normalize Signal, Plot Dose-Response Curve, Determine EC50 measurement->analysis end End analysis->end

Workflow for the comparative analysis of AHL efficacy using a bacterial reporter gene assay.

Logical Comparison of Molecular Features and Activity

The primary structural difference between this compound and its 3-oxo derivative is the presence of a ketone group at the third carbon position of the acyl chain in the latter. This modification can influence the molecule's interaction with the binding pocket of its cognate LuxR-type receptor, potentially leading to differences in binding affinity and subsequent biological activity.

Logical_Comparison Molecule AHL Molecule C14_HSL This compound (C14-HSL) Molecule->C14_HSL Oxo_C14_HSL N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL) Molecule->Oxo_C14_HSL Structure Key Structural Feature C14_HSL->Structure Shared_Activity Induces biofilm formation (in combination) C14_HSL->Shared_Activity Oxo_C14_HSL->Structure Oxo_C14_HSL->Shared_Activity No_Oxo Absence of 3-oxo group Structure->No_Oxo With_Oxo Presence of 3-oxo group Structure->With_Oxo Binding Receptor Binding Affinity (e.g., to AfeR) No_Oxo->Binding With_Oxo->Binding Lower_Affinity Potentially Lower Affinity (LibDock = 127.32) Binding->Lower_Affinity Higher_Affinity Potentially Higher Affinity (LibDock = 133.23) Binding->Higher_Affinity Activity Biological Activity Lower_Affinity->Activity Higher_Affinity->Activity C14_Activity Modulates bacterial growth and proteolytic activity Activity->C14_Activity Oxo_C14_Activity Primes plant defense responses Activity->Oxo_C14_Activity

A logical diagram comparing the structural features and reported activities of C14-HSL and 3-oxo-C14-HSL.

References

The Silent Counterpart: Utilizing Inactive C14-HSL Isomers as Negative Controls in Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in bacteriology, molecular biology, and drug development, the use of precise controls is paramount to validate experimental findings. In the study of quorum sensing (QS), a bacterial communication system mediated by signaling molecules like N-tetradecanoyl-L-homoserine lactone (C14-HSL), inactive isomers of these molecules serve as essential negative controls. This guide provides a comparative overview of active and inactive C14-HSL isomers, supported by experimental data and detailed protocols, to aid in the robust design of QS experiments.

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing in many Gram-negative bacteria. The specificity of this signaling is largely determined by the length and modification of the acyl side chain and the stereochemistry of the homoserine lactone (HSL) ring. The naturally occurring and biologically active form is typically the L-isomer. This stereospecificity provides a basis for the use of the D-isomer as a negative control. Furthermore, in QS systems that utilize short-chain AHLs, longer-chain AHLs like C14-HSL can act as antagonists, providing another avenue for negative control experiments.

Stereoisomers as Negative Controls: The Case for D-C14-HSL

The biological activity of AHLs is highly dependent on the stereochemistry of the homoserine lactone ring. LuxR-type receptors, the intracellular proteins that bind AHLs and regulate gene expression, are known to be highly specific for the L-enantiomer of the HSL moiety. While the L-isomers are biologically active, D-isomers are generally considered to elicit no response in plants and are largely presumed to be inactive in bacterial systems.[1] This makes the D-isomer of an AHL an ideal negative control, as it is structurally identical to the active L-isomer in every aspect except for its stereochemistry.

However, it is important to note that some studies have shown that certain bacteria can produce D-AHLs, and these may have biological activities, including antagonistic effects. Therefore, while D-C14-HSL is a theoretically sound negative control, its inertness should be empirically verified in the specific bacterial system under investigation.

Long-Chain Acyl-Homoserine Lactones as Antagonists

In addition to stereoisomers, AHLs with varying acyl chain lengths can serve as valuable controls, particularly as antagonists. Many quorum sensing systems, such as the CviR system in Chromobacterium violaceum, utilize short-chain AHLs (e.g., C6-HSL) as their native signaling molecule. In such systems, long-chain AHLs, including C10-HSL, C12-HSL, and C14-HSL, have been shown to act as potent antagonists.[2] These molecules can bind to the LuxR-type receptor but fail to induce the conformational change necessary for transcriptional activation. Instead, they competitively inhibit the binding of the native, short-chain AHL, thereby blocking the quorum sensing response.

This antagonistic activity provides a functional negative control. By demonstrating that a long-chain AHL can inhibit the QS phenotype, researchers can confirm that the observed effects of the active, short-chain AHL are specific to the QS pathway.

Quantitative Comparison of Active and Inactive Analogs

The following table summarizes the activity of C14-HSL and related long-chain AHLs as antagonists against the CviR quorum sensing system, which is natively activated by C6-HSL.

CompoundRole in CviR System (Native Ligand: C6-HSL)IC50 (nM)Reference
C10-HSL Antagonist208[2]
C12-HSL Antagonist494[2]
C14-HSL Antagonist268[2]

IC50 values represent the concentration of the antagonist required to inhibit 50% of the response induced by 500 nM C6-HSL.

Experimental Protocols

Synthesis of N-Acyl-Homoserine Lactones

A common method for the synthesis of N-acyl-homoserine lactones involves the coupling of the appropriate acyl chloride with L- or D-homoserine lactone hydrobromide under Schotten-Baumann conditions. This method allows for the generation of enantiomerically pure AHLs.

Diagram of the General Synthesis of N-Acyl-Homoserine Lactones:

G AcylChloride Acyl Chloride (R-COCl) Reaction Schotten-Baumann Reaction AcylChloride->Reaction HSL L- or D-Homoserine Lactone Hydrobromide HSL->Reaction Base Aqueous Base (e.g., NaHCO3) Base->Reaction Solvent Organic Solvent (e.g., CH2Cl2) Solvent->Reaction AHL N-Acyl-Homoserine Lactone Reaction->AHL

Caption: General workflow for the synthesis of N-acyl-homoserine lactones.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol utilizes a reporter strain of C. violaceum (e.g., CV026), which produces the purple pigment violacein (B1683560) in response to short-chain AHLs. Antagonists will inhibit this pigment production.

Materials:

  • C. violaceum reporter strain

  • Luria-Bertani (LB) agar (B569324) and broth

  • Active short-chain AHL (e.g., C6-HSL)

  • Test compounds (e.g., D-C14-HSL, L-C14-HSL)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Grow the C. violaceum reporter strain overnight in LB broth.

  • Dilute the overnight culture in fresh LB broth.

  • In a 96-well plate, add a constant, sub-maximal concentration of the activating AHL (e.g., C6-HSL).

  • Add varying concentrations of the test compounds (potential antagonists) to the wells. Include a positive control (activator only) and a negative control (no activator).

  • Inoculate the wells with the diluted C. violaceum culture.

  • Incubate the plate at 30°C for 24-48 hours, or until pigment production is evident in the positive control.

  • Quantify violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.

Diagram of the Quorum Sensing Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement Culture Overnight culture of C. violaceum Dilution Dilute culture Culture->Dilution Add_Culture Inoculate with diluted culture Dilution->Add_Culture Plate 96-well plate Add_AHL Add activating AHL Plate->Add_AHL Add_Antagonist Add test compound Add_AHL->Add_Antagonist Add_Antagonist->Add_Culture Incubate Incubate at 30°C Measure Quantify violacein (A585) Incubate->Measure

Caption: Workflow for a violacein-based quorum sensing inhibition assay.

Signaling Pathway and Mechanism of Antagonism

The canonical LuxR-type signaling pathway involves the binding of a specific AHL to the LuxR protein, which then dimerizes and binds to target DNA sequences (lux boxes) to activate gene transcription. Antagonists like long-chain AHLs or potentially inactive D-isomers can interfere with this process.

G

References

Verifying the Purity of Commercial N-tetradecanoyl-L-Homoserine Lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) in quorum sensing and anti-virulence studies, the purity of the commercial product is of paramount importance. Impurities can lead to erroneous experimental results and misinterpretation of biological activity. This guide provides a comparative overview of analytical methodologies to verify the purity of commercial C14-HSL, presenting supporting experimental data and detailed protocols.

I. Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity analysis of C14-HSL. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the main compound and detecting impurities[1][2]. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide structural confirmation and help in the identification of any unknown impurities[1].

Table 1: Comparison of Analytical Techniques for C14-HSL Purity Verification

TechniquePrincipleInformation ProvidedPurity Level Indication
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative determination of C14-HSL and detection of impurities.Percentage purity based on peak area (e.g., >95%)[2].
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Confirmation of the molecular weight of C14-HSL and identification of impurities based on their mass-to-charge ratio[3][4][5].High confidence in peak identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Detailed structural information of C14-HSL and elucidation of the structure of impurities[1][6][7].Confirms the chemical structure of the main component.
Thin-Layer Chromatography (TLC) Separation based on the differential partitioning of compounds on a thin layer of adsorbent.A rapid and qualitative method to monitor reaction progress and identify the presence of multiple components[1][8][9].Preliminary indication of purity.

II. Common Impurities in Commercial C14-HSL

Impurities in commercially available C14-HSL can originate from the synthetic process or degradation. Common impurities may include unreacted starting materials, byproducts from coupling reagents, diastereomers (if a stereospecific synthesis is not used), and the hydrolyzed product, N-tetradecanoyl-L-Homoserine[1].

Table 2: Potential Impurities in Commercial C14-HSL and their Detection

ImpurityPotential OriginRecommended Detection Method
Unreacted L-homoserine lactoneStarting materialHPLC, LC-MS
Unreacted tetradecanoic acidStarting materialHPLC, LC-MS
N-acylurea byproductsCoupling reagents (e.g., EDC)HPLC, LC-MS
DiastereomersNon-stereospecific synthesisChiral HPLC
N-tetradecanoyl-L-Homoserine (hydrolyzed product)Degradation (lactone ring opening)HPLC, LC-MS

III. Experimental Protocols

A standard method for analyzing the purity of C14-HSL is reverse-phase HPLC.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1].

  • Mobile Phase A: Water with 0.1% formic acid[1].

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1][10].

  • Gradient: A typical gradient would be to start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B over 20-30 minutes[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV at 210 nm or by mass spectrometry[1][10].

LC-MS provides a powerful tool for both separation and identification.

  • LC Conditions: Similar to the HPLC protocol described above.

  • MS Detection: Electrospray ionization (ESI) in positive mode is commonly used for the detection of acyl-homoserine lactones[5]. The expected [M+H]+ ion for C14-HSL (C18H33NO3, Molecular Weight: 311.46) would be at m/z 312.25.

¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized C14-HSL.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: The resulting spectra should be compared with known spectra for this compound to confirm the structure and identify any impurity signals.

IV. Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for purity verification and the role of C14-HSL in bacterial quorum sensing.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Conclusion Commercial_C14HSL Commercial C14-HSL Dissolution Dissolution in appropriate solvent Commercial_C14HSL->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject LCMS LC-MS Analysis Dissolution->LCMS Inject NMR NMR Spectroscopy Dissolution->NMR Analyze Purity_Assessment Purity (%) Assessment HPLC->Purity_Assessment Impurity_ID Impurity Identification LCMS->Impurity_ID Structure_Verification Structural Verification NMR->Structure_Verification Final_Purity Verified Purity Purity_Assessment->Final_Purity Impurity_ID->Final_Purity Structure_Verification->Final_Purity

Workflow for C14-HSL Purity Verification

quorum_sensing cluster_bacteria Gram-Negative Bacterium LuxI LuxI synthase C14HSL N-tetradecanoyl-L- Homoserine Lactone (C14-HSL) LuxI->C14HSL Synthesizes LuxR LuxR receptor C14HSL->LuxR Binds to C14HSL_out C14-HSL C14HSL->C14HSL_out Diffuses out Gene_Expression Target Gene Expression (e.g., virulence, biofilm formation) LuxR->Gene_Expression Activates C14HSL_out->LuxR Diffuses in at high concentration

Simplified Quorum Sensing Pathway involving C14-HSL

V. Hypothetical Comparison of Commercial Products

The following table illustrates how data from these analyses could be presented to compare different commercial sources of C14-HSL.

Table 3: Hypothetical Purity Comparison of Commercial C14-HSL Products

SupplierLot NumberPurity by HPLC (%)Molecular Weight Confirmation (LC-MS)Structural Confirmation (¹H NMR)Notes
Supplier A A12398.5Confirmed (m/z 312.25)Conforms to structureNo significant impurities detected.
Supplier B B45695.2Confirmed (m/z 312.25)Conforms to structureMinor peak detected at R.T. corresponding to hydrolyzed product.
Supplier C C78999.1Confirmed (m/z 312.25)Conforms to structureHigh purity, suitable for sensitive applications.

Disclaimer: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific product and lot.

VI. Conclusion

Verifying the purity of commercial this compound is a critical step in ensuring the validity of research findings. A multi-pronged analytical approach employing HPLC, LC-MS, and NMR spectroscopy provides the most comprehensive assessment of purity and structural integrity. Researchers should consider performing in-house quality control or requesting detailed certificates of analysis from suppliers that include data from these orthogonal techniques. This due diligence will ultimately contribute to more robust and reproducible scientific outcomes.

References

Safety Operating Guide

Personal protective equipment for handling N-tetradecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-tetradecanoyl-L-Homoserine Lactone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (C14-HSL). The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under normal handling conditions, it is crucial to follow standard laboratory safety protocols to minimize exposure. The compound is typically supplied as a powder or crystalline solid.[1] A related compound, N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone, is classified as acutely toxic if swallowed or inhaled, and harmful in contact with skin, highlighting the importance of caution when handling similar molecules.[2]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or latex, disposableTo prevent skin contact.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsTo protect eyes from dust particles.
Body Protection Laboratory CoatStandardTo protect skin and clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A dust mask or respirator may be considered if handling large quantities or if dust is generated.To prevent inhalation of airborne particles.
Handling and Storage Procedures

Operational Plan for Safe Handling:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Aliquoting:

    • Handle the solid compound in a designated area, such as a chemical fume hood or a weighing enclosure, to minimize the potential for dust inhalation.

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder.

    • Avoid creating dust. If the compound is a fine powder, handle it gently.

  • Solution Preparation:

    • This compound is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[3]

    • When dissolving, add the solvent to the solid slowly to prevent splashing.

    • Cap vials or tubes securely after preparation.

  • General Use:

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Storage:

  • Store this compound at -20°C for long-term stability.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Step-by-Step Disposal Guidance:

  • Unused Compound:

    • For small quantities, the compound can typically be disposed of as solid chemical waste.

    • Do not dispose of the solid down the drain.

  • Contaminated Materials:

    • Items such as gloves, weigh paper, and pipette tips that have come into contact with the compound should be placed in a designated chemical waste container.

  • Solutions:

    • Solutions of this compound in organic solvents should be disposed of in the appropriate solvent waste container.

    • Aqueous solutions may have specific disposal requirements depending on local regulations. It is generally advisable to collect them as chemical waste.

Visualized Safety Workflow

The following diagram outlines the key decision points and procedures for safely handling this compound.

start Start: Handling This compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) assess_hazards->don_ppe handling_solid Handling Solid Compound (Weighing/Aliquoting) don_ppe->handling_solid use_enclosure Use Fume Hood or Weighing Enclosure handling_solid->use_enclosure prepare_solution Preparing Solution use_enclosure->prepare_solution spill_check Spill or Exposure? prepare_solution->spill_check spill_procedure Follow Spill/Exposure Protocol spill_check->spill_procedure Yes continue_work Continue Experiment spill_check->continue_work No spill_procedure->assess_hazards storage Store at -20°C continue_work->storage disposal Dispose of Waste storage->disposal solid_waste Solid Chemical Waste disposal->solid_waste liquid_waste Solvent Waste disposal->liquid_waste end End solid_waste->end liquid_waste->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.